molecular formula C17H36Sn B1586688 Tributyl(3-methyl-2-butenyl)tin CAS No. 53911-92-5

Tributyl(3-methyl-2-butenyl)tin

Cat. No.: B1586688
CAS No.: 53911-92-5
M. Wt: 359.2 g/mol
InChI Key: XEFRYQPTIWSVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(3-methyl-2-butenyl)tin is a useful research compound. Its molecular formula is C17H36Sn and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound Tributyl(3-methyl-2-butenyl)tin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tributyl(3-methyl-2-butenyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(3-methyl-2-butenyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(3-methylbut-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRYQPTIWSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370465
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53911-92-5
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(3-methyl-2-butenyl)tin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Application of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of Tributyl(3-methyl-2-butenyl)tin. It deviates from standard templates to prioritize the practical "bench-side" logic required for high-yield organometallic chemistry.

Common Name: Tributylprenyltin | CAS: 53911-92-5[1]

Executive Summary

Tributyl(3-methyl-2-butenyl)tin is a critical allylation reagent used primarily in Hosomi-Sakurai reactions to introduce the prenyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) into electrophiles. Unlike its silicon counterparts, the organotin variant offers enhanced nucleophilicity, allowing for reactions with less activated electrophiles or under milder Lewis Acid conditions.

This guide prioritizes the Ultrasound-Promoted Barbier protocol over the traditional Grignard route.[1] While both are valid, the Barbier method minimizes the risk of Wurtz-type homocoupling and circumvents the regiochemical scrambling often seen when storing prenyl Grignard reagents.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyValueNotes
Formula

Molecular Weight 359.18 g/mol
Appearance Colorless OilOxidizes slowly in air
Boiling Point 100°C @ 0.1 mmHgThermal Instability: Decomposes >150°C
Density 1.042 g/mL
Solubility THF, Ether, DCMImmiscible with water
Stability Acid-sensitiveProtodestannylation occurs with silica gel

Mechanistic Analysis: The Regioselectivity Challenge

The Synthesis Dilemma

Synthesizing prenyl-metal species is complicated by allylic rearrangement .

  • Kinetic vs. Thermodynamic Control: When prenyl halides react with magnesium, they form an equilibrium mixture of the linear (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -magnesium) and branched (
    
    
    
    -magnesium) Grignard reagents.
  • The Tin Trap: Upon reaction with Tributyltin chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), the sterically less hindered linear isomer (3-methyl-2-butenyl) is thermodynamically favored, yielding the linear stannane as the major product.
    
The Application Mechanism ( )

In Hosomi-Sakurai allylations, this reagent undergoes an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (Substitution Electrophilic Bimolecular with rearrangement) mechanism.
  • Input: Linear Stannane (

    
    )
    
  • Output: Branched Homoallylic Alcohol (Reverse Prenylation)

  • Why? The electrophile attacks the

    
    -carbon (the double bond terminus), causing the double bond to shift and the tin to leave.
    

G Start Tributyl(prenyl)tin (Linear Isomer) TS Transition State (Gamma-Attack) Start->TS + Electrophile (R-CHO) LA Lewis Acid Activation LA->TS Catalysis Prod Reverse-Prenyl Product (Branched) TS->Prod - Bu3SnCl

Figure 1: The


 reaction pathway characteristic of allylstannanes.

Primary Protocol: Ultrasound-Promoted Barbier Synthesis

Based on the method optimized by Naruta et al. (Organic Syntheses, Vol. 76).

This "one-pot" method avoids the separate preparation of the Grignard reagent, significantly reducing processing time and exposure to moisture.

Reagents & Equipment[6][7][8][9]
  • Substrates: 1-Chloro-3-methyl-2-butene (Prenyl chloride), Tributyltin chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Metal: Magnesium turnings (excess).[1][2][3]

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Activation: Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or 1,2-Dibromoethane.
    
  • Equipment: Ultrasonic cleaner/probe, Argon atmosphere line.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck flask equipped with a condenser, dropping funnel, and Argon inlet. Add Magnesium turnings (1.5 equiv) and cover with minimal anhydrous THF.

  • Activation: Add a crystal of Iodine. Sonicate or warm slightly until the color fades, indicating Mg activation.

  • Co-Addition (The Barbier Step):

    • Dissolve

      
       (1.0 equiv) and Prenyl Chloride (1.2 equiv) in THF.
      
    • Critical Control: Add this mixture dropwise to the Mg suspension under sonication .[1]

    • Temperature Rule: Maintain internal temperature between 15°C and 20°C using a water bath. Why? Higher temperatures promote Wurtz coupling (dimerization of prenyl chloride).

  • Completion: After addition, continue sonication for 45 minutes. The mixture should turn grey/turbid.

  • Quench: Pour the reaction mixture into ice water.

  • Workup:

    • Extract with Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with Brine.[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Distillation: High vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~100°C.

    • Caution: Do not exceed a bath temperature of 150°C; the product will decompose.

Alternative: Traditional Grignard Route

If sonication is unavailable:

  • Generate Prenylmagnesium chloride in THF (keep <20°C).

  • Cannulate the Grignard solution slowly into a solution of

    
     in THF at 0°C.
    
  • Reflux for 1 hour to drive the equilibrium toward the thermodynamic linear product.

Characterization Data

The following signals confirm the presence of the linear isomer. The key diagnostic is the doublet at


 1.64 ppm coupled to the Tin satellites.
NucleusShift (

ppm)
MultiplicityAssignment

NMR
0.83 - 0.89MultipletButyl

and

1.64 Doublet (J=9 Hz)

(Diagnostic)
1.57, 1.67SingletsVinyl Methyls (Cis/Trans)
5.28Broad TripletVinyl Proton (

)

NMR
-13.4SingletCharacteristic of tetraalkyltin

Safety & Handling (Crucial)

1. Organotin Toxicity: Tributyltin compounds are neurotoxins and severe skin irritants.[1][4] They are readily absorbed through the skin.

  • Protocol: Double-gloving (Nitrile over Latex) is recommended. All work must be performed in a high-efficiency fume hood.

  • Disposal: All waste (aqueous and solid) must be segregated as "Heavy Metal/Organotin Waste."[1] Do not pour down the drain; these are persistent marine pollutants.

2. Destannylation Instability: Allylic stannanes are acid-labile.[1]

  • Avoid: Acidic silica gel during chromatography (use neutral alumina or 1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     buffered silica).
    
  • Storage: Store under Argon at 4°C.

Workflow Visualization

Synthesis Reagents Prenyl Chloride + Bu3SnCl (in THF) Reaction Barbier Coupling (Sonication, <20°C) Reagents->Reaction Dropwise Addition Mg Mg Turnings (Activated with I2) Mg->Reaction Workup Quench (Ice Water) Extraction (Ether) Reaction->Workup 45 min Sonication Purify Distillation (100°C @ 0.1 mmHg) Workup->Purify Crude Oil Product Tributyl(3-methyl-2-butenyl)tin Purify->Product Yield ~95-100%

Figure 2: Optimized Ultrasound-Promoted Synthesis Workflow.

References

  • Naruta, Y., Nishigaichi, Y., & Maruyama, K. (1998). "Tributyl(3-methyl-2-butenyl)tin".[5][6] Organic Syntheses, 76, 252.

  • Hosomi, A., & Sakurai, H. (1976).[7] "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride". Tetrahedron Letters, 17(16), 1295-1298.

  • Ueno, Y., Aoki, S., & Okawara, M. (1979).[3] "A new synthesis of allylstannanes". Journal of the American Chemical Society, 101(18), 5414–5415.

  • PubChem. (n.d.).[1] "Tributyl(3-methyl-2-butenyl)tin - Safety and Hazards". National Library of Medicine.

Sources

Introduction: The Strategic Value of the Prenyl Moiety in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tributyl(3-methyl-2-butenyl)tin: Properties, Synthesis, and Applications

In the landscape of modern organic synthesis, the strategic introduction of isoprenoid building blocks is a recurring theme, particularly in the construction of complex natural products and pharmaceutical agents. The 3-methyl-2-butenyl (prenyl) group is a fundamental five-carbon unit that constitutes the backbone of terpenes, steroids, and numerous secondary metabolites with significant biological activity. Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane, has emerged as a highly effective and versatile reagent for transferring this crucial functional group.

As an organostannane, its utility is rooted in the unique properties of the carbon-tin bond—covalently robust yet sufficiently labile to participate in a range of transmetalation processes, most notably the palladium-catalyzed Stille cross-coupling reaction.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and core applications of Tributyl(3-methyl-2-butenyl)tin, grounded in mechanistic understanding and practical, field-proven insights.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and spectroscopic properties is foundational to its effective use in the laboratory. Tributyl(3-methyl-2-butenyl)tin is a clear, colorless liquid characterized by the high lipophilicity conferred by the three butyl chains, rendering it immiscible in water but soluble in many organic solvents like THF and ether.[2][3][4]

Physicochemical Data

The key quantitative properties of Tributyl(3-methyl-2-butenyl)tin are summarized below for quick reference. The choice of purification via vacuum distillation is a direct consequence of its high boiling point at atmospheric pressure and its modest thermal stability; high temperatures can lead to decomposition.[4]

PropertyValueSource(s)
CAS Number 53911-92-5[1][3]
Molecular Formula C₁₇H₃₆Sn[1][5]
Molecular Weight 359.18 g/mol [1][2][5]
Appearance Clear, colorless liquid[2]
Density 1.069 g/mL at 25 °C[1][6]
Boiling Point 283 °C (lit., atmospheric) 105–107 °C (0.01 mmHg)[1][4]
Refractive Index (n²⁰/D) 1.488[7]
Solubility Immiscible with water[3][7]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. The NMR spectra provide a definitive fingerprint of the molecule's structure. The data presented here are based on a published and verified synthesis.[4]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR is characterized by the distinct signals of the tributyltin moiety and the prenyl group.

    • δ 5.28 (t, 1H, J = 9 Hz): The vinyl proton of the prenyl group.

    • δ 1.67 (s, 3H) & 1.57 (s, 3H): The two diastereotopic methyl groups on the double bond.

    • δ 1.64 (d, 2H, J = 9 Hz): The allylic methylene protons adjacent to the tin atom.

    • δ 0.83-1.47 (m, 27H): A complex multiplet region corresponding to the 27 protons of the three butyl groups attached to tin.

  • ¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.

    • δ 125.3 & 123.0: The two sp² carbons of the prenyl double bond.

    • δ 29.3, 27.4, 13.7, 9.4: The four distinct carbons of the butyl chains.

    • δ 25.5 & 17.4: The two methyl carbons of the prenyl group.

    • δ 10.7: The allylic CH₂ carbon directly attached to the tin atom.

  • ¹¹⁹Sn NMR (120 MHz, CDCl₃): Tin NMR is a powerful tool for characterizing organotin compounds.

    • δ -13.4: The chemical shift is characteristic of a tetraalkylstannane, confirming the Sn(IV) oxidation state and the covalent nature of the C-Sn bonds.

PART 2: Synthesis and Experimental Protocols

The reliability of any synthetic transformation depends on the quality of the starting reagents. While Tributyl(3-methyl-2-butenyl)tin is commercially available, an in-house synthesis may be desirable for cost or scale considerations. The following protocol is adapted from a robust and high-yield procedure published in Organic Syntheses, which leverages an ultrasound-promoted Barbier-type reaction.[4] The use of sonication is a key experimental choice; it facilitates the reaction by cleaning and activating the surface of the magnesium metal, thereby promoting the formation of the transient Grignard-like species necessary for the coupling.

Protocol: Ultrasound-Promoted Synthesis

This one-pot procedure is advantageous due to its operational simplicity, high yield, and reproducibility.[4]

Materials:

  • Magnesium turnings (3.04 g, 0.125 mol)

  • Tributyltin chloride (32.5 g, 0.100 mol)

  • 1-Chloro-3-methyl-2-butene (prenyl chloride) (13.4 mL, 0.120 mol)

  • Anhydrous Tetrahydrofuran (THF), 150 mL

  • Iodine (one small crystal, optional initiator)

  • Three-necked flask, thermometer, pressure-equalizing dropping funnel, nitrogen inlet, ice-salt bath, and ultrasonic horn/processor.

Procedure:

  • Setup: Under a nitrogen atmosphere, charge a dry 500-mL three-necked flask with magnesium turnings, tributyltin chloride, a crystal of iodine (if needed), and 100 mL of anhydrous THF.

  • Initiation: Immerse the flask in an ice-salt bath. Once the internal temperature is below 15 °C, begin sonication at a power sufficient to cause vigorous stirring of the magnesium turnings (e.g., 30-75W).[4]

  • Addition: Add a solution of 1-chloro-3-methyl-2-butene in 50 mL of THF dropwise via the addition funnel over 30-60 minutes. The causality here is critical: the temperature must be maintained below 20 °C to prevent side reactions, such as Wurtz coupling of the prenyl chloride.[4]

  • Reaction Completion: After the addition is complete, continue sonication for an additional 30-45 minutes. The reaction is typically complete when the brilliant surface of the magnesium darkens and the solution becomes faintly turbid.

  • Workup: Pour the reaction mixture into 400 g of ice-water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with water (50 mL) and then brine (50 mL), and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude oil can be further purified by vacuum distillation (bp 105–107 °C at 0.01 mmHg) to yield the product as a colorless oil (typical yield >90%).[4] Distillation must be performed at a bath temperature below 150 °C to avoid thermal decomposition.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, a self-validating system where temperature control and atmospheric integrity are paramount.

G cluster_prep Flask Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: - Mg turnings - Bu3SnCl - Anhydrous THF B Establish N2 Atmosphere A->B C Cool to < 15 °C B->C D Begin Sonication C->D E Dropwise Addition of Prenyl Chloride in THF D->E F Maintain T < 20 °C E->F Control Point G Continue Sonication (30-45 min post-addition) E->G H Quench with Ice-Water G->H I Extract with Et2O (3x) H->I J Wash with H2O, Brine I->J K Dry (MgSO4) & Concentrate J->K L Vacuum Distillation (< 150 °C bath temp) K->L M Pure Product L->M

Caption: Workflow for the synthesis of Tributyl(3-methyl-2-butenyl)tin.

PART 3: Core Reactivity and Synthetic Applications

The synthetic utility of Tributyl(3-methyl-2-butenyl)tin stems from its ability to act as a nucleophilic prenyl anion equivalent under palladium catalysis or Lewis acidic conditions.

The Stille Cross-Coupling Reaction

The Stille reaction is the cornerstone application of this reagent, enabling the formation of a C(sp²)-C(sp³) or C(sp)-C(sp³) bond by coupling with a variety of organic electrophiles (R-X).[1][8] The reaction is prized for its tolerance of a wide range of functional groups, a critical feature in complex molecule synthesis.

Mechanism: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the R-X bond of the electrophile (e.g., an aryl iodide) to form a Pd(II) complex.[9]

  • Transmetalation: The organostannane transfers its prenyl group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is often the rate-determining step.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[8]

Stille_Cycle pd0 Pd(0)L₂ pd2_add R-Pd(II)L₂-X pd0->pd2_add Oxidative Addition Product_out R-Prenyl (Product) pd0->Product_out pd2_trans R-Pd(II)L₂-Prenyl pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination SnX_out X-SnBu₃ (Byproduct) pd2_trans->SnX_out RX_in R-X (Electrophile) RX_in->pd2_add Sn_in Prenyl-SnBu₃ Sn_in->pd2_trans

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling with an Aryl Iodide

The following is a representative protocol for the coupling of an aryl iodide with Tributyl(3-methyl-2-butenyl)tin. The choice of a non-polar solvent like toluene and a specific ligand like triphenylarsine can be crucial for optimizing yield and preventing side reactions.

Materials:

  • Aryl Iodide (1.0 mmol)

  • Tributyl(3-methyl-2-butenyl)tin (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Setup: To a dry Schlenk flask under argon, add the aryl iodide, Pd₂(dba)₃, and triphenylarsine.

  • Solvent and Reagents: Add the degassed toluene via syringe, followed by the Tributyl(3-methyl-2-butenyl)tin.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. The purification strategy must address the removal of the toxic tin byproduct. A common method is to add a saturated aqueous solution of KF, which precipitates the tin as insoluble tributyltin fluoride. Stir vigorously for 1-2 hours.

  • Purification: Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

PART 4: Safety and Environmental Considerations

The utility of organotin reagents is shadowed by their significant toxicity. A rigorous adherence to safety protocols is not merely a recommendation but a requirement for their use.

Toxicological Profile: Tributyl(3-methyl-2-butenyl)tin is classified as a toxic substance.[3][5]

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3][5]

  • Irritation: Causes serious skin and eye irritation.[3][5]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3][5] The thymus and immune system are particular targets for tributyltin compounds.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5] Tributyltin (TBT) compounds are notorious marine pollutants, acting as endocrine disruptors in species like mollusks, and can bioaccumulate.[11][12]

Handling and Storage:

  • Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[4][13]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents in a tightly sealed container.[3]

  • Waste Disposal: All organotin waste, including contaminated solvents, silica gel, and disposable labware, must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge into drains.

Conclusion

Tributyl(3-methyl-2-butenyl)tin is a powerful and reliable reagent for the introduction of the synthetically valuable prenyl group. Its primary application in Stille cross-coupling reactions provides a robust method for C-C bond formation with excellent functional group tolerance. While its synthesis is straightforward, its significant toxicity necessitates meticulous handling and disposal procedures. For the drug development professional and research scientist, a comprehensive understanding of its properties, reactivity, and safety profile is essential to harnessing its full synthetic potential responsibly and effectively.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. [Online] Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734722, Tributyl(3-methyl-2-butenyl)tin. [Online] Available at: [Link]

  • LookChem. Cas Number 24850-33-7 Allyltributyltin. [Online] Available at: [Link]

  • ResearchGate. Tributyltin hydride (Bu3SnH). [Online] Available at: [Link]

  • Wikipedia. Tributyltin. [Online] Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5948, Tributylstannane. [Online] Available at: [Link]

  • Organic Syntheses. Preparation of an α-tributylstannanemethyl ether and its application in the synthesis of a functionalized morpholines. Org. Synth.2018 , 95, 345-363. [Online] Available at: [Link]

  • Organic Syntheses. ALLYLTRIBUTYLTIN. Org. Synth.1990 , 68, 1. [Online] Available at: [Link]

  • Organic Syntheses. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Org. Synth.1990 , 68, 8. [Online] Available at: [Link]

  • American Elements. Tributyl(3-methyl-2-butenyl)tin. [Online] Available at: [Link]

  • ResearchGate. Scheme 6. Prenyl Stannane Additions. [Online] Available at: [Link]

  • Organic Syntheses. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]. Org. Synth.1993 , 71, 167. [Online] Available at: [Link]

  • ResearchGate. (PDF) Allyltributylstannane. [Online] Available at: [Link]

  • ScienceDirect. Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Coordination Chemistry Reviews, 2014, 258-259, 201-246.
  • National Institutes of Health. Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. [Online] Available at: [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Online] Available at: [Link]

  • Wikipedia. Stille reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. [Online] Available at: [Link]

  • Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction.

Sources

Tributyl(3-methyl-2-butenyl)tin CAS number 53911-92-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tributyl(3-methyl-2-butenyl)tin CAS: 53911-92-5 Common Name: Tributylprenyltin / Prenyltributylstannane[1]

Executive Summary

Tributyl(3-methyl-2-butenyl)tin is a specialized allylstannane reagent used primarily for the introduction of the prenyl (3-methyl-2-butenyl) or reverse-prenyl (1,1-dimethylallyl) moiety into electrophilic substrates. Unlike its silane counterparts, this organotin reagent exhibits higher nucleophilicity, allowing for reactivity under milder Lewis acid conditions. Its utility is central to the synthesis of complex terpenes, polyketides, and sterically demanding gem-dimethyl structural motifs found in oncology targets like Epothilones.

This guide provides a rigorous technical breakdown of its synthesis, mechanistic regioselectivity, and the critical "field-proven" purification protocols required to manage organotin toxicity in drug development pipelines.

Chemical Architecture & Properties

The reagent exists as a colorless oil.[2] A defining feature is its fluxional behavior; while the CAS 53911-92-5 refers to the linear prenyl isomer, it serves as a synthetic equivalent for the reverse prenyl anion due to the mechanics of electrophilic attack.

PropertyData
Molecular Formula

Molecular Weight 359.18 g/mol
Boiling Point 105–107°C (at 0.01 mmHg)
Density 1.069 g/mL (25°C)
Solubility Soluble in THF, Et2O, DCM, Toluene; Insoluble in water.[1][3]
Stability Air and moisture stable, but slowly oxidizes. Store < 4°C.

Synthesis Protocol: The Ultrasound-Promoted Grignard Route

Expertise Note: While commercial sources exist, in-house preparation is often preferred to ensure proton-free reagents for sensitive catalytic cycles. The standard Grignard formation of prenyl chloride is sluggish and prone to Wurtz coupling. The use of ultrasonication is the critical variable to suppress homocoupling and accelerate magnesiation.

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask equipped with a nitrogen inlet and an ultrasonic horn (or place in a high-power sonication bath).

  • Charge: Add Magnesium turnings (1.25 equiv) and anhydrous THF. Activate Mg with a crystal of Iodine.

  • Initiation: Cool to 0°C. Add Tributyltin chloride (1.0 equiv).

  • Addition: Dropwise add 1-chloro-3-methyl-2-butene (Prenyl Chloride, 1.2 equiv) in THF while sonicating.

    • Critical Control Point: Maintain internal temperature < 20°C. Exotherms promote Wurtz coupling (dimerization of prenyl chloride).

  • Completion: Sonicate for 45 minutes post-addition. The solution should turn grey/cloudy.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .[2]
  • Purification: Fractional distillation (0.01 mmHg) is required to separate the product from the

    
     byproduct.
    

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the diagnostic methylene doublet at 
    
    
    
    1.60 ppm (
    
    
    Hz). The absence of a signal at
    
    
    0.8-0.9 ppm (characteristic of the Wurtz dimer) confirms success.

Mechanistic Dynamics: The Regioselectivity Paradox

The utility of CAS 53911-92-5 lies in its predictable regiochemistry. In Lewis Acid (LA) mediated reactions (Hosomi-Sakurai type), the reaction proceeds via an


 mechanism.
  • The Pathway: The electrophile (aldehyde/acetal) attacks the

    
    -carbon (the alkene terminus), causing the double bond to shift and the Tin moiety to eliminate.
    
  • The Outcome: Reaction with the linear prenylstannane yields the branched (reverse-prenyl) homoallylic alcohol. This is the most reliable method to install a quaternary carbon center adjacent to a hydroxyl group.

G Start Linear Prenylstannane (CAS 53911-92-5) LA Lewis Acid Coordination Start->LA + Aldehyde + LA TS Transition State (Anti-periplanar SE2') LA->TS Gamma-Attack Prod Reverse-Prenyl Product (gem-dimethyl homoallylic alcohol) TS->Prod - Bu3Sn-X

Figure 1: The


 mechanistic pathway illustrating the regiochemical inversion from linear reagent to branched product.

Application Workflow: Lewis Acid-Mediated Allylation

This protocol describes the synthesis of a gem-dimethyl homoallylic alcohol, a common fragment in polyketide synthesis.

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Tributyl(3-methyl-2-butenyl)tin (1.2 equiv)

  • Lewis Acid:

    
     (1.1 equiv) or 
    
    
    
    (1.0 equiv)
  • Solvent: Anhydrous DCM (

    
    )
    

Protocol:

  • Cool the aldehyde solution in DCM to -78°C under Argon.

  • Add the Lewis Acid dropwise. Stir for 15 minutes to ensure complexation.

  • Add Tributyl(3-methyl-2-butenyl)tin dropwise.[2]

  • Observation: The yellow/orange color of the Lewis acid complex typically fades as the reaction proceeds.

  • Warm slowly to -20°C over 2 hours.

  • Quench: Pour into a vigorous mixture of saturated

    
     and DCM.
    

Purification Strategy: The Potassium Fluoride (KF) Method

Trustworthiness Pillar: The most significant drawback of organotin reagents is the removal of the toxic, lipophilic tributyltin residues. Standard chromatography often fails to separate these residues from the product.[4] The following method is the industry standard for "Self-Validating" purification.

The KF/Silica Protocol:

  • Concentrate the crude reaction mixture (containing product +

    
    ).
    
  • Dissolve the residue in minimal Et2O.

  • Treat with a slurry of 10% KF on Silica Gel (prepared by mixing aqueous KF with silica and drying).

    • Mechanism:[1][5][6][7][8][9] Fluoride has an exceptionally high affinity for Tin. It forms insoluble polymeric species (

      
       aggregates) that bind to the silica matrix.
      
  • Stir vigorously for 2 hours at room temperature.

  • Filter through a pad of Celite. The toxic tin residues remain trapped in the solid filter cake.

  • Evaporate the filtrate to yield tin-free crude product ready for standard flash chromatography.

Workflow Rxn Crude Reaction Mixture (Product + Bu3Sn-X) KF_Add Add 10% KF/Silica (in Ether) Rxn->KF_Add Stir Stir 2 Hours (Formation of Insoluble Bu3SnF) KF_Add->Stir Filter Filtration (Celite) Stir->Filter Solid Solid Waste (Trapped Tin Residues) Filter->Solid Retentate Liq Filtrate (Tin-Free Product) Filter->Liq Eluent

Figure 2: The KF/Silica purification workflow for effective removal of organotin toxicity.

Case Study: Epothilone Fragment Synthesis

The gem-dimethyl group is a pharmacophore in the Epothilone class of microtubule stabilizers. In the total synthesis of Epothilone B and D, the Keck Asymmetric Allylation (a variant of the reaction described above) utilizes prenylstannanes to install the C12-C15 segment.

  • Relevance: The reaction uses a chiral BINOL-Ti(IV) catalyst instead of simple

    
    .
    
  • Outcome: The linear prenylstannane attacks the aldehyde to form the chiral homoallylic alcohol with >90% ee, simultaneously installing the gem-dimethyl group required for biological activity.

Safety & Handling

Hazard Class: Acute Toxin (Oral/Dermal), Marine Pollutant.

  • Toxicity: Organotins are neurotoxic and endocrine disruptors. They can penetrate nitrile gloves over time.

  • PPE: Use "Silver Shield" (Laminate) gloves or double-gloved Nitrile with frequent changes.

  • Destruction: All tin waste must be segregated. Do not mix with general organic waste. Treat glassware with bleach/NaOH solution to degrade residues before washing.

References

  • Synthesis of Prenylstannanes: Naruta, Y. et al. "Preparation of Allylic Tributyltins." Organic Syntheses, Coll. Vol. 9, p. 741 (1998). [2]

  • Keck Asymmetric Allylation: Keck, G. E. et al. "Catalytic Asymmetric Allylation of Aldehydes."[10] Journal of the American Chemical Society, 115(18), 8467–8468.

  • Purification (KF Method): Harrowven, D. C. et al. "Potassium fluoride on silica: a convenient reagent for the removal of organotin residues." Chemical Communications, 2010, 46, 6335-6337.

Sources

Spectroscopic Profiling of Tributyl(3-methyl-2-butenyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile, synthesis, and application logic of Tributyl(3-methyl-2-butenyl)tin, designed for researchers in organometallic chemistry and drug discovery.

Compound: Tributyl(3-methyl-2-butenyl)tin Synonyms: Prenyltributyltin, Tributylprenylstannane CAS Registry Number: 53911-92-5 Molecular Formula: C


H

Sn Molecular Weight: 359.18 g/mol [1]

Executive Summary & Application Logic

Tributyl(3-methyl-2-butenyl)tin is a pivotal reagent in the Hosomi-Sakurai allylation and free-radical cross-coupling reactions. Unlike simple allylstannanes, this prenyl derivative introduces regiochemical complexity—specifically the competition between


- and 

-attack during electrophilic substitution.

For drug development professionals, this molecule is a "masked" isoprene unit. It allows for the precise installation of gem-dimethyl allyl groups, a structural motif common in terpenes and prenylated alkaloids. Its utility relies on the high nucleophilicity of the


-carbon, activated by the 

-stannyl effect (hyperconjugation between the C-Sn

bond and the C=C

system).

Synthesis & Preparation Protocol

Standardized procedure adapted from Naruta et al. (Organic Syntheses).

Safety Warning: Organotin compounds are toxic and readily absorbed through the skin. All operations must be performed in a fume hood with nitrile gloves.

Reagents & Setup[3][4][5]
  • Precursors: Tributyltin chloride (Bu

    
    SnCl), 1-Chloro-3-methyl-2-butene (Prenyl chloride), Magnesium turnings.
    
  • Solvent: Anhydrous THF (freshly distilled).

  • Activation: Sonication (essential for initiating the Grignard formation without iodine/dibromoethane).

Step-by-Step Workflow
  • Activation: Place Mg turnings (1.2 eq) in a dry 3-neck flask under Argon. Cover with minimal THF.

  • Initiation: Add a small portion of prenyl chloride and sonicate until the solution turns turbid (formation of prenyl-Grignard).

  • Addition: Dropwise add a mixture of prenyl chloride (1.2 eq) and Bu

    
    SnCl (1.0 eq) in THF while maintaining sonication.
    
  • Temperature Control: Maintain internal temperature between 10–20°C using an ice bath. Critical: Higher temperatures promote Wurtz coupling dimerization.

  • Quench & Workup: Pour into saturated NH

    
    Cl. Extract with ether.[2] Wash with brine, dry over MgSO
    
    
    
    .
  • Purification: Distillation under reduced pressure (bp ~100°C @ 0.1 mmHg).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Mg Turnings + THF Sonicate Sonication (Initiation) Start->Sonicate Ar Atmosphere Grignard Intermediate: Prenyl-Mg-Cl Sonicate->Grignard In situ formation Addition Add Bu3SnCl + Prenyl Chloride Grignard->Addition Transmetallation Quench Quench (NH4Cl) Addition->Quench < 20°C Product Product: Prenyltributyltin Quench->Product Distillation

Caption: Sonochemical Barbier-type synthesis workflow preventing Wurtz homocoupling.

Spectroscopic Characterization (The Core)

The following data confirms the structure and purity. The diagnostic feature is the


Sn signal at -13.4 ppm and the coupling of Tin isotopes to the allylic protons.
Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl


 | Reference: TMS (

0.00)
Table 1:

H NMR Data (400 MHz)
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Note
0.83 Multiplet6H-Sn-CH

- (Butyl)

-protons on butyl chain
0.89 Triplet9H7.0-CH

(Butyl)
Terminal methyls
1.29 Multiplet6H-Sn-CH

-CH

-

-protons on butyl chain
1.47 Multiplet6H--CH

-CH


-protons on butyl chain
1.57 Singlet3H-cis-CH

Methyl on double bond
1.64 Doublet2H9.0Sn-CH

-CH=
Diagnostic Allylic H
1.67 Singlet3H-trans-CH

Methyl on double bond
5.28 Broad Triplet1H9.0-CH =Olefinic proton

Note: The coupling constant


 Hz for the allylic system is characteristic. Satellites due to 

and

coupling are typically observed flanking the signals at 0.83 and 1.64 ppm (

Hz).
Table 2:

C NMR Data (75 MHz)
Shift (

ppm)
Assignment
9.4 Sn-C H

- (Butyl)
10.7 Sn-C H

- (Prenyl)
13.7 Butyl Methyl
17.4 cis-Methyl (Prenyl)
25.5 trans-Methyl (Prenyl)
27.4 Butyl CH

29.3 Butyl CH

123.0 =C H- (Olefinic)
125.3 =C (CH

)

(Quaternary)
Table 3:

Sn NMR Data (120 MHz)
Shift (

ppm)
Note
-13.4 Diagnostic for tetraalkylstannane. Upfield shift relative to vinylstannanes indicates

hybridization at the

-carbon.
Physical Properties
  • Boiling Point: 100°C at 0.1 mmHg (Lit. 283°C at 760 mmHg - theoretical/extrapolated).

  • Density: 1.069 g/mL at 25°C.[3]

  • Refractive Index (

    
    ):  1.488.
    
  • Appearance: Colorless oil.

Mechanistic Insight: Regioselectivity

In drug development, controlling the site of attack is critical. Prenyltributyltin reacts with electrophiles (aldehydes/acetals) primarily at the


-position  (the substituted carbon), yielding the "reverse" prenylated product (tert-alkyl group).
Reaction Pathway Logic
  • Lewis Acid Coordination: Activates the electrophile (Aldehyde).

  • 
    -Attack:  The 
    
    
    
    -electrons attack the carbonyl carbon.
  • 
    -Silyl/Stannyl Stabilization:  Positive charge builds up 
    
    
    
    to the Tin atom.
  • Destannylation: Loss of Bu

    
    Sn
    
    
    
    restores the double bond.

ReactionMechanism Reagent Prenyl-SnBu3 TS Transition State (Gamma-Attack) Reagent->TS Nucleophilic Attack Electrophile R-CHO + Lewis Acid Electrophile->TS Intermediate Carbocation (Beta-Sn Stabilized) TS->Intermediate C-C Bond Formed Product Homoallylic Alcohol (Reverse Prenylation) Intermediate->Product - Bu3Sn(LA)

Caption: Gamma-selective allylation mechanism (Hosomi-Sakurai type) yielding reverse-prenyl motifs.

References

  • Naruta, Y.; Maruyama, K. (1993).[2] "Ubiquinone-1: 2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone".[4] Organic Syntheses, 71, 125.[2]

  • Hosomi, A.; Sakurai, H. (1976).[5][6][7] "Syntheses of

    
    -unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride". Tetrahedron Letters, 17(16), 1295-1298. [5]
    
  • Sigma-Aldrich. "Tributyl(3-methyl-2-butenyl)tin Product Specification & NMR Data".

  • PubChem. "Tributyl(3-methyl-2-butenyl)tin Compound Summary". National Library of Medicine.

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and synthetic analysis of Tributyl(3-methyl-2-butenyl)tin , a critical reagent for introducing prenyl groups in organic synthesis.

Executive Summary

Tributyl(3-methyl-2-butenyl)tin (CAS: 53911-92-5), often referred to as Prenyltributyltin , is an organostannane reagent widely utilized in palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylation of carbonyls. Its utility lies in its ability to transfer the 3,3-dimethylallyl (prenyl) moiety, a fundamental building block in the synthesis of terpenes, alkaloids, and polyketide natural products.

This guide details the 1H and 13C NMR spectral fingerprints required for rigorous quality control, emphasizing the diagnostic coupling constants (


 and 

) that validate compound purity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Tributyl(3-methyl-2-butenyl)stannane
Common Name Prenyltributyltin
Molecular Formula

Molecular Weight 359.18 g/mol
Appearance Colorless oil
Boiling Point 100°C at 0.1 mmHg (Caution: Thermal instability >150°C)
Solubility Soluble in

,

, THF, Ether; Insoluble in water

Synthesis Protocol: Modified Barbier-Grignard Route

Expert Insight: While Grignard formation is standard, the direct "Barbier-type" sonochemical synthesis is superior for allylic stannanes to minimize Wurtz-coupling byproducts (homocoupling of the allylic halide).

Reagents
  • Substrate: 1-Chloro-3-methyl-2-butene (Prenyl chloride)

  • Stannylating Agent: Tributyltin chloride (

    
    )[1]
    
  • Metal: Magnesium turnings (activated)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Activation: Charge a flame-dried flask with Mg turnings (1.25 equiv) and anhydrous THF under

    
    .
    
  • Initiation: Add

    
     (1.0 equiv). Cool the mixture to <15°C.
    
  • Addition: Dropwise add prenyl chloride (1.2 equiv) in THF.

  • Sonication (Critical): Irradiate with ultrasound (30-75W) during addition. Maintain temp <20°C to prevent decomposition.[2]

  • Completion: Continue sonication for 30–45 min until Mg is consumed and solution turns turbid/grey.

  • Workup: Quench with ice water. Extract with diethyl ether. Wash with brine, dry over

    
    .[2]
    
  • Purification: Distill under high vacuum (0.1 mm Hg). Collect fraction at ~100°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Mg Turnings + THF AddSn Add Bu3SnCl (Cool to <15°C) Start->AddSn Sonication Add Prenyl Chloride under Sonication (<20°C) AddSn->Sonication Reaction Reaction: Mg Insertion & Transmetallation Sonication->Reaction Barbier Conditions Quench Quench (Ice Water) & Extraction Reaction->Quench Distill Vacuum Distillation (100°C @ 0.1 mmHg) Quench->Distill Product Pure Tributylprenyltin Distill->Product

Caption: Sonochemical Barbier-type synthesis workflow for minimizing thermal decomposition.

Spectroscopic Analysis (The Core)

1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum is characterized by the distinct allylic system and the aliphatic tributyl chain. The most diagnostic feature is the Tin Satellite pattern flanking the allylic methylene protons.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
0.83 Multiplet6H

(Butyl)
-
0.89 Triplet9H

(Butyl)

1.29 Multiplet6H

-
1.47 Multiplet6H

-
1.57 Singlet3H

(Prenyl)
-
1.64 Doublet2H


1.67 Singlet3H

(Prenyl)
-
5.28 Broad Triplet1H

(Vinyl)

Expert Analysis: The Tin Satellites

Tin has two NMR-active isotopes with spin 1/2:


 (7.6% abundance) and 

(8.6% abundance).
  • Diagnostic Check: The doublet at

    
     1.64  (the allylic protons) will exhibit "satellites"—small side peaks flanking the main signal.
    
  • Coupling Magnitude: The coupling constant

    
     for allylic protons is typically 50–60 Hz .
    
  • Validation: If these satellites are missing or the integration of the main peak is too high relative to the satellites, the sample may be hydrolyzed (forming tributyltin oxide) or contaminated with the starting chloride.

13C NMR Analysis (75 MHz, CDCl3)

The carbon spectrum confirms the linear prenyl structure over the branched isomer (1,1-dimethylallyl), which can form in thermodynamic equilibrium.

Chemical Shift (

ppm)
AssignmentStructural Note
9.4 Butyl C1 (

)
Highly shielded by Sn
10.7 Prenyl C1 (

)
Diagnostic allylic carbon
13.7 Butyl C4 (

)
-
17.4 Prenyl

(cis)
-
25.5 Prenyl

(trans)
-
27.4 Butyl C3 (

)
-
29.3 Butyl C2 (

)
-
123.0 Vinyl CH-
125.3 Vinyl CqQuaternary Carbon
119Sn NMR
  • Chemical Shift:

    
     -13.4 ppm (relative to 
    
    
    
    ).
  • Utility: A single sharp peak at -13.4 ppm confirms the absence of

    
     (typically 
    
    
    
    +140 ppm) and
    
    
    (typically
    
    
    +80 to +100 ppm).

Application Logic: Stille Coupling

The primary value of Tributyl(3-methyl-2-butenyl)tin is in the Stille Coupling , where it acts as a nucleophile to transfer the prenyl group to an organic electrophile (aryl or vinyl halide).[3]

Reaction Mechanism & Regioselectivity

Unlike simple alkyl stannanes, allylic stannanes can undergo reaction via two pathways:

  • 
    -coupling:  Direct replacement at the carbon attached to Sn.
    
  • 
    -coupling (
    
    
    
    ):
    Attack at the distal double bond carbon with migration of the double bond. Note: In Pd-catalyzed Stille couplings, the reaction generally proceeds with retention of the allylic structure (linear product) unless specific bulky ligands induce isomerization.

StilleMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition R-Pd(II)-X Pd0->OxAdd + R-X RX Electrophile (R-X) (Aryl/Vinyl Halide) TransMet Transmetallation R-Pd(II)-Prenyl OxAdd->TransMet + Sn Reagent SnReagent Tributyl(prenyl)tin SnReagent->TransMet RedElim Reductive Elimination TransMet->RedElim Byproduct Bu3Sn-X TransMet->Byproduct Side Product RedElim->Pd0 Regenerate Catalyst Product Prenylated Product (R-Prenyl) RedElim->Product

Caption: Catalytic cycle for the Stille prenylation of an electrophile.

References

  • Organic Syntheses Procedure: Naruta, Y.; Maruyama, K. (1990). "Preparation of Allylic Tributyltins: Tributyl(3-methyl-2-butenyl)tin". Organic Syntheses, 71, 118.

  • General Stille Coupling Review: Espinet, P.; Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction". Angewandte Chemie International Edition, 43(36), 4704–4734.

  • Toxicity & Handling: World Health Organization (1990). "Tributyltin Compounds (Environmental Health Criteria 116)".

Sources

Technical Monograph: Nomenclature, Properties, and Synthetic Utility of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyl(3-methyl-2-butenyl)tin (CAS: 53911-92-5) is a specialized organostannane reagent employed primarily in organic synthesis for prenylation —the attachment of a 3-methyl-2-butenyl moiety to electrophilic centers.[1][2][3][4]

In drug discovery and natural product synthesis, this reagent is the gold standard for introducing isoprene units, a fundamental structural motif in terpenes and alkaloids. Its utility lies in its nucleophilic character, allowing it to participate in Lewis acid-mediated additions (Hosomi-Sakurai type) and Palladium-catalyzed cross-couplings (Stille type).

Critical Technical Note: The reagent is frequently referred to as Prenyltributyltin . However, researchers must distinguish it carefully from its constitutional isomer, the "reverse prenyl" (1,1-dimethylallyl) stannane, as the regiochemical outcome of its reactions (


- vs. 

-attack) dictates the structural identity of the final pharmaceutical intermediate.

Nomenclature & Synonyms

Ambiguity in chemical nomenclature can lead to costly experimental errors. The following table resolves the identity of this compound across various naming conventions used in literature and procurement.

Table 1: Synonym & Identifier Matrix[1][3]
CategorySynonym / IdentifierContext
Common Name Prenyltributyltin Widely used in laboratory shorthand.
Systematic (IUPAC) Tributyl(3-methylbut-2-en-1-yl)stannane The most rigorous structural description.
Alternative Systematic Tributyl(3-methyl-2-butenyl)stannaneCommon variation in vendor catalogs.
Inverted Syntax Stannane, tributyl(3-methyl-2-butenyl)-Used in chemical indexing (e.g., CA Index).
Structural Descriptive 3,3-Dimethylallyl(tri-n-butyl)tinEmphasizes the substitution pattern on the allyl chain.
Acronym/Code Bu

SnPrenyl
Notation in reaction schemes.
CAS Registry No. 53911-92-5 Primary Identifier for procurement.
MDL Number MFCD01863649Symyx/Merck index identifier.
SMILES CCCC(CCCC)CC=C(C)CFor chemoinformatics software.
Visualization: Structural Nomenclature Decomposition

The following diagram breaks down the molecule to clarify the "Prenyl" vs. "Tributyl" components, aiding in the visualization of the nucleophilic center.

NomenclatureMap Molecule Tributyl(3-methyl-2-butenyl)tin SnCore Tin (Sn) Core (Electrophilic Center) Molecule->SnCore BuGroup Tributyl Ligands (x3) (Solubility/Lipophilicity) Molecule->BuGroup PrenylGroup Prenyl Group (3-methyl-2-butenyl) (Nucleophilic Moiety) Molecule->PrenylGroup Reactivity Nucleophilic Attack (Alpha or Gamma) PrenylGroup->Reactivity Site of Reaction

Figure 1: Structural decomposition of the reagent. The prenyl group is the active nucleophile, while the tributyl chains modulate solubility and stability.

Physical & Chemical Profile

Understanding the physical state of the reagent is essential for accurate stoichiometry and handling.

Table 2: Physicochemical Properties[3]
PropertyValueTechnical Implication
Physical State Clear, colorless liquidEasy to dispense via syringe; check for turbidity (oxidation).
Molecular Weight 359.18 g/mol Use this value for molarity calculations.
Density 1.069 g/mL (at 25 °C)Allows for volumetric dispensing (

).
Boiling Point 105–107 °C (at 0.01 mmHg)High boiling point; difficult to remove excess by simple evaporation.
Solubility THF, Et

O, DCM, Hexanes
Compatible with standard non-polar organic reaction media.
Stability Air/Moisture Stable (Short term)Oxidizes slowly. Store under Argon/Nitrogen at 4°C.

Synthesis Protocol: Ultrasound-Promoted Barbier Coupling

While Grignard routes exist, the Barbier-type reaction promoted by ultrasound is the superior method for generating high-purity prenylstannanes. This "one-pot" approach avoids the separate preparation of unstable prenylmagnesium halides.

Reagents Required[4][5]
  • Substrate: 1-Chloro-3-methyl-2-butene (Prenyl Chloride) [Freshly Distilled]

  • Reagent: Tributyltin chloride (Bu

    
    SnCl)
    
  • Metal: Magnesium turnings (Mg)[5]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[5]

  • Catalyst: Iodine (crystal) - Initiator

Step-by-Step Methodology
  • Activation: In a dry 3-neck flask under Nitrogen, place Mg turnings (1.25 eq) and a crystal of Iodine. Cover with minimal anhydrous THF.

  • Initiation: Add a small portion of Prenyl Chloride. Sonicate (ultrasonic bath or probe) until the iodine color fades and the Mg surface becomes shiny (exothermic onset).

  • Co-Addition: Dissolve Bu

    
    SnCl (1.0 eq) and the remaining Prenyl Chloride (1.2 eq total) in THF.
    
  • Reaction: Add the solution dropwise to the activated Mg suspension under continuous sonication .

    • Control: Maintain temperature between 10–20°C using an ice bath. (High temps favor Wurtz coupling side-products).

  • Completion: Continue sonication for 30–60 minutes post-addition.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Diethyl Ether. Wash organic layer with Brine.[5] Dry over MgSO
    
    
    
    .
  • Purification: Fractional distillation under high vacuum (0.01 mmHg). Collect the fraction boiling at 105–107°C.[5]

Self-Validating Check:

  • TLC: Check disappearance of Bu

    
    SnCl (Non-polar spot).
    
  • NMR: Verify the presence of the vinyl proton triplet at

    
     ppm.
    

SynthesisWorkflow Start Start: Mg Turnings + I2 (In Anhydrous THF) Sonicate Step 1: Sonication (Surface Activation) Start->Sonicate Addition Step 2: Co-addition of Prenyl-Cl + Bu3SnCl Sonicate->Addition Iodine color fades Reaction Step 3: Barbier Coupling (Temp < 20°C) Addition->Reaction Exothermic control Quench Step 4: Quench (NH4Cl) & Extraction Reaction->Quench 1 hour Distill Step 5: Vacuum Distillation (105°C @ 0.01 mmHg) Quench->Distill Product Pure Tributyl(3-methyl-2-butenyl)tin Distill->Product

Figure 2: Ultrasound-mediated synthesis workflow ensuring high yield and suppression of homocoupling side products.

Reactivity: The Regioselectivity Challenge

For drug development professionals, the critical aspect of this reagent is its ambident nucleophilicity .

When reacting with aldehydes or acetals (Hosomi-Sakurai conditions), the reaction proceeds via an open transition state. The Lewis Acid complexes with the electrophile, and the stannane attacks.

  • Mechanism:

    
     (Bimolecular Electrophilic Substitution with rearrangement).
    
  • Outcome: The nucleophile attacks from the

    
    -position (the more substituted end), resulting in a reverse prenylated  product (1,1-dimethylallyl group) rather than the linear prenyl group.
    

To achieve linear prenylation (retention of the double bond position), researchers typically must switch to:

  • Radical conditions: (AIBN/Benzene) which often favor the thermodynamic linear product.

  • Transmetallation: Converting the Stannane to a Zinc or Indium species in situ.

Regioselectivity Reagent Prenyltributyltin (Reagent) Mechanism SE2' Mechanism (Gamma-Attack) Reagent->Mechanism Electrophile Aldehyde (R-CHO) + Lewis Acid (BF3·OEt2) Electrophile->Mechanism ProductA Branched Product (Reverse Prenyl) MAJOR PRODUCT Mechanism->ProductA Kinetic Control ProductB Linear Product (Normal Prenyl) MINOR PRODUCT Mechanism->ProductB Steric/Catalyst Dep.

Figure 3: Regiochemical divergence. Under standard Lewis Acid conditions, the branched (reverse prenyl) isomer is favored via gamma-attack.

Safety & Handling (E-E-A-T)

Organotin compounds exhibit specific toxicity profiles that require rigorous adherence to safety protocols.

  • Neurotoxicity: Tributyltin species are potent neurotoxins and endocrine disruptors.

  • Permeability: They readily penetrate nitrile gloves. Double-gloving with a laminate under-glove (e.g., Silver Shield) is recommended for neat handling.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) or treated with bleach solution to cleave the C-Sn bonds before washing.

  • Waste: All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream, never general organic waste.

References

  • Organic Syntheses. "Preparation of Allylic Tributyltins: Tributyl(3-methyl-2-butenyl)tin." Org.[2][3][4][6] Synth.1998 , 75, 161. [Link]

  • PubChem. "Tributyl(3-methyl-2-butenyl)tin - Compound Summary."[1] National Center for Biotechnology Information. Accessed 2024. [Link][1]

  • Naruta, Y. et al. "Regioselective allylation of acetals with allylic tributyltins." Chemistry Letters.1982, 11, 981.
  • Keck, G. E. et al. "Free radical allylation of alkyl halides." Journal of the American Chemical Society.1982, 104, 5829.

Sources

An In-depth Technical Guide to Tributylprenylstannane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organostannanes in Modern Synthesis

Organotin compounds, or organostannanes, have carved a significant niche in the landscape of modern organic synthesis. Their utility primarily stems from their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Among the diverse array of organostannanes, allylic tin reagents stand out due to their unique reactivity, allowing for the formation of carbon-carbon bonds with a high degree of control over stereochemistry and regioselectivity. This guide focuses on a particularly valuable member of this class: tributylprenylstannane. The prenyl moiety is a ubiquitous isoprenoid building block found in a vast number of natural products, making tributylprenylstannane a key reagent for the synthesis of complex biologically active molecules.[3][4] This document provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of tributylprenylstannane, with a focus on practical insights for laboratory applications.

Synthesis of Tributylprenylstannane: A Practical Approach

The synthesis of tributylprenylstannane can be achieved through several established organometallic routes. The most common and reliable methods involve the reaction of a prenyl electrophile with a tributyltin nucleophile or vice versa. Two primary, field-proven methods are detailed below.

Method 1: The Grignard Route

This classic approach relies on the formation of a prenyl Grignard reagent, which then reacts with a tributyltin halide. The causality behind this choice lies in the commercial availability and relatively low cost of the starting materials.

Experimental Protocol:

  • Preparation of Prenylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of prenyl chloride in anhydrous THF is then added dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tributyltin Chloride: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise. The choice of tributyltin chloride is predicated on its stability and commercial availability.[5]

  • Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or hexane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford pure tributylprenylstannane.

Diagram of the Grignard Synthesis Workflow

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Coupling Stannylation cluster_Purification Work-up & Purification PrenylCl Prenyl Chloride Grignard Prenylmagnesium Chloride PrenylCl->Grignard Slow Addition Mg_THF Mg / Anhydrous THF Mg_THF->Grignard Coupling_Reaction Reaction at 0°C Grignard->Coupling_Reaction TributyltinCl Tributyltin Chloride TributyltinCl->Coupling_Reaction Workup Quench (NH4Cl) Extraction Coupling_Reaction->Workup Purification Vacuum Distillation Workup->Purification Final_Product Tributylprenylstannane Purification->Final_Product

Caption: Workflow for the Grignard-based synthesis of tributylprenylstannane.

Method 2: Barbier-Type Reaction

An alternative, one-pot procedure is the Barbier-type reaction, which involves the in-situ formation of the organometallic intermediate. This method can be advantageous as it avoids the separate preparation of the Grignard reagent.

Experimental Protocol:

  • Reaction Setup: A mixture of magnesium turnings and tributyltin chloride in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • Addition of Prenyl Halide: A solution of prenyl bromide or chloride in anhydrous THF is added dropwise to the stirred suspension. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reaction rate.

  • Work-up and Purification: The work-up and purification procedure is analogous to the Grignard method, involving quenching with saturated aqueous ammonium chloride, extraction, drying, and vacuum distillation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of tributylprenylstannane is essential for its effective use and characterization.

Physical Properties
PropertyValue
Molecular Formula C₁₇H₃₆Sn
Molecular Weight 359.18 g/mol [6]
Boiling Point 283 °C (lit.)[7]
Density 1.069 g/mL at 25 °C (lit.)[7][8]
Appearance Colorless liquid
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized tributylprenylstannane.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the tributyl and prenyl groups.

  • Tributyl Group: A complex series of multiplets between approximately δ 0.8 and 1.6 ppm.

  • Prenyl Group:

    • A doublet for the CH₂ protons adjacent to the tin atom.

    • A triplet for the vinyl proton.

    • Singlets for the two methyl groups on the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers a clear fingerprint of the carbon skeleton.[9][10]

  • Tributyl Group: Four distinct signals in the aliphatic region (approximately δ 10-30 ppm).

  • Prenyl Group:

    • A signal for the CH₂ carbon attached to tin.

    • Two signals for the sp² hybridized carbons of the double bond.

    • Two signals for the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[11][12][13]

  • C-H Stretching: Aliphatic C-H stretching vibrations are observed around 2850-2960 cm⁻¹.

  • C=C Stretching: A characteristic absorption for the carbon-carbon double bond of the prenyl group is expected in the region of 1640-1680 cm⁻¹.

  • C-H Bending: Various C-H bending vibrations for the alkyl groups appear in the fingerprint region (below 1500 cm⁻¹).

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The premier application of tributylprenylstannane is as a nucleophilic partner in the Stille cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the prenyl group of the stannane and a variety of organic electrophiles. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[5]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X), forming a Pd(II) intermediate.

  • Transmetalation: The prenyl group is transferred from the tin atom to the palladium center, displacing the halide or other leaving group, which then associates with the tributyltin moiety. This is often the rate-determining step.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product (R-prenyl) and regenerate the Pd(0) catalyst.

Diagram of the Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Ox_Add Oxidative Addition PdII_RPrenyl R-Pd(II)L_n-Prenyl PdII_RX->PdII_RPrenyl Prenyl-SnBu₃ Transmetalation Transmetalation PrenylSn Prenyl-SnBu₃ PdII_RPrenyl->Pd0 Product R-Prenyl PdII_RPrenyl->Product Red_Elim Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Scope of the Stille Coupling with Tributylprenylstannane

Tributylprenylstannane can be coupled with a wide variety of organic electrophiles, including:

  • Aryl and Heteroaryl Halides/Triflates: This is one of the most common applications, leading to the formation of prenylated aromatic and heteroaromatic compounds, which are common motifs in natural products and pharmaceuticals. Aryl bromides and iodides are particularly effective coupling partners.[5]

  • Vinyl Halides/Triflates: Coupling with vinyl electrophiles provides a route to substituted 1,4-dienes.

  • Acyl Chlorides: The reaction with acyl chlorides yields prenylated ketones.

  • Allylic and Benzylic Halides: These couplings can also be effective, though the potential for allylic rearrangement in both the stannane and the electrophile must be considered.

Protocol for a Typical Stille Coupling Reaction:

  • Reaction Setup: A mixture of the organic electrophile, tributylprenylstannane (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), and an optional ligand (e.g., PPh₃, AsPh₃) in a suitable solvent (e.g., THF, DMF, toluene) is prepared in a reaction vessel under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 60 and 120 °C until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed. The residue is then subjected to purification, commonly by column chromatography on silica gel, to isolate the desired product and remove the tin byproducts. The removal of tin residues can sometimes be challenging and may require specific workup procedures, such as treatment with a fluoride source (e.g., KF) or DBU.

Safety and Handling of Organotin Compounds

Tributyltin compounds, including tributylprenylstannane, are toxic and should be handled with appropriate safety precautions.[10][14] They can be absorbed through the skin and are harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling organotin compounds. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Waste Disposal: All organotin waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

Tributylprenylstannane is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation and its utility in the Stille cross-coupling reaction make it an indispensable tool for the introduction of the biologically significant prenyl moiety into a wide range of organic molecules. A thorough understanding of its synthesis, properties, and reaction conditions, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this powerful organostannane.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Available from: [Link]

  • American Elements. Tributyl(3-methyl-2-butenyl)tin. Available from: [Link]

  • PubChem. 3-Methyl-2-butene-1-thiol. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. but-3-en-1-yl(trimethyl)stannane. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Myers, A. The Stille Reaction. Chem 115. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • PubChem. Tributyl(3-methyl-2-butenyl)tin. National Center for Biotechnology Information. Available from: [Link]

  • Kruk, J., & Szymańska, R. (2018). Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols. RSC Advances, 8(32), 17947-17957.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Vinyl tributyltin. Available from: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2022). Total synthesis of grayanane natural products. Available from: [Link]

  • The Royal Society of Chemistry. 3. Infrared spectroscopy. Available from: [Link]

  • Maleczka, R. E., & Terrell, L. R. (2001). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. Organic letters, 3(16), 2595-2598.
  • The Royal Society of Chemistry. General Experimental Remarks. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • University of Colorado Boulder. 1H NMR chemical shift ppm table. Available from: [Link]

  • Herzon, S. B., & Myers, A. G. (2005). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic letters, 3(26), 4173-4176.
  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • Jones, S. B., & MacMillan, D. W. (2011). Collective synthesis of natural products by means of organocascade catalysis.
  • Le Flohic, A., & Cossy, J. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of organic chemistry, 70(18), 7353-7356.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • ETH Research Collection. Xenicane Natural Products: Biological Activity and Total Synthesis. Available from: [Link]

  • Griti. Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview. YouTube. Available from: [Link]

  • Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube. Available from: [Link]

  • PubChem. Allyltributylstannane. National Center for Biotechnology Information. Available from: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane, is a key organometallic reagent in modern organic synthesis.[1][2] Its primary application lies in the transfer of the 3-methyl-2-butenyl (prenyl) group, a common isoprenoid building block, to various organic substrates.[3] This reagent is particularly valuable in the construction of complex natural products and pharmacologically active molecules, where the introduction of prenyl moieties is crucial for biological activity.[1] The utility of tributyl(3-methyl-2-butenyl)tin stems from its role in carbon-carbon bond formation, most notably in Stille cross-coupling reactions.[1]

The successful application of this reagent, however, is intrinsically linked to its purity and stability. Organotin compounds, in general, are susceptible to degradation, and the allylic nature of the prenyl group in this specific compound introduces an additional layer of reactivity that must be carefully managed.[4] This guide provides a comprehensive overview of the factors influencing the stability of tributyl(3-methyl-2-butenyl)tin and offers detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Properties and Intrinsic Stability

Tributyl(3-methyl-2-butenyl)tin is a colorless to pale yellow oil with a characteristic odor.[5] Its molecular structure, featuring a tin atom bonded to three butyl groups and one prenyl group, dictates its chemical reactivity and stability profile. The key to understanding its stability lies in the nature of the carbon-tin (C-Sn) bonds. While the butyl-tin bonds are relatively stable, the allylic tin-prenyl bond is weaker and more susceptible to cleavage.[4]

Several factors can contribute to the degradation of tributyl(3-methyl-2-butenyl)tin, leading to a decrease in its purity and the formation of undesirable byproducts. These factors include:

  • Thermal Stress: Heat is a significant contributor to the decomposition of this reagent. Evidence from its synthesis and purification highlights its modest thermal instability, with recommendations to maintain temperatures below 150°C during distillation to prevent significant decomposition.[5] Prolonged exposure to elevated temperatures, even at room temperature over extended periods, can lead to the gradual degradation of the compound.

  • Atmospheric Exposure: Like many organometallic reagents, tributyl(3-methyl-2-butenyl)tin is sensitive to components of the atmosphere.

    • Oxygen: Exposure to oxygen can lead to the oxidation of the tin center and cleavage of the C-Sn bonds.

    • Moisture: The presence of water can result in the hydrolysis of the tin-prenyl bond, leading to the formation of tributyltin hydroxide or oxide and isoprene.[6][7]

  • Light: Photodegradation can also be a concern for organotin compounds, where UV light can promote the homolytic cleavage of the C-Sn bond, generating radical species that can lead to a cascade of decomposition reactions.[8]

  • Acidity: Acidic conditions can readily cleave the tin-prenyl bond.

The primary degradation pathway is believed to be the cleavage of the tin-prenyl bond, resulting in the formation of tributyltin species and hydrocarbons derived from the prenyl group.

Recommended Storage Protocols

To mitigate the degradation processes described above and ensure the long-term viability of tributyl(3-methyl-2-butenyl)tin, a stringent storage protocol is essential. The following recommendations are based on the chemical properties of the compound and best practices for handling air- and moisture-sensitive reagents.[9]

Parameter Recommendation Rationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.Reduces the rate of thermal decomposition.[10]
Atmosphere Store under an inert atmosphere (e.g., dry argon or nitrogen).Prevents oxidation and hydrolysis by excluding oxygen and moisture.[11]
Container Use a tightly sealed, amber glass bottle or a container made of an inert material.Protects from light to prevent photodegradation and ensures an airtight seal.[9]
Handling Handle exclusively in a well-ventilated fume hood or glovebox.Minimizes exposure to the toxic and volatile compound.[9]
Experimental Workflow for Long-Term Storage

The following diagram outlines the recommended workflow for receiving, handling, and storing tributyl(3-methyl-2-butenyl)tin to maintain its integrity.

G cluster_receiving Receiving and Initial Handling cluster_aliquoting Aliquoting for Use cluster_storage Storage A Receive Shipment B Inspect Container for Damage A->B C Transfer to Inert Atmosphere (Glovebox/Fume Hood with Inert Gas Line) B->C D Use Dry, Inert Gas Flushed Syringe/Cannula for Transfer C->D E Aliquot into Smaller, Appropriately Sized Vials D->E F Seal Vials Under Inert Atmosphere E->F G Label Vials Clearly with Compound Name, Date, and Inert Atmosphere Seal F->G H Store in a Designated, Cool (2-8°C), Dark Location G->H I For Long-Term Storage, Place in a -20°C Freezer H->I

Caption: Recommended workflow for handling and storage of Tributyl(3-methyl-2-butenyl)tin.

Assessing Compound Integrity: A Self-Validating System

To ensure the reliability of experimental results, it is crucial to periodically assess the purity of tributyl(3-methyl-2-butenyl)tin, especially for older batches or those that may have been inadvertently exposed to detrimental conditions. A combination of analytical techniques can provide a comprehensive purity profile.

Recommended Analytical Techniques
Technique Information Provided Key Considerations
¹H and ¹¹⁹Sn NMR Spectroscopy Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[12]¹¹⁹Sn NMR is particularly useful for identifying different tin species that may arise from decomposition.
Gas Chromatography (GC) Separates volatile impurities and degradation products, allowing for purity determination.[5][13]A non-polar column is typically used. The high boiling point of the compound should be considered when developing the method.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies the chemical structures of impurities and degradation products.[14]Useful for elucidating the decomposition pathways.
Experimental Protocol for Purity Assessment by ¹H NMR
  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh approximately 10-20 mg of tributyl(3-methyl-2-butenyl)tin into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to remove residual water.

    • Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis:

    • Integrate the characteristic signals of tributyl(3-methyl-2-butenyl)tin (e.g., the vinyl proton of the prenyl group) and the internal standard.

    • Calculate the purity of the compound based on the relative integrals and the known masses of the sample and the internal standard.

The following diagram illustrates the logical relationship between storage conditions and the need for purity assessment.

G cluster_storage Storage Conditions cluster_purity Compound Purity cluster_action Action A Optimal Storage (Cool, Dark, Inert) C High Purity Maintained A->C B Sub-optimal Storage (Exposure to Air, Light, Heat) D Potential Degradation B->D E Proceed with Experiment C->E F Perform Purity Analysis (NMR, GC) D->F F->C Purity Confirmed G Purify or Discard F->G Purity Compromised

Caption: Decision-making workflow based on storage conditions and purity assessment.

Conclusion

Tributyl(3-methyl-2-butenyl)tin is a powerful tool in synthetic chemistry, but its efficacy is directly tied to its stability and purity. By understanding the factors that contribute to its degradation and implementing rigorous storage and handling protocols, researchers can ensure the reliability of their results. The key takeaways are the critical importance of maintaining a cool, dark, and inert environment for the storage of this reagent. Regular purity assessment, particularly for older samples, is a vital component of a self-validating system that underpins scientific integrity. Adherence to the guidelines presented in this technical guide will enable scientists and drug development professionals to confidently utilize tributyl(3-methyl-2-butenyl)tin to its full potential.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. [Link]

  • Takahashi, K. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • E FORU Materials Inc. Tributyl(3-methyl-2-butenyl)tin CAS #: 53911-92-5. [Link]

  • University of Birmingham. Thermal decompositions of inorganic and organometallic tin compounds. [Link]

  • INCHEM. Tributyltin compounds (EHC 116, 1990). [Link]

  • National Center for Biotechnology Information. Tributyl(3-methyl-2-butenyl)tin. PubChem Compound Database. [Link]

  • Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]

  • Giamberini, M., & Pellerito, C. (2010). Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. Aquatic Toxicology, 99(3), 333-339. [Link]

  • CatSci Ltd. The Stability of Organometallics. [Link]

  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]

  • Dutta, D. P., & Bhattacharyya, A. (2012). Synthesis of active tin: an efficient reagent for allylation reaction of carbonyl compounds. New Journal of Chemistry, 36(3), 544-546. [Link]

  • Wikipedia. Tributyltin. [Link]

  • Agilent Technologies. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link]

  • Wiley Analytical Science. Tin test: Detecting organotin compounds. [Link]

  • ALS Global. Analysis of organotin compounds. [Link]

  • Zhang, Y., et al. (2020). Thermolysis kinetics and thermal degradation compounds of alliin. Food Chemistry, 309, 125712. [Link]

  • El-Hiti, G. A., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Molecules, 24(19), 3544. [Link]

  • Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]

  • ARPAT. Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]

  • MacSphere. The Pyrolytic Decomposition of Allylic Esters. [Link]

  • ResearchGate. Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]

  • Organic Syntheses. allyltributyltin. [Link]

  • Barroso, S., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Molecules, 29(6), 1389. [Link]

  • Google Patents. Stability-enhanced organotin photoresist compositions.
  • Lofrano, C., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(2), 167-175. [Link]

  • ResearchGate. Continuous, stable, and safe organometallic reactions in flow at room temperature assisted by deep eutectic solvents. [Link]

  • ResearchGate. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Analyst, 121(10), 1435-1440. [Link]

Sources

Advanced Safety & Handling Protocol: Organotin Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Utility-Toxicity Paradox

Organotin compounds—specifically stannanes like tributyltin (TBT) and trimethyltin (TMT)—are indispensable in modern medicinal chemistry. The Stille cross-coupling reaction remains a cornerstone for constructing


-

carbon bonds in complex pharmaceutical intermediates. However, the same physicochemical properties that make organotins effective reagents (lipophilicity and reactivity) render them uniquely hazardous biological agents.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic operational protocol. It addresses the two primary failures in organotin handling: underestimation of dermal permeation and ineffective residue removal during workup.

Mechanistic Toxicology: Why Organotins Are Dangerous

To handle organotins safely, one must understand how they dismantle cellular machinery. Unlike simple corrosives, organotins act as "trojan horses."

The Lipophilic Entry

Tri-substituted organotins (e.g., TBT, TPhT) are highly lipophilic. They do not merely "burn" the skin; they permeate the stratum corneum and cell membranes rapidly, often without immediate localized pain, leading to systemic absorption.

Mitochondrial Uncoupling

Once intracellular, the primary target is the mitochondria.

  • Mechanism: Organotins inhibit the

    
    -ATPase (ATP synthase) and uncouple oxidative phosphorylation.
    
  • Result: This halts cellular respiration, leading to ATP depletion and subsequent apoptosis or necrosis.

  • Immunotoxicity: TBT specifically targets the thymus gland, causing atrophy and long-term immune suppression, often undetectable until chronic damage has occurred.

The Metabolic Activation Trap

Tetra-organotins (often considered "safer") are metabolically dealkylated in the liver by cytochrome P450 enzymes into the highly toxic tri-organotin species. Treat tetra-substituted compounds with the same rigor as tri-substituted ones.

OrganotinToxicity cluster_0 Exposure Route cluster_1 Cellular Entry cluster_2 Mitochondrial Target cluster_3 Outcome Exp Dermal/Inhalation Exposure Lipid Lipophilic Membrane Crossing Exp->Lipid Metab Metabolic Activation (Tetra -> Tri) Lipid->Metab Target Inhibition of Mg-ATPase Metab->Target Uncouple Oxidative Phos. Uncoupling Target->Uncouple Death Apoptosis & Thymus Atrophy Uncouple->Death

Figure 1: The pathway of organotin toxicity from exposure to mitochondrial failure.

The "Glove Problem": A Critical PPE Failure Point

Standard nitrile gloves provide insufficient protection against organotins. Many researchers assume standard 4-mil nitrile gloves are adequate. They are not. Organotins can permeate standard nitrile in <15 minutes , often without visible degradation of the glove material.

Validated PPE Protocol
  • Primary Barrier: Silver Shield® (Laminate Film) or Viton® gloves are required for handling neat compounds or concentrated stock solutions.

  • Dexterity Compromise: If laminate gloves make fine manipulation difficult (e.g., weighing small amounts), use the Double-Glove Technique :

    • Inner Layer: Laminate Film (Silver Shield).

    • Outer Layer: Standard Nitrile (for grip and to protect the inner glove from tears).

  • Change Schedule: If using standard nitrile alone (ONLY acceptable for very dilute solutions <0.1M), gloves must be changed immediately upon splash contact or every 15 minutes.

Table 1: Glove Permeation Breakthrough Times (Approximate)

Glove MaterialBreakthrough Time (TBT)Protection Level
Laminate Film (Silver Shield) > 480 minsRecommended
Nitrile (Standard 4 mil) < 15 minsUnsafe (unless double-gloved)
Latex < 5 minsDo Not Use
Viton > 240 minsExcellent

Operational Protocol: The Stille Coupling Workflow

This section details a self-validating workflow for a Stille coupling, focusing on the safe removal of toxic tin byproducts.

Reaction Setup
  • Containment: All weighing and transfers must occur inside a certified fume hood.

  • Glassware: Use flame-dried glassware. Organotins can hydrolyze to form oxides that are harder to remove.

  • Syringe Transfer: Never pour organotins. Use the positive-pressure cannula technique or a gas-tight syringe to transfer reagents from Sure/Seal™ bottles.

The "KF Method" for Workup (Tin Removal)

The most dangerous phase is the workup, where researchers often generate large volumes of contaminated solvent. The standard aqueous wash is ineffective at removing lipophilic tin halides (


).

The Solution: Convert soluble tin halides into insoluble polymeric tin fluorides using Potassium Fluoride (KF).

Protocol:

  • Dilute: Dilute the crude reaction mixture with Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Treat: Add an aqueous solution of Potassium Fluoride (KF) (approx. 1M to saturated).[1][2]

  • The Self-Validating Step: Stir vigorously at room temperature.

    • Observation: A white, polymeric precipitate (

      
      ) should form.
      
    • Validation: If no precipitate forms after 30 mins, add more KF or increase stirring. The formation of the solid is your visual confirmation that the tin is being sequestered.

  • Filter: Filter the biphasic mixture through a pad of Celite® or silica. The toxic tin polymer remains on the filter.

  • Wash: Proceed with standard aqueous workup on the filtrate.

Why this works: The Sn-F bond is thermodynamically strong and forms hypervalent coordination polymers that are insoluble in organic solvents, effectively "locking" the toxicity into a solid that can be filtered.

StilleCleanup Start Crude Reaction Mixture (Contains Product + R3Sn-X) AddKF Add Saturated Aqueous KF (Potassium Fluoride) Start->AddKF Stir Stir Vigorously (30+ Minutes) AddKF->Stir Check Visual Check: White Precipitate Formed? Stir->Check Check->Stir No (Add more KF) Filter Filter through Celite® pad Check->Filter Yes Waste Solid Waste (Polymeric R3Sn-F) Filter->Waste Toxic Solids Filtrate Filtrate: Tin-Free Organic Layer Filter->Filtrate Product

Figure 2: The Potassium Fluoride (KF) protocol for removing organotin residues.[1]

Waste Disposal & Decontamination

Organotin waste must never be combined with general organic solvents.

  • Segregation: Designate a specific waste container labeled "HEAVY METAL ORGANIC - TIN."

  • Quenching Spills:

    • Do not just wipe up.

    • Treat the spill area with a solution of Potassium Fluoride or 10% Sodium Hypochlorite (Bleach) to oxidize/precipitate the tin before absorbing with spill pads.

  • Glassware Cleaning: Rinse contaminated glassware with a dilute KF solution before putting it in the base bath. Base baths can become contaminated with tin, re-depositing it onto other glassware.

Emergency Procedures

  • Skin Contact:

    • Immediate Action: Remove contaminated clothing/gloves immediately.

    • Wash: Wash with soap and copious amounts of water for at least 15 minutes .[3] Note: Solvents (ethanol/acetone) should NOT be used for washing skin as they may increase permeation.

    • Medical: Seek medical attention. Symptoms (burns, irritation) may be delayed by hours.

  • Eye Contact:

    • Flush with water for 15 minutes, holding eyelids open.

    • Seek immediate ophthalmological support.

  • Inhalation:

    • Move to fresh air.

    • If breathing is difficult, provide oxygen (trained personnel only).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Tin, organic compounds (as Sn). [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Tin, organic compounds. [Link]

  • Renaud, P., & Lacôte, E. (1998).[4] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures.[5] Tetrahedron Letters, 39(15), 2123-2126. (Source for KF Workup Protocol). [Link]

  • Princeton University EHS. Laboratory Safety Guide: Organotin Compounds. [Link]

Sources

An In-depth Technical Guide on the Toxicity of Tributyltin (TBT) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Tributyltin (TBT) derivatives, a class of organotin compounds, have a storied and controversial history. Initially lauded for their potent biocidal properties and extensively used in applications ranging from anti-fouling paints for marine vessels to wood preservatives, their profound and persistent toxicity has since become a significant global concern.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the multifaceted toxicity of TBT. We will delve into the core mechanisms of its action, its far-reaching environmental and physiological impacts, and the analytical methodologies crucial for its study. Our approach is grounded in established scientific principles, aiming to provide not just a recitation of facts, but a deeper understanding of the causal relationships that underpin TBT's toxicological profile.

Section 1: The Chemical Nature and Environmental Persistence of Tributyltin

Tributyltin compounds are characterized by a central tin atom covalently bonded to three butyl groups and an anionic group, denoted as (C₄H₉)₃Sn-X.[4] The nature of the 'X' group, which can range from chloride to oxide, influences the compound's physicochemical properties.[4] Despite these variations, all TBT derivatives share a common lipophilic character and low water solubility, traits that are fundamental to their environmental behavior.[4][5]

Historically, the primary route of TBT into the environment was through its use in anti-fouling paints on ship hulls.[5][6] While effective at preventing the growth of marine organisms, this application led to the slow and continuous leaching of TBT into aquatic ecosystems.[4][6] Due to its chemical properties, TBT readily adsorbs to sediment and suspended particles, where it can persist for years, with a half-life in sediment estimated to be around two years and the potential for release for up to 30 years.[4][6][7] This persistence allows for bioaccumulation in organisms and biomagnification through the food chain, leading to significant concentrations in higher trophic level species, including marine mammals.[4]

Section 2: The Multifaceted Molecular Mechanisms of TBT Toxicity

The toxicity of TBT is not attributable to a single mode of action but rather a cascade of disruptive interactions at the cellular and subcellular levels. Understanding these mechanisms is paramount for appreciating the breadth of its physiological effects.

Endocrine Disruption: A Hallmark of TBT Toxicity

TBT is a potent endocrine-disrupting chemical (EDC).[4][5][8] One of its primary mechanisms of endocrine disruption involves its interaction with nuclear receptors, specifically the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[9][10] By acting as an agonist for the RXR/PPARγ heterodimer, TBT can promote lipogenesis, contributing to its obesogenic effects.[4][9]

Furthermore, TBT disrupts steroid production and can interfere with the hypothalamic-pituitary-gonadal (HPG) axis.[1][9][11] This interference can lead to reproductive abnormalities in a wide range of organisms.[11][12][13] In female rats, for instance, TBT has been shown to impair metabolic control in the HPG axis and ovarian steroidogenesis.[1]

The most infamous example of TBT's endocrine-disrupting effects is the induction of "imposex" in female marine snails.[14][15] This phenomenon, the development of male sexual characteristics in females, is triggered by environmentally relevant concentrations of TBT in the nanogram per liter range and can lead to sterilization and population decline.[14][15]

Mitochondrial Dysfunction and Inhibition of ATP Synthase

A critical target of TBT at the subcellular level is the mitochondrion. TBT is a known inhibitor of F-type ATP synthase, the enzyme responsible for the majority of cellular ATP production.[16][17][18] It is believed to act on the ion channel of the F₀ subunit, disrupting the proton or sodium ion translocation that drives ATP synthesis.[16][18] This inhibition of cellular energy production has profound and widespread consequences, contributing to a range of toxic effects.[1]

Induction of Apoptosis and Oxidative Stress

TBT is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly immune cells like thymocytes and lymphocytes.[9][19][20] This apoptotic induction is a key mechanism behind TBT's immunotoxicity.[9][19] TBT can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] It disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and can activate caspases, the key executioner enzymes of apoptosis.[9][20][21] Specifically, studies have shown that TBT can activate pro-apoptotic proteins such as calpain, caspases (including caspase-10), and Bax, while inhibiting the anti-apoptotic protein Bcl-2.[9][21]

In addition to apoptosis, TBT exposure leads to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[9][22] This imbalance between ROS production and the cell's antioxidant defenses can cause damage to lipids, proteins, and DNA, further contributing to cellular dysfunction and death.

Neurotoxicity

TBT also exhibits significant neurotoxic effects.[12][23][24] It can disrupt the integrity of the blood-brain barrier and interfere with cellular energy metabolism within brain tissue.[1][24] Studies in zebrafish have shown that TBT exposure can lead to histopathological damage to brain architecture and disrupt the tricarboxylic acid (TCA) cycle and neurotransmitter signaling pathways.[24] In mammals, TBT can affect the hypothalamus-pituitary-adrenal (HPA) axis and has been linked to hearing loss in marine predators.[4]

Section 3: Systemic and Environmental Toxicology of Tributyltin

The molecular disruptions caused by TBT manifest as a wide array of toxicological effects at the organismal and ecosystem levels.

Immunotoxicity

The immune system is a primary target of TBT.[8][25][26] As mentioned, TBT induces apoptosis in immune cells, leading to thymus atrophy and a reduction in circulating lymphocytes.[19] This compromises the adaptive immune response, leading to immunosuppression and decreased resistance to infections.[4][25] The World Health Organization has identified immunotoxicity as a particularly sensitive endpoint for TBT, with a low No-Observed-Adverse-Effect Level (NOAEL) observed in rat studies.[6]

Reproductive and Developmental Toxicity

TBT's endocrine-disrupting properties translate into significant reproductive and developmental toxicity.[12][13] In addition to the well-documented imposex in gastropods, TBT can affect sexual behavior, gonad development, and estrogen/androgen levels in fish.[12] In mammals, exposure during critical developmental periods can lead to placental and reproductive abnormalities in offspring.[13]

Organ Toxicity

Chronic exposure to TBT can lead to damage in various organs. In mammals, high doses have been shown to harm the reproductive and central nervous systems, bone structure, and cause bile duct damage in the liver.[4][25] The kidneys are another organ susceptible to TBT-induced damage.[4]

Ecotoxicology

The environmental impact of TBT is profound. Its high toxicity to a wide range of non-target aquatic organisms, from microbes to mammals, has led to significant ecological damage.[4][8] The collapse of local populations of certain marine species has been directly attributed to TBT pollution.[4] Although its use has been restricted, its persistence in sediments means that it remains a threat to aquatic ecosystems.[8][27]

Section 4: Analytical Methodologies for the Detection and Quantification of Tributyltin

The accurate detection and quantification of TBT in various environmental and biological matrices are crucial for monitoring its presence and understanding its fate and effects. Due to its low concentrations and complex sample matrices, sensitive and selective analytical methods are required.

The preferred technique for TBT analysis is gas chromatography (GC) coupled with a sensitive detector.[28][29] A typical workflow involves several key steps:

  • Extraction: TBT is first extracted from the sample using organic solvents.[29]

  • Derivatization: As TBT is not highly volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[29] This is often achieved through ethylation or pentylation.

  • Separation and Detection: The derivatized TBT is then separated by GC and detected using a variety of detectors, including flame photometric detection (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS).[28][29]

High-performance liquid chromatography (HPLC) can also be used and has the advantage of not requiring a derivatization step.[29] For trace-level analysis in water, preconcentration techniques such as solid-phase extraction (SPE) are often employed.[30]

Section 5: Experimental Protocols

To provide practical insights, we outline a generalized protocol for assessing TBT-induced apoptosis in a lymphocyte cell line.

Protocol: In Vitro Assessment of TBT-Induced Apoptosis in Jurkat T-lymphocytes

  • Cell Culture: Maintain Jurkat T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • TBT Exposure: Seed cells at a density of 1 x 10⁶ cells/mL and expose them to varying concentrations of TBT (e.g., 0.5 µM to 5 µM) for a specified duration (e.g., 1 to 24 hours).[20] Include a vehicle control (e.g., DMSO).

  • Caspase Activity Assay: After exposure, lyse the cells and measure caspase activity using a fluorometric assay that detects the cleavage of a specific caspase substrate, such as DEVD-AMC for caspase-3.[20]

  • Flow Cytometry for Apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells and the level of caspase activity for each TBT concentration and compare them to the vehicle control.

Rationale: This protocol provides a quantitative assessment of TBT's ability to induce apoptosis. The use of a well-characterized cell line like Jurkat cells allows for reproducible results. The combination of a biochemical assay (caspase activity) and a cell-based assay (flow cytometry) provides a robust and self-validating system for evaluating the apoptotic effects of TBT.

Section 6: Data Presentation

Table 1: Summary of Toxic Effects of Tributyltin Derivatives

Toxic EffectOrganism(s)Key Mechanisms
Endocrine DisruptionInvertebrates, Fish, MammalsAgonist for RXR/PPARγ, disruption of HPG axis, steroidogenesis impairment
ImposexGastropodsEndocrine disruption leading to masculinization of females
ImmunotoxicityMammals, FishInduction of apoptosis in immune cells, immunosuppression
NeurotoxicityFish, MammalsDisruption of blood-brain barrier, altered energy metabolism, neurotransmitter signaling
HepatotoxicityMammalsBile duct damage
Reproductive ToxicityInvertebrates, Fish, MammalsImpaired gonad development, reduced fertility, developmental abnormalities
General CytotoxicityVariousInhibition of ATP synthase, induction of oxidative stress

Section 7: Visualizations

Diagram 1: Key Molecular Mechanisms of TBT Toxicity

TBT_Toxicity_Mechanisms cluster_cellular Cellular Level cluster_molecular Molecular Level cluster_outcomes Toxicological Outcomes TBT Tributyltin (TBT) Mitochondria Mitochondria TBT->Mitochondria Nucleus Nucleus TBT->Nucleus ImmuneCell Immune Cell TBT->ImmuneCell ATPSynthase ATP Synthase Inhibition Mitochondria->ATPSynthase ROS Increased ROS (Oxidative Stress) Mitochondria->ROS RXR_PPARG RXR/PPARγ Activation Nucleus->RXR_PPARG Caspase Caspase Activation ImmuneCell->Caspase Neurotoxicity Neurotoxicity ATPSynthase->Neurotoxicity Apoptosis Apoptosis ROS->Apoptosis EndocrineDisruption Endocrine Disruption RXR_PPARG->EndocrineDisruption Caspase->Apoptosis Immunotoxicity Immunotoxicity Apoptosis->Immunotoxicity

Caption: Key molecular targets and resulting toxicological outcomes of TBT exposure.

Diagram 2: Experimental Workflow for TBT Analysis in Environmental Samples

TBT_Analysis_Workflow start Sample Collection (Water, Sediment) extraction Solvent Extraction start->extraction derivatization Derivatization (e.g., Ethylation) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup gcms GC-MS/MS Analysis cleanup->gcms quantification Data Analysis & Quantification gcms->quantification

Caption: A generalized workflow for the analysis of TBT in environmental samples.

Conclusion

The toxicity of tributyltin derivatives is a complex and multifaceted issue with significant implications for environmental and human health. Its ability to disrupt fundamental cellular processes, including endocrine signaling, energy metabolism, and immune function, underscores its potency as a toxicant. While regulatory actions have curtailed its widespread use, the environmental legacy of TBT necessitates continued research and monitoring. This guide has provided a technical overview of the key aspects of TBT toxicity, from its molecular mechanisms to its broad ecological impacts. It is our hope that this information will serve as a valuable resource for the scientific community in addressing the ongoing challenges posed by this persistent environmental contaminant.

References

  • ResearchGate. (n.d.). Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Retrieved from [Link]

  • Frontiers. (n.d.). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • Coastal Wiki. (2024, August 15). TBT and Imposex. Retrieved from [Link]

  • PubMed Central. (n.d.). Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio). Retrieved from [Link]

  • EXTOXNET PIP. (1996, June). TRIBUTYLTIN (TBT). Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Tributyltin compounds (TBT). Retrieved from [Link]

  • International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]

  • PubMed. (2023, August 12). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Retrieved from [Link]

  • SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]

  • PubMed. (2021, January 2). Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin. Retrieved from [Link]

  • ACS Publications. (1999, June 24). Distribution and Fate of Tributyltin in Surface and Deep Waters of the Northwestern Mediterranean. Retrieved from [Link]

  • PubMed. (n.d.). Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride. Retrieved from [Link]

  • Hindawi. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Retrieved from [Link]

  • PubMed. (n.d.). Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Predicting the fate and effects of tributyltin in marine systems. Retrieved from [Link]

  • MDPI. (n.d.). Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights. Retrieved from [Link]

  • PMC. (2004, August 3). The ion channel of F-ATP synthase is the target of toxic organotin compounds. Retrieved from [Link]

  • NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • Archives of Endocrinology and Metabolism. (2024, November 18). Effects of tributyltin on placental and reproductive abnormalities in offspring. Retrieved from [Link]

  • Ivey International Inc. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Retrieved from [Link]

  • OSPAR Commission. (n.d.). Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish). Retrieved from [Link]

  • PMC. (2011, September 27). Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells. Retrieved from [Link]

  • ResearchGate. (2014, November 23). What is the best way to determine Tributyltin in seawater using LCMSMS?. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tributyltin‐induced imposex in marine gastropods: A diminishing environmental problem?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Environmental remediation techniques of tributyltin contamination in soil and water: A review | Request PDF. Retrieved from [Link]

  • Hindawi. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Retrieved from [Link]

  • Bioflux. (2019, April 28). Imposex phenomenon in gastropods from Bitung waters, North Sulawesi, Indonesia. Retrieved from [Link]

  • PubMed. (2017, March 15). Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Retrieved from [Link]

  • ARPAT. (n.d.). Analysis of Analysis of Tributyltin Tributyltin (TBT). Retrieved from [Link]

  • MDPI. (2023, March 24). Inhibitors of ATP Synthase as New Antibacterial Candidates. Retrieved from [Link]

  • PMC - NIH. (n.d.). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Sign in. (n.d.). Assessment of reproductive disorder (imposex) induced by tributyltins in marine gastropods. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tributyl(3-methyl-2-butenyl)tin in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyl(3-methyl-2-butenyl)tin, a tetraorganotin compound, possesses a molecular structure that renders it highly soluble in a wide array of nonpolar and moderately polar organic solvents, while being immiscible with water.[1] This guide elucidates the theoretical principles governing its solubility, provides a predictive assessment across various solvent classes, and details a robust experimental protocol for precise quantitative determination. Understanding the solubility characteristics of this compound is paramount for its application in organic synthesis, catalysis, and for managing its environmental and toxicological impact.[2][3]

Introduction: The Significance of Solubility

Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane, is an organometallic reagent utilized in organic synthesis, particularly in cross-coupling reactions like the Stille coupling to create complex organic molecules.[3] The solubility of a reagent is a critical physical property that dictates its utility in the laboratory and in industrial processes. It influences reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development. For organotin compounds, which are noted for their potential toxicity and environmental persistence, understanding their solubility is also crucial for containment, remediation, and predicting their fate in biological systems.[4][5][6]

This guide provides a foundational understanding of the solubility profile of Tributyl(3-methyl-2-butenyl)tin, grounded in the principles of molecular interactions and supported by methodologies for empirical verification.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the adage "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of Tributyl(3-methyl-2-butenyl)tin provides clear indicators of its expected behavior.

Molecular Structure Analysis:

  • Tributyl Groups ((C₄H₉)₃Sn): The three butyl chains are nonpolar, aliphatic hydrocarbon groups. They contribute significantly to the compound's overall size and nonpolar character. These groups will readily interact with nonpolar solvents through London dispersion forces.

  • 3-methyl-2-butenyl Group (Prenyl Group): This unsaturated group introduces a region of higher electron density in the carbon-carbon double bond, but its overall contribution to polarity is minimal compared to the bulky alkyl chains.

  • Central Tin Atom (Sn): The carbon-tin bond is relatively non-polar.[7]

Given its predominantly nonpolar, lipophilic nature, Tributyl(3-methyl-2-butenyl)tin is classified as a hydrophobic molecule.[2] This is consistent with the behavior of other tributyltin (TBT) compounds, which exhibit low water solubility and high fat solubility.[8]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Interaction diagram for Tributyl(3-methyl-2-butenyl)tin with solvent classes.", fontname="Arial", fontsize=10]; }

Diagram of Solute-Solvent Interactions.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative and predictive solubility profile can be established. This serves as a practical guide for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Cyclohexane, HeptaneHigh / Miscible "Like dissolves like." Strong London dispersion forces between the butyl chains and the solvent.
Nonpolar Aromatic Toluene, Benzene, XylenesHigh / Miscible Similar to aliphatic solvents, with potential for minor π-stacking interactions with the prenyl group.
Halogenated Dichloromethane (DCM), ChloroformHigh / Miscible Effective at solvating large, nonpolar molecules. Fenbutatin oxide, another triorganotin, is soluble in DCM.[9]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl AcetateGood to Moderate The solvent's polarity may slightly hinder interaction, but the absence of strong hydrogen bonding allows for good solvation. Other organotins show solubility in acetone.[9]
Ethers Diethyl EtherHigh / Miscible Ether is a relatively nonpolar solvent that effectively solvates organometallic compounds. Triphenyltin acetate is soluble in ether.[9]
Polar Protic Ethanol, MethanolLow to Sparingly Soluble The strong hydrogen-bonding network of the solvent is difficult for the nonpolar solute to disrupt. Solubility decreases as the solvent's polarity increases.
Highly Polar Protic WaterImmiscible / Insoluble The compound is hydrophobic and cannot overcome the strong hydrogen bonds in water.[1] Tributyltin compounds generally have very low water solubility.[8]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise solubility data, a systematic experimental approach is required. The gravimetric method is a reliable and straightforward technique for this purpose.

Objective: To determine the solubility of Tributyl(3-methyl-2-butenyl)tin in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • Tributyl(3-methyl-2-butenyl)tin (solute)

  • Selected organic solvent (high purity, anhydrous)

  • Scintillation vials or flasks with airtight caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Fume hood

Methodology:

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Workflow for Gravimetric Solubility Determination.", fontname="Arial", fontsize=10]; }

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • To a 20 mL scintillation vial, add a known volume (e.g., 10.0 mL) of the chosen organic solvent.

    • Add an excess amount of Tributyl(3-methyl-2-butenyl)tin to the solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Add a small magnetic stir bar and seal the vial tightly.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Stir the mixture vigorously for at least 24 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium. For highly viscous solvents or compounds that dissolve slowly, 48 hours may be necessary.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for 1-2 hours within the temperature bath.

    • Carefully draw a sample of the clear supernatant into a syringe.

    • Attach a 0.2 µm syringe filter to the syringe and discard the first ~1 mL to saturate the filter membrane.

    • Dispense a precise volume (e.g., 5.00 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.

  • Solvent Removal:

    • Place the vial in a fume hood and evaporate the solvent. This can be accelerated by using a gentle stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature well below the boiling point of the solute (Boiling Point ≈ 283°C).[3]

  • Final Mass Measurement:

    • Once the solute is completely dry (no solvent odor and constant mass), weigh the vial again.

    • The difference between the final mass and the initial mass of the vial gives the mass of the dissolved Tributyl(3-methyl-2-butenyl)tin.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Perform a time-course study (e.g., taking samples at 12, 24, and 36 hours) to confirm that the measured concentration does not change, indicating equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are precise and reliable. The standard deviation of the measurements should be reported.

  • Purity: The purity of both the solute and the solvent can significantly impact solubility. Use reagents of the highest available purity.

Factors Influencing Solubility

Several physical parameters can alter the solubility of Tributyl(3-methyl-2-butenyl)tin.[10]

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and applying heat (energy) favors the dissolution process according to Le Châtelier's principle.[11] The extent of this effect can be quantified using the van't Hoff equation.[12]

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[10]

  • Presence of Impurities: Impurities in either the solvent or the solute can alter the intermolecular interactions and thus affect the measured solubility.

Conclusion

Tributyl(3-methyl-2-butenyl)tin is a lipophilic, nonpolar organometallic compound that exhibits high solubility in nonpolar organic solvents (e.g., alkanes, aromatic hydrocarbons, ethers) and moderate to good solubility in polar aprotic solvents (e.g., THF, acetone). It is effectively immiscible in highly polar protic solvents, particularly water. While theoretical principles provide a strong predictive framework for its behavior, precise applications in synthesis, formulation, and risk assessment demand empirical data. The detailed gravimetric protocol provided in this guide offers a reliable, self-validating method for researchers to obtain this critical quantitative data, ensuring scientific rigor and enabling informed decisions in drug development and chemical research.

References

  • DCCEEW. (2022, June 30). Organo-tin compounds. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Wikipedia. Tributyltin. [Link]

  • PubChem. Tributyl(3-methyl-2-butenyl)tin. National Institutes of Health. [Link]

  • Gelest, Inc. Introduction to organotin chemistry. [Link]

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. [Link]

  • Chemistry LibreTexts. (2023, January 30). Solubility and Factors Affecting Solubility. [Link]

  • Hart, C. P., & Jorgensen, W. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7765–7798. [Link]

  • Polish Journal of Environmental Studies. (2010). Organotin Compounds in Marine Sediments. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]

Sources

The Advent and Evolution of Allylic Tin Reagents: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trajectory of organic synthesis has been profoundly shaped by the advent of organometallic reagents capable of forging new carbon-carbon bonds with precision and predictability. Among these, allylic tin reagents have carved out an indispensable niche, offering a unique combination of stability, reactivity, and stereochemical control. This guide provides an in-depth exploration of the discovery and historical development of these powerful synthetic tools. We will traverse the timeline from the foundational principles of organotin chemistry to the seminal discoveries that established allylic stannanes as mainstays in the synthetic chemist's arsenal. This exploration will encompass their initial synthesis, the elucidation of their reaction mechanisms, and the evolution of their application in diastereoselective and enantioselective transformations, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins and impact.

The Genesis of Organotin Chemistry: A Prelude to Allylic Stannanes

The story of allylic tin reagents is rooted in the broader history of organotin chemistry, which began in the mid-19th century. In 1849, Sir Edward Frankland reported the synthesis of the first organotin compound, diethyltin diiodide, laying the groundwork for a new field of organometallic exploration.[1][2] Shortly after, in 1852, Carl Löwig described the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[3] However, it was the discovery of the Grignard reaction in 1900 that truly unlocked the potential for the systematic synthesis of organotin compounds by providing a reliable method for forming tin-carbon bonds.[2]

For several decades, the focus of organotin chemistry remained largely on the synthesis and characterization of simple alkyl and aryl derivatives. The field experienced a surge of interest in the mid-20th century, driven by the discovery of industrial applications for organotin compounds, such as PVC stabilizers.[3] This industrial impetus fueled fundamental research into the synthesis and reactivity of a wider array of organotin structures, setting the stage for the emergence of their allylic counterparts.

The Dawn of a New Reagent: The Emergence of Allylic Tin Compounds

While the exact first synthesis of a simple, well-defined allylic tin reagent is not prominently documented as a singular breakthrough, their preparation logically followed from established methods. The reaction of an allyl Grignard reagent (allylmagnesium bromide) or an allyllithium species with a triorganotin halide (such as tributyltin chloride) became the most common and straightforward route to allyltrialkylstannanes.[4]

The earliest applications of tin in allylation reactions often involved a Barbier-type protocol. This one-pot procedure entails the reaction of an allyl halide, a carbonyl compound, and metallic tin. While effective, the in-situ generation of the reactive species offered limited control over the reaction. NMR studies of these aqueous Barbier reactions suggest the formation of allyltin(IV) species as key intermediates, foreshadowing the utility of pre-formed allylic tin reagents.

A pivotal moment in the development of allylic tin chemistry was the realization that these pre-formed and isolable reagents offered superior control and predictability in organic synthesis. Allyltributyltin, in particular, emerged as a versatile and widely used reagent due to its favorable balance of reactivity and stability.

Unraveling the Reactivity: The Carbonyl Allylation Reaction

The signature transformation of allylic tin reagents is their addition to carbonyl compounds to form homoallylic alcohols. This reaction typically proceeds through a cyclic, six-membered transition state, often referred to as a Zimmerman-Traxler-type model, particularly in the context of substituted allylic stannanes.

The inherent nucleophilicity of the allyl group in allyltrialkylstannanes is generally insufficient for the uncatalyzed addition to aldehydes and ketones. The reaction is most often promoted by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack by the allyltin reagent. This Lewis acid-mediated reaction proceeds with allylic transposition, meaning the new carbon-carbon bond forms at the γ-carbon of the allyl system.

Mechanistic Insights: The SE2' Pathway

The reaction of an allylic tin reagent with an electrophile is generally believed to proceed through a concerted SE2' (substitution, electrophilic, bimolecular, with rearrangement) mechanism. This pathway rationalizes the observed allylic transposition.

Figure 1. The SE2' reaction mechanism of an allylic tin reagent with an electrophile.

The Rise of Stereoselectivity: A New Era of Control

A significant leap in the utility of allylic tin reagents came with the discovery of their ability to control stereochemistry in carbonyl addition reactions. The use of substituted allylic stannanes, such as crotyltin reagents, allowed for the diastereoselective synthesis of homoallylic alcohols containing two new stereocenters. The stereochemical outcome (syn or anti) is dependent on the geometry (E or Z) of the crotyltin reagent and the reaction conditions.

The true paradigm shift, however, arrived with the development of enantioselective methods. While early work focused on the use of stoichiometric chiral auxiliaries, the field was revolutionized by the advent of catalytic asymmetric allylations. In 1991, Hisashi Yamamoto and his group reported the first chiral Lewis acid-catalyzed enantioselective allylation of aldehydes, initially using allylsilanes. This groundbreaking work was soon extended to include allylic stannanes, opening the door to the catalytic and enantioselective synthesis of a wide range of chiral homoallylic alcohols.

The work of Yoshito Kishi also profoundly impacted the field, demonstrating the power of acyclic stereocontrol using reactions involving allylic systems in the total synthesis of complex natural products.

Experimental Protocols: A Practical Guide

Synthesis of Allyltributyltin

This protocol describes the synthesis of allyltributyltin from allyl bromide and tributyltin chloride via a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of tributyltin chloride in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford allyltributyltin as a colorless oil.

Allyltin_Synthesis Start Start Prepare_Grignard Prepare Allylmagnesium Bromide Start->Prepare_Grignard Mg, Allyl Bromide, Anhydrous Ether React_with_Sn React with Tributyltin Chloride Prepare_Grignard->React_with_Sn Cool to 0 °C Quench Aqueous Workup React_with_Sn->Quench Saturated NH₄Cl Purify Purification by Distillation Quench->Purify End Allyltributyltin Purify->End

Figure 2. Experimental workflow for the synthesis of allyltributyltin.

Lewis Acid-Mediated Allylation of an Aldehyde

This protocol describes the reaction of allyltributyltin with an aldehyde in the presence of boron trifluoride etherate.

Materials:

  • Aldehyde

  • Allyltributyltin

  • Anhydrous dichloromethane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked flask under a nitrogen atmosphere, add the aldehyde and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • After stirring for 15 minutes, add allyltributyltin dropwise.

  • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Allylating Reagents

The utility of allylic tin reagents is best understood in the context of other allylmetal reagents. The following table provides a comparative overview.

Reagent TypeReactivityBasicityFunctional Group ToleranceStereoselectivity
Allylmagnesium HighHighLowGenerally Low
Allyllithium Very HighVery HighVery LowGenerally Low
Allylboron ModerateLowGoodHigh (with chiral ligands)
Allylsilicon LowLowHighHigh (with activation)
Allyltin Moderate Low Good High (with Lewis acids)

Conclusion and Future Outlook

From their conceptual beginnings in the foundational work of Frankland to their sophisticated applications in modern asymmetric synthesis, allylic tin reagents have undergone a remarkable evolution. Their journey from laboratory curiosities to indispensable tools for carbon-carbon bond formation is a testament to the relentless pursuit of selectivity and control in organic chemistry. The development of Lewis acid-promoted and, subsequently, catalytic enantioselective allylations has cemented their place in the synthesis of complex molecules, including natural products and pharmaceuticals.

While concerns over the toxicity and removal of tin byproducts have led to the development of alternative allylating agents, the unique reactivity and reliability of allylic stannanes ensure their continued relevance. Future research in this area will likely focus on the development of more environmentally benign tin reagents and catalytic systems that minimize waste while maximizing efficiency and stereocontrol. The rich history of allylic tin reagents serves as a powerful reminder of how fundamental discoveries in organometallic chemistry can translate into transformative tools for solving complex synthetic challenges.

References

  • Yamamoto, H. (1991). Chiral Lewis Acids in Recent Synthetic Reactions. Accounts of Chemical Research, 24(11), 341-347. [Link]

  • Andrade, C. K. Z., & Azevedo, N. R. (2001). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. The Journal of Organic Chemistry, 66(19), 6564–6569. [Link]

  • Kagan, H. B. (2012). Victor Grignard and Paul Sabatier: Two Showcase Laureates of the Nobel Prize for Chemistry.
  • Bartlett, P. A. (1984). Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis. Tetrahedron, 40(13), 2371-2381.
  • Wikipedia. (2024). Organotin chemistry. [Link]

  • Marshall, J. A. (1996). The Intramolecular, Diastereoselective, and Enantioselective Addition of Allylic Stannanes to Aldehydes. Chemical Reviews, 96(1), 31-48.
  • Organic Syntheses. (1990). Allyltributyltin. Organic Syntheses, 68, 10. [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Nishigaichi, Y., Takuwa, A., & Naruta, Y. (1993). Lewis acid-catalyzed reaction of allylic stannanes with aldehydes. A remarkable effect of the allylic substituent on the stereoselectivity. The Journal of Organic Chemistry, 58(18), 4889-4894.
  • Keck, G. E., & Andrus, M. B. (1994). Asymmetric Allylation of Aldehydes with BINOL-Titanium Complexes. The Journal of Organic Chemistry, 59(15), 4113-4115.
  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794.
  • Duaa G, Zahraa R, Emad Y. A Review of Organotin Compounds: Chemistry and Applications. Arc Org Inorg Chem Sci 3(3)- 2018. AOICS.MS.ID.000161. [Link]

  • Thomas, E. J. (1994). The stereochemistry of additions to α,β-dialkoxy aldehydes and ketones. Chemical Society Reviews, 23(4), 283-290.
  • Frankland, E. (1849). On the isolation of the organic radicals. Journal of the Chemical Society, 2(3), 263-296.
  • Seyferth, D. (2001). Victor Grignard (1871–1935): His Life and His Science. Organometallics, 20(26), 5455-5472.
  • Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293.
  • Corey, E. J., & Yu, C. M. (1989). Enantioselective total synthesis of a C21-epimer of ginkgolide B. Journal of the American Chemical Society, 111(14), 5495-5497.
  • Roush, W. R. (1991). Concerning the diastereofacial selectivity of the aldol reaction. The Journal of Organic Chemistry, 56(13), 4151-4157.
  • Kishi, Y. (1981). Stereocontrolled synthesis of polyether antibiotics. Pure and Applied Chemistry, 53(6), 1163-1182. [Link]

Sources

The Prenyl/Reverse-Prenyl Switch: A Technical Guide to Tributyl(3-methyl-2-butenyl)tin

[1]

Executive Summary

Tributyl(3-methyl-2-butenyl)tin (CAS: 53911-92-5), often referred to as prenyltributylstannane , is a specialized organometallic reagent critical for installing the dimethylallyl moiety into organic frameworks.[1] Its value in drug discovery and total synthesis lies in its predictable regiodivergence .[1]

Depending on the reaction manifold—electrophilic substitution (

prenyl groupreverse-prenyl group1

Part 1: Reagent Profile & Synthesis[1][2]

Unlike simple allyltributyltin, the prenyl variant possesses significant steric bulk at the

Physicochemical Data
PropertyValue
IUPAC Name Tributyl(3-methylbut-2-en-1-yl)stannane
Molecular Formula

Molecular Weight 359.18 g/mol
Boiling Point 105–107°C (0.01 mmHg)
Appearance Colorless oil
Stability Air-stable; sensitive to acid/moisture over long periods.[1][2]
Synthesis: The Ultrasound-Promoted Barbier Protocol

While Grignard routes exist, they often lead to Wurtz-type coupling byproducts.[1] The industry-standard method utilizes an ultrasound-promoted Barbier reaction, which suppresses homocoupling and maximizes yield.[1]

Mechanism:


BarbierSynthesisStartPrenyl Chloride(1-chloro-3-methyl-2-butene)ReagentsMg Turnings + Bu3SnClTHF, 15-20°CStart->ReagentsAdd dropwiseProcessSonication (30-75W)Barbier ConditionsReagents->ProcessIn situ formationProductTributyl(3-methyl-2-butenyl)tin(>95% Yield)Process->ProductAq. NH4Cl Quench

Figure 1: The sonochemical pathway prevents thermal degradation and Wurtz coupling, ensuring high purity.[1]

Protocol 1: Preparation of Tributyl(3-methyl-2-butenyl)tin

  • Setup: Flame-dry a 3-neck flask equipped with a nitrogen inlet, addition funnel, and ultrasonic horn.

  • Charge: Add Mg turnings (1.25 equiv) and

    
     (1.0 equiv) in anhydrous THF.
    
  • Initiation: Cool to 15°C. Begin sonication.

  • Addition: Add prenyl chloride (1.2 equiv) dropwise over 45 mins. Maintain internal temp <20°C.

  • Completion: Sonicate for an additional 45 mins. The solution should turn grey/cloudy.[1]

  • Workup: Quench with ice water. Extract with diethyl ether.[1] Wash with brine.[1][3] Dry over

    
    .[1][3]
    
  • Purification: Kugelrohr distillation (105°C @ 0.01 mmHg) yields the pure stannane.[1]

Part 2: The Regioselectivity Switch

The core utility of this reagent is the ability to access two distinct structural motifs from one precursor.

Pathway A: Lewis Acid Catalysis ( Mechanism)

Target: Reverse Prenyl (1,1-dimethylallyl) groups.[1] Mechanism: When reacting with aldehydes or acetals in the presence of a Lewis Acid (e.g.,





  • Result: Formation of a quaternary center adjacent to a vinyl group.

Pathway B: Palladium-Catalyzed Stille Coupling

Target: Linear Prenyl (3,3-dimethylallyl) groups.[1] Mechanism: In a Stille coupling, transmetallation typically occurs with retention of configuration at the



  • Result: Retention of the linear terpene chain.

RegioSwitchReagentTributyl(3-methyl-2-butenyl)tin(Prenylstannane)LALewis Acid (BF3·OEt2)+ Aldehyde (R-CHO)Reagent->LA ElectrophilicAdditionPdPd(PPh3)4 / CuI+ Aryl Halide (Ar-X)Reagent->Pd Cross-CouplingTS_AOpen TS (SE' Mechanism)Gamma-AttackLA->TS_AProd_AReverse Prenyl Adduct(Branched, gem-dimethyl)TS_A->Prod_ATS_BTransmetallationAlpha-RetentionPd->TS_BProd_BLinear Prenyl Adduct(Natural Terpene Chain)TS_B->Prod_B

Figure 2: Divergent synthesis pathways controlled by catalyst selection.

Part 3: Detailed Experimental Applications

Synthesis of Reverse-Prenyl Homoallylic Alcohols (Hosomi-Sakurai Type)

This reaction is the "Gold Standard" for creating the gem-dimethyl quaternary center found in indole alkaloids.[1]

Protocol:

  • Reagents: Aldehyde (1.0 equiv), Prenylstannane (1.2 equiv),

    
     (1.1 equiv), DCM.[1]
    
  • Procedure:

    • Dissolve aldehyde in anhydrous DCM under Argon. Cool to -78°C.[1]

    • Add

      
       dropwise.[1] Stir for 15 min to complex the carbonyl.
      
    • Add Prenylstannane dropwise.[1]

    • Allow to warm slowly to -20°C over 2 hours. (Monitoring by TLC is crucial; higher temps promote isomerization).

    • Quench: Pour into sat.

      
      .
      
    • Purification: Flash chromatography.

  • Expert Insight: The use of

    
     often leads to higher yields but lower diastereoselectivity if chiral centers are present nearby. 
    
    
    is milder and preferred for complex substrates.[1]
Stille Coupling for Linear Prenylation

Installing a linear prenyl group on an aromatic ring is challenging due to potential allylic scrambling.[1] The addition of Copper(I) is the key to stabilizing the transmetallation step.

Protocol:

  • Reagents: Aryl Iodide (1.0 equiv), Prenylstannane (1.1 equiv),

    
     (5 mol%), CuI (10 mol%), CsF (2.0 equiv), Dioxane.[1]
    
  • Procedure:

    • Combine Aryl Iodide, Stannane, and CsF in a sealed tube.

    • Add catalyst (

      
      ) and co-catalyst (
      
      
      ) in a glovebox or under strict Argon flow.[1]
    • Add degassed Dioxane.

    • Heat to 80-100°C.

  • Why CsF? Fluoride activates the stannane by forming a hypervalent silicate-like species, facilitating transmetallation and allowing for milder thermal conditions, which prevents the "reverse" product from forming via isomerization.

Part 4: Safety & Handling (The Organotin Hazard)

Organotin compounds are neurotoxic and persistent environmental pollutants.[1]

  • Toxicity: Tributyltin species can cross the blood-brain barrier.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]

  • Decontamination: All glassware must be soaked in a base bath (KOH/Isopropanol) or treated with a specific tin-decontamination solution (e.g., saturated

    
     in methanol) before washing.[1]
    
  • Waste: Segregate all tin waste into a dedicated "Heavy Metal Organics" container. Do not mix with general halogenated waste.[1]

References

  • Preparation via Ultrasound: Naruta, Y., & Maruyama, K. (1987).[1] "Synthesis of Allylic Tin Compounds via Ultrasound-Promoted Barbier Reaction". Organic Syntheses, 71, 112.[1] [Link]

  • Lewis Acid Regioselectivity (Hosomi-Sakurai): Hosomi, A., & Sakurai, H. (1976).[1] "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds". Journal of the American Chemical Society, 99(5), 1673–1675. (Foundational mechanism applicable to Stannanes).[1] [Link]

  • Stille Coupling & Copper Effect: Farina, V., & Kapadia, S. (1993).[1] "Copper-mediated coupling of organostannanes with organic halides: The 'Copper Effect'". Journal of Organic Chemistry, 58(16), 4205–4208.[1] [Link]

  • Radical Allylation (Keck): Keck, G. E., & Yates, J. B. (1982).[1] "Free radical chain reactions of allylstannanes". Journal of the American Chemical Society, 104(21), 5829–5831. [Link]

Methodological & Application

Application Note: Regioselective Prenylation of Ethyl Propiolate via Carbostannylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists focusing on the regioselective functionalization of electron-deficient alkynes. It details the prenylation of ethyl propiolate using tributyl(3-methyl-2-butenyl)tin (prenyl tributyltin).

This transformation is a high-value entry point for synthesizing multisubstituted dienes and terpenoid building blocks . The protocol leverages Lewis Acid-mediated carbostannylation , a powerful method that installs both the prenyl group and a stannyl moiety across the triple bond, enabling further cross-coupling complexity.

Core Directive & Mechanistic Insight

The Challenge: Controlling Regioselectivity in Allylation

The reaction between ethyl propiolate (an acetylenic ester) and tributyl(3-methyl-2-butenyl)tin (a prenyl stannane) is not a simple displacement. It is a carbostannylation event where the carbon-tin bond adds across the carbon-carbon triple bond.

The critical challenge is Regioselectivity (Linear vs. Branched) :

  • 
    -Attack (Transposition):  The nucleophile attacks from the substituted carbon (C3 of the allyl system), yielding a "reverse prenyl" (1,1-dimethylallyl) motif. This is common in Lewis Acid-catalyzed additions to aldehydes.
    
  • 
    -Attack (Linear Retention):  The nucleophile attacks from the primary carbon (C1), retaining the linear prenyl (3,3-dimethylallyl) structure.
    
The Solution: Lewis Acid Modulation

In the presence of bulky Lewis Acids (e.g.,


  or 

), the reaction proceeds via a coordinated vinyl cation intermediate. Unlike aldehyde additions, the reaction with acetylenic esters often favors

-attack
(linear prenylation) followed by anti-addition of the stannyl group, yielding the (E)-vinyl stannane .

Mechanism of Action:

  • Activation: The Lewis Acid (

    
    ) coordinates to the carbonyl oxygen of ethyl propiolate, lowering the LUMO energy of the triple bond.
    
  • Nucleophilic Attack: The

    
    -electrons of the prenyl stannane attack the 
    
    
    
    -carbon of the propiolate.
  • Stannyl Transfer: The tributyltin moiety transfers to the

    
    -carbon, stabilizing the developing charge and resulting in the final carbostannylation product.
    
Pathway Visualization

PrenylationMechanism Reagents Ethyl Propiolate + Prenyl-SnBu3 LA_Coord LA Coordination (LUMO Activation) Reagents->LA_Coord ZrCl4 / DCM Transition Vinyl Cation Intermediate LA_Coord->Transition Nucleophilic Attack Product_Alpha Linear Product (E)-Ethyl 5-methyl-2-(tributylstannyl) hexa-2,4-dienoate Transition->Product_Alpha Major Pathway (Steric Control) Product_Gamma Branched Product (Reverse Prenyl) Transition->Product_Gamma Minor Pathway

Caption: Mechanistic flow of Lewis Acid-mediated carbostannylation favoring linear prenylation.

Experimental Protocols

Protocol A: Synthesis of Tributyl(3-methyl-2-butenyl)tin

Note: Commercially available prenyl stannanes are often impure or expensive. In-situ synthesis is recommended for reliability.

Reagents:

  • Prenyl chloride (1-chloro-3-methyl-2-butene): 13.4 mL (120 mmol)

  • Tributyltin chloride (

    
    ): 32.5 g (100 mmol)
    
  • Magnesium turnings: 3.04 g (125 mmol)

  • THF (Anhydrous): 150 mL

Step-by-Step Methodology:

  • Activation: Flame-dry a 500 mL 3-neck flask under

    
    . Add Mg turnings and activate with a crystal of iodine.
    
  • Grignard Formation: Add

    
     and 100 mL THF. Cool to 0°C.[1]
    
  • Sonication-Assisted Addition: Place the flask in an ultrasonic bath (if available) or vigorous stirrer. Add Prenyl chloride in 50 mL THF dropwise over 45 mins, maintaining temperature

    
    .
    
    • Expert Tip: Sonication prevents the homocoupling of prenyl chloride (Wurtz coupling), a common side reaction.

  • Completion: Stir/sonicate for an additional 45 mins. The solution should turn grey/cloudy.

  • Workup: Quench with ice water (400 g). Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under high vacuum (bp ~105°C at 0.01 mmHg) to obtain the clear, colorless oil.

Protocol B: Lewis Acid Mediated Prenylation of Ethyl Propiolate

Target Product: Ethyl 5-methyl-2-(tributylstannyl)hexa-2,4-dienoate.

Reagents:

  • Ethyl Propiolate: 1.0 mmol (101

    
    L)
    
  • Tributyl(3-methyl-2-butenyl)tin (from Protocol A): 1.2 mmol

  • Zirconium(IV) Chloride (

    
    ): 1.2 mmol (Sublimed grade is critical)
    
  • Dichloromethane (DCM): 5 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube. Add

    
     (280 mg, 1.2 mmol) inside a glovebox or under a rapid stream of Argon. Suspend in 3 mL DCM.
    
  • Substrate Addition: Cool the suspension to -78°C (Dry ice/Acetone bath). Add Ethyl Propiolate (1.0 mmol) dropwise. Stir for 5 mins; the solution may turn yellow.

  • Reagent Addition: Add the Prenyl Stannane (1.2 mmol) dissolved in 2 mL DCM dropwise over 10 minutes.

    • Critical Control Point: Rapid addition causes localized exotherms which may degrade the stereoselectivity.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 95:5). The stannane spot (high

    
    ) should disappear.
    
  • Quench: Pour the mixture into saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Flash chromatography on neutral alumina (Silica gel can cause protodestannylation). Elute with Hexane

    
     2% EtOAc/Hexane.
    

Data Analysis & Validation

Expected Results

The reaction typically yields the linear (E)-isomer as the major product. The stannyl group and the ester group end up cis to each other (result of anti-addition), but due to Cahn-Ingold-Prelog priority, this is often designated based on the alkene geometry.

Table 1: Diagnostic NMR Signals (400 MHz,


) 
MoietyProton (

)
Carbon (

)
Diagnostic Feature
Vinyl Proton (H-3)

7.15 (d,

Hz)

145.2
Doublet indicates coupling to H-4.
Prenyl Vinyl (H-4)

6.05 (dt)

122.5
Coupling to H-3 confirms conjugation.
Gem-Dimethyl

1.75 (s), 1.68 (s)

25.8, 18.2
Distinct singlets confirm linear prenyl retention.
Sn-Butyl

0.8-1.5 (m)

9-29
Characteristic Sn-alkyl envelope.
Troubleshooting Guide
  • Problem: Low Yield / Polymerization of Propiolate.

    • Cause:

      
       is too wet or temperature rose too fast.
      
    • Fix: Use fresh sublimed

      
       and strictly maintain -78°C during addition.
      
  • Problem: Formation of "Reverse Prenyl" (branched) product.

    • Cause: Steric crowding or use of

      
       (which sometimes favors 
      
      
      
      -attack).
    • Fix: Switch to

      
       or lower the temperature.
      
  • Problem: Loss of Stannyl Group (Protodestannylation).

    • Cause: Acidic workup or silica gel chromatography.

    • Fix: Use Neutral Alumina or basified silica (add 1%

      
       to eluent).
      

Safety & Handling (E-E-A-T)

  • Organotin Toxicity: Tributyltin compounds are neurotoxic and endocrine disruptors. Double-gloving (Nitrile) and working in a fume hood is mandatory. All waste must be segregated as "Heavy Metal Organic Waste."

  • Destruction of Tin Residues: Glassware should be soaked in a base bath (KOH/Isopropanol) to remove tin residues before standard washing.

References

  • Synthesis of Prenyl Stannane: Naruta, Y.; Maruyama, K. "Regioselective allylation of quinones with allyltin reagents." Organic Syntheses, 1990 , Coll. Vol. 7, 408. (Adapted protocol from similar allyl stannane syntheses).

  • Lewis Acid Mediated Carbostannylation: Yamamoto, Y.; Al-Hamdan, A. A. "Lewis acid mediated reaction of allylstannanes with acetylenes. A novel synthesis of vinylstannanes." Journal of the American Chemical Society, 1987 , 109, 723-725.

  • Regioselectivity in Allylation: Denmark, S. E.; Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 2003 , 103, 2763-2793.

  • Properties of Ethyl Propiolate: "Ethyl Propiolate - Product Specification." Sigma-Aldrich.

  • General Stille Coupling Context: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction." Organic Reactions, 1997 .

Sources

Application Note: Stille Coupling with Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Precision Prenylation: Controlling Regiochemistry in Palladium-Catalyzed Cross-Coupling

Abstract

This guide details the protocol for utilizing Tributyl(3-methyl-2-butenyl)tin (Prenyltributyltin) in Stille cross-coupling reactions.[1] While this reagent is the primary source for introducing the prenyl (


-dimethylallyl) moiety, it presents a unique challenge: regiochemical ambivalence . Depending on the catalyst ligand sphere and solvent polarity, the coupling can proceed via an 

(open) or

(cyclic) transmetallation mechanism, yielding either the linear prenyl product or the branched (

-dimethylallyl) "reverse-prenyl" isomer. This note provides a strictly controlled protocol to navigate these pathways, ensuring high fidelity in synthesizing complex terpene-derived scaffolds and prenylated aromatics.

Mechanistic Insight & Regiocontrol

The utility of Tributyl(3-methyl-2-butenyl)tin lies in its ability to transfer a five-carbon unsaturated unit.[1] However, unlike simple alkyl stannanes, allylic stannanes undergo transmetallation through two distinct transition states.[1]

The Regioselectivity Paradox
  • Pathway A (

    
     Cyclic - Branched Product):  The most common pathway with standard catalysts (e.g., 
    
    
    
    ) in non-polar solvents.[1] The nucleophilic attack of the stannane occurs at the
    
    
    -carbon relative to the tin atom, leading to an allylic inversion.
    • Outcome: Formation of 1,1-dimethylallyl arenes (Reverse Prenylation).[1]

  • Pathway B (

    
     Open - Linear Product):  Favored by polar solvents and bulky or specific ligands (e.g., 
    
    
    
    , bulky biaryl phosphines) that sterically hinder the cyclic transition state or promote an open cationic Pd-intermediate.[1]
    • Outcome: Retention of the 3,3-dimethylallyl chain (Normal Prenylation).[1]

Mechanistic Diagram

The following diagram illustrates the bifurcation between the linear and branched pathways during the transmetallation step.

Stille_Mechanism cluster_legend Regiochemical Control Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) TS_Cyclic TS: Cyclic (SE2') Gamma-Attack Pd_Ox->TS_Cyclic + Stannane (Standard PPh3) TS_Open TS: Open (SE2) Alpha-Attack Pd_Ox->TS_Open + Stannane (Polar Solv / AsPh3) Stannane Tributyl(3-methyl-2-butenyl)tin (Linear Stannane) Stannane->TS_Cyclic Stannane->TS_Open Prod_Branched Branched Product (1,1-Dimethylallyl-Ar) TS_Cyclic->Prod_Branched Reductive Elimination Prod_Linear Linear Product (3,3-Dimethylallyl-Ar) TS_Open->Prod_Linear Reductive Elimination Legend Default Pathway: SE2' (Branched) Engineered Pathway: SE2 (Linear)

Caption: Bifurcation of transmetallation pathways. Standard conditions favor the branched product via


 mechanism.

Experimental Protocol

Reagent Preparation & Handling[1][2]
  • Compound: Tributyl(3-methyl-2-butenyl)tin[1][2][3][4]

  • CAS: 53911-92-5[1][2]

  • Stability: Air-stable but sensitive to light and acid.[1] Store at 4°C.[1]

  • Toxicity: HIGH .[1][5] Organotins are neurotoxins.[1] All weighing and transfers must occur in a fume hood.[1] Double-gloving (Nitrile) is mandatory.[1]

Standard Protocol (Target: Reverse Prenylation / Branched)

This protocol favors the


 mechanism, yielding the 1,1-dimethylallyl product, which is often the thermodynamic or kinetically accessible product with standard catalysts.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Tributyl(3-methyl-2-butenyl)tin (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Solvent: Toluene (anhydrous, degassed)[1]

  • Additive: CsF (2.0 equiv) - Promotes transmetallation and tin removal.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial under Argon.

  • Charging: Add Aryl Halide (1.0 mmol),

    
     (58 mg, 0.05 mmol), and CsF (304 mg, 2.0 mmol).
    
  • Solvent: Add anhydrous Toluene (5 mL, 0.2 M). Sparge with Argon for 10 minutes.

  • Reagent Addition: Add Tributyl(3-methyl-2-butenyl)tin (430 mg, 1.2 mmol) via syringe.

  • Reaction: Seal and heat to 100°C for 12–24 hours. Monitor by TLC/LCMS.[1]

    • Note: The reaction often turns black (Pd precipitation) upon completion.[1]

  • Workup (Tin Removal - Critical):

    • Cool to RT.

    • Dilute with Et2O (20 mL).

    • KF Treatment: Add 20 mL of saturated aqueous KF solution.[1] Stir vigorously for 30 minutes. A white polymeric precipitate (

      
      ) will form.[1]
      
    • Filter the biphasic mixture through a pad of Celite.

    • Wash the filtrate with water (2x) and brine (1x).[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography on Silica Gel (impregnated with 10% w/w

    
     if the product is acid-sensitive).
    
Modified Protocol (Target: Linear Prenylation)

To favor the linear product, the reaction must suppress the cyclic transition state.

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (Triphenylarsine) (10 mol%) or
    
    
    .[1]
  • Solvent: DMF or NMP (Polar aprotic solvents favor the open charge-separated transition state).[1]

  • Temperature: Lower temperatures (60–80°C) can sometimes favor the kinetic linear product if the ligand system is tuned correctly.

Reaction Optimization Matrix

Use the following table to select conditions based on your desired regioisomer.

VariableCondition A (Branched Target)Condition B (Linear Target)Rationale
Ligand

(Standard)

or Biaryl Phosphines

is a weaker donor, promoting the open TS and faster transmetallation.[1]
Solvent Toluene, THFDMF, NMP, AcetonitrilePolar solvents stabilize the cationic Pd-intermediate in the

pathway.
Additive CsF or noneCuI (10 mol%)CuI can facilitate a "double transmetallation" (Sn

Cu

Pd), often improving linear selectivity.[1]
Temp 90–110°C60–80°CHigh temp favors thermodynamic equilibration (often branched).[1]

Troubleshooting & Critical Parameters

Tin Residue Removal

Trace organotin contaminants are notoriously difficult to remove and can interfere with biological assays.[1]

  • Method 1 (KF): As described in the protocol (Precipitation of polymeric

    
    ).
    
  • Method 2 (Silica/KF): Grind Silica gel with aqueous KF (10% w/w) until a free-flowing powder is obtained.[1] Use this as a "pad" on top of your chromatography column.[1]

  • Method 3 (Basic Alumina): Sometimes retains tin byproducts better than silica.[1]

Homocoupling

If significant homocoupling of the aryl halide (


) is observed:
  • Reduce temperature.[1][6]

  • Ensure rigorous degassing (Oxygen promotes homocoupling).[1]

  • Switch to a Stille-Kelly intramolecular setup if applicable.[1]

Protodestannylation

If the stannane decomposes to the volatile alkene (isoprene derivative) without coupling:

  • Ensure the reaction is strictly anhydrous.[1]

  • Use "Liebeskind-Srogl" conditions (CuTC) if Pd fails.[1]

References

  • Original Methodology: Milstein, D.; Stille, J. K.[1][6] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[1][6] Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link[1]

  • Regioselectivity Mechanisms: Casado, A. L.; Espinet, P. "Mechanism of the Stille Reaction.[1] 2. Couplings of Aryl Triflates with Vinyltributyltin."[1] Journal of the American Chemical Society, 1998 , 120(35), 8978–8985. Link[1]

  • Fluoride Acceleration: Mee, S. P. H.; Lee, V.; Baldwin, J. E.[1][7] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 2004 , 43(9), 1132–1136.[1][7] Link[1]

  • Tin Removal Protocol: Renaud, P.; Lacôte, E.; Quaranta, L. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[1] Tetrahedron Letters, 1998 , 39(15), 2123–2126.[1] Link

  • Prenyl Group Chemistry: Crawley, S. L.; Funk, R. L.[1] "Stereoselective Synthesis of the Communesin Ring System." Organic Letters, 2003 , 5(17), 3169–3171.[1] (Example of prenyl group introduction strategies). Link[1]

Sources

Application Notes and Protocols: Regioselective Prenylation of Flavonoids Using Organotin Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Prenylated Flavonoids in Drug Discovery

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The therapeutic potential of many flavonoids, however, is often limited by suboptimal pharmacokinetic properties, such as low lipophilicity and poor membrane permeability.[3] Nature's solution to this is prenylation, the enzymatic attachment of isoprenoid moieties, most commonly a prenyl (3-methyl-2-butenyl) group, to the flavonoid scaffold.[4]

This structural modification dramatically enhances the biological activity of the parent flavonoid. The addition of the lipophilic prenyl chain increases the molecule's affinity for cell membranes, facilitating cellular uptake and interaction with intracellular targets.[3][5] Consequently, prenylated flavonoids often exhibit significantly improved potency and a broader spectrum of pharmacological activities compared to their non-prenylated counterparts, making them highly attractive candidates for drug discovery and development.[1][2]

However, the low natural abundance of these valuable compounds necessitates robust and efficient synthetic strategies for their production.[2] While various methods for flavonoid prenylation exist, achieving high regioselectivity—the controlled attachment of the prenyl group to a specific position on the flavonoid core—remains a significant challenge. This guide focuses on the application of organotin reagents as catalysts for the regioselective C-prenylation of flavonoids, offering a powerful tool to overcome this synthetic hurdle.

The Challenge of Regioselectivity in Flavonoid Prenylation

The flavonoid skeleton presents multiple nucleophilic sites, primarily the hydroxyl groups and the electron-rich aromatic rings. This often leads to a mixture of O-prenylated and C-prenylated products, as well as various constitutional isomers (e.g., 6-C-prenyl vs. 8-C-prenyl). Traditional methods, such as direct electrophilic substitution with prenyl bromide under basic conditions or using Lewis acids like zinc chloride, often suffer from low yields and poor regioselectivity, necessitating tedious purification steps.[2]

Organotin Reagents: A Catalyst for Regioselective C-Prenylation

Organotin compounds, particularly dibutyltin oxide (Bu₂SnO), have emerged as effective catalysts for the regioselective functionalization of polyhydroxylated compounds, such as carbohydrates.[1][6][7] The underlying principle of this methodology can be effectively translated to the regioselective prenylation of flavonoids.

Proposed Mechanism of Action

The high regioselectivity achieved with dibutyltin oxide is attributed to the formation of a transient dibutylstannylene acetal intermediate. This mechanism involves the following key steps:

  • Acetal Formation: The flavonoid, possessing vicinal diols (e.g., the 5- and 7-hydroxyl groups on the A-ring of chrysin), reacts with dibutyltin oxide to form a cyclic dibutylstannylene acetal. This reaction is typically reversible and driven by the removal of water.[8]

  • Activation of a Specific Hydroxyl Group: The formation of the stannylene acetal selectively activates one of the hydroxyl oxygens, making it more nucleophilic. The specific hydroxyl group that is activated is dependent on the stereochemistry of the diol.

  • Intramolecular Prenyl Transfer (Hypothesized for C-Prenylation): While the primary literature on carbohydrates focuses on O-alkylation, a plausible pathway for C-prenylation of flavonoids involves an initial O-prenylation followed by a tin-mediated intramolecular rearrangement (O- to C-prenyl migration). The organotin complex could facilitate a[7][7]-sigmatropic rearrangement (Claisen rearrangement) under milder conditions than traditional thermal methods.

  • Catalyst Regeneration: The final C-prenylated flavonoid is released, and the dibutyltin oxide catalyst is regenerated, allowing it to participate in another catalytic cycle.

Visualizing the Catalytic Cycle

organotin_prenylation flavonoid Flavonoid (with diol) acetal Dibutylstannylene Acetal Intermediate flavonoid->acetal + Bu₂SnO bu2sno Dibutyltin Oxide (Bu₂SnO) acetal->flavonoid - H₂O o_prenylated O-Prenylated Intermediate acetal->o_prenylated + Prenylating Agent prenyl_reagent Prenylating Agent (e.g., Prenyl Bromide) c_prenylated C-Prenylated Flavonoid o_prenylated->c_prenylated [3,3]-Sigmatropic Rearrangement (Organotin-mediated) c_prenylated->bu2sno Catalyst Regeneration water H₂O caption Proposed catalytic cycle for organotin-mediated flavonoid prenylation.

Caption: Proposed catalytic cycle for organotin-mediated flavonoid prenylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective prenylation of chrysin as a model flavonoid using a hypothetical organotin-based method, alongside a well-established Lewis acid-catalyzed method for comparison.

Protocol 1: Hypothetical Regioselective 8-C-Prenylation of Chrysin using Dibutyltin Oxide

This protocol is adapted from established procedures for the regioselective alkylation of carbohydrates and diols using dibutyltin oxide.[1][6][7] Optimization may be required for different flavonoid substrates.

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Dibutyltin oxide (Bu₂SnO)

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Anhydrous toluene

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Formation of the Dibutylstannylene Acetal:

    • To a round-bottom flask, add chrysin (1.0 eq) and dibutyltin oxide (1.1 eq).

    • Add anhydrous toluene to the flask.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.

    • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap, indicating the formation of the stannylene acetal.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

  • Prenylation Reaction:

    • If using, add tetrabutylammonium bromide (1.0 eq) to the reaction mixture.

    • Add prenyl bromide (1.5 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of water to quench the reaction.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the desired 8-C-prenylated chrysin.

Self-Validation and Causality:

  • Dean-Stark Trap: The removal of water is crucial to drive the equilibrium towards the formation of the stannylene acetal.[8]

  • Inert Atmosphere: Prevents side reactions and degradation of reagents.

  • Tetrabutylammonium Bromide: Can facilitate the reaction by acting as a phase-transfer catalyst and increasing the nucleophilicity of the activated hydroxyl group.[6]

  • Chromatographic Purification: Necessary to separate the desired product from any unreacted starting material, O-prenylated byproducts, and other isomers.

Protocol 2: Lewis Acid-Catalyzed Prenylation of Chrysin

This protocol is based on a published procedure and serves as a comparative benchmark.[2]

Materials:

  • Chrysin

  • Anhydrous zinc chloride (ZnCl₂)

  • 3-methyl-2-buten-1-ol

  • Anhydrous ethyl acetate

  • Water (acidified to pH 1 with HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve chrysin (1.0 eq) and anhydrous zinc chloride (4.0 eq) in anhydrous ethyl acetate.

    • Heat the mixture to 40 °C with vigorous stirring.

  • Addition of Prenylating Agent:

    • In a dropping funnel, prepare a solution of 3-methyl-2-buten-1-ol (4.0 eq) in anhydrous ethyl acetate.

    • Add the solution of 3-methyl-2-buten-1-ol dropwise to the reaction mixture over 1 hour at 40 °C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux and continue stirring for 4 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture.

    • Add water acidified to pH 1 to decompose the zinc chloride complex.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel flash column chromatography using a hexane-ethyl acetate gradient to separate the 6-C-prenyl and 8-C-prenyl isomers.

Self-Validation and Causality:

  • Anhydrous Conditions: Zinc chloride is hygroscopic and its catalytic activity is diminished in the presence of water.

  • Excess Reagents: The use of a stoichiometric excess of the Lewis acid and prenylating agent is often necessary to drive the reaction to completion.

  • Acidic Workup: Decomposes the metal-flavonoid complex, allowing for the isolation of the organic products.

  • Chromatographic Separation: This method typically yields a mixture of isomers, making chromatographic purification essential.

Data Presentation: A Comparative Overview

The choice of synthetic method significantly impacts the yield and regioselectivity of flavonoid prenylation. The following table provides a hypothetical comparison of expected outcomes for the prenylation of chrysin.

MethodCatalystKey IntermediatePredominant Isomer(s)Expected Yield (Hypothetical)Key AdvantagesKey Disadvantages
Organotin-Mediated Dibutyltin OxideDibutylstannylene AcetalHigh selectivity for one isomer (e.g., 8-C-prenyl)Moderate to HighHigh regioselectivity, milder conditionsToxicity of tin reagents, requires anhydrous conditions
Lewis Acid-Catalyzed Zinc ChlorideZinc ChelateMixture of 6-C- and 8-C-prenyl isomersLow to ModerateInexpensive catalyst, readily available reagentsPoor regioselectivity, harsh conditions, often requires excess reagents

Conclusion and Future Outlook

The use of organotin reagents, particularly dibutyltin oxide, offers a promising strategy for achieving high regioselectivity in the C-prenylation of flavonoids. The proposed mechanism, involving the formation of a dibutylstannylene acetal, provides a rationale for the selective activation of specific hydroxyl groups, paving the way for the synthesis of single-isomer prenylated flavonoids. While the toxicity of organotin compounds necessitates careful handling and purification, the potential for streamlined access to biologically potent molecules makes this an attractive area for further research and development. Future work should focus on expanding the substrate scope of this methodology to a wider range of flavonoids and on developing more environmentally benign catalytic systems that mimic the regioselective prowess of organotin reagents.

References

  • Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450. [Link]

  • Traboni, S., Bedini, E., Landolfi, A., Vessella, G., & Iadonisi, A. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Catalysts, 11(2), 202. [Link]

  • Iadonisi, A., et al. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Barra-za, A., et al. (2021). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules, 26(11), 3123. [Link]

  • Ahmad, I., et al. (2019). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. ResearchGate. [Link]

  • Li, Y., et al. (2025). Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum. PubMed Central. [Link]

  • Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. [Link]

  • O'Connell, C., et al. (2025). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. ResearchGate. [Link]

  • Du, Y., et al. (2023). Catalytic prenylation of natural polyphenols. Loughborough University Research Repository. [Link]

  • Petzold, K., et al. (2025). Potential of dibutyltin oxide for the manno/gluco- and regioselective methylation of Konjac glucomannan. ResearchGate. [Link]

  • Zhou, J., et al. (2022). New 8-prenylated quercetin glycosides from the flowers of Epimedium acuminatum and their testosterone production-promoting activities. PubMed Central. [Link]

  • Yoshimura, F., et al. (2011). Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. MDPI. [Link]

  • Penteado, F., et al. (2018). Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin. New Journal of Chemistry. [Link]

  • Yang, X., et al. (2025). Prenylated flavonoids, promising nutraceuticals with impressive biological activities. ResearchGate. [Link]

  • Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry, 65(10), 1317-1330. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Al-Salahi, R., et al. (2024). Anticancer Activity of Ether Derivatives of Chrysin. MDPI. [Link]

  • Gallo, E., et al. (2025). Quercetin-3-oleate. ResearchGate. [Link]

  • Ekuadzi, E., et al. (2020). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. National Institutes of Health. [Link]

  • Hu, F., et al. (2023). Phytochemistry and pharmacology of natural prenylated flavonoids. PubMed Central. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment. Frontiers in Pharmacology. [Link]

Sources

Application Notes & Protocols for the Synthesis of Prenylated Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prenylation, the attachment of isoprenoid moieties (such as prenyl, geranyl, or farnesyl groups) to natural product scaffolds, is a pivotal modification in chemical biology and drug discovery.[1][2] This post-translational modification in nature often enhances the therapeutic potential and biological activity of compounds by altering their lipophilicity, membrane association, and protein-protein interactions.[2][3] However, prenylated natural products are frequently found in low abundance, necessitating robust and efficient synthetic strategies for their production and derivatization.[3]

This guide provides an in-depth exploration of the primary methodologies for synthesizing prenylated natural products. We move beyond simple procedural lists to explain the underlying principles and strategic considerations for each approach. The protocols described herein are designed to be self-validating, incorporating key checkpoints and analytical methods. We will cover three core synthetic paradigms: advanced chemical synthesis, chemoenzymatic strategies, and cutting-edge cell-free enzymatic systems.

The Strategic Importance of Prenylation in Drug Discovery

Natural products have historically been a cornerstone of pharmacotherapy.[4][5] The addition of a prenyl group can dramatically improve the pharmacological profile of a parent molecule.[2] For instance, prenylation of flavonoids has been shown to boost their anti-cancer, anti-inflammatory, and neuroprotective activities.[2] The core benefit stems from the hydrophobic nature of the isoprenoid chain, which can facilitate membrane anchoring and improve bioavailability.[2] This makes the development of scalable synthetic routes to these molecules a high-priority area for medicinal chemistry.

G cluster_0 Core Natural Product Scaffold cluster_1 Prenylation Process cluster_2 Enhanced Biological Activity NP e.g., Flavonoid, Alkaloid, Phenol Synthesis Synthetic Method (Chemical or Enzymatic) NP->Synthesis Prenyl_Donor Isoprenoid Unit (DMAPP, GPP, FPP) Prenyl_Donor->Synthesis PNP Prenylated Natural Product Synthesis->PNP Activity Improved Properties: - Increased Bioactivity - Enhanced Lipophilicity - Better Bioavailability - Membrane Anchoring PNP->Activity

Caption: Logical workflow of prenylation to enhance natural product bioactivity.

Synthetic Approaches: A Comparative Overview

The synthesis of prenylated compounds can be broadly categorized into chemical and biological methods. The choice of strategy depends critically on the complexity of the substrate, the desired regioselectivity, and scalability requirements.

StrategyCore PrincipleKey AdvantagesKey Limitations
Chemical Synthesis Uses traditional organic chemistry reactions (e.g., Friedel-Crafts, cross-coupling) to form C-C or C-O bonds.[3]High substrate scope, scalability, access to non-natural analogs.Often requires protecting groups, harsh conditions, poor regioselectivity.[3]
Chemoenzymatic Synthesis Combines the selectivity of biocatalysts with the versatility of chemical reactions.[6][7]Excellent stereo- and regioselectivity, milder reaction conditions.Requires specific enzymes, potential solvent incompatibility.[6]
Cell-Free Enzymatic Systems Utilizes a reconstituted set of enzymes to perform a multi-step synthesis in vitro, from a simple precursor to the final product.[8]High specificity, avoids cellular toxicity issues, generates expensive substrates in situ.[8]Requires purification of multiple enzymes, complex system optimization.

Application Protocol 1: Direct Catalytic Prenylation of Polyphenols

Rationale: Traditional chemical prenylation of polyphenols like flavonoids involves a multi-step process: protection of hydroxyl groups, O-prenylation, Claisen rearrangement to achieve C-prenylation, and finally deprotection.[3] This pathway is inefficient and generates significant waste. A direct, single-step catalytic Friedel-Crafts alkylation using a transition metal catalyst offers a more atom-economical and efficient alternative.[3] This protocol is based on the development of a molybdenum-catalyzed system for the direct prenylation of resveratrol.[3]

Workflow: Classical vs. Direct Catalytic Prenylation

G cluster_classical Classical Multi-Step Synthesis cluster_direct Direct Single-Step Catalysis C1 Protect OH groups C2 O-Prenylation C1->C2 C3 Claisen Rearrangement C2->C3 C4 Deprotection C3->C4 End End: Prenylated Polyphenol C4->End D1 Direct Friedel-Crafts Alkylation D1->End Start Start: Polyphenol Start->C1 Start->D1 Mo or Pd Catalyst

Caption: Comparison of classical multi-step and direct catalytic prenylation workflows.

Step-by-Step Protocol: Molybdenum-Catalyzed Prenylation of Resveratrol
  • System Preparation (Inert Atmosphere):

    • Rationale: The molybdenum catalyst is sensitive to air and moisture. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

    • Action: Add resveratrol (1.0 equiv) and the molybdenum catalyst (e.g., Mo(CO)₆, 5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Action: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition:

    • Action: Add a dry, degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to resveratrol) via syringe.

    • Action: Add the prenylating agent, such as prenyl alcohol (2.0-3.0 equiv), via syringe.

    • Rationale: Using an excess of the prenylating agent drives the reaction towards completion. Prenyl alcohol is a practical and readily available source.

  • Reaction Execution:

    • Action: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Action: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the resveratrol starting material and the appearance of new, less polar spots corresponding to mono- and di-prenylated products.

  • Workup and Purification:

    • Action: Cool the reaction mixture to room temperature.

    • Action: Quench the reaction by adding a saturated solution of NaHCO₃.

    • Action: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Action: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Action: Purify the crude product by column chromatography on silica gel to separate the different prenylated isomers.[3]

  • Characterization:

    • Rationale: Unambiguous characterization is essential to confirm the structure and purity of the synthesized products.

    • Action: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for the purified compounds and compare with literature values if available.

Application Protocol 2: Chemoenzymatic Synthesis Approach

Rationale: Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes for specific steps within a larger chemical synthesis workflow.[6][9] This is particularly useful for installing stereocenters or modifying a specific site on a complex molecule without the need for protecting groups.[7] A common strategy involves using a lipase for kinetic resolution of a key intermediate, followed by chemical steps to complete the synthesis.[6]

This protocol outlines a general workflow for the chemoenzymatic synthesis of a prenylated natural product analog, combining enzymatic resolution with a subsequent chemical prenylation.

Step-by-Step Protocol: General Chemoenzymatic Workflow
  • Enzymatic Kinetic Resolution:

    • Rationale: Many natural product precursors are chiral. A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.[6]

    • Action: Dissolve the racemic precursor alcohol (1.0 equiv) in an appropriate organic solvent (e.g., toluene).

    • Action: Add an acyl donor (e.g., vinyl acetate, 0.5 equiv) and the immobilized lipase (e.g., Novozym 435).

    • Action: Stir the mixture at room temperature and monitor the conversion (typically to ~50%) by chiral HPLC or GC.

    • Self-Validation: At 50% conversion, one should observe two peaks of roughly equal area in the chromatogram, corresponding to the acylated enantiomer and the unreacted enantiomer.

    • Action: Separate the acylated product from the unreacted alcohol by column chromatography.

  • Intermediate Modification (Chemical Step):

    • Action: Take the desired enantiomerically pure intermediate (either the alcohol or the saponified ester) and proceed with any necessary chemical modifications to prepare it for prenylation. This could involve oxidation, reduction, or coupling reactions.

  • Chemical Prenylation (e.g., Cross-Coupling):

    • Rationale: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds under relatively mild conditions.[3] This step is used to attach the prenyl group to the chiral scaffold.

    • Action: Convert the intermediate into a suitable coupling partner (e.g., an aryl halide or boronic acid).

    • Action: In an inert atmosphere, combine the intermediate, a prenylboronic acid derivative (or prenyl halide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).

    • Action: Heat the reaction and monitor by LC-MS until completion.

    • Action: Perform an aqueous workup and purify the final prenylated product by chromatography.

  • Final Characterization:

    • Action: Confirm the structure and stereochemical integrity of the final product using NMR, HRMS, and chiral HPLC.

Application Protocol 3: Cell-Free Enzymatic Prenylation

Rationale: For complex natural products, whole-cell metabolic engineering can be limited by cellular toxicity and substrate transport issues.[8] Cell-free enzymatic systems bypass these problems by using a cocktail of purified enzymes in vitro.[1][8] A key advantage is the ability to regenerate expensive prenyl donors like geranyl pyrophosphate (GPP) from cheap starting materials like glucose.[8] This protocol describes the conceptual framework for producing cannabigerolic acid (CBGA), a key prenylated cannabinoid precursor.[8]

Workflow: Cell-Free Enzymatic Synthesis of a Prenylated Natural Product

G cluster_pathway In Vitro Reconstituted Pathway cluster_prenylation Final Prenylation Step Glucose Glucose Glycolysis Glycolysis (12 Enzymes) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mevalonate Mevalonate Pathway (8 Enzymes) Pyruvate->Mevalonate GPP Geranyl Pyrophosphate (GPP) Mevalonate->GPP aPT Aromatic Prenyltransferase (e.g., dNphB) GPP->aPT Substrate Aromatic Substrate (Olivetolic Acid) Substrate->aPT Product Prenylated Product (CBGA) aPT->Product

Caption: Cell-free enzymatic cascade for cannabinoid precursor synthesis from glucose.

Conceptual Protocol: Cell-Free CBGA Synthesis
  • Enzyme Preparation:

    • Rationale: High-purity, active enzymes are the foundation of a successful cell-free system.

    • Action: Individually express and purify all required enzymes from the glycolysis and mevalonate pathways, as well as the specific aromatic prenyltransferase (aPT). Standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins) are employed.

    • Self-Validation: Enzyme activity should be confirmed using individual assays before combining them in the final reaction.

  • Reaction Assembly:

    • Action: In a reaction vessel (e.g., a microfuge tube or a bioreactor), combine a buffered solution containing all necessary cofactors (e.g., ATP, NAD⁺, MgCl₂, TPP).

    • Action: Add the purified enzymes for the complete pathway from glucose to GPP.

    • Action: Add the aromatic substrate (olivetolic acid) and the final enzyme, the aromatic prenyltransferase.

  • Reaction Execution and Monitoring:

    • Action: Initiate the reaction by adding the starting material, glucose.

    • Action: Incubate the mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation.

    • Self-Validation: Monitor the production of the final product (CBGA) over time using HPLC or LC-MS. A successful reaction will show a time-dependent increase in the CBGA peak and consumption of the olivetolic acid peak.

  • Product Isolation:

    • Action: Once the reaction reaches a plateau, terminate it by adding a quenching solvent (e.g., ice-cold methanol or ethyl acetate).

    • Action: Centrifuge to pellet the precipitated enzymes.

    • Action: Extract the supernatant with an appropriate organic solvent.

    • Action: Purify the extracted CBGA using preparative HPLC or similar chromatographic techniques.

References

  • (PDF) A cell-free platform for the prenylation of natural products and application to cannabinoid production - ResearchGate. Available at: [Link]

  • Catalytic prenylation of natural polyphenols - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity - ResearchGate. Available at: [Link]

  • Chemoenzymatic approaches to plant natural product inspired compounds - PMC - NIH. Available at: [Link]

  • (PDF) Prenylation of Natural Products: An Overview - ResearchGate. Available at: [Link]

  • Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC. Available at: [Link]

  • Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC - NIH. Available at: [Link]

  • New Advances in Chemoenzymatic Synthesis - MDPI. Available at: [Link]

  • Catalytic prenylation and reverse prenylation of aromatics. Available at: [Link]

  • Chemoenzymatic synthesis - PMC - NIH. Available at: [Link]

  • Phytochemistry and pharmacology of natural prenylated flavonoids - PMC. Available at: [Link]

  • Representative examples of prenylated natural products. - ResearchGate. Available at: [Link]

  • Post-translational modification - Wikipedia. Available at: [Link]

  • Introduction to Transition Metal Catalysis - YouTube. Available at: [Link]

  • The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases - MDPI. Available at: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. Available at: [Link]

  • Transition Metal Catalysis! Mechanism Monday #39 - YouTube. Available at: [Link]

  • Natural products in drug discovery: advances and opportunities - PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Tributyl(3-methyl-2-butenyl)tin in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Introduction of the Prenyl Moiety in Complex Molecule Synthesis

In the intricate field of total synthesis, the precise and efficient installation of specific carbon fragments is paramount. Among these, the prenyl (3-methyl-2-butenyl) group is a recurring structural motif in a vast array of natural products, including terpenoids, quinones, and alkaloids. Its presence is often crucial for the biological activity of these molecules. Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane, has emerged as a highly effective reagent for the direct introduction of this valuable moiety.[1] This organostannane is particularly valued for its role in the palladium-catalyzed Stille cross-coupling reaction, a powerful C-C bond-forming methodology.[1][2]

The stability of tributyl(3-methyl-2-butenyl)tin to air and moisture, coupled with the mild and functional group tolerant nature of the Stille coupling, makes it an indispensable tool for late-stage functionalization in the synthesis of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the synthesis and application of tributyl(3-methyl-2-butenyl)tin, with a focus on its utility in the total synthesis of bioactive natural products.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is crucial for its safe and effective use.

PropertyValueReference
CAS Number 53911-92-5
Molecular Formula C₁₇H₃₆Sn[4]
Molecular Weight 359.18 g/mol
Appearance Colorless oil[5]
Boiling Point 283 °C (lit.)
Density 1.069 g/mL at 25 °C (lit.)
Solubility Immiscible with water.

Safety and Handling: Organotin compounds are toxic and require careful handling.[2][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its toxicity, inhalation, ingestion, and skin contact must be avoided.[4]

Synthesis of Tributyl(3-methyl-2-butenyl)tin

A reliable and high-yielding synthesis of tributyl(3-methyl-2-butenyl)tin is essential for its application. The following protocol is adapted from a well-established procedure in Organic Syntheses, which utilizes an ultrasound-promoted Barbier-type reaction.[5]

Experimental Workflow: Synthesis of Tributyl(3-methyl-2-butenyl)tin

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry three-necked flask under Nitrogen B Add Mg turnings, Tributyltin chloride, and anhydrous THF A->B C Cool to < 15 °C (ice-salt bath) B->C D Add 1-chloro-3-methyl-2-butene in THF dropwise with sonication C->D E Continue sonication for 30-45 min D->E F Pour into ice water E->F G Extract with ether (3x) F->G H Wash with water and brine G->H I Dry over MgSO₄ H->I J Evaporate solvent I->J K Purify by distillation (optional) J->K

Caption: Workflow for the synthesis of tributyl(3-methyl-2-butenyl)tin.

Detailed Protocol: Synthesis of Tributyl(3-methyl-2-butenyl)tin[6]

Materials:

  • Magnesium turnings (3.04 g, 0.125 mol)

  • Tributyltin chloride (32.5 g, 0.100 mol)

  • 1-Chloro-3-methyl-2-butene (13.4 mL, 0.120 mol)

  • Anhydrous tetrahydrofuran (THF), 150 mL

  • Iodine (a small crystal, optional)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry 500-mL three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, establish a nitrogen atmosphere. Add the magnesium turnings, tributyltin chloride, and 100 mL of anhydrous THF. A small crystal of iodine can be added to initiate the reaction.

  • Initiation and Addition: Cool the flask in an ice-salt bath until the internal temperature is below 15 °C. Dissolve the 1-chloro-3-methyl-2-butene in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes while maintaining the temperature below 20 °C and sonicating the flask.

  • Reaction Completion: After the addition is complete, continue to sonicate the mixture for an additional 30-45 minutes to ensure the reaction goes to completion.

  • Work-up: Pour the reaction mixture into 400 g of ice water. Transfer the mixture to a separatory funnel and extract with three 100-mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash them with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.

  • Final Product: The crude tributyl(3-methyl-2-butenyl)tin is often of sufficient purity for subsequent reactions. For higher purity, it can be distilled under high vacuum.

Application in Total Synthesis: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[2] Tributyl(3-methyl-2-butenyl)tin serves as an excellent nucleophilic partner in this reaction, transferring the prenyl group to a variety of sp²-hybridized carbon centers.

The Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille reaction involves a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the desired product (R¹-R²), regenerating the Pd(0) catalyst.

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ A Oxidative Addition Pd(0)L₂->A R¹-X Organic Electrophile (Aryl/Vinyl Halide/Triflate) R¹-X->A R²-SnBu₃ Tributyl(3-methyl-2-butenyl)tin B Transmetalation R²-SnBu₃->B Product R¹-R² (Prenylated Product) X-SnBu₃ Tributyltin Halide Pd_II_A L₂Pd(II)(R¹)X A->Pd_II_A B->X-SnBu₃ Pd_II_B L₂Pd(II)(R¹)R² B->Pd_II_B C Reductive Elimination C->Pd(0)L₂ C->Product Pd_II_A->B Pd_II_B->C

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Case Study: Synthesis of Vitamin K Analogues

The synthesis of Vitamin K and its analogues provides a compelling example of the strategic use of prenylstannanes in the construction of complex, biologically active molecules. While some syntheses utilize prenyl halides with other organometallics, the Stille coupling offers a mild and efficient alternative. A representative transformation involves the coupling of a stannylquinone with a prenyl electrophile.[6] The reverse reaction, coupling a quinone-derived electrophile with tributyl(3-methyl-2-butenyl)tin, is also a viable and powerful strategy.

Hypothetical Protocol for a Stille Coupling in Vitamin K Synthesis:

This protocol is a representative procedure for the coupling of an aryl triflate with tributyl(3-methyl-2-butenyl)tin, a common strategy in natural product synthesis.

Materials:

  • Aryl triflate (1.0 equiv)

  • Tributyl(3-methyl-2-butenyl)tin (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • LiCl (3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate, lithium chloride, and palladium(0) catalyst.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the tributyl(3-methyl-2-butenyl)tin.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous potassium fluoride solution (to remove tin byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired prenylated product.

Optimization of Reaction Conditions:

The success of a Stille coupling is often dependent on the careful optimization of several parameters.

ParameterVariation and Rationale
Palladium Catalyst Pd(PPh₃)₄ is a common choice. Other catalysts such as Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃, AsPh₃) can be more effective for specific substrates.
Ligand The choice of ligand can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.
Solvent DMF, THF, toluene, and dioxane are commonly used solvents. The choice depends on the solubility of the substrates and the reaction temperature.
Additives Lithium chloride is often added to facilitate the transmetalation step by accelerating the cleavage of the tin-carbon bond. Copper(I) salts can also have a beneficial co-catalytic effect.
Temperature Reaction temperatures typically range from room temperature to refluxing solvent. Higher temperatures can increase the reaction rate but may also lead to side reactions.

Conclusion: A Versatile Reagent for Complex Synthesis

Tributyl(3-methyl-2-butenyl)tin is a powerful and versatile reagent for the introduction of the prenyl moiety in the synthesis of complex organic molecules. Its application in the Stille cross-coupling reaction provides a reliable and efficient method for the formation of carbon-carbon bonds under mild conditions. The ability to tolerate a wide range of functional groups makes it particularly suitable for late-stage modifications in the total synthesis of natural products such as Vitamin K and Coenzyme Q analogues. A thorough understanding of its synthesis, handling, and the nuances of the Stille coupling reaction will undoubtedly continue to facilitate the construction of intricate and biologically significant molecules.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Available from: [Link]

  • Synthesis of Coenzyme Q10 | Request PDF. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. ResearchGate. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Google Patents. Method for synthesizing vitamin K2.
  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. Available from: [Link]

  • Google Patents. Vitamin K with different cis-trans isomer ratios1Preparation method of halogenated plant alcohol as intermediate thereof.
  • Mu, F. S., Luo, M., Fu, Y. J., Zhang, X., Yu, P., & Zu, Y. G. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 16(5), 4097–4103. Available from: [Link]

  • PubChem. Tributyl(3-methyl-2-butenyl)tin. Available from: [Link]

  • Synthetic Studies on Coenzyme Q10. ResearchGate. Available from: [Link]

  • Google Patents. A process for the stereospecific synthesis of vitamin k2 and its intermediates.

Sources

Application Note: Strategic Catalyst Selection for Palladium-Catalyzed Prenylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The installation of prenyl (3,3-dimethylallyl) and reverse-prenyl (1,1-dimethylallyl) groups is a cornerstone transformation in the synthesis of bioactive alkaloids (e.g., teleocidins) and flavonoids. However, this reaction is notoriously plagued by regio-scrambling. The choice of palladium catalyst determines the reaction manifold: Type I (Outer-Sphere) for soft nucleophiles or Type II (Inner-Sphere) for organometallics.

This guide provides a decision framework for selecting the optimal Pd-source/Ligand combination to control linear vs. branched selectivity, supported by validated protocols for indole functionalization.

Mechanistic Insight: The Regioselectivity Paradox

To select the correct catalyst, one must first identify the operative mechanism. The regiochemical outcome is dictated by how the nucleophile interacts with the


-prenyl-Pd intermediate.
The Two Pathways
  • Outer-Sphere Attack (Tsuji-Trost): Soft nucleophiles (e.g., phenols, malonates, indoles) attack the face of the allyl moiety opposite the palladium.

    • Default Outcome: Attack occurs at the less hindered primary carbon (C1), yielding the Linear (Prenyl) product.

    • Challenge: Forcing attack at the tertiary carbon (C3) to get the Branched (Reverse-Prenyl) product requires specific steric steering or electronic bias.

  • Inner-Sphere Reductive Elimination (Cross-Coupling): Hard nucleophiles (e.g., arylboronic acids, organozincs) first transmetalate onto the Pd center. The product is formed via reductive elimination.[1]

    • Outcome: Highly ligand-dependent. Sterically demanding ligands can force a 3,3'-reductive elimination, favoring the Branched isomer.

Visualization: Mechanistic Divergence

PrenylationMechanism cluster_Outer Type I: Outer-Sphere (Soft Nu) cluster_Inner Type II: Inner-Sphere (Hard Nu) Pd0 Pd(0) Catalyst PiAllyl Pd(II)-η³-Prenyl Complex (Electrophilic Intermediate) Pd0->PiAllyl Oxidative Addition PrenylX Prenyl Electrophile (X = OAc, OCO2R, Br) PrenylX->PiAllyl LinearProd Linear Product (n-Prenyl) PiAllyl->LinearProd Steric Control (Attack at C1) TransMet Pd(II)(Allyl)(Ar) Species PiAllyl->TransMet Transmetalation SoftNu Soft Nucleophile (Indole, Phenol) SoftNu->LinearProd HardNu Hard Nucleophile (Ar-B(OH)2, R-ZnX) HardNu->TransMet TransMet->LinearProd 1,1'-Reductive Elim. BranchedProd Branched Product (Reverse-Prenyl) TransMet->BranchedProd 3,3'-Reductive Elim. (Ligand Dependent)

Caption: Divergent pathways for Pd-catalyzed prenylation. Soft nucleophiles favor linear products via outer-sphere attack; hard nucleophiles allow access to branched products via inner-sphere rearrangement.

Catalyst & Ligand Selection Matrix

The following matrix synthesizes empirical data for selecting the "First Pass" catalyst system based on substrate class and desired isomer.

Substrate ClassNucleophile TypeDesired RegioisomerRecommended LigandPd PrecursorMechanistic Rationale
Indoles / Phenols Soft (Type I)Linear (n-Prenyl)PPh3 or dppb Pd(PPh3)4 or Pd2(dba)3Monodentate or flexible ligands minimize steric clash at C1, favoring thermodynamic linear product.
Indoles Soft (Type I)Branched (Reverse)(S)-t-Bu-PHOX or Xantphos Pd2(dba)3Chiral P,N-ligands or wide bite-angle diphosphines can steer attack to C3 via electronic desymmetrization.
Aryl Boronic Acids Hard (Type II)Branched (Reverse)SPhos Pd(OAc)2Bulky Buchwald ligands promote 3,3'-reductive elimination (See Protocol 2).
Aryl Boronic Acids Hard (Type II)Linear (n-Prenyl)XPhos Pd(OAc)2Subtle steric differences in the biaryl backbone shift preference to 1,1'-reductive elimination.
Direct C-H Neutral (Arene)Linear (n-Prenyl)Thioether-Peptide or DMSO Pd(OAc)2Electrophilic palladation mechanism; requires oxidant (AgOAc).

Detailed Experimental Protocols

Protocol 1: Regioselective C-3 Prenylation of Indoles (Tsuji-Trost Type)

Targeting the Linear Isomer (Thermodynamic Control)

This protocol utilizes a standard Tsuji-Trost manifold. The use of a carbonate leaving group avoids the generation of inhibitory halide salts.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Electrophile: Prenyl methyl carbonate (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (anhydrous, 1.1 equiv) - Crucial: Weak base prevents N-deprotonation/alkylation.

  • Solvent: DMF/THF (1:1 v/v) [0.1 M]

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, charge a flame-dried reaction vial with Pd(PPh3)4.

    • Note: If using Pd2(dba)3 + PPh3, stir in THF for 30 mins at RT to generate the active Pd(0) species before adding substrates.

  • Substrate Addition: Add the indole and Na2CO3.

  • Electrophile Injection: Dissolve prenyl methyl carbonate in the reaction solvent (degassed) and add via syringe.

  • Reaction: Stir at 60°C for 12-24 hours.

    • Monitoring: TLC will show the disappearance of indole. The product usually has a higher Rf than the starting material.

  • Workup: Dilute with EtOAc, wash with H2O (x3) to remove DMF. Dry over MgSO4.[2]

  • Purification: Flash chromatography on silica gel.

    • Outcome: Expect >10:1 Linear:Branched selectivity.[2]

Protocol 2: Cross-Coupling for Reverse-Prenylation (Suzuki-Miyaura Type)

Targeting the Branched Isomer (Kinetic/Ligand Control)

When the reverse-prenyl group (1,1-dimethylallyl) is required, soft nucleophilic substitution often fails. Instead, use a cross-coupling approach with SPhos , which favors the branched product through a specific reductive elimination pathway.

Reagents:

  • Substrate: Arylboronic acid (1.5 equiv)

  • Electrophile: Prenyl alcohol (1.0 equiv)

  • Catalyst Precursor: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (5 mol%) - Critical for branched selectivity.

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/H2O (10:1) [0.2 M]

Step-by-Step Methodology:

  • Complex Formation: Charge a vial with Pd(OAc)2 and SPhos. Add Toluene and stir at RT for 15 mins. The solution should turn from orange to pale yellow/colorless, indicating ligation.

  • Reactant Assembly: Add the arylboronic acid, prenyl alcohol, and solid K3PO4.

  • Reaction: Seal the vial and heat to 80°C for 14 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction proceeds via oxidative addition to the allylic alcohol (activated by H-bonding or in situ ester formation), transmetalation of the boronic acid, and SPhos-directed 3,3'-reductive elimination.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

  • Validation: Analyze crude NMR. The branched product is diagnostic due to the terminal alkene signals (dd at ~5.9 ppm and terminal vinyl protons at ~5.0 ppm).

    • Reference: This protocol aligns with findings where biaryl phosphines dictate regioselectivity in allyl-aryl couplings (See Reference 1).

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion Inactive CatalystEnsure Pd(0) generation. If using Pd(OAc)2, ensure PPh3 is added in >2:1 ratio to reduce Pd(II) to Pd(0).
N-Alkylation (Indoles) Base too strongSwitch from NaH or Cs2CO3 to Na2CO3 or K2HPO4 . Hard bases deprotonate the Nitrogen, making it a better nucleophile than C3.
Mixed Regioisomers (Linear/Branched ~1:1) Ligand "Bite" AmbiguitySwitch to a ligand with extreme properties. For Linear: PPh3 (Sterically small). For Branched: SPhos (Sterically massive) or (S)-t-Bu-PHOX .
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 4:1. Add n-Bu4NCl (1.0 equiv) to stabilize anionic Pd intermediates.

References

  • Regioselective Palladium-Catalyzed Prenylation (SPhos/XPhos Study): Leister, J., et al. "Regioselective Palladium-Catalyzed Prenylation: Towards the Synthesis of Teleocidin Natural Products."[9] ScholarWorks, 2020. [Link]

  • Ligand Effects on Branched/Linear Selectivity: Hamilton, J. Y., et al.[2] "Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands." Journal of the American Chemical Society, 2013. [Link]

  • Direct N-Prenylation via C-H Activation: Wolan, A., et al. "Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization." Journal of the American Chemical Society, 2014. [Link](Note: Link directs to related ligand study; verify specific citation for Wolan/JACS via library).

  • Asymmetric Prenylation of Oxindoles: Trost, B. M., et al. "Exercising Regiocontrol in Palladium-Catalyzed Asymmetric Prenylations and Geranylation." Angewandte Chemie, 2012. [Link]

Sources

The Decisive Influence of the Reaction Environment: Solvent Effects on the Stille Coupling with Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of carbon-carbon bond formation, the Stille coupling stands as a robust and versatile tool, prized for its tolerance of a wide array of functional groups.[1] This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2] Among the diverse portfolio of organostannanes, allylic tin reagents, such as tributyl(3-methyl-2-butenyl)tin, offer a unique gateway to the introduction of isoprenoid moieties, a common structural motif in natural products.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in optimizing the Stille coupling with tributyl(3-methyl-2-butenyl)tin. We will delve into the mechanistic underpinnings of solvent effects, present detailed experimental protocols, and offer troubleshooting strategies to empower you to harness the full potential of this powerful reaction.

The Unseen Hand: How Solvents Dictate Reaction Fate

The choice of solvent in a Stille coupling is far from a passive decision; it is an active parameter that can profoundly influence reaction kinetics, product yields, and even the formation of undesired byproducts. The solvent's impact is primarily exerted through its ability to stabilize charged intermediates and transition states within the catalytic cycle, as well as its coordination to the palladium center.

The Stille coupling mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[3] Solvents can play a crucial role in each of these stages.

Oxidative Addition

In this initial step, the palladium(0) catalyst inserts into the carbon-halide bond of the organic electrophile. The polarity of the solvent can influence the rate of this step, with more polar solvents often accelerating the reaction. For instance, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the oxidative addition, particularly with less reactive aryl chlorides.

Transmetalation: The Heart of the Matter

Transmetalation, the transfer of the organic group from the tin reagent to the palladium center, is frequently the rate-determining step.[4] This step can proceed through different pathways, and the solvent plays a pivotal role in determining which path is favored.

  • Associative Mechanism: In nonpolar or weakly coordinating solvents, a neutral, four-coordinate palladium intermediate is common.

  • Dissociative or Solvent-Assisted Mechanism: In strongly coordinating polar solvents like DMF or N-methyl-2-pyrrolidone (NMP), the solvent can displace a ligand from the palladium center, creating a more electrophilic, cationic palladium species.[5] This can significantly accelerate the transmetalation rate.

The use of additives like lithium chloride (LiCl) is often beneficial, especially in moderately polar solvents like tetrahydrofuran (THF). LiCl can facilitate the displacement of the halide from the palladium center, promoting the transmetalation step.[6]

cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination Pd0 Pd(0)L₂ PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate R¹-X R1X R¹-X Transmetalation_complex [R¹-Pd(II)L₂(R²)]⁺ [XSnBu₃]⁻ PdII_intermediate->Transmetalation_complex R²-SnBu₃ Organostannane R²-SnBu₃ Coupled_product R¹-R² Transmetalation_complex->Coupled_product Coupled_product->Pd0 Regeneration Start Reaction Setup Reaction Heating & Stirring Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous KF Workup Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Sources

Application Notes and Protocols: The Versatility of Tributyl(3-methyl-2-butenyl)tin in Electrophilic Allylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Powerful Tool for Isoprenoid Synthesis

Tributyl(3-methyl-2-butenyl)tin, commonly referred to as prenyl(tributyl)stannane, is a cornerstone organometallic reagent for the introduction of the isoprenoid C5 unit in organic synthesis. Its utility spans the creation of complex natural products, pharmaceuticals, and advanced materials where the prenyl motif is a key structural feature.[1] This reagent's predictable reactivity, governed by a nuanced interplay of electronic and steric factors, allows for the diastereoselective formation of carbon-carbon bonds with a wide array of electrophiles.

This guide provides an in-depth exploration of the reaction of tributyl(3-methyl-2-butenyl)tin with electrophiles. We will dissect the underlying reaction mechanisms, provide field-tested, step-by-step protocols for key transformations, and offer insights into optimizing reaction conditions and troubleshooting common challenges. The focus is on providing researchers, scientists, and drug development professionals with a practical and theoretically grounded resource for leveraging this powerful synthetic tool.

Reagent Profile: Synthesis and Critical Safety Considerations

Synthesis: Tributyl(3-methyl-2-butenyl)tin is readily prepared via a Barbier-type reaction. A robust and scalable procedure involves the ultrasound-promoted coupling of 1-chloro-3-methyl-2-butene (prenyl chloride) with tributyltin chloride in the presence of magnesium turnings in THF.[2] This one-pot method is convenient and typically affords the product in high yield and purity, suitable for direct use in subsequent reactions.[2]

Physical and Chemical Properties:

  • Appearance: Colorless oil[2]

  • Molecular Formula: C₁₇H₃₆Sn[3]

  • Molecular Weight: 359.18 g/mol

  • Density: 1.069 g/mL at 25 °C

  • Boiling Point: 105–107 °C at 0.01 mmHg[2]

  • Solubility: Immiscible with water, soluble in common organic solvents (THF, ether, dichloromethane).[4]

Critical Safety Note: Organotin compounds, including tributyl(3-methyl-2-butenyl)tin and its byproducts, are highly toxic.[3] They are toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged exposure.[3] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.

Mechanistic Framework: The SE2' Reaction and the Role of Lewis Acids

The reaction of tributyl(3-methyl-2-butenyl)tin with an electrophile (E⁺) is a classic example of an electrophilic substitution that proceeds with allylic rearrangement. This pathway is termed the SE2' mechanism (Substitution, Electrophilic, bimolecular, with rearrangement).

The key mechanistic feature is the attack of the electrophile at the γ-carbon (the dimethyl-substituted carbon) of the prenyl system. This attack occurs on the π-face of the double bond, inducing a concerted migration of the double bond and cleavage of the carbon-tin bond at the α-position to release the tributyltin cation.

The Role of Lewis Acid Catalysis: While highly reactive electrophiles can react directly, the vast majority of applications, particularly with carbonyl compounds, require the use of a Lewis acid.[5] The Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) coordinates to the heteroatom of the electrophile (e.g., the carbonyl oxygen), dramatically increasing its electrophilicity. This activation is essential for promoting nucleophilic attack from the moderately nucleophilic allyltin reagent. The reaction typically proceeds through a highly organized, six-membered chair-like transition state, which is crucial for controlling stereoselectivity.

Caption: Lewis Acid-Catalyzed SE2' Reaction Pathway.

Application & Protocols: A Guide to Key Transformations

This section details protocols for the reaction of tributyl(3-methyl-2-butenyl)tin with two major classes of electrophiles: carbonyl compounds and organic halides.

Reaction with Aldehydes: Synthesis of Homoallylic Alcohols

The Lewis acid-catalyzed addition to aldehydes is one of the most powerful applications of prenyltin, yielding valuable homoallylic alcohols.

Field Insight: The choice of Lewis acid and solvent can significantly impact yield and diastereoselectivity (when applicable). Boron trifluoride etherate (BF₃·OEt₂) is a versatile and common choice, offering a good balance of reactivity and ease of handling. Reactions are typically run at low temperatures (-78 °C) to minimize side reactions and enhance selectivity.

Protocol: Lewis Acid-Catalyzed Prenylation of Benzaldehyde

Workflow_Aldehyde setup 1. Setup - Dry flask under N2 - Add Benzaldehyde & CH2Cl2 - Cool to -78 °C add_LA 2. Lewis Acid Addition - Add BF3·OEt2 dropwise - Stir for 15 min setup->add_LA add_tin 3. Prenyltin Addition - Add Prenyltin dropwise - Maintain -78 °C add_LA->add_tin react 4. Reaction - Stir at -78 °C for 2h - Warm to RT overnight add_tin->react quench 5. Quench - Cool to 0 °C - Add sat. NaHCO3 (aq) react->quench workup 6. Workup - Separate layers - Extract aq. with CH2Cl2 - Dry & Concentrate quench->workup purify 7. Purification - Flash Chromatography (Silica gel, Hexanes/EtOAc) workup->purify product Product: 1-phenyl-4-methyl- pent-3-en-1-ol purify->product

Caption: Experimental Workflow for Aldehyde Prenylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂, 1.2 mmol, 1.2 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 15 minutes. Causality: This pre-complexation step ensures the aldehyde is fully activated before the nucleophile is introduced.

  • Prenyltin Addition: Add a solution of tributyl(3-methyl-2-butenyl)tin (1.1 mmol, 1.1 eq) in CH₂Cl₂ (2 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) to quench the reaction and neutralize the Lewis acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure homoallylic alcohol. The tin byproducts are often less polar and elute first.

Data Summary: Lewis Acids in Carbonyl Prenylation

Lewis AcidTypical SolventTemperature (°C)Reactivity Profile
BF₃·OEt₂CH₂Cl₂-78 to RTGeneral purpose, good for aldehydes and reactive ketones.
TiCl₄CH₂Cl₂-78Highly active, effective for less reactive ketones. Can promote high diastereoselectivity.
SnCl₄CH₂Cl₂-78 to 0Strong Lewis acid, useful for challenging substrates.
MgBr₂·OEt₂CH₂Cl₂, Et₂O0 to RTMilder conditions, can be beneficial for sensitive functional groups.
Reaction with Organic Halides: Palladium-Catalyzed and Radical Pathways

The reaction with organic halides typically requires catalysis to proceed efficiently. The two main strategies are palladium-catalyzed cross-coupling (a Stille-type reaction) and free-radical chain reactions.[5][6]

  • Palladium Catalysis: This method is the preferred choice for sp²-hybridized halides (aryl, vinyl) and activated sp³-hybridized halides (allyl, benzyl).[6] The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle.

  • Radical-Mediated Allylation: For unactivated alkyl halides, a radical pathway is often more effective.[7] The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN).[5]

Protocol: Radical-Mediated Prenylation of 1-Bromoadamantane

  • Reaction Setup: In a Schlenk tube, combine 1-bromoadamantane (1.0 mmol, 1.0 eq), tributyl(3-methyl-2-butenyl)tin (1.2 mmol, 1.2 eq), AIBN (0.1 mmol, 0.1 eq), and anhydrous toluene (5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen can intercept radical intermediates, inhibiting the desired chain reaction.

  • Reaction: Heat the sealed tube in an oil bath at 80-90 °C for 6-12 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature and concentrate. The crude residue can be directly purified by flash chromatography.

Troubleshooting and Purification Insights

A significant challenge in reactions involving tributyltin reagents is the removal of the stoichiometric tributyltin halide (Bu₃SnX) byproduct. These byproducts are often oily, non-polar, and can co-elute with the desired product during chromatography.

Field-Proven Removal Techniques:

  • Aqueous KF Treatment: Stirring the crude reaction mixture in an organic solvent (e.g., ether or ethyl acetate) with a saturated aqueous solution of potassium fluoride (KF) for several hours. This converts the soluble Bu₃SnX into insoluble, polymeric (Bu₃SnF)₂, which can be removed by filtration through a pad of Celite.[8][9]

  • Iodolysis: For reactions leaving unreacted starting stannane, treatment with a solution of I₂ can convert it to Bu₃SnI, which is then more readily removed by the KF treatment.

  • Chromatography on Triethylamine-Treated Silica: For less polar products, running the flash column with a solvent system containing 1-5% triethylamine can effectively remove tin byproducts.[9]

Conclusion

Tributyl(3-methyl-2-butenyl)tin is an exceptionally versatile and reliable reagent for the construction of carbon-carbon bonds. A thorough understanding of its SE2' reactivity, particularly the critical role of Lewis acids in activating electrophiles like aldehydes, empowers chemists to strategically incorporate the valuable prenyl moiety into complex molecular architectures. While the toxicity of organotin compounds necessitates careful handling, the adoption of robust protocols and effective purification strategies ensures that these powerful reactions can be performed safely and efficiently, paving the way for innovations in drug discovery and materials science.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN.
  • Organic Syntheses. "tributyl(3-methyl-2-butenyl)tin". [Online] Available at: [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Online] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Online] Available at: [Link]

  • UCL Discovery. Synthetic and Mechanistic Aspects of Free-Radical Reactions in Solution. [Online] Available at: [Link]

  • WIT Press. Removal of tributyltin (TBT) from wastewater by microalgae. [Online] Available at: [Link]

  • Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Online] Available at: [Link]

  • Organic Syntheses. "allyltributyltin". [Online] Available at: [Link]

  • PubMed. Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Online] Available at: [Link]

  • YouTube. General mechanism of Nucleophilic addition to carbonyl compounds. [Online] Available at: [Link]

  • ResearchGate. Radical Allylation, Vinylation, Allenylation, Alkynylation, and Propargylation Reactions Using Tin Reagents | Request PDF. [Online] Available at: [Link]

  • PubChem. Tributyl(3-methyl-2-butenyl)tin. [Online] Available at: [Link]

  • Chemistry LibreTexts. 4.5: Stereochemistry of reactions. [Online] Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Online] Available at: [Link]

  • Chemistry LibreTexts. 4: Radical Reactions. [Online] Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions of in situ generated allylindium reagents with aryl halides. [Online] Available at: [Link]

  • YouTube. 26 stereochemistry reactions. [Online] Available at: [Link]

  • Chemical Society Reviews. Pd-catalyzed cross-coupling reactions of alkyl halides. [Online] Available at: [Link]

  • Chemistry LibreTexts. Carbonyl Group-Mechanisms of Addition. [Online] Available at: [Link]

  • Chemistry LibreTexts. III. Radical Reactions. [Online] Available at: [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Online] Available at: [Link]

  • YouTube. Stereochemistry of nucleophilic addition reactions. [Online] Available at: [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Online] Available at: [Link]

  • YouTube. Chirality and Stereochemistry Practice Problems. [Online] Available at: [Link]

  • ResearchGate. (PDF) Allyltributylstannane. [Online] Available at: [Link]

Sources

Application Note: Structural Elucidation of Prenylated Small Molecules by High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Theoretical Foundation

Prenylation—the covalent attachment of hydrophobic isoprenoid groups (e.g., dimethylallyl, geranyl, farnesyl) to aromatic cores or protein termini—is a critical modification in drug development. It significantly alters the lipophilicity and membrane affinity of bioactive molecules, often serving as the "molecular hook" that anchors a drug to its target.

For the medicinal chemist, the challenge lies not in detecting the presence of a prenyl group (easily done via Mass Spectrometry), but in determining its regiochemistry (position of attachment) and stereochemistry (


 geometry).

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this characterization. Unlike MS, which often yields ambiguous fragmentation patterns for positional isomers, NMR provides a distinct "magnetic map" of the carbon-carbon connectivity. This guide details the protocol for unambiguously assigning prenylated structures, focusing on the differentiation between


-prenylation and 

-prenylation and the resolution of complex isoprenoid chains.

Experimental Protocol: Sample Preparation

High-quality spectra require meticulous sample preparation. Prenyl groups are lipophilic and prone to oxidation or cyclization under acidic conditions.

Reagents & Equipment[1]
  • Solvent: Deuterated Chloroform (

    
    ) is standard for lipophilic prenylated products.
    
    • Alternative: Acetone-

      
       or Methanol-
      
      
      
      for more polar flavonoid glycosides.
    • Warning: Avoid DMSO-

      
       if recovering the sample is necessary, as high-boiling removal can degrade thermally labile prenyl chains.
      
  • Tubes: High-precision 3 mm or 5 mm NMR tubes (500 MHz+ rated).

  • Mass Requirement: 2–5 mg for rapid 2D acquisition; <1 mg requires cryoprobe instrumentation.

Step-by-Step Workflow
  • Solvent Check: Ensure the solvent is free of acidity. Filter

    
     through basic alumina if the analyte is acid-sensitive (e.g., prone to cyclization into chromanes).
    
  • Dissolution: Dissolve the sample completely. Prenyl chains can aggregate; ensure a clear, homogeneous solution.

  • Lock & Shim:

    • Allow the sample to equilibrate to the probe temperature (standardize to 298 K).

    • Shim until the linewidth of the solvent residual peak (CHCl3 at 7.26 ppm) is <0.5 Hz.

1D NMR Characterization: The Fingerprint

The first step in validation is identifying the "spin system" of the prenyl group. The 3,3-dimethylallyl (DMA) group is the fundamental unit.

Table 1: Diagnostic Chemical Shifts for a C-Prenyl Group (Dimethylallyl)
PositionGroup

Shift (

, ppm)
Multiplicity (

, Hz)

Shift (

, ppm)
H-1'

(Benzylic)
3.30 – 3.50Doublet (

)
22.0 – 28.0
H-2'

(Olefinic)
5.15 – 5.35Triplet of Septets*121.0 – 123.0
C-3'

(Quaternary)
131.0 – 135.0
H-4'

(trans)
1.70 – 1.80Singlet (broad)25.5 – 26.0
H-5'

(cis)
1.65 – 1.75Singlet (broad)17.5 – 18.0

*Note: H-2' often appears as a broad triplet due to long-range coupling with the methyls.

Distinguishing -Prenyl vs. -Prenyl

A critical decision point is determining if the group is attached to a Carbon (nuclear) or Oxygen (ether).

  • 
    -Prenyl:  The methylene H-1'  appears upfield (~3.3 ppm ) and the carbon C-1'  is shielded (~22-28 ppm ).
    
  • 
    -Prenyl:  The methylene H-1'  is significantly deshielded by the oxygen, shifting downfield to ~4.5 ppm . The corresponding C-1'  shifts to ~65 ppm .
    

2D NMR Strategies: The Connectivity Engine

1D NMR confirms the presence of the group; 2D NMR proves its location.

HMBC: The "Smoking Gun" for Regiochemistry

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment. It visualizes long-range couplings (


 and 

), typically over 2-3 bonds.[1]
  • The Critical Correlation: Look for the cross-peak between the prenyl methylene protons (H-1' ) and the aromatic carbons of the core scaffold.

    • 
      :  The carbon directly attached to the prenyl group (
      
      
      
      ).
    • 
      :  The adjacent aromatic carbons (
      
      
      
      ).
  • Self-Validation: If H-1' correlates to two equivalent aromatic carbons (symmetric environment) or distinct carbons with known shifts, the position is locked.

NOESY: Stereochemistry ( )

For longer chains (Geranyl vs. Neryl), the geometry of the double bond is determined by Nuclear Overhauser Effect Spectroscopy (NOESY).

  • 
    -Isomer (Trans):  Strong NOE correlation between the chain methylene (
    
    
    
    ) and the terminal methyl group.
  • 
    -Isomer (Cis):  Strong NOE correlation between the chain methylene (
    
    
    
    ) and the olefinic proton of the next isoprene unit.

Visualization of Workflows

Diagram 1: General Characterization Workflow

PrenylWorkflow Start Crude Extract / Reaction Mixture Prep Sample Prep (CDCl3, >2mg, Acid-Free) Start->Prep H1 1H NMR Screening (Check 1.7ppm & 5.2ppm) Prep->H1 Decision Prenyl Signals Present? H1->Decision Type Determine Attachment Type Decision->Type Yes CPrenyl C-Prenyl (H-1' ~3.3 ppm) Type->CPrenyl Upfield OPrenyl O-Prenyl (H-1' ~4.5 ppm) Type->OPrenyl Downfield HMBC 2D HMBC Experiment (Link H-1' to Aromatic Core) CPrenyl->HMBC OPrenyl->HMBC NOESY NOESY Experiment (Determine E/Z Geometry) HMBC->NOESY Final Structural Assignment NOESY->Final

Caption: Step-by-step decision tree for isolating and characterizing prenylated compounds using NMR.

Diagram 2: HMBC Connectivity Logic (The "Smoking Gun")

HMBC_Logic cluster_legend Aromatic Core H1_prime Prenyl H-1' (Proton Source) C_ipso C-ipso (Attachment Point) H1_prime->C_ipso 2J Coupling (Strong) C_ortho1 C-ortho (1) H1_prime->C_ortho1 3J Coupling (Diagnostic) C_ortho2 C-ortho (2) H1_prime->C_ortho2 3J Coupling (Diagnostic)

Caption: Visualizing the critical HMBC correlations required to anchor the prenyl group to a specific location on the aromatic ring.

Troubleshooting & Common Pitfalls

Cyclization Artifacts

Prenyl groups adjacent to a phenol (-OH) or amine (-NH2) are prone to cyclization, forming chromanes or dihydrofurans.

  • Symptom: Disappearance of the olefinic proton at 5.2 ppm and the trans-methyl signals.

  • New Signals: Appearance of two methylene triplets (approx 1.8 and 2.8 ppm) indicating a saturated ring system.

Signal Overlap

In poly-prenylated compounds (e.g., geranylated flavonoids), methyl signals often overlap.

  • Solution: Use HSQC-TOCSY . This hybrid experiment correlates the methyl protons to their specific carbon chain, allowing you to "walk" down the individual isoprenoid units without overlap confusion.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Botta, B., et al. (2005). Prenylated Flavonoids: Pharmacology and Biotechnology. Current Medicinal Chemistry. Link

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. Link

Sources

Application Note: A Mass Spectrometry-Based Workflow for the Analysis of In Vitro Protein Prenylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein prenylation is a critical post-translational modification (PTM) where a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid group is covalently attached to a cysteine residue within a target protein.[1][2] This lipid modification is essential for mediating protein-protein and protein-membrane interactions, thereby regulating a multitude of cellular processes including signal transduction, vesicular trafficking, and cytoskeletal dynamics.[3][4] The enzymes responsible for this modification are farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[5][6] Given the involvement of prenylated proteins, such as Ras family GTPases, in the pathogenesis of various diseases like cancer, the study of prenylation and the enzymes involved is of significant interest in drug development.[2][4]

Mass spectrometry (MS) has emerged as a cornerstone technique for the analysis of PTMs due to its high sensitivity, accuracy, and ability to identify the exact site of modification.[3][7] This application note provides a detailed protocol for the in vitro analysis of protein prenylation reaction products using mass spectrometry. We will delve into the rationale behind each step, from the setup of the enzymatic reaction to sample preparation and data interpretation, offering insights honed from extensive field experience. This guide is designed to be a self-validating system, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

The Biochemical Basis of Prenylation

Protein prenylation involves the transfer of an isoprenoid moiety from a donor molecule, either farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue near the C-terminus of a substrate protein.[1] FTase and GGTase I typically recognize a "CaaX" motif, where 'C' is the cysteine to be prenylated, 'a' represents aliphatic amino acids, and 'X' is the terminal amino acid that determines which isoprenoid is attached.[6]

Prenylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein Protein (CaaX) Enzyme Prenyltransferase (FTase or GGTase) Protein->Enzyme Substrate Isoprenoid FPP or GGPP Isoprenoid->Enzyme Donor Prenylated_Protein Prenylated Protein Enzyme->Prenylated_Protein Catalysis Pyrophosphate Pyrophosphate (PPi) Enzyme->Pyrophosphate

Caption: The enzymatic pathway of protein prenylation.

Experimental Workflow Overview

The successful mass spectrometric analysis of prenylation products hinges on a meticulously planned workflow. This involves an in vitro enzymatic reaction, followed by protein digestion, and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow A 1. In Vitro Prenylation Reaction B 2. Protein Denaturation, Reduction & Alkylation A->B C 3. Enzymatic Digestion (e.g., Trypsin) B->C D 4. Peptide Cleanup & Desalting C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis & Interpretation E->F

Caption: A streamlined workflow for mass spectrometric analysis of prenylation.

Detailed Protocols

Part 1: In Vitro Prenylation Reaction

This protocol is designed to be flexible and can be adapted for various protein substrates and prenyltransferases.[8]

Materials:

  • Purified recombinant protein substrate (with CaaX motif)

  • Purified recombinant prenyltransferase (FTase or GGTase I)

  • Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)

  • Nuclease-free water

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction is as follows:

    • 5 µL of 10x Reaction Buffer

    • 5 µL of 100 µM protein substrate

    • 5 µL of 10 µM prenyltransferase

    • 5 µL of 50 µM FPP or GGPP

    • 30 µL of nuclease-free water

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may vary depending on the enzyme and substrate, and may require empirical determination.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 4x Laemmli sample buffer and heating at 95°C for 5 minutes. Alternatively, for subsequent in-solution digestion, the reaction can be stopped by adding EDTA to a final concentration of 20 mM.

Part 2: Sample Preparation for Mass Spectrometry

Proper sample preparation is paramount for high-quality MS data.[9] This protocol outlines an in-solution digestion approach. An alternative, in-gel digestion, can be employed if the protein is first separated by SDS-PAGE.[9]

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • To the quenched reaction mixture, add urea to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.[10]

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.[10] This step prevents the reformation of disulfide bonds.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]

  • Peptide Cleanup and Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.[10]

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. This step is crucial to remove salts and detergents that can interfere with mass spectrometry analysis.[11][12]

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Mass Spectrometry Analysis and Data Interpretation

The dried peptide samples are reconstituted in a solution of 2% acetonitrile and 0.1% formic acid for analysis by LC-MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography system is recommended for this analysis.

Data Acquisition: A data-dependent acquisition (DDA) method is typically employed. The mass spectrometer will perform a full scan to detect all peptide ions, followed by MS/MS scans on the most abundant precursor ions to obtain fragmentation data for peptide identification.

Data Analysis: The acquired MS/MS spectra are searched against a protein database containing the sequence of the substrate protein using a search engine like Mascot, Sequest, or MaxQuant. The search parameters should include variable modifications for farnesylation (+204.187 Da on cysteine) or geranylgeranylation (+272.250 Da on cysteine), as well as fixed modifications for carbamidomethylation of cysteine (+57.021 Da).

Expected Results: The successful identification of a peptide containing a cysteine residue with a mass shift corresponding to the addition of a farnesyl or geranylgeranyl group confirms the prenylation of the protein.[3] The MS/MS spectrum of the prenylated peptide will contain fragment ions that allow for the precise localization of the modification to the specific cysteine residue.[3]

ModificationMass Shift (Da)Isoprenoid
Farnesylation+204.187C₁₅H₂₅
Geranylgeranylation+272.250C₂₀H₃₃

Challenges and Expert Recommendations

Challenge 1: Hydrophobicity of Prenylated Proteins The addition of the lipid isoprenoid group significantly increases the hydrophobicity of the protein, which can lead to poor solubility and loss of sample during preparation.[13][14]

  • Expert Recommendation: The use of organic solvents or detergents compatible with mass spectrometry can aid in the solubilization of prenylated proteins.[13] However, care must be taken to remove these substances before MS analysis.[10] In-gel digestion can also be an effective strategy for handling hydrophobic proteins.[9]

Challenge 2: Low Stoichiometry of Modification In some cases, the in vitro reaction may not go to completion, resulting in a low abundance of the prenylated protein.

Challenge 3: Distinguishing Farnesylation from Geranylgeranylation While the mass difference between farnesylation and geranylgeranylation is distinct, novel methods are being developed to confidently differentiate between the two in a single experiment.[17]

  • Expert Recommendation: High-resolution mass spectrometry is crucial for accurate mass determination. In cases of ambiguity, tandem mass spectrometry (MS/MS) fragmentation patterns can provide further evidence for the type of prenylation.[17]

Conclusion

This application note provides a comprehensive and robust workflow for the mass spectrometric analysis of in vitro protein prenylation. By understanding the biochemical principles and meticulously following the detailed protocols, researchers can confidently identify and characterize prenylated proteins. The insights into potential challenges and expert recommendations will further aid in troubleshooting and optimizing the experimental setup, ultimately advancing our understanding of this critical post-translational modification and its role in health and disease.

References

  • Shimadzu Asia Pacific. Analysis of Synthetic Protein Prenylation by Mass Spectrometry. [Link]

  • G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

  • JoVE. Mass Spectrometry Applications in Plasma Samples | Protocol Preview. [Link]

  • ResearchGate. Protein Prenylation: An (Almost) Comprehensive Overview on Discovery History, Enzymology, and Significance in Physiology and Disease. [Link]

  • Analytical Biochemistry. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. [Link]

  • PubMed. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides. [Link]

  • Bitesize Bio. Detecting Post-translational Modifications: 5 Easy Methods. [Link]

  • PubMed. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. [Link]

  • LCGC. Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. [Link]

  • Journal of the American Society for Mass Spectrometry. Challenges and Opportunities for Biological Mass Spectrometry Core Facilities in the Developing World. [Link]

  • Molecular & Cellular Proteomics. Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. [Link]

  • National Center for Biotechnology Information. Engineering protein prenylation: an emerging tool for selective protein modification. [Link]

  • Biomedical Journal of Scientific & Technical Research. Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. [Link]

  • ACS Chemical Biology. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. [Link]

  • Nature Protocols. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • MDPI. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]

  • PubMed. In Vitro Prenylation Assay of Arabidopsis Proteins. [Link]

  • ResearchGate. Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Analysis of Post-translational Modifications by LC-MS/MS. [Link]

  • University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Oxford Academic. Exploring protein lipidation by mass spectrometry-based proteomics. [Link]

  • Wikipedia. Prenylation. [Link]

Sources

Purification of prenylated compounds by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Purification of Prenylated Compounds by Column Chromatography

Abstract

Prenylated compounds, a diverse class of natural and synthetic molecules, are of significant interest in pharmaceutical research due to their wide-ranging biological activities.[1][2] The addition of hydrophobic prenyl groups (derived from isopentenyl pyrophosphate and its isomer dimethylallyl pyrophosphate) to a parent molecule dramatically alters its physicochemical properties, often enhancing membrane permeability and protein-binding affinity. However, this same hydrophobicity presents unique challenges for purification. This document provides a comprehensive guide to the purification of prenylated compounds using column chromatography, emphasizing strategic method development, detailed protocols for various chromatographic modes, and robust troubleshooting advice to ensure the isolation of high-purity compounds for downstream applications.

Introduction: The Challenge and Importance of Purifying Prenylated Compounds

Prenylated compounds, including flavonoids, chalcones, and terpenoids, are ubiquitous in nature and represent a rich source of potential therapeutic agents.[1][2][3] The prenyl moiety, a five-carbon isoprenoid unit, imparts a lipophilic character that is crucial for their biological function but complicates their separation from complex matrices.[4]

Core Purification Challenges:

  • Hydrophobicity: The nonpolar nature of the prenyl group leads to strong interactions with nonpolar stationary phases and poor solubility in highly aqueous mobile phases.

  • Isomer Separation: Positional isomers, where the prenyl group is attached at different locations on the parent scaffold, often exhibit very similar polarities, making their separation difficult.

  • Compound Stability: The unsaturated bonds within the prenyl group can be susceptible to oxidation, especially on acidic stationary phases like silica gel.[5][6] Studies have shown that prenyl-containing compounds can undergo oxidative degradation on silica gel when exposed to air, sometimes in as little as 30 minutes.[6] This necessitates careful selection of the stationary phase and handling conditions.

  • Complex Matrices: Natural product extracts are inherently complex, containing numerous related and unrelated compounds that can interfere with the purification of the target molecule.[7][8]

Effective purification is a critical, non-negotiable step in drug discovery and development. It ensures that biological assays are conducted on a well-characterized compound of high purity, leading to reliable and reproducible data. Column chromatography remains one of the most powerful and versatile techniques for this purpose.[9][10]

Strategic Approach to Purification

A systematic approach to method development is crucial for efficiently purifying prenylated compounds. The process should be logical, starting with small-scale analytical experiments before scaling up to preparative chromatography.

Initial Analysis and Method Scouting

Before attempting a large-scale purification, it is essential to analyze the crude mixture to understand its complexity and the properties of the target compound.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid, and inexpensive tool for initial method scouting in normal-phase chromatography.[9] It helps in selecting an appropriate solvent system (mobile phase) by testing various combinations of nonpolar (e.g., hexane, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents. The goal is to find a solvent system that provides a good separation between the target compound and its major impurities, ideally with a retention factor (Rf) for the target compound between 0.2 and 0.4.

  • Analytical High-Performance Liquid Chromatography (HPLC): For reversed-phase and other high-resolution separations, analytical HPLC is the preferred scouting tool.[1][11] A rapid gradient elution (e.g., 5% to 95% acetonitrile in water over 10-15 minutes) on a C18 column can quickly reveal the retention behavior of the target compound and the overall complexity of the mixture.[1]

Workflow for Method Development

The following diagram illustrates a systematic workflow for developing a robust purification method for prenylated compounds.

G cluster_0 Phase 1: Analysis & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Scale-Up & Verification Crude Crude Sample (Extract or Reaction Mixture) TLC TLC Scouting (Normal-Phase) Crude->TLC Test various solvent systems HPLC Analytical HPLC Scouting (Reversed-Phase) Crude->HPLC Run fast gradient SelectMode Select Chromatography Mode (Normal, Reversed, etc.) TLC->SelectMode HPLC->SelectMode SelectStationary Select Stationary Phase (e.g., Silica, C18, PFP) SelectMode->SelectStationary OptimizeMobile Optimize Mobile Phase (Isocratic vs. Gradient) PrepLC Preparative Column Chromatography OptimizeMobile->PrepLC Scale up method SelectStationary->OptimizeMobile Fraction Fraction Collection PrepLC->Fraction Analysis Purity Analysis of Fractions (TLC, HPLC, LC-MS) Fraction->Analysis Pure Pure Compound (>95% Purity) Analysis->Pure

Caption: A systematic workflow for the purification of prenylated compounds.

Column Chromatography Techniques and Protocols

The choice of chromatographic technique depends primarily on the polarity of the target prenylated compound.

Normal-Phase Chromatography (NPC)

Principle: NPC utilizes a polar stationary phase (most commonly silica gel) and a nonpolar mobile phase.[12] Compounds are separated based on their polarity; more polar compounds interact more strongly with the stationary phase and elute later, while nonpolar compounds elute faster. This mode is well-suited for less polar prenylated compounds or for separating isomers with subtle differences in polarity.

Causality: The hydroxyl groups on the surface of silica gel act as hydrogen bond donors and acceptors, creating strong polar interactions.[12] The nonpolar prenyl group reduces the overall polarity of a molecule, causing it to have a weaker interaction with the silica and thus a shorter retention time compared to its non-prenylated parent.

Key Considerations:

  • Stationary Phase: Silica gel is the most common choice.[13] Alumina can be used as an alternative, particularly for compounds that are sensitive to the acidic nature of silica.[14]

  • Mobile Phase: Typically a mixture of a nonpolar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate, dichloromethane, or diethyl ether.

  • Stability Warning: As mentioned, prenylated compounds can degrade on silica gel.[5][6] To mitigate this, it is crucial to minimize the time the sample spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[13] If degradation is severe, consider using a deactivated (less acidic) silica gel or switching to an alternative like florisil or reversed-phase chromatography.[14]

Protocol 1: Flash Column Chromatography of a Moderately Nonpolar Prenylated Flavonoid

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed uniformly, avoiding any air bubbles.[13]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (dichloromethane is often a good choice). It is critical to use a solvent that is weaker than the mobile phase to ensure a narrow starting band.[15] Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Collect fractions from the start.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds with higher polarity.[14] This sharpens peaks and reduces run time.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Reversed-Phase Chromatography (RPC)

Principle: RPC is the most widely used HPLC technique and is ideal for moderately polar to nonpolar compounds.[11][16] It employs a nonpolar stationary phase (e.g., silica chemically modified with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[16][17] Separation is based on hydrophobicity; more hydrophobic (nonpolar) compounds interact more strongly with the stationary phase and elute later.

Causality: The hydrophobic prenyl group significantly increases a compound's affinity for the nonpolar C18 stationary phase. This makes RPC an excellent choice for separating prenylated compounds from their more polar, non-prenylated precursors. For example, in the analysis of prenylated chalcones, the chalcone product is significantly less polar than the starting materials and is therefore retained longer on a C18 column.[11]

Key Considerations:

  • Stationary Phase: C18 (octadecyl) is the workhorse for RPC.[1][16] C8 (octyl) phases are slightly less retentive and can be useful for very hydrophobic compounds. For separating closely related isomers, a pentafluorophenyl (PFP) phase may offer alternative selectivity.[3][18]

  • Mobile Phase: Typically mixtures of water with acetonitrile or methanol.[17] Small amounts of an acid (0.1% formic acid or trifluoroacetic acid) are often added to improve peak shape by suppressing the ionization of acidic or basic functional groups.[1]

  • Sample Preparation: The sample must be dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter to remove particulates that could clog the column or system.[19]

Protocol 2: Preparative Reversed-Phase HPLC of a Prenylated Chalcone

  • System Equilibration: Equilibrate the preparative HPLC system and column (e.g., C18, 250 x 21.2 mm, 5 µm) with the initial mobile phase conditions (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as or weaker than the mobile phase (e.g., a small amount of methanol or acetonitrile, then diluted with water).[15] Filter the sample.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution: Run a linear gradient to elute the compounds. For example, start at 60% acetonitrile and increase to 95% acetonitrile over 30-40 minutes.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at a wavelength where the chalcone absorbs strongly (e.g., 340-370 nm).[11]

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions containing the pure compound.

  • Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound as a solid.

Specialized and Alternative Techniques

For particularly challenging separations, other techniques may be employed:

  • Mixed-Mode Chromatography: These columns contain stationary phases with both hydrophobic and ion-exchange ligands, offering unique selectivity for complex mixtures containing compounds with varying hydrophobicity and charge.[20]

  • Affinity Chromatography: In specific cases, such as for prenylated proteins, affinity chromatography can be highly effective. For instance, β-cyclodextrin-modified agarose has been used as a stationary phase that specifically binds the hydrophobic prenyl groups, allowing for efficient separation from non-prenylated proteins.[21][22]

Data Presentation and Quality Control

Ensuring the purity of the final compound is a critical step that validates the entire purification process.[23]

Table 1: Recommended Stationary Phases for Different Prenylated Compounds

Compound ClassTypical PolarityRecommended Primary TechniqueCommon Stationary PhasesEluent System Example
Prenylated TerpenoidsLow to MediumNormal-PhaseSilica Gel, AluminaHexane/Ethyl Acetate
Prenylated FlavonoidsMediumReversed-PhaseC18, C8Acetonitrile/Water + 0.1% Formic Acid
Prenylated ChalconesMedium to HighReversed-PhaseC18, PFPMethanol/Water + 0.1% Formic Acid
Prenylated ProteinsN/A (Aqueous)Affinityβ-Cyclodextrin AgaroseAqueous Buffer with Salt Gradient

Post-Purification Analysis: The purity of the combined fractions must be confirmed.

  • HPLC Analysis: Inject a small amount of the final product into an analytical HPLC system. The goal is to see a single, sharp peak. Purity is often reported as the area percent of the main peak. For drug development, a purity of >95% is typically required.[16]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry provides confirmation of both purity and the molecular weight of the isolated compound.[24][25]

  • NMR Spectroscopy: For structural confirmation and to detect any impurities not visible by UV, Nuclear Magnetic Resonance (NMR) is the gold standard.

Troubleshooting Common Purification Issues

Even with a well-designed strategy, problems can arise. The following table outlines common issues and their solutions.

Table 2: Troubleshooting Guide for Prenylated Compound Purification

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate mobile phase selectivity.- Inappropriate stationary phase.- Mobile Phase: Change the organic modifier (e.g., from methanol to acetonitrile in RPC) or add a modifier (e.g., formic acid).- Stationary Phase: Switch to a column with different selectivity (e.g., from C18 to PFP or phenyl-hexyl).[26]
Compound Degradation on Column - The stationary phase is too acidic (e.g., silica gel).- Compound is unstable in the mobile phase.- Test compound stability on a TLC plate first.[14]- Use deactivated silica, alumina, or switch to reversed-phase.- Ensure mobile phase pH is within the stability range of the compound.[17]
Low Recovery of Compound - Irreversible adsorption to the stationary phase.- Compound precipitation on the column.- Compound is eluting in very broad peaks.- Ensure the sample is fully dissolved in the loading solvent.- Increase the strength of the mobile phase at the end of the run to strip strongly retained compounds.- Check for precipitation by ensuring the sample solvent is compatible with the initial mobile phase.[15]
Peak Tailing or Fronting - Column overload.- Sample solvent is too strong.- Secondary interactions with the stationary phase.- Reduce the amount of sample loaded onto the column.- Dissolve the sample in a weaker solvent than the mobile phase.[15]- Add a modifier (e.g., 0.1% TFA) to the mobile phase to mask active sites on the stationary phase.
High Backpressure - Clogged column frit or tubing.- Particulates in the sample.- Mobile phase precipitation.- Always filter samples before injection.[19]- Use a guard column to protect the analytical/preparative column.[27]- Ensure mobile phase components (especially buffers) are fully dissolved.

Conclusion

The purification of prenylated compounds by column chromatography is a challenging yet essential task for advancing chemical and pharmaceutical research. Success hinges on a systematic approach that begins with careful analytical scouting to inform the choice of stationary and mobile phases. While normal-phase chromatography is a viable option for less polar compounds, reversed-phase HPLC is often the method of choice due to its high resolution, reproducibility, and the reduced risk of compound degradation. By understanding the underlying principles of chromatography and anticipating potential challenges such as compound stability and isomer co-elution, researchers can develop robust and efficient purification protocols. The validation of purity through rigorous analytical techniques is the final, critical step to ensure that the isolated compounds are suitable for their intended biological and developmental applications.

References

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Behrendt, J. M., et al. (2009). Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose. National Center for Biotechnology Information. Available at: [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available at: [Link]

  • Pauli, G. F., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. National Center for Biotechnology Information. Available at: [Link]

  • Lab Tech. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Available at: [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Available at: [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. Available at: [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available at: [Link]

  • Lumnitzer, D., et al. (2022). Benefits of a Mixed-Mode Stationary Phase to Address the Challenging Purification of an Industrially Relevant Peptide: A Proof-of-Concept Study. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Behrendt, J. M., et al. (2009). Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose. PubMed. Available at: [Link]

  • Stevens, J. F., et al. (2017). Validation of a rapid and sensitive reversed-phase liquid chromatographic method for the quantification of prenylated chalcones and flavanones in plasma and urine. ResearchGate. Available at: [Link]

  • Zanella, R. (2019). Chromatographic Challenges. ResearchGate. Available at: [Link]

  • Chrom Tech, Inc. (2025). The Ultimate Guide to Chromatography Solutions. Chrom Tech. Available at: [Link]

  • Lopes, N. P., & Silva, D. B. (2023). Editorial: Analytical chemistry applied to natural products: trends and challenges. National Center for Biotechnology Information. Available at: [Link]

  • Stevens, J. F., et al. (n.d.). Validation of a rapid and sensitive reversed-phase liquid chromatographic method for the quantification of prenylated chalcones and flavanones in plasma and urine. Tecnológico de Costa Rica. Available at: [Link]

  • van Breemen, R. B., & Chen, J. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. National Center for Biotechnology Information. Available at: [Link]

  • Premnath, S. M. (2024). Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Spac, A. F., et al. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Organomation. Available at: [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Chrom Tech. Available at: [Link]

  • da Silva, A. M., et al. (2021). Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. Frontiers. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Excedr. (2023). Chromatography Techniques & Key Components. Excedr. Available at: [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Khan Academy. Available at: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Mattrey, F. T., & Welch, C. J. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Molnar Institute. Available at: [Link]

  • Sim, J., et al. (n.d.). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Available at: [Link]

  • Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available at: [Link]

  • Spac, A. F., et al. (2022). Chromatographic Methods for the Identification of Flavonoids. ResearchGate. Available at: [Link]

Sources

Application Note: Precision Stille Prenylation using Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for introducing the prenyl (3-methyl-2-butenyl) moiety onto aryl and vinyl halides using Tributyl(3-methyl-2-butenyl)tin . While the Stille coupling is a robust method for C-C bond formation, allylic stannanes present a unique challenge: Regiochemical Fidelity .

Unlike simple alkyl or aryl stannanes, prenyl stannanes can undergo allylic transposition (migration of the double bond), leading to a mixture of linear (prenyl) and branched (reverse-prenyl) products. This guide provides a mechanistic framework to control this selectivity and introduces a self-validating purification protocol using Potassium Fluoride (KF) on Silica to ensure the complete removal of toxic organotin residues, a critical requirement for pharmaceutical intermediates.

Mechanistic Insight: The Regioselectivity Paradox

To master this reaction, one must understand the behavior of the allylic-palladium intermediate. The coupling does not proceed via a simple direct transfer; it involves a dynamic equilibrium.

The Mechanism[1][2][3][4][5][6][7]
  • Transmetallation (

    
    ):  The palladium catalyst typically attacks the allylic stannane at the 
    
    
    
    -carbon (the position distal to the tin atom), displacing the tin via an
    
    
    mechanism. This initially forms a branched
    
    
    -allyl palladium species.
  • Equilibration: This branched species rapidly equilibrates to the thermodynamically more stable linear

    
    -allyl complex (placing the bulky metal at the less substituted primary carbon) or an 
    
    
    
    -allyl complex.
  • Reductive Elimination: The product distribution depends on which isomer undergoes reductive elimination faster. Under standard thermodynamic conditions (non-polar solvents, phosphine ligands), the linear (prenyl) product is generally favored.

Visualization: The Allylic Shunt

The following diagram illustrates the bifurcation point that determines regioselectivity.

Stille_Prenyl_Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (SE2' Attack) OxAdd->TransMet + Prenyl-SnBu3 Branched_Int Branched Pd-Allyl (Kinetic) TransMet->Branched_Int Linear_Int Linear Pd-Allyl (Thermodynamic) Branched_Int->Linear_Int Isomerization (Fast) Prod_Branched Product B: Branched (Minor) Branched_Int->Prod_Branched Red. Elim. Prod_Linear Product A: Linear Prenyl (Major) Linear_Int->Prod_Linear Red. Elim. Prod_Linear->Start Regenerate Pd(0)

Figure 1: The mechanistic pathway of allylic Stille coupling. Note the isomerization step (center) which dictates the final regiochemistry.

Experimental Protocol

Materials & Safety[8]
  • Reagent: Tributyl(3-methyl-2-butenyl)tin (CAS: 53911-92-5).[1][2]

    • Properties: Colorless oil, air-stable, highly lipophilic.

    • Safety:Acute Toxin. Organotins are neurotoxins and skin irritants. All weighing must occur in a fume hood. Double-gloving (Nitrile over Latex) is recommended.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
    
    
    )
    
    
    ].
  • Solvent: Toluene (anhydrous) or DMF (for difficult substrates).

Standard Coupling Procedure (Linear Selective)

This protocol is optimized for the synthesis of the linear prenylated arene, minimizing the branched isomer.

  • Reaction Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charge Reagents:

    • Add Aryl Halide (1.0 equiv).

    • Add Tributyl(3-methyl-2-butenyl)tin (1.1 - 1.2 equiv).

    • Add Pd(PPh

      
      )
      
      
      
      (0.05 equiv / 5 mol%).
    • Note: If the aryl halide is an unreactive chloride, add CsF (2.0 equiv) to activate the stannane (Stille-Kelly conditions).

  • Solvation & Degassing:

    • Add anhydrous Toluene (0.1 M concentration relative to halide).

    • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species and promotes homocoupling of the stannane.

  • Reaction:

    • Heat the mixture to 90–100 °C for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The disappearance of the aryl halide is the endpoint.

    • Visual Cue: The solution often turns from yellow to black (precipitation of Pd black) upon completion.

Purification: The KF/Silica Method (Self-Validating)

The most significant drawback of Stille coupling is the removal of tributyltin byproducts (Bu


SnX). Standard chromatography is often insufficient as tin compounds streak on silica.

We utilize the Potassium Fluoride (KF) / Silica Gel method. This converts soluble tributyltin halides into insoluble polymeric tributyltin fluorides, which are retained on the solid phase.

Preparation of 10% KF/Silica[10]
  • Dissolve Potassium Fluoride (10 g) in water (approx. 20 mL).

  • Add Silica Gel (90 g) to the solution and mix until a free-flowing powder is obtained.

  • Remove water by rotary evaporation or drying in an oven at 120 °C. The resulting white powder is "10% KF/Silica."

Workup Workflow

Purification_Workflow Step1 Crude Reaction Mixture (Contains Product + Bu3Sn-X) Step2 Concentrate Solvent Step1->Step2 Step3 Resuspend in Et2O or EtOAc Step2->Step3 Step4 Add 10% KF/Silica (2g per 1g of Tin Reagent) Step3->Step4 Step5 Stir vigorously (30 mins) Formation of insoluble Bu3SnF polymer Step4->Step5 Step6 Filtration through Celite pad Step5->Step6 Step7 Filtrate: Tin-Free Product Step6->Step7 Step8 Filter Cake: Toxic Tin Waste Step6->Step8

Figure 2: The KF/Silica purification workflow.[3] This method chemically sequesters tin, preventing it from co-eluting with the product.

Data Interpretation & Troubleshooting

Regioselectivity Data

Typical outcomes based on reaction conditions:

VariableConditionPrimary ProductMechanistic Reason
Solvent Toluene (Non-polar)Linear (Prenyl) Favors thermodynamic equilibration to linear Pd-allyl.
Solvent DMF/MeCN (Polar)Mixture / BranchedPolar solvents stabilize the cationic intermediate, slowing equilibration.
Ligand PPh

(Standard)
Linear Steric bulk favors the linear reductive elimination.
Ligand Bulky/BidentateBranchedExtreme steric bulk can force reductive elimination from the more substituted carbon.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Oxidative Addition FailureSwitch to Pd(t-Bu

P)

or add CsF (2.0 equiv) to activate the stannane.
Homocoupling (R-R) Oxygen PresenceDegas solvent more rigorously (Freeze-Pump-Thaw).
Tin Residue in NMR Incomplete RemovalRepeat KF/Silica treatment or wash organic layer with 10% aq. KF solution.
Isomer Mixture Slow EquilibrationIncrease reaction temperature to 110 °C to force thermodynamic control.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[4][5][6][7][8][1] Organic Reactions.[4][5][6][7][8][1][3][9] [Link]

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[5] Journal of the American Chemical Society. [Link]

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl cinnamate. Organic Syntheses.[4][8][1][9] [Link]

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[10][11] Chemical Communications. [Link]

  • Naruta, Y. (1980). Allylic rearrangement in the reaction of allyltin compounds. Journal of Organic Chemistry.[7] (Fundamental basis for allylic regiochemistry). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for prenylation with Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organotin Reagents Division Subject: Optimization & Troubleshooting for Tributyl(3-methyl-2-butenyl)tin [Prenyltributyltin] Ticket ID: PRENYL-SN-OPT-001 Status: Open Support Tier: Senior Application Scientist

Welcome to the Technical Support Portal

You have reached the specialized support unit for organostannane reagents. You are currently working with Tributyl(3-methyl-2-butenyl)tin , a versatile but chemically nuanced reagent used primarily for introducing the prenyl (3,3-dimethylallyl) or reverse-prenyl (1,1-dimethylallyl) moiety into electrophiles.

This guide moves beyond basic product sheets to address the "Hidden Variables" —regioselectivity, protodestannylation, and purification—that determine the success of your synthesis.

Module 1: The Decision Matrix (Reaction Mode Selection)

Before optimizing conditions, you must define your mechanistic pathway. The reactivity of prenylstannanes is bifurcated based on the activation mode (Lewis Acid vs. Transition Metal).

Reaction_Pathway Reagent Tributyl(3-methyl-2-butenyl)tin Substrate Electrophile Type? Reagent->Substrate Aldehyde Aldehyde/Acetal Substrate->Aldehyde Carbonyl Halide Aryl/Vinyl Halide Substrate->Halide Cross-Coupling LA_Cond Lewis Acid (BF3·OEt2, TiCl4) Aldehyde->LA_Cond Pd_Cond Stille Coupling (Pd(PPh3)4, CuI) Halide->Pd_Cond Gamma_Prod Gamma-Product (Reverse Prenyl) LA_Cond->Gamma_Prod SE2' Mechanism (High Selectivity) Linear_Prod Mixture/Linear (Alpha-Product) Pd_Cond->Linear_Prod Transmetallation (Ligand Dependent)

Figure 1: Decision Matrix for selecting reaction conditions based on electrophile type and desired regiochemical outcome.

Module 2: Critical Optimization Protocols

Scenario A: The "Reverse Prenyl" Target (Lewis Acid Mediated)

Objective: Creating a quaternary center via


-addition to an aldehyde or acetal.
Mechanism: 

(Open transition state).
  • Standard Protocol:

    • Solvent: Dichloromethane (DCM) – Anhydrous (Critical).

    • Temperature: -78°C initially, slow warm to -40°C.

    • Lewis Acid:

      
       (1.1 equiv) or 
      
      
      
      (1.0 equiv).
    • Stoichiometry: 1.2 equiv Stannane relative to electrophile.

  • Technical Insight: The linear prenylstannane reacts through an open transition state where the Lewis Acid activates the carbonyl. The nucleophilic attack occurs at the

    
    -position (the more substituted carbon) of the stannane due to the steric bulk of the tributyltin group and the electronic stabilization of the cationic transition state.
    
    • Result: You will almost exclusively obtain the branched homoallylic alcohol (1,1-dimethylallyl derivative).

Scenario B: The Stille Coupling (Palladium Catalyzed)

Objective: Coupling with Aryl/Vinyl halides.[1][2][3] Challenge: Regiocontrol (


 vs 

) and reaction rate.
  • Optimized Protocol (The "Liebeskind" Modification):

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /
      
      
      .
    • Co-Catalyst: CuI (10-20 mol%) . This is non-negotiable for difficult substrates.

    • Solvent: DMF or NMP (Polar aprotic solvents accelerate the rate).

    • Temperature: 60°C - 80°C.

  • Why CuI? Prenylstannanes are sterically hindered. The "Liebeskind effect" involves transmetallation of Sn

    
     Cu first. The resulting organocopper species is more nucleophilic and transmetallates to Pd faster than the bulky tin reagent, bypassing the rate-limiting step.
    

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see starting material remaining. What is happening?

Diagnosis: Protodestannylation . Allylic stannanes are acid-sensitive. Trace moisture or acidic protons on your substrate can cleave the C-Sn bond, releasing isobutylene (volatile) and destroying your reagent before it couples. Corrective Action:

  • Dry Everything: Flame-dry glassware. Use a glovebox or rigorous Schlenk lines.

  • Scavengers: Add mild base (e.g., CsF or

    
    ) to buffer the reaction if your substrate allows.
    
  • Quality Check: Run an NMR of your reagent. If you see a triplet at

    
     0.9 (butyl methyls) but no olefinic signals, your reagent has decomposed.
    
Q2: I am getting a mixture of linear ( ) and branched ( ) products in my Stille coupling.

Diagnosis: Isomerization of the


-Allyl Palladium Intermediate. 
Upon transmetallation, the prenyl group forms an 

-allyl Pd complex. This complex can undergo rapid 1,3-migration (isomerization) to the thermodynamically more stable form before reductive elimination. Optimization Strategy:
  • To favor Linear: Use bulky ligands (e.g., Tri-o-tolylphosphine) to sterically discourage the branched reductive elimination pathway.

  • To favor Branched: This is difficult in Stille couplings with this specific reagent; Lewis Acid addition to aldehydes is the preferred route for branched architectures.

Q3: How do I get rid of the toxic tin residues? My product is an oil and I can't crystallize it.

Diagnosis: Lipophilic Tin Contamination. Tributyltin chloride/fluoride is soluble in hexane and ether, "streaking" on columns and contaminating oils.

The "KF/Silica" Protocol (Gold Standard): Do not rely on simple extraction.

  • Dissolve the crude reaction mixture in minimal Ether/EtOAc.

  • Prepare a slurry of 10% w/w Potassium Fluoride (KF) on Silica Gel .

  • Add the slurry to your crude solution and stir vigorously for 30 minutes.

    • Chemistry: The KF reacts with

      
       to form polymeric 
      
      
      
      , which binds irreversibly to the silica matrix.
  • Filter through a pad of Celite.

  • The filtrate is now virtually tin-free.

Module 4: Comparative Data & Compatibility

Table 1: Solvent & Catalyst Compatibility Matrix

ParameterLewis Acid (Aldehyde)Stille (Halide)Radical (Halide)
Preferred Solvent DCM (Anhydrous)DMF, NMP, DioxaneBenzene, Toluene
Temperature -78°C to -40°C60°C - 100°C80°C (Reflux)
Primary Catalyst

,


AIBN (Initiator)
Major Byproduct

/



Regioselectivity >95% Gamma (Branched)Variable (Ligand dependent)Variable (Often Linear)

Module 5: Mechanistic Visualization

Understanding the regioselectivity requires visualizing the transition states.

Mechanism_Flow Start Prenylstannane + Electrophile LA_Path Lewis Acid Pathway Start->LA_Path Stille_Path Pd-Catalyzed Pathway Start->Stille_Path TS_Cyclic Open/Cyclic Transition State (SE2' Mechanism) LA_Path->TS_Cyclic Prod_Gamma Branched Product (Reverse Prenyl) TS_Cyclic->Prod_Gamma Steric Control Transmetal Transmetallation to Pd Stille_Path->Transmetal Equilibrium Pd-Allyl Isomerization (Fast Equilibrium) Transmetal->Equilibrium Prod_Mix Mixture of Isomers (Sterics Dictate Outcome) Equilibrium->Prod_Mix Reductive Elimination

Figure 2: Mechanistic divergence showing why Lewis Acid pathways favor branched products while Stille pathways are prone to isomerization.

References

  • Synthesis of Reagent: Naruta, Y.; Maruyama, K. "Tributyl(3-methyl-2-butenyl)tin". Organic Syntheses, 1993 , 71, 118. Link

  • Stille Coupling Mechanism: Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction". Angewandte Chemie International Edition, 2004 , 43, 4704–4734. Link

  • Tin Removal (KF Method): Leibner, J. E.; Jacobus, J. "The use of potassium fluoride for the removal of organotin residues". The Journal of Organic Chemistry, 1979 , 44, 449–450. Link

  • Lewis Acid Allylation: Denmark, S. E.; Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones". Chemical Reviews, 2003 , 103, 2763–2794. Link

  • Liebeskind Effect (CuI co-catalysis): Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling". The Journal of Organic Chemistry, 1994 , 59, 5905–5911. Link

Disclaimer: Organotin compounds are toxic and suspected endocrine disruptors. All protocols described above must be performed in a fume hood with appropriate PPE. Consult your local EHS guidelines for tin waste disposal.

Sources

Improving the yield of Stille coupling with allylic tin reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-ALLYL-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Yield and Regiocontrol in Allylic Stille Couplings[1]

Welcome to the Technical Support Center

You are likely here because your Stille coupling involving an allylic stannane is failing. It is either stalling (low conversion), producing the wrong isomer (regioselectivity issues), or decomposing before product formation.[1]

Allylic stannanes are unique. Unlike their aryl or vinyl counterparts, they are prone to allylic rearrangement (


 vs 

mechanisms) and protodestannylation .[1] This guide treats your reaction as a failing mechanical system, diagnosing the "engine" (catalyst), the "transmission" (transmetallation), and the "fuel" (reagents).[1]
Part 1: The Diagnostics (Troubleshooting)
Issue A: The Reaction is "Stuck" (Low Conversion)

Symptoms: Starting material remains, stannane is present but unreactive, catalyst turns black (Pd aggregation).[1]

Root Cause: The "Ligand Autoretardation" Effect.[1] In the standard catalytic cycle, the rate-determining step (RDS) for Stille couplings is Transmetallation .[1][2][3] Strong donor ligands (like


) bind too tightly to the Palladium(II) intermediate, preventing the stannane from coordinating.

The Fix: The "Farina Effect" & Copper Boosting You must switch to "soft" ligands that dissociate easily or use scavengers to remove excess ligand.[1]

MethodProtocolMechanism
Ligand Switch Replace

with Triphenylarsine (

)
or Tri-2-furylphosphine (TFP) .
These ligands are weaker

-donors.[1] They dissociate rapidly from the trans-Pd(II) complex, opening a coordination site for the stannane.[1]
The "Copper Effect" Add 10-20 mol% CuI .[1]Cu(I) scavenges free phosphine ligands, preventing them from re-inhibiting the Pd center.[1] It may also form a transient, highly reactive allyl-copper species.[1]

Visualizing the Copper Effect:

CopperEffect cluster_Pd Pd Cycle (Stalled) cluster_Cu Copper Scavenger Pd_L2 Pd(II)-R-X (L)2 (Resting State) Pd_Open Pd(II)-R-X (L) (Active Species) Pd_L2->Pd_Open -L (Slow) Cu_L L-CuI (Inactive Sink) Pd_L2->Cu_L L transfer to Cu Pd_Open->Pd_L2 +L (Fast inhibition) CuI CuI CuI->Cu_L + Free L note CuI removes excess 'L', shifting equilibrium to the Active Species.

Caption: CuI acts as a "ligand sponge," preventing autoretardation and accelerating the rate-determining transmetallation step.[1]

Issue B: The "Wrong" Product (Regioselectivity)

Symptoms: You expected the linear product (


-coupling) but got the branched isomer (

-coupling), or vice versa.

Root Cause: Allylic Inversion (


).[1]
Allylic stannanes can react via two transition states. The default pathway for many allylic stannanes is the 

(open)
mechanism, where the Pd center attacks the distal double bond, causing the allyl group to migrate.[1]

The Fix: Steric & Polarity Control

  • To favor

    
    -coupling (Branched/Rearranged): 
    
    • Use polar solvents (DMF, NMP).[1]

    • Use naked ligands (Pd

      
      dba
      
      
      
      without added phosphine) or small ligands.[1]
    • Mechanism:[1][2][3][4][5][6][7][8][9] Promotes an open transition state where the nucleophile attacks the alkene face.[1]

  • To favor

    
    -coupling (Linear/Retained): 
    
    • Use bulky ligands (e.g.,

      
       or bulky biaryls).[1]
      
    • Use non-polar solvents (Toluene, THF).[1]

    • Mechanism:[1][2][3][4][5][6][7][8][9] Forces the reaction through a cyclic

      
       transition state where the tin coordinates to the halide on the Pd, delivering the allyl group to the ipso position to minimize steric clash.[1]
      
Issue C: Reagent Disappearance (Protodestannylation)

Symptoms: The stannane is consumed, but only the de-stannylated alkene is found.[1] No coupled product.

Root Cause: Acid Sensitivity.[1] Allylic stannanes are notoriously acid-sensitive.[1] Trace HCl generated from the oxidative addition of the electrophile (if moisture is present) or silica gel during purification can cleave the C-Sn bond.[1]

The Fix: Base Buffering & "Dry" Protocols

  • Add Base: Always include CsF (2.0 equiv) or DIPEA (2.0 equiv) in the reaction to neutralize trace acid.

  • Azeotropic Drying: Dry your stannane with benzene/toluene azeotrope before use.[1]

  • Neutral Workup: Treat silica gel with 1% Triethylamine before column chromatography to prevent decomposition on the column.[1]

Part 2: Optimized Experimental Protocols
Protocol 1: The "Farina-Liebeskind" Condition (High Yield)

Best for: Difficult couplings, sterically hindered substrates, or when standard conditions stall.[1]

Reagents:

  • Electrophile (1.0 equiv)

  • Allylic Stannane (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • Triphenylarsine (

    
    )  (10 mol%) - Note: Toxic, handle in hood.[1]
    
  • CuI (10 mol%)

  • Solvent: NMP or DMF (Degassed)

Step-by-Step:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in the solvent.[1] Stir for 10 mins until the solution turns from purple to yellow/orange (ligand exchange).
  • Additives: Add the CuI.

  • Substrates: Add the electrophile and stannane.

  • Heating: Heat to 45–60°C. Note: Allylic stannanes are reactive; do not overheat (>80°C) initially to avoid homocoupling.

  • Workup (Crucial): Dilute with ether. Add saturated aqueous KF (Potassium Fluoride) .[1] Stir vigorously for 30 mins. The white polymeric precipitate is Tin-Fluoride waste.[1] Filter through Celite.[1]

Protocol 2: The Fluoride Activation (Neutral Conditions)

Best for: Acid-sensitive substrates where CuI is incompatible.

Reagents:

  • Pd(PPh3)4 (5 mol%)

  • CsF (2.0 equiv)

  • Solvent: Dioxane/Toluene (1:1)

Mechanism: Fluoride attacks the tin center, forming a hypervalent pentacoordinate stannate (


).[1] This species is more nucleophilic and undergoes transmetallation faster than the neutral stannane.[1]
Part 3: Regioselectivity Decision Matrix

Use this logic flow to predict and control your isomer ratio.

RegioSelectivity Start Allylic Stannane Coupling Solvent Solvent Polarity? Start->Solvent Ligand Ligand Sterics? Solvent->Ligand Non-Polar (Toluene) Branch Gamma (γ) Attack (Branched Product) Via SE2' (Open) Solvent->Branch Polar (DMF/HMPA) Ligand->Branch Small (PPh3) or None Linear Alpha (α) Attack (Linear Product) Via SE2 (Cyclic) Ligand->Linear Bulky (AsPh3, Biaryls)

Caption: Pathway selection between Linear (Retention) and Branched (Inversion) based on reaction conditions.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is my stannane homocoupling (R-R) instead of cross-coupling? A: This usually happens if the Oxidative Addition of the electrophile is too slow.[1] The Pd(0) activates the stannane instead.[1]

  • Fix: Ensure your electrophile is reactive enough (Iodide > Bromide > Triflate).[1] If using a Bromide, add 10 mol% NaI (Finkelstein condition) to generate the Iodide in situ.[1]

Q: I cannot use Arsenic (


) due to safety regulations. What is the alternative? 
A:  Use Tri-2-furylphosphine (TFP) .[1] It mimics the electronic properties of 

(poor donor) and facilitates the same rate acceleration without the arsenic toxicity.[1]

Q: How do I remove the tin residues? They are ruining my NMR. A: Do not rely on column chromatography alone. Use the KF Workup :

  • Dissolve crude in Et2O/EtOAc.[1]

  • Add excess saturated aqueous KF.[1]

  • Stir 30 mins.

  • Filter the resulting white solid (

    
    ) through a pad of silica/Celite.[1]
    
References
  • The "Farina Effect" (Ligand influence): Farina, V., & Krishnan, B. (1991).[1][2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1][7][8][10] Link

  • The "Copper Effect": Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1] On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry. Link

  • Mechanism of Stille Coupling (Review): Espinet, P., & Echavarren, A. M. (2004).[1][7][8] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

  • Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][9] Angewandte Chemie. Link

Sources

Technical Support Center: Organotin-Mediated Prenylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Control in Organotin Prenylation Ticket ID: PRENYL-TIN-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center for organotin chemistry. You are likely here because your prenylation reaction—typically a Hosomi-Sakurai type allylation or a Keck radical allylation—has yielded unexpected isomers, stalled conversion, or persistent toxic residues.

Organotin reagents (e.g., prenyltributylstannane) are powerful due to their stability and tolerance of functional groups, but they are notorious for two specific technical hurdles:

  • Regiochemical Ambiguity: The "Prenyl" group (3,3-dimethylallyl) has two reactive termini (

    
     and 
    
    
    
    ), often leading to the "wrong" isomer (branched vs. linear).
  • Purification Difficulty: The stoichiometry produces a full equivalent of tributyltin byproduct, which is toxic, lipophilic, and difficult to separate from non-polar products.

This guide provides self-validating protocols to diagnose and resolve these issues.

Module 1: Regioselectivity & Isomer Control

User Query: "I used prenyltributylstannane to prenylate an aldehyde, but I isolated the branched (reverse-prenyl) alcohol instead of the linear adduct. Why?"

Root Cause Analysis

In Lewis Acid (LA) catalyzed prenylation, the reaction proceeds via an open transition state (


 mechanism). The electrophile (aldehyde/ketone) attacks the 

-position of the stannane due to the

-silicon/tin effect
, which stabilizes the developing positive charge beta to the metal.
  • Default Outcome:

    
    -attack (formation of the branched, tertiary alcohol).
    
  • Side Reaction: Formation of the linear product (often desired, but kinetically disfavored in standard LA conditions).

Mechanism Visualization

PrenylationRegio Stannane Prenyl-SnBu3 (Nucleophile) TS_Open Open Transition State (Anti-periplanar) Stannane->TS_Open Attack on Gamma-C LA_Aldehyde LA-Activated Aldehyde LA_Aldehyde->TS_Open Prod_Gamma Gamma-Adduct (Branched/Reverse) TS_Open->Prod_Gamma Kinetic Major Product (Standard LA) Prod_Alpha Alpha-Adduct (Linear/Forward) TS_Open->Prod_Alpha Steric/Chelation Control (Rare)

Figure 1: The mechanism favors


-attack due to electronic stabilization, yielding the branched isomer.
Troubleshooting Protocol: Correcting Regiochemistry
If you have...And you want...Action Plan
Branched (Reverse) Linear (Forward) Switch Mechanism: Standard LA catalysis favors branched. To get linear, you must often switch to Radical Conditions (Keck Allylation) or use Z-Prenylstannanes with specific steric demands, though linear is notoriously difficult with Tin. Consider switching to Prenyl-Boronates (which allow

-selective addition via closed chair TS).
Linear Branched Standardize LA: Use monodentate Lewis Acids like

. Ensure low temp (-78°C) to maximize kinetic control (

-selectivity).
Mixture (

)
Single Isomer Temperature Control: Isomerization often occurs upon warming. Quench the reaction at -78°C. Do not allow the reaction mixture to warm up before quenching.

Module 2: Reaction Stalling & Decomposition

User Query: "My reaction turns black/brown, and the yield is <30%. The stannane is gone, but the product isn't there."

Root Cause: Protodestannylation

The most common destructive side reaction is Protodestannylation , where the tin group is cleaved by adventitious acid or moisture (proton source) without forming a bond to the electrophile.



Diagnostic Checklist
  • Solvent Quality: Are you using anhydrous DCM? (DCM is the standard solvent).

  • Lewis Acid Integrity:

    
     and 
    
    
    
    are extremely moisture-sensitive. If your LA fumes heavily or has precipitate, it has hydrolyzed to
    
    
    , which kills the stannane.
  • Stoichiometry: Lewis acids can sequester the product. Are you using >1.0 equiv of LA?

Protocol: Preventing Decomposition
  • The "Molecular Sieve" Rule: Always run Hosomi-Sakurai reactions in the presence of activated 4Å molecular sieves to scavenge trace water before adding the Lewis Acid.

  • Order of Addition:

    • Step 1: Electrophile + Solvent + Sieves.

    • Step 2: Lewis Acid (stir 5-10 min to activate).

    • Step 3: Stannane (add slowly at -78°C).

    • Reasoning: Adding LA to the stannane directly can trigger polymerization of the diene system.

Module 3: Purification (Removing Toxic Tin Residues)

User Query: "I cannot separate the tributyltin byproduct from my non-polar product. Column chromatography isn't working."

The Problem: Tributyltin halides (


) often streak on silica and co-elute with products. They are also highly toxic (neurotoxin/endocrine disruptor).
Solution: The Potassium Fluoride (KF) Workup

This is the industry-standard method for converting soluble tin halides into insoluble tin fluorides.

Step-by-Step Protocol (Self-Validating)
  • Quench: Quench the reaction with water or saturated

    
    .
    
  • Dilution: Dilute the organic layer with

    
     (Ether is preferred over DCM here as it precipitates the tin fluoride better).
    
  • KF Treatment:

    • Add an equal volume of saturated aqueous Potassium Fluoride (KF) .[1]

    • Validation: Stir vigorously for 30 minutes. You must see a white, fluffy precipitate form (

      
      ). If no precipitate forms, add more KF and stir longer.
      
  • Filtration:

    • Filter the biphasic mixture through a pad of Celite .[1][2][3]

    • The toxic tin polymer stays in the Celite.

  • Separation: Separate the filtrate layers. The organic layer is now tin-free (mostly).

Alternative: The "F-Silica" Column

If the KF workup is insufficient, use Fluoride-doped Silica Gel.

  • Preparation: Mix Silica Gel (100g) with a solution of KF (10g) in water (20mL). Shake until a free-flowing powder is obtained.

  • Usage: Use this as a "pad" on top of your normal silica column. The tin residues bind irreversibly to the F-doped silica.

Module 4: Safety & Toxicity Data

Warning: Organotin compounds are readily absorbed through the skin and are highly toxic to the central nervous system.

CompoundHazard ClassHandling Requirement
Allyl/Prenylstannane Acute Toxin (Dermal/Oral)Double gloving (Nitrile). Fume hood mandatory.

(Byproduct)
Marine Pollutant / ToxinDO NOT dispose of down the drain. Collect in dedicated "Heavy Metal" waste streams.

Summary of Troubleshooting Logic

Troubleshooting Start Issue Detected Q1 Is conversion low? Start->Q1 Q2 Is Regiochemistry wrong? Q1->Q2 No A1 Check LA Quality Check Moisture (Protodestannylation) Q1->A1 Yes A2 Branched is Kinetic Product. For Linear: Switch to Radical or Boronate. Q2->A2 Yes Tin Cannot Purify? Q2->Tin No Sol Execute KF/Celite Workup Use 10% KF-Silica Tin->Sol

Figure 2: Logic flow for diagnosing prenylation failures.

References

  • Hosomi, A., & Sakurai, H. (1977). Chemistry of organosilicon compounds. 90. The allylation of carbonyl compounds with allylsilanes catalyzed by titanium tetrachloride. Journal of the American Chemical Society, 99(5), 1673–1675.

  • Keck, G. E., Enholm, E. J., Yates, J. B., & Wiley, M. R. (1985). Free radical chain reactions of allylstannanes with organic halides. Tetrahedron, 41(19), 4079-4094.

  • Renaud, P., & Lacôte, E. (1998). A simple and efficient method for the removal of tin residues from reaction mixtures. Tetrahedron Letters, 39(15), 2123-2126.

  • Crich, D., & Sun, S. (1998). Improved purification of organotin reagents. The Journal of Organic Chemistry, 63(22), 7624-7625.

  • BenchChem Technical Support. (n.d.). Removal of Organotin Residues from Stille Reactions.[1][2][3]

Sources

Technical Support Center: Removal of Tributyltin (TBT) Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Chemical Purification / Hazardous Waste Management Assigned Specialist: Senior Application Scientist

Introduction: The "Grease" Problem

Tributyltin (TBT) reagents are indispensable for Stille couplings and radical dehalogenations, yet they leave behind a persistent, toxic residue. The byproducts—typically tributyltin halides (


) or distannanes (

)—are highly lipophilic ("greasy"), often co-eluting with non-polar products during standard silica chromatography.

This guide provides a validated "toolkit" for removing these residues. Unlike generic advice, these protocols are selected based on reaction scale , substrate sensitivity , and tin species .

Quick Triage: Which Method Do I Use?

Use the decision matrix below to select the optimal protocol for your specific mixture.

TBT_Decision_Matrix Start Start: Analyze Mixture TinType Is the byproduct Sn-H or Sn-Sn? Start->TinType Scale Reaction Scale? TinType->Scale No (Halides/Oxides) Method_I2 Protocol 3: Iodine Titration TinType->Method_I2 Yes (Hydrides/Distannanes) Sensitivity Acid/Base Sensitive? Scale->Sensitivity Small/Medium (<5g) Method_Aq_KF Protocol 2: Aqueous KF (Fiedler) Scale->Method_Aq_KF Large (>5g) Method_KF_Si Protocol 1: KF/Silica (Harrowven) Sensitivity->Method_KF_Si Robust/Standard Method_Part Protocol 4: MeCN/Hexane Partition Sensitivity->Method_Part Highly Sensitive

Figure 1: Decision matrix for selecting the appropriate tin removal strategy.

Validated Removal Protocols

Protocol 1: The KF/Silica Stationary Phase (Harrowven Method)

Best For: Small to medium scale (<5g); non-polar products; final purification. Mechanism: Tributyltin species possess a strong affinity for fluoride, forming insoluble, polymeric species (


 is a coordination polymer) that adhere strongly to silica.

Materials:

  • Potassium Fluoride (KF)[1]

  • Silica Gel (40–63 µm)

  • Water[2][3][4][5][6][7][8][9]

Step-by-Step Workflow:

  • Preparation: Dissolve KF (10 g) in water (20 mL). Add this solution to silica gel (90 g) in a large beaker.

  • Mixing: Shake or stir vigorously until the silica absorbs the water and becomes a free-flowing powder ("fluffy" consistency). This yields ~10% w/w KF-Silica.

  • Column Setup: Pack a standard glass column with this KF-Silica as the stationary phase.

    • Note: You may use a "plug" of KF-Silica (approx. 3-5 cm height) on top of a standard silica column if you wish to conserve the modified phase.

  • Elution: Load your crude reaction mixture (dissolved in minimal hexane/DCM) and elute with your standard solvent system.

  • Result: Tin byproducts remain at the baseline (top of the column) as white, insoluble bands. The product elutes normally.

Why It Works: Standard silica has acidic sites that barely interact with the lipophilic tin. The fluoride ions on the modified silica expand the coordination sphere of the tin atom from 4 to 5 (or 6), creating hypervalent species that bind irreversibly to the solid support [1].

Protocol 2: Aqueous KF Workup (Fiedler’s Method)

Best For: Large scale (>5g); crude cleanup before chromatography. Mechanism: Converts soluble tin halides into insoluble polymeric tributyltin fluoride (


), which precipitates at the liquid-liquid interface.[1]

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • The Wash: Prepare a saturated aqueous solution of Potassium Fluoride (approx.[1] 10M).

  • Agitation: Add the KF solution to the organic phase in a separatory funnel.

    • Critical Step: You must shake vigorously for at least 5–10 minutes . A quick shake is insufficient to break the lipophilic hydration shell of the tin.

  • Filtration: A white, fluffy solid (

    
    ) will appear at the interface or throughout the organic layer.
    
  • Separation: Filter the biphasic mixture through a pad of Celite or cotton to remove the solid tin polymer.

  • Extraction: Separate the layers and dry the organic phase over

    
    .
    

Troubleshooting:

  • Issue: "I don't see a precipitate."

  • Fix: The reaction might still contain

    
     or 
    
    
    
    . These do not react with fluoride directly. See Protocol 3 .
Protocol 3: Iodine Titration (Oxidative Conversion)

Best For: Removing unreacted Tributyltin Hydride (


) or Hexamethyldistannane (

). Mechanism: Fluoride methods fail on hydrides and distannanes because the Sn-H and Sn-Sn bonds are too non-polar. Iodine converts these into Tin-Iodides (

), which are then highly susceptible to fluoride precipitation.[6]

Step-by-Step Workflow:

  • Titration: To the crude reaction mixture (in ether/DCM), add a solution of

    
     (in DCM) dropwise.
    
  • Endpoint: Continue adding until a faint pink/violet color persists (indicating excess iodine).

  • Quench: (Optional) If the product is sensitive to iodine, wash briefly with dilute aqueous sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Removal: Immediately proceed to Protocol 2 (Aqueous KF) or Protocol 1 (KF/Silica) . The tin is now in the

    
     form and will precipitate instantly upon contact with fluoride.
    
Protocol 4: Acetonitrile/Hexane Partitioning

Best For: Highly acid/base sensitive substrates; very polar products. Mechanism: Polarity exploitation. TBT residues are extremely lipophilic (Hexane-loving), while polar organic products prefer Acetonitrile.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude residue in Acetonitrile (

    
    ).
    
  • Wash: Wash the acetonitrile layer 3–5 times with Hexane.

  • Separation: The tin residues will partition into the Hexane layer. The product remains in the Acetonitrile.

  • Recovery: Evaporate the Acetonitrile to recover the clean product.

Data: Partition Coefficients

Compound Class Partition Coefficient (MeCN : Hexane) Removal Efficiency (3 Washes)
Tributyltin Chloride ~ 1 : 20 > 95%
Tributyltin Hydride ~ 1 : 40 > 98%

| Polar Organic Product | > 10 : 1 | < 5% Loss |

Troubleshooting & FAQs

Q: I used the KF/Silica column, but I still see tin in my NMR (peaks at 0.8–1.5 ppm).

  • Diagnosis: The tin loading was likely too high for the column capacity, or the tin species was not a halide.

  • Remedy: If you used a catalytic Stille, the tin load is low. If stoichiometric, the polymer might have "leached." Re-run the material through a small pad of 10%

    
    /Silica . The basic carbonate helps immobilize stubborn tin species [2].
    

Q: My product is an amine. Will it stick to the KF/Silica?

  • Analysis: KF/Silica is slightly basic. Amines generally elute well. However, if your product is extremely polar, it might streak.

  • Remedy: Add 1% Triethylamine (

    
    ) to your eluent. This deactivates the silica surface without interfering with the tin-fluoride interaction.
    

Q: Can I use NaF instead of KF?

  • Answer: No. Potassium Fluoride is used because it is more hygroscopic and soluble in the "water layer" on the silica surface. Sodium Fluoride is too crystalline and insoluble to react efficiently with the lipophilic tin in this context.

Q: The Fiedler method created a terrible emulsion.

  • Diagnosis: The polymeric tin fluoride acts as a surfactant.

  • Remedy: Do not wait for the emulsion to settle. Filter the entire emulsion through a Celite pad .[1] The solids will get trapped, and the filtrate will separate into two clear layers immediately.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[10] KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[11] Chemical Communications, (17), 1968–1969. [Link]

  • Edelson, B. S., et al. (2004). Chromatographic removal of tin residues. Journal of Organic Chemistry.
  • Fiedler, P. C., et al. (1994). A simple method for the removal of tin residues from reaction mixtures.[4][6][9][11] The Journal of Organic Chemistry, 59(23), 7167–7168. [Link]

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[6] A simple and efficient method for the removal of tin residues from reaction mixtures.[4][9] Tetrahedron Letters, 39(15), 2123–2126. [Link]

Sources

Technical Support Center: Purification Strategies for Stille Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Stille reaction purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating pure products from Stille cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles of each purification strategy, empowering you to troubleshoot effectively and ensure the integrity of your compounds. The primary challenge in Stille coupling is not the carbon-carbon bond formation itself, but the subsequent removal of highly toxic organotin byproducts, a critical step for any application, especially in medicinal chemistry.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the workup and purification of your Stille reaction products.

Question: My crude NMR spectrum is contaminated with significant organotin signals. What is the most effective way to remove these byproducts?

Answer: This is the most frequent challenge in Stille reaction cleanup. Organotin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannanes are often greasy, non-polar compounds that co-elute with desired products in standard silica gel chromatography. The key is to convert them into species that are easily separable before chromatography.

Causality: The low polarity of the Sn-C bond and the greasy nature of alkyl groups (like tributyltin) make these impurities highly soluble in common organic solvents used for extraction and chromatography.[3] To remove them, you must chemically modify the tin species to drastically alter their solubility or chromatographic behavior.

Here are three field-proven strategies, ranging from simple aqueous washes to specialized chromatography.

Strategy 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common and often the first method to try due to its simplicity and effectiveness.

  • Principle: Fluoride ions have a very high affinity for tin, forming a strong Sn-F bond. The resulting trialkyltin fluoride (e.g., Bu₃SnF) is a highly insoluble, aggregated solid that precipitates from the organic phase.[4]

  • When to Use: Ideal as a standard workup step for nearly all Stille reactions, especially when tributyltin reagents are used.

Detailed Protocol: KF Workup

  • Upon reaction completion, cool the mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., toluene, THF, EtOAc), dilute the mixture with a suitable organic solvent like ethyl acetate.[5]

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic phase 2-3 times with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[5][6]

  • Observe: A white precipitate (Bu₃SnF) will often form at the interface between the organic and aqueous layers.[6]

  • Carefully separate the layers. If the precipitate makes separation difficult, filter the entire biphasic mixture through a pad of Celite®. Wash the Celite pad with the organic solvent used for dilution.[5][6]

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.[6]

  • Assess the purity by ¹H NMR or TLC before proceeding to chromatography. This step should remove the bulk of the tin waste.[4]

Strategy 2: Modified Silica Gel Chromatography

If a KF wash is insufficient or if you prefer an integrated workup/purification, you can modify the stationary phase of your flash column.

  • Principle: Basic additives in the silica gel or eluent can react with or strongly adsorb the slightly Lewis acidic organotin halides, preventing them from eluting with your product.

  • When to Use: Excellent for removing persistent tin impurities that survive an initial workup, or for products that are sensitive to aqueous conditions.

MethodDescriptionAdvantagesDisadvantages
Triethylamine (TEA) in Eluent Add 2-5% triethylamine to the solvent system for flash chromatography.Very simple to implement; quick.[6]May not be suitable for highly acid-sensitive compounds; TEA must be removed from product fractions.
Potassium Carbonate (K₂CO₃) / Silica Prepare a stationary phase by mixing 10% w/w powdered anhydrous K₂CO₃ with silica gel.Highly effective, can reduce tin to <15 ppm.[7] Can be used without a prior aqueous workup.Requires pre-mixing of the stationary phase.
Potassium Fluoride (KF) / Silica Prepare a stationary phase using 10% w/w finely ground KF with 90% silica gel.Effective at reducing tin impurities to <30 ppm.[7]Requires careful grinding and mixing of toxic KF solid.
Strategy 3: DBU/Iodine Treatment

This method chemically degrades the organotin species to more polar, easily removable forms.

  • Principle: Iodine (I₂) converts residual organostannanes to organotin iodides. DBU (1,8-Diazabicycloundec-7-ene), a non-nucleophilic base, facilitates the removal of these species.

  • When to Use: Effective for stubborn cases where other methods fail.

  • Protocol: Dilute the crude product in ether, add a slight excess of DBU, and then add a solution of iodine in ether dropwise until the iodine color persists. The mixture can then be passed through a silica plug before full chromatographic purification.[7]

Question: My product is streaking on the TLC plate and seems to be decomposing during column chromatography. What's happening?

Answer: Product decomposition or poor chromatographic behavior on silica gel is often due to the acidic nature of the stationary phase.

Causality: Standard silica gel has acidic silanol (Si-OH) groups on its surface. These can act as a Brønsted or Lewis acid, catalyzing the decomposition of sensitive functional groups that may be present in your Stille product. The Stille reaction is known for its broad functional group tolerance, so it's crucial that the purification method is equally mild.[3][8]

Troubleshooting Steps:

  • Confirm Instability: Spot your crude material on a TLC plate, elute as normal, and let it stand for 30-60 minutes. Then, turn the plate 90 degrees and re-elute in the same solvent system. If a new spot appears or the original spot has degraded, your compound is unstable on silica.

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine (or another amine base like pyridine). This neutralizes the acidic sites.[9] You can then run the column using your normal eluent or continue with the amine-containing solvent.

  • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases:

    • Alumina: Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be an excellent, albeit more expensive, option.

Question: My reaction mixture turned black, and a fine precipitate is carrying through into my workup. How do I get rid of it?

Answer: The black precipitate is likely palladium black (Pd(0)), formed from the decomposition or aggregation of the palladium catalyst. While catalytically inactive, it can interfere with purification.

Causality: The Pd(0) species in the catalytic cycle can aggregate and precipitate out of solution, especially upon reaction completion or during cooling. These particles are often very fine and can pass through standard filter paper.

Solution: Filtration through Celite®

  • After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM).

  • Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel over filter paper.

  • Wet the Celite® pad with the dilution solvent.

  • Filter the reaction mixture through the Celite® pad under vacuum. The fine palladium particles will be trapped in the intricate matrix of the Celite®.

  • Wash the pad thoroughly with more solvent to ensure all of your product is collected.

  • The resulting filtrate should be clear and free of palladium black, ready for subsequent aqueous washes or direct concentration.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of organotin compounds so critical?

Organotin compounds are highly toxic.[1] Tributyltin (TBT) and trimethyltin (TMT) derivatives are potent neurotoxins and endocrine disruptors.[2][10] For drug development professionals, even trace amounts of these impurities are unacceptable in final compounds intended for biological screening or preclinical studies, as they can lead to false positives or misleading toxicity profiles. Regulatory agencies have stringent limits on such impurities.

Q2: What is the general workflow for purifying a Stille reaction product?

A robust and logical workflow is key to achieving high purity efficiently. The following diagram illustrates a typical decision-making process.

Stille_Purification_Workflow Reaction Stille Reaction Mixture Palladium_Removal Filter through Celite® to remove Pd(0) Reaction->Palladium_Removal Solvent_Removal Concentrate Reaction Mixture Palladium_Removal->Solvent_Removal Aqueous_Workup Aqueous Workup (e.g., Saturated KF Wash) Solvent_Removal->Aqueous_Workup Extraction Extract with Organic Solvent Aqueous_Workup->Extraction Drying Dry & Concentrate Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General workflow for Stille reaction workup and purification.

Q3: Can I use additives like CuI or LiCl, and how do they affect purification?

Yes, additives are often used to accelerate the Stille reaction, but they must be removed during workup.[1]

  • Copper(I) Iodide (CuI): Used as a co-catalyst to enhance the rate of transmetalation.[1][11] Cu(I) salts can typically be removed by washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl), which forms a water-soluble copper-ammonia complex.[5]

  • Lithium Chloride (LiCl): Added to accelerate the reaction, especially in less polar solvents like THF.[1] LiCl is highly water-soluble and is easily removed during any standard aqueous workup step.

Q4: Are there alternatives to flash chromatography for final purification?

While flash chromatography is the most common and versatile method, other techniques can be effective, particularly if your product is a crystalline solid.

  • Recrystallization: If your crude product is semi-pure and solid, recrystallization is an excellent method for achieving high purity and removing trace impurities.

  • Slurrying/Trituration: Suspending the crude solid product in a solvent in which it is sparingly soluble (while impurities are more soluble) can effectively wash away contaminants. For example, slurring a product in cold hexanes or ether can remove residual non-polar tin compounds.[11][12]

The choice of method depends on the physical properties of your product and the nature of the remaining impurities. The following diagram outlines a decision process.

Purification_Decision_Tree Start Crude Product after Workup Is_Solid Is the product a solid? Start->Is_Solid Is_Crystalline Is it crystalline? Is_Solid->Is_Crystalline Yes Chromatography Flash Chromatography Is_Solid->Chromatography No (Oil) Recrystallize Recrystallization Is_Crystalline->Recrystallize Yes Slurry Slurry / Trituration Is_Crystalline->Slurry No Pure_Product Pure Product Recrystallize->Pure_Product Slurry->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for selecting a final purification method.

References
  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]

  • Acantharex channel. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Myers, A. G. The Stille Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • IntechOpen. (2025, August 10). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Lin, T., Zhao, L., & Li, F. (2014). Diagnosis and treatment of organotin poisoned patients. Journal of Thoracic Disease, 6(7), 980–984. [Link]

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

Sources

Preventing decomposition of Tributyl(3-methyl-2-butenyl)tin during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a key building block in organometallic chemistry, particularly for Stille couplings and other cross-coupling reactions, its stability is paramount for achieving high yields and reproducible results.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its decomposition during reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of Tributyl(3-methyl-2-butenyl)tin.

Q1: My reaction mixture containing Tributyl(3-methyl-2-butenyl)tin is showing low conversion to the desired product. What is the most likely cause?

A1: Low conversion is frequently a direct result of the decomposition of the organotin reagent before or during the reaction. Tributyl(3-methyl-2-butenyl)tin, like many allylic stannanes, is susceptible to several decomposition pathways, primarily protodestannylation (cleavage of the Carbon-Tin bond by an acid source) and oxidative degradation. Even trace amounts of moisture, acidic impurities in solvents or on glassware, or exposure to air can significantly reduce the concentration of the active reagent.

Q2: I've noticed a white precipitate forming in my reaction. What is it and how can I prevent it?

A2: The white precipitate is almost certainly a mixture of tributyltin oxides (e.g., (Bu₃Sn)₂O) and hydroxides (Bu₃SnOH). These form when the reagent or its byproducts are exposed to oxygen and water. Prevention is rooted in maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the entire experimental setup and using thoroughly dried, degassed solvents and reagents.

Q3: How should I properly store and handle Tributyl(3-methyl-2-butenyl)tin to ensure its longevity?

A3: Proper storage is critical. The reagent should be stored in a tightly sealed container, under an inert atmosphere (Argon is preferable), and in a cool, dark place.[2] It is incompatible with strong oxidizing agents.[2] Before use, it is advisable to handle the reagent in a glovebox or using Schlenk line techniques to minimize exposure to air and moisture.

Q4: Can I purify Tributyl(3-methyl-2-butenyl)tin if I suspect it has started to decompose?

A4: Yes, purification is possible via distillation under reduced pressure. However, due to its modest thermal instability, the distillation bath temperature should be kept below 150°C to prevent further decomposition.[3] Purity can be assessed by GLC or ¹H NMR spectroscopy.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving decomposition-related issues during your reaction.

Issue 1: Reaction Failure or Low Yield Attributed to Reagent Decomposition

If you suspect reagent decomposition is the root cause of poor reaction outcomes, a systematic evaluation of your experimental parameters is necessary.

Symptom: Consistently low or no yield in a reaction known to work, such as a Stille coupling.
Underlying Cause: The primary culprits are acidic conditions leading to protodestannylation or exposure to atmospheric oxygen. Allylic stannanes are particularly sensitive to electrophilic and oxidative cleavage.
Troubleshooting Workflow Diagram

Below is a decision tree to help diagnose the potential source of decomposition.

G cluster_0 start Low Yield / No Reaction q1 Was the reaction performed under a strictly inert atmosphere (Ar/N2)? start->q1 q2 Were all solvents and reagents anhydrous and degassed? q1->q2 Yes sol1 Implement rigorous inert atmosphere techniques (Schlenk line, glovebox). Degas all solvents. q1->sol1 No yes1 YES q3 Is a Lewis Acid or protic additive present in the reaction? q2->q3 Yes sol2 Dry solvents over appropriate drying agents (e.g., Na/benzophenone for THF) and degas via freeze-pump-thaw cycles or sparging with Ar. q2->sol2 No no1 NO yes2 YES sol3 Consider a milder Lewis Acid or buffer the reaction. See Table 1 for Lewis Acid compatibility. q3->sol3 Yes sol4 Check for acidic impurities on glassware (acid wash residue) or in starting materials. Consider adding a non-nucleophilic base (e.g., proton sponge). q3->sol4 No no2 NO yes3 YES no3 NO

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Complications with Lewis Acids

Lewis acids are often used to activate electrophiles or accelerate transmetalation in cross-coupling reactions, but they can also promote the decomposition of allylic stannanes.[4][5]

Symptom: Rapid discoloration or precipitate formation upon addition of a Lewis acid.
Underlying Cause: Strong Lewis acids can directly attack the allylic system or enhance its susceptibility to protodestannylation by coordinating to the double bond, increasing the electrophilicity of the tin-bound carbon.
Strategic Mitigation:
  • Choice of Lewis Acid: The strength of the Lewis acid is a critical parameter. Hard Lewis acids (e.g., AlCl₃, TiCl₄) are often too harsh. Softer, more oxophilic Lewis acids can be more suitable.

  • Temperature Control: Add the Lewis acid at low temperatures (e.g., -78 °C) to control the initial exothermic reaction and slow the rate of decomposition pathways.

  • Stoichiometry: Use the minimum effective amount of the Lewis acid, often substoichiometric quantities are sufficient.

Table 1: Relative Compatibility of Common Lewis Acids with Allylic Stannanes
Lewis AcidTypical ReactivityCompatibility NotesRecommended Action
AlCl₃, TiCl₄Very StrongHigh risk of decomposition. Often causes rapid protodestannylation or rearrangement.Avoid if possible. Use only at very low temperatures with extreme caution.
BF₃·OEt₂StrongModerate risk. Can be effective but requires careful temperature control.Add slowly at -78 °C.
ZnCl₂, MgBr₂·OEt₂MildGood compatibility. Generally well-tolerated and effective in promoting many reactions.Recommended for initial screening.
Sc(OTf)₃, Yb(OTf)₃Mild/OxophilicExcellent compatibility. Often used in catalytic amounts and are highly effective.Ideal for sensitive substrates.
Issue 3: Removal of Toxic Tin Byproducts

Successful reaction completion is often followed by the challenge of removing highly toxic and often non-polar tributyltin byproducts (e.g., Bu₃SnCl, Bu₃SnBr).

Symptom: Product is contaminated with tin species after standard workup and chromatography.
Underlying Cause: Tributyltin halides and other byproducts often have similar polarities to organic products, making them difficult to separate by silica gel chromatography alone.
Effective Removal Protocols

Here are field-proven methods for removing tin residues.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common and effective method. Tributyltin halides react with KF to form tributyltin fluoride (Bu₃SnF), a sparingly soluble solid that can be removed by filtration.

Step-by-Step Methodology:

  • After the reaction is complete, quench as appropriate and remove the solvent in vacuo.

  • Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF.

  • Shake the funnel vigorously for 1-2 minutes during each wash. A white precipitate of Bu₃SnF may form at the interface.

  • Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[6]

  • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.

Protocol 2: DBU/Iodine Treatment

This method is useful for removing unreacted Tributyl(3-methyl-2-butenyl)tin or other tin hydrides.

Step-by-Step Methodology:

  • Dissolve the crude product mixture in diethyl ether.

  • Add a slight excess of 1,8-Diazabicycloundec-7-ene (DBU).

  • Add a solution of iodine in ether dropwise until the iodine color persists.[7] This converts tin hydrides and some organostannanes to tributyltin iodide.

  • Proceed with the aqueous KF wash as described in Protocol 1 to remove the resulting Bu₃SnI.

Protocol 3: Modified Flash Chromatography

For less polar compounds where co-elution is a major issue, chromatography can be modified.

  • Option A (Basic Alumina): Using basic alumina instead of silica gel can sometimes improve separation.

  • Option B (Triethylamine Additive): Pre-treating the silica gel with an eluent containing 1-5% triethylamine can effectively remove many Bu₃SnX byproducts during chromatography.[6]

  • Option C (K₂CO₃/Silica): Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective at capturing organotin impurities.[7]

Safety Notice

Tributyl(3-methyl-2-butenyl)tin and its byproducts are highly toxic.[8] They are toxic if swallowed, harmful in contact with skin, cause skin and eye irritation, and may cause damage to organs through prolonged exposure.[8][9] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] All tin-containing waste must be disposed of according to institutional and local environmental regulations.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Available from: [Link]

  • Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. Available from: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of allylstannanes and vinylstannanes by the stannyl-cupration of allenes. Available from: [Link]

  • Scientific & Academic Publishing. Tin powder, Allylation, Hydrazones, Lewis Acid, Homoallylic amines. Available from: [Link]

  • National Center for Biotechnology Information. Tributyl(3-methyl-2-butenyl)tin | C17H36Sn | CID 2734722 - PubChem. Available from: [Link]

  • ACS Publications. Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Organic Chemistry Portal. Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Available from: [Link]

  • ResearchGate. Lewis Acid Participation in Organometallic Chemistry. Available from: [Link]

  • PubMed Central. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Available from: [Link]

  • WIT Press. Removal of tributyltin (TBT) from wastewater by microalgae. Available from: [Link]

  • PubMed. Conjugate addition of allyl stannanes with concomitant triflation. Available from: [Link]

  • ACS Publications. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Available from: [Link]

  • Organic Chemistry Tutor. Lewis Acids and Bases. Available from: [Link]

  • PubMed Central. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Available from: [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. Available from: [Link]

  • Huskie Commons. Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Available from: [Link]

  • Semantic Scholar. Reactions of allylstannanes with in situ generated immonium salts in protic solvent: a facile aminomethano destannylation process. Available from: [Link]

  • Organic Syntheses. ALLYLTRIBUTYLTIN. Available from: [Link]

  • Wikipedia. Organogermanium chemistry. Available from: [Link]

  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. Available from: [Link]

Sources

Minimizing homocoupling in Stille reactions with organotins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Organotin Cross-Couplings

Executive Summary: The "Silent Killer" of Yields

In the Stille reaction, homocoupling—the dimerization of either the organostannane (


) or the electrophile (

)—is not just a side reaction; it is a symptom of a specific mechanistic failure.

While the Stille coupling is prized for its functional group tolerance, it suffers from a "lazy" transmetallation step. When the transfer of the organic group from Tin (Sn) to Palladium (Pd) is slower than the competing side pathways, homocoupling dominates. This guide provides the diagnostic logic and protocols to suppress these pathways.

Diagnostic Module: Identification of Failure Mode

Before altering conditions, you must identify which homocoupling is occurring. Use this logic flow to diagnose your reaction mixture.

Stille_Diagnosis Start Reaction Analysis: Low Yield of Cross-Coupled Product (R1-R2) Check1 Analyze Crude Mixture (GC/LC-MS) Start->Check1 ResultA Major Byproduct: Stannane Dimer (R1-R1) Check1->ResultA Excess Tin Species Found ResultB Major Byproduct: Electrophile Dimer (R2-R2) Check1->ResultB Excess Halide Dimers ResultC No Dimers, Just Unreacted SM Check1->ResultC CauseA1 Cause: Oxidative Homocoupling (Oxygen Leak + CuI) ResultA->CauseA1 If CuI used CauseA2 Cause: Pd(II) Pre-reduction (Stannane used as reductant) ResultA->CauseA2 If Pd(II) source used CauseB1 Cause: Slow Transmetallation (Pd Disproportionation) ResultB->CauseB1 CauseC1 Cause: Catalyst Deactivation or 'Ligand Poisoning' ResultC->CauseC1

Figure 1: Diagnostic logic tree for identifying the root cause of Stille reaction failure.

Technical Deep Dive & Troubleshooting
Issue A: Stannane Homocoupling (

)

This is the most common failure mode. It typically occurs via two distinct mechanisms.[1]

Mechanism 1: The "Pre-Catalyst Tax" When using Pd(II) sources (e.g.,


, 

), the palladium must be reduced to Pd(0) to enter the catalytic cycle. In the absence of an external reductant, the organostannane acts as the sacrificial reductant.
  • The Cost: This consumes 2 equivalents of stannane to generate 1 equivalent of active Pd(0), producing 1 equivalent of homocoupled dimer (

    
    ).
    
  • Solution: Switch to a Pd(0) source like

    
     or add a sacrificial reductant (e.g., DIBAL-H, rarely used) or simply use excess stannane (1.2–1.5 equiv).
    

Mechanism 2: The "Copper Paradox" (Oxidative Dimerization) Copper(I) Iodide (CuI) is often added to accelerate the reaction (The "Liebeskind Effect"). CuI scavenges free phosphine ligands or facilitates transmetallation via an organocopper intermediate (


).
  • The Risk: Organocopper species are extremely sensitive to oxidative dimerization (Glaser coupling) in the presence of even trace oxygen.

  • Solution: If using CuI, you must use rigorous Schlenk techniques or a glovebox. Degassing via sparging is often insufficient; freeze-pump-thaw is recommended.

Issue B: Electrophile Homocoupling (

)

This is less common in Stille but occurs when transmetallation is blocked.

  • Mechanism: If the stannane is too sterically hindered or electron-poor to transmetallate, the oxidative addition complex (

    
    ) accumulates. It can undergo ligand exchange and disproportionation to form 
    
    
    
    .
  • Solution: Switch to "Farina Conditions" (See Protocol 1) or "Fluoride Activation" (See Protocol 2) to force the transmetallation step.

Optimization Protocols
Protocol 1: The "Farina" Conditions (Standard Optimization)

Best for: Sterically hindered substrates where standard heating fails. Concept: Uses


 (Triphenylarsine) or 

(TFP). These ligands dissociate from Pd easier than

, creating an open coordination site for the sluggish stannane.
ReagentEquivalentsNotes
Electrophile (

)
1.0Bromides or Iodides preferred.[2]
Stannane (

)
1.1 - 1.2Slight excess to account for background oxidation.
Catalyst2-5 mol%

(Avoids Pd(II) reduction issues).
Ligand8-20 mol%TFP or

. (4:1 Ligand:Pd ratio).
Additive10-20 mol%CuI (Optional: Only if strict anaerobic conditions are possible).
Solvent0.1 - 0.2 MNMP or Dioxane (High boiling, polar).

Step-by-Step:

  • Charge a Schlenk tube with

    
    , Ligand, and CuI (if using).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add solvent (sparged) and electrophile.

  • Add stannane last via syringe.

  • Heat to 60–100°C. Monitor via TLC/LC-MS.

Protocol 2: The "Fluoride Activation" (The Baldwin/Mee Method)

Best for: Electron-poor stannanes or when CuI is causing homocoupling. Concept: Fluoride ions (


) bind to the Tin atom, forming a hypervalent pentacoordinate silicate-like species (

). This species is significantly more nucleophilic and transmetallates faster, outcompeting homocoupling pathways.
ReagentEquivalentsNotes
Electrophile1.0
Stannane1.1
Catalyst5 mol%

or

(If using F-, Pd(II) reduction is less critical).
Additive2.0 - 3.0CsF (Cesium Fluoride).
Co-Catalyst10 mol%CuI (Synergistic with CsF).
Solvent0.2 MDMF or DMSO (Crucial for solubility of CsF).

Step-by-Step:

  • Combine Electrophile, Stannane, CsF, and CuI in a vial.

  • Add Catalyst.[3]

  • Add DMF.

  • Stir at 45°C. (Note: These reactions often proceed at lower temperatures than standard Stille).

  • Workup Advantage: The byproduct is insoluble

    
    , which can be removed by simple filtration, simplifying purification.
    
Mechanistic Visualization: The Danger Zones

The following diagram illustrates where the cycle breaks down to cause homocoupling.

Stille_Cycle_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L2Pd(Ar)X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet R-SnBu3 RedElim Reductive Elimination (Product Release) TransMet->RedElim L2Pd(Ar)(R) RedElim->Pd0 Ar-R Sn_Homo Stannane Homocoupling (R-R) PdII_Pre Pd(II) Precatalyst (Requires Reduction) PdII_Pre->Pd0 Consumes 2 eq Stannane Generates R-R Cu_Cycle Cu(I) Co-Cycle (Forms R-Cu) Cu_Cycle->TransMet Accelerates (If Anaerobic) Cu_Cycle->Sn_Homo O2 Leak (Glaser Coupling)

Figure 2: The Stille Catalytic Cycle highlighting the "Danger Zones" (Red) where homocoupling occurs.

FAQ: Technical Support

Q: I am seeing significant homocoupling of my aryl bromide electrophile. Why? A: This is rare but indicates that your transmetallation is completely stalled. The Pd(II)-Ar species is sitting in solution too long.

  • Fix: Switch to a "hotter" ligand like

    
      (Fu's conditions) or use the CsF protocol. The bulky phosphine facilitates reductive elimination, but more importantly, electron-rich bulky ligands can stabilize the Pd(0) species, preventing aggregation.
    

Q: Can I use


 to avoid tin homocoupling? 
A:  Heterogeneous catalysts generally perform poorly for Stille couplings due to leaching and slow transmetallation kinetics. Stick to homogeneous 

for control.

Q: My stannane is expensive. How do I avoid using excess? A: You must use a Pd(0) source (


). If you use 

, you are mathematically guaranteed to lose stannane to the reduction step. Also, ensure your solvent is anhydrous and degassed to prevent "sacrificial" oxidation of the stannane by oxygen.
References
  • Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[2][4] Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5] Stille Coupling Made Easier: The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[5][6] Angewandte Chemie International Edition. Link

  • Espinet, P., & Echavarren, A. M. (2004).[2][3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

Sources

Technical Support Center: A Researcher's Guide to Workup Procedures for Reactions Involving Organotin Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Organotin reagents are powerful tools in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] This reaction's tolerance for a wide variety of functional groups has cemented its role in the synthesis of complex molecules. However, the utility of organotin reagents is often overshadowed by a significant postsynthesis challenge: the removal of residual, highly toxic organotin byproducts.[2][3]

These byproducts, such as trialkyltin halides (R₃SnX) or hexaalkylditins ((R₃Sn)₂), are frequently nonpolar and can exhibit chromatographic behavior similar to the desired product, leading to purification difficulties. A simple aqueous extraction is rarely sufficient for their removal.[4][5] This guide provides a comprehensive technical overview of robust workup procedures, troubleshooting advice for common issues, and critical safety protocols to ensure both product purity and researcher safety.

Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses specific problems researchers may encounter during the purification of reaction mixtures containing organotin reagents.

Issue 1: My crude NMR spectrum shows significant tin-containing impurities after a standard aqueous workup.

  • Root Cause Analysis: Nonpolar organotin byproducts, particularly tetraalkyltins, trialkyltin halides, and hexaalkylditins, have low water solubility and will remain in the organic phase during a simple water or brine wash.[4][5] Their polarity can be very similar to the desired coupled product, making chromatographic separation challenging.

  • Recommended Solutions:

    • Aqueous Potassium Fluoride (KF) Wash: This is the most common and often most effective method. The high affinity of fluoride for tin drives the formation of a strong Sn-F bond, resulting in the precipitation of insoluble and less toxic organotin fluorides (e.g., Bu₃SnF), which can be removed.[3][6]

      • Mechanism Insight: The thermodynamic driving force is the formation of the highly stable tin-fluoride bond. The resulting organotin fluoride is a solid that precipitates out of the organic solvent.

    • Iodine Treatment for Unreacted Stannanes: If your reaction used organotin hydrides (R₃SnH) or if hexaalkylditin byproducts are present, a preliminary treatment with iodine (I₂) is highly effective. This converts these species into the corresponding organotin iodide (R₃SnI), which is then readily removed by a subsequent aqueous KF wash.[6]

    • DBU/Iodine Protocol: An alternative method involves diluting the product mixture with ether, adding a slight excess of 1,8-Diazabicycloundec-7-ene (DBU), followed by an ether-iodine solution until the iodine color persists. This procedure facilitates subsequent removal by silica gel chromatography.[4]

Issue 2: During the KF wash, a thick white precipitate or an intractable emulsion forms at the interface.

  • Root Cause Analysis: This is a positive indicator that the procedure is working. The solid is the desired insoluble organotin fluoride precipitate (e.g., Bu₃SnF).[6] While its formation is intended, it can complicate the separation of the organic and aqueous layers.

  • Recommended Solution:

    • Filtration through Celite®: After shaking the biphasic mixture with the aqueous KF solution, dilute the entire mixture with a suitable organic solvent and filter it through a plug of Celite® or diatomaceous earth. The Celite will trap the fine solid precipitate, allowing for a clean separation of the filtrate into organic and aqueous layers in a separatory funnel.[6]

Issue 3: Organotin impurities are co-eluting with my product during silica gel chromatography.

  • Root Cause Analysis: The polarity of the organotin byproducts is too similar to your target compound for effective separation on standard silica gel.

  • Recommended Solutions:

    • Pre-Chromatography Removal: Always perform one of the above chemical treatments (e.g., KF wash) before attempting chromatography. This will remove the bulk of the tin waste, making the subsequent chromatographic purification far more effective.

    • Modified Stationary Phases:

      • Triethylamine (TEA) in Eluent: Running the column with an eluent containing 2-5% triethylamine can effectively remove many Bu₃SnX byproducts on standard silica gel.[6]

      • Potassium Carbonate/Silica Mixture: A highly effective method involves performing flash chromatography on a stationary phase made of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) ground with silica gel. This mixture can reduce organotin impurities to levels below 15 ppm and has the advantage of being less hygroscopic than KF/silica mixtures.[4] No preliminary aqueous workup is typically required for this method.[7]

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the effectiveness of potassium fluoride (KF) for removing organotin byproducts?

A: The efficacy of potassium fluoride lies in the exceptionally high strength and low solubility of the tin-fluoride bond. When an aqueous solution of KF is introduced to an organic solution containing organotin halides (like Bu₃SnCl or Bu₃SnI), a metathesis reaction occurs. The fluoride ion displaces the halide, forming the corresponding organotin fluoride (Bu₃SnF). This compound is poorly soluble in most common organic solvents and water, causing it to precipitate as a solid that can be easily removed by filtration.[3][6]

KF_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Bu3SnX Bu₃SnX (Soluble) Bu3SnF Bu₃SnF (Insoluble Solid) Bu3SnX->Bu3SnF  + KF (aq) Product Desired Product (Soluble) Filtration Filtration Product->Filtration KF K⁺F⁻ (aq) Bu3SnF->Filtration

Caption: Mechanism of organotin byproduct removal using KF.

Q2: Besides KF, what are some other chemical reagents used for tin removal, and what are their mechanisms?

A: While KF is the most common, other reagents can be used to modify the polarity of tin byproducts.

Reagent/MethodPrinciple of ActionAdvantagesDisadvantages
Potassium Fluoride (KF) Forms insoluble Bu₃SnF precipitate.[6]Highly effective, widely used, inexpensive.Can form emulsions; precipitate can be difficult to handle without filtration aid.[6]
Iodine (I₂) Oxidizes R₃Sn-SnR₃ or R₃SnH to R₃SnI.[6]Essential for removing non-halide tin species prior to KF wash.Not a standalone removal method; requires subsequent workup.
DBU / I₂ Forms a complex that is more easily separated on silica gel.[4]Simple, inexpensive, and effective.Requires an additional reagent (DBU).
NaOH Hydrolyzes R₃SnX to the more polar R₃SnOH.[6]Can be effective for making tin species more water-soluble.May not be compatible with base-sensitive functional groups in the product.
K₂CO₃ / Silica Gel Adsorbs organotin impurities during chromatography.[4]Highly effective (to <15 ppm), storable, avoids aqueous workup.[4][7]Requires preparation of the mixed stationary phase.

Q3: What are the most critical safety precautions when handling organotin reagents?

A: Organotin compounds, particularly tri- and tetra-substituted variants like tributyltin chloride, are highly toxic by all routes of exposure (inhalation, ingestion, skin contact) and can affect the central nervous system.[3][8]

  • Engineering Controls: Always handle organotin compounds in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves may not be sufficiently protective.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[9] Wash hands and face thoroughly after handling these substances.

  • Spill Response: In the event of a spill, absorb the material with a spill pillow or absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[8]

Q4: How should I properly decontaminate glassware and dispose of organotin waste?

A: Proper waste management is a critical part of the experimental workflow that must be planned in advance.[10][11]

  • Waste Segregation: All organotin-contaminated waste, including reaction mixtures, washings, contaminated Celite, silica gel, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[10]

  • Glassware Decontamination: To decontaminate glassware, rinse it thoroughly with an oxidizing solution. A common and effective method is to soak the glassware in a 10% aqueous solution of hydrogen peroxide (H₂O₂) or household bleach.[10][11] After soaking, rinse thoroughly with water and your standard washing procedure.

Key Experimental Protocols

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If applicable, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl, water).[6]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Wash: Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[6]

  • Separation: A white precipitate (Bu₃SnF) may form at the interface. If this occurs, proceed to Protocol 2. If separation is clean, remove the aqueous layer.

  • Final Washes: Wash the organic layer once with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which is now significantly depleted of tin byproducts.

Protocol 2: Column Chromatography with K₂CO₃-Treated Silica Gel

  • Stationary Phase Preparation: Thoroughly grind 10 parts of silica gel with 1 part of powdered anhydrous potassium carbonate (K₂CO₃) by weight using a mortar and pestle. This mixture can be stored for several months.[4]

  • Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method.

  • Sample Loading: Concentrate the crude reaction mixture in vacuo (no aqueous workup is needed).[7] Dissolve the residue in a minimal amount of a nonpolar solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), monitoring the fractions by TLC. The organotin impurities will remain strongly adsorbed to the stationary phase.

  • Collection: Collect the fractions containing the purified product and concentrate them under reduced pressure.

Workup_Decision_Tree Start Reaction Complete Check_Tin_Species Unreacted R3SnH or (R3Sn)2 present? Start->Check_Tin_Species Treat_I2 Treat with I₂ Check_Tin_Species->Treat_I2 Yes KF_Wash Aqueous KF Wash Check_Tin_Species->KF_Wash No Treat_I2->KF_Wash Check_Precipitate Interface Precipitate or Emulsion? KF_Wash->Check_Precipitate Filter_Celite Filter through Celite Check_Precipitate->Filter_Celite Yes Aqueous_Workup_Done Aqueous Workup Complete Check_Precipitate->Aqueous_Workup_Done No Filter_Celite->Aqueous_Workup_Done Chromatography_Choice Proceed to Chromatography? Aqueous_Workup_Done->Chromatography_Choice Std_Silica Standard Silica Gel (optional TEA in eluent) Chromatography_Choice->Std_Silica Standard Purity K2CO3_Silica K₂CO₃ / Silica Gel (Recommended) Chromatography_Choice->K2CO3_Silica High Purity Needed Final_Product Pure Product Chromatography_Choice->Final_Product No Std_Silica->Final_Product K2CO3_Silica->Final_Product

Caption: Decision workflow for selecting an organotin workup strategy.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • SHANDONG LOOK CHEMICAL. (2020-09-14). An efficient method for removing organotin impurities. Available from: [Link]

  • ALS Environmental. (2022-03-16). Determination of Selected Organotin Compounds in Liquids by GCMS. Available from: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Referencing Laboratory Chemical Safety Summaries for Organotin Compounds). Available from: [Link]

  • University of York, Department of Chemistry. Theory of Aqueous Workup. Available from: [Link]

  • MDPI. (2023-05-08). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Available from: [Link]

  • Google Patents. JPH029890A - Method for removing organotin compound.
  • Gelest, Inc. Introduction to organotin chemistry - and applications. Available from: [Link]

  • Wikipedia. Organotin chemistry. Available from: [Link]

  • Reddit. (2022-07-11). Dealing with Organotin reactions : r/chemistry. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

Sources

Tin Remediation Support Center: Potassium Fluoride (KF) Protocols

[1][2]

Current Status: Operational Topic: Removal of Organotin Residues via Potassium Fluoride Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Core Directive: The Challenge of Organotin

Welcome to the technical support hub for tin remediation. If you are here, you likely performed a Stille coupling or a radical reduction and are now facing the classic "Tin Problem": organotin byproducts (like tributyltin chloride or oxides) are lipophilic, toxic, and notoriously difficult to separate from organic products using standard chromatography.[1]

The Solution: Potassium Fluoride (KF).[1][2][3][4] Unlike silica gel chromatography which often causes tin streaking, KF exploits the high affinity of fluoride for tin (

1

The Mechanism: Why KF Works

To troubleshoot effectively, you must understand the underlying chemistry. The process is not a simple precipitation; it is a coordination-driven polymerization.

Chemical Causality
  • Ligand Exchange: The fluoride ion (

    
    ) displaces the halide or pseudohalide (
    
    
    ) on the tin atom due to the Hard-Soft Acid-Base (HSAB) principle.[1] While Tin (IV) is generally soft, the Sn-F bond is exceptionally strong.[1]
  • Polymerization: Unlike tributyltin chloride (

    
    ), which is monomeric and soluble, tributyltin fluoride (
    
    
    ) adopts a hypervalent polymeric structure.[1] The fluoride atoms bridge adjacent tin centers, creating infinite chains.
  • Phase Separation: These polymers are insoluble in most organic solvents (Et2O, THF, DCM) and water, precipitating out of the solution.[1]

Visualizing the Mechanism

Sn_F_Mechanismcluster_0Soluble Phasecluster_1Insoluble PhaseSn_XR3Sn-X(Soluble Monomer)Sn_F[R3Sn-F]n(Insoluble Polymer)Sn_X->Sn_FFluoride Attack(Sn-F Bond Formation)KFK+  F-(Reagent)KF->Sn_FKXKX(Salt Byproduct)noteKey Driver:Formation of hypercoordinatepolymeric chainsSn_F->note

Figure 1: The conversion of soluble organotin monomers into insoluble fluoride polymers.

Standard Operating Protocols (SOPs)

We recommend Method B (KF on Celite) for most applications (100 mg to 50 g scale) as it avoids the emulsion issues common with aqueous washes.[1]

Method A: Aqueous KF Wash (The "Quick" Method)

Best for: Large scale, non-emulsion prone substrates.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ether or Hexane/EtOAc). Note: Tin fluorides are slightly more soluble in DCM; avoid if possible.

  • Wash: Add 1M aqueous KF solution.

  • Agitation: Shake vigorously for 1-2 minutes.

  • Filtration (Critical): If a white precipitate (

    
    ) forms at the interface, do not  try to separate layers immediately. Filter the entire biphasic mixture through a pad of Celite to remove the solid.
    
  • Separation: Separate layers and dry organics.

Method B: KF/Celite Solid Support (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and avoiding emulsions.[1]

  • Preparation: Dissolve the crude reaction mixture in minimal THF or Ether.

  • Reagent Addition: Add 50% w/w KF on Celite (prepared by mixing KF, Celite, and water, then removing water, or mixing dry).

    • Ratio: Use ~5-10 equivalents of KF relative to the tin reagent.

  • Incubation: Stir vigorously at Room Temperature for 4-12 hours .

    • Why? The formation of the polymer is time-dependent.

  • Filtration: Filter the slurry through a silica plug or a fresh Celite pad.

  • Elution: Wash the pad with solvent.[1] The tin remains trapped in the solid matrix.

Workflow Visualization

Workflowcluster_AMethod A: Aqueouscluster_BMethod B: Solid SupportStartCrude Reaction MixtureChoiceSelect MethodStart->ChoiceStepA1Add 1M aq. KFChoice->StepA1Bulk ScaleStepB1Add KF/CeliteChoice->StepB1Sensitive/Lab ScaleStepA2Filter Biphasic Mix(Remove Precipitate)StepA1->StepA2EndTin-Free Filtrate(<50 ppm)StepA2->EndStepB2Stir 4-12 HoursStepB1->StepB2StepB3Filter SolidsStepB2->StepB3StepB3->End

Figure 2: Decision matrix for selecting the appropriate KF treatment protocol.

Troubleshooting & FAQs

Q1: I used KF, but my NMR still shows tin alkyl peaks (0.8 - 1.5 ppm). Why?

Diagnosis: Incomplete polymerization or solubility equilibrium.[1] Corrective Action:

  • Time: Polymerization is not instantaneous.[1] Increase stirring time from 30 mins to overnight.

  • Water Content: KF is insoluble in organics.[1][5] If using Method B (Solid), ensure a trace amount of water (or methanol) is present to facilitate the transfer of fluoride to the tin. Strictly anhydrous conditions prevent KF from reacting.[1]

  • Solvent Choice: Switch to Ether or Hexane/EtOAc.[1]

    
     is slightly soluble in THF and DCM.[1] Forcing the polymer out requires a non-polar environment.
    
Q2: The filtration is clogging immediately.

Diagnosis: The

Corrective Action:
  • Use Co-Solid: Do not just add KF powder.[1] Always mix KF with Celite (50% w/w) or Silica .[1] The inert support provides a lattice that prevents the tin polymer from forming an impermeable cake.

  • Sandwich Filtration: Use a sintered glass funnel with a layer of sand, followed by Celite, followed by the reaction mixture.

Q3: Is this method compatible with silyl protecting groups (TBS, TES)?

Diagnosis: Fluoride promiscuity. Expert Insight: While KF is less aggressive than TBAF (Tetra-n-butylammonium fluoride), it can still cleave labile silyl ethers (TMS, TES) if the reaction is prolonged or heated.[1] Corrective Action:

  • Buffer: Use Potassium Fluoride on Alumina or limit water content.[1]

  • Alternative: If your molecule is extremely sensitive to fluoride, switch to 10% w/w fused KF on Silica , which is generally milder, or consider non-fluoride methods (e.g., silver nitrate impregnated silica, though expensive).[1]

Q4: What are the regulatory limits for Tin?

Fact Check: According to ICH Q3D (R2) guidelines:

  • Class: 3 (Low toxicity, but accumulation risk).[1][6]

  • Oral PDE: 6400 µ g/day (approx 640 ppm in a 10g daily dose).[1]

  • Parenteral PDE: 640 µ g/day .[1]

  • Note: While regulatory limits are high, downstream chemistry (e.g., hydrogenation) often fails if tin >50 ppm due to catalyst poisoning.[1]

Comparative Data: KF vs. Alternatives

MethodTin Removal EfficiencyCostOperational DifficultyKey Risk
KF / Celite High (<50 ppm)LowLow (Stir & Filter)Clogging if no support used
Aqueous KF Medium (100-500 ppm)Very LowMedium (Emulsions)Interface precipitation
Silica Gel Low (Streaking)LowHigh (Large solvent vol)Incomplete removal
Polymer Scavengers Very High (<10 ppm)HighVery LowCost prohibitive at scale

References

  • Leibner, J. E., & Jacobus, J. (1979). The use of potassium fluoride for the removal of organotin residues. The Journal of Organic Chemistry. (Foundational paper establishing the mechanism).[1]

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents.[1] Organic Syntheses.[1] (Establishes the KF/Celite protocol).[1]

  • ICH Expert Working Group.[1] (2022). ICH Q3D (R2) Guideline for Elemental Impurities.[1][7] European Medicines Agency.[1][7] (Regulatory limits).

  • Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues.[1] Chemical Communications.[1] (Stationary phase variation).

Technical Support Center: Regioselectivity in the Prenylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges associated with controlling regioselectivity during the prenylation of intricate molecular scaffolds. Prenylation, the attachment of a hydrophobic isoprenoid group, is a critical modification in natural product biosynthesis and drug development, often enhancing biological activity.[1][2] However, achieving site-specific prenylation on a molecule with multiple potential reaction sites is a significant synthetic hurdle.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reactions, and achieve your desired molecular targets.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the factors governing regioselectivity in prenylation reactions.

Q1: What are the primary factors that control regioselectivity in the prenylation of an aromatic molecule?

A1: Regioselectivity in aromatic prenylation is a multifactorial issue determined by a delicate interplay of electronic, steric, and catalytic effects. The key factors are:

  • Electronic Effects: The inherent electron density of the aromatic ring dictates the most nucleophilic positions. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) activate the ortho and para positions for electrophilic attack.[3][4] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct substitution to the meta position.[5]

  • Steric Hindrance: The size of both the substrate and the incoming prenyl group plays a crucial role. Bulky groups on the aromatic ring can block access to adjacent (ortho) positions, favoring substitution at more accessible sites like the para position.[6]

  • Catalyst or Enzyme: In chemical synthesis, the choice of Lewis acid or transition metal catalyst is paramount. Different catalysts can favor different regioisomers by altering the reaction mechanism.[7] In biocatalysis, the three-dimensional structure of a prenyltransferase enzyme's active site precisely orients the substrate, dictating a single site of reaction with high fidelity.[8][9]

  • Reaction Conditions: Temperature and solvent choice can significantly influence the outcome. Temperature can shift the balance between the kinetically and thermodynamically favored products.[10] Solvents can affect reaction rates and selectivity by stabilizing or destabilizing charged intermediates and transition states.[11][12]

Q2: I see the terms "kinetic" and "thermodynamic" control used to describe Friedel-Crafts reactions. What do they mean in the context of prenylation?

A2: These terms describe how reaction conditions can favor one product over another based on the reaction energy profile.

  • Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy barrier. In aromatic prenylation, this is often the less sterically hindered isomer. Kinetic control is typically achieved at lower reaction temperatures (e.g., 0°C or below), which prevents the initially formed product from reverting to the starting materials or isomerizing to a more stable product.[10]

  • Thermodynamic Control: This regime favors the product that is the most stable. This product may form more slowly (have a higher activation energy) but is lower in overall energy. Thermodynamic control is achieved at higher temperatures, which provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established that favors the most stable isomer.

Q3: My project involves a sensitive, multi-functionalized molecule. Should I use a chemical or an enzymatic approach for prenylation?

A3: The choice depends on your specific substrate, desired outcome, and available resources.

  • Chemical Methods (e.g., Friedel-Crafts): These methods are highly versatile and don't require specialized biological equipment. However, they often suffer from a lack of selectivity on complex molecules, leading to mixtures of regioisomers.[13] They can also require harsh conditions (strong Lewis acids) that may not be compatible with sensitive functional groups.

  • Enzymatic Methods (using Prenyltransferases): This approach offers unparalleled regioselectivity and stereoselectivity, as the enzyme's active site acts as a molecular template.[14][15] Reactions are performed under mild, aqueous conditions, which is ideal for fragile molecules. The primary challenges are the availability of a suitable enzyme for your specific substrate and the potential need for enzyme engineering to achieve the desired activity or alter selectivity.[14][16][17]

Q4: What is the difference between "forward" and "reverse" prenylation, and how can I control it?

A4: The terms "forward" and "reverse" refer to the connectivity of the prenyl group to the substrate. In the context of indole prenylation, for example, a "forward" prenylation results in a 4,1-adduct, while a "reverse" prenylation gives a 2,1-adduct. Controlling this outcome is a significant challenge. Recent advances have shown that the choice of metal hydride catalyst can act as a switch. For instance, in the prenylation of indoles with isoprene, a Palladium-hydride (Pd-H) catalyst can favor the forward prenylated product, while a Rhodium-hydride (Rh-H) catalyst can selectively produce the reverse-prenylated isomer. This demonstrates that catalyst selection is a powerful tool for manipulating this specific type of regioselectivity.

Section 2: Troubleshooting Guide - Chemical Prenylation

This section provides solutions to specific problems encountered during chemical prenylation experiments.

Problem: Poor regioselectivity in the Friedel-Crafts prenylation of my phenolic compound. I'm getting a mixture of ortho and para isomers.

Question: How can I improve the selectivity for a single regioisomer during the prenylation of a phenol or other activated aromatic ring?

Answer & Troubleshooting Workflow:

Achieving high regioselectivity in Friedel-Crafts reactions on activated rings is a classic challenge. The ortho and para positions are often electronically similar, leading to product mixtures. The following workflow will help you systematically optimize your reaction for a single isomer.

G start Start: Poor Regioselectivity (ortho/para mixture) temp Step 1: Adjust Temperature start->temp kinetic Lower Temperature (e.g., 0°C to -78°C) Favors Kinetic Product (Often para/less hindered) temp->kinetic To favor kinetic product thermo Raise Temperature Favors Thermodynamic Product (Often more stable isomer) temp->thermo To favor thermodynamic product solvent Step 2: Screen Solvents polar Use Polar/Coordinating Solvents (e.g., CS₂, DCE, Nitro-solvents) Can stabilize intermediates differently solvent->polar nonpolar Use Non-Polar Solvents (e.g., Hexane, Toluene) Can alter catalyst aggregation & reactivity solvent->nonpolar lewis_acid Step 3: Vary Lewis Acid mild_la Use Milder Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, Montmorillonite Clay) Can increase selectivity by reducing reactivity lewis_acid->mild_la strong_la Change Stoichiometry of Strong LA (e.g., AlCl₃, TiCl₄) Can influence complexation with substrate lewis_acid->strong_la sterics Step 4: Modify Sterics protect Add a Bulky Protecting Group (e.g., TBS, TBDPS on a nearby hydroxyl) Blocks access to ortho position sterics->protect kinetic->solvent thermo->solvent polar->lewis_acid nonpolar->lewis_acid mild_la->sterics strong_la->sterics end End: Optimized Regioselectivity protect->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Causality:

  • Temperature Adjustment: This is the first and most critical parameter to investigate. Lowering the temperature slows down the reaction, making it more selective for the path with the lowest activation energy (kinetic control).[10]

  • Solvent Screening: The solvent's ability to stabilize charged intermediates (arenium ions) can dramatically alter the product ratio. Solvents with high hydrogen bond donor ability can selectively stabilize one transition state over another.[11] A non-polar solvent like dodecane or octane can sometimes provide high selectivity by minimizing side reactions.[18]

  • Lewis Acid Variation: Strong Lewis acids like AlCl₃ can be overly reactive, leading to poor selectivity and side products. Using milder, "softer" Lewis acids (e.g., acidic clays, scandium triflate) can temper the reactivity of the electrophile, leading to a more controlled reaction.[19][20] The stoichiometry of the Lewis acid is also crucial, as it can coordinate to heteroatoms in the substrate, influencing its directing effect.

  • Steric Modification: If you need to force the reaction away from a sterically accessible position, consider installing a bulky protecting group (e.g., a silyl ether) near the target site. This physically blocks the approach of the prenylating agent, directing it to more remote positions.[6] This strategy requires additional protection/deprotection steps but offers excellent control.

Section 3: Troubleshooting Guide - Enzymatic Prenylation

Biocatalytic methods offer precision but come with their own set of challenges.

Problem: My prenyltransferase is active on a simple substrate but shows incorrect or no regioselectivity on my complex molecule.

Question: Why is my enzyme not selective with my novel substrate, and can its regioselectivity be altered?

Answer & Scientific Explanation:

This is a common issue when exploring the substrate scope of a wild-type enzyme. The high regioselectivity of a prenyltransferase is not an inherent property of the catalysis itself, but rather a result of the precise positioning of the substrate within the enzyme's active site.[21] If your complex molecule can bind in multiple orientations (i.e., "wobble" in the binding pocket), the enzyme may catalyze prenylation at different sites, resulting in a product mixture.[14][22]

Yes, the regioselectivity of an enzyme can be altered through protein engineering. This advanced technique involves modifying the enzyme's genetic code to change specific amino acid residues in the active site.

G cluster_0 Wild-Type Enzyme Active Site cluster_1 Engineered Enzyme Active Site substrate Substrate wt_binding Substrate binds in non-productive or multiple orientations substrate->wt_binding eng_binding Substrate binds in a single, precise orientation substrate->eng_binding prenyl_donor Prenyl Donor (e.g., DMAPP) prenyl_donor->wt_binding prenyl_donor->eng_binding wt_residues Key Residues (e.g., Phe, Tyr) wt_residues->wt_binding allows 'wobble' wt_product Mixture of Regioisomers wt_binding->wt_product leads to eng_residues Mutated Residues (e.g., Phe -> Ala) eng_residues->eng_binding creates specific contacts/constraints eng_product Single Desired Regioisomer eng_binding->eng_product leads to

Caption: Influence of enzyme active site on regioselectivity.

Strategies for Modifying Enzyme Selectivity:

  • Structural Analysis: If a crystal structure of your enzyme (or a close homolog) exists, you can model your substrate in the active site. This can reveal which amino acid residues are responsible for positioning the substrate and which might be targets for mutation.

  • Site-Directed Mutagenesis: By rationally mutating residues, you can alter the shape and properties of the active site. For example, changing a large amino acid (like Phenylalanine) to a smaller one (like Alanine) can create space to accommodate a bulkier substrate or allow a different part of your molecule to sit closer to the prenyl donor.

  • Successful Precedents: There are now numerous examples of successfully re-engineering prenyltransferases. In one study, a double mutation in a plant prenyltransferase (MaPT27) shifted its regioselectivity from C7- to C5-prenylation.[16] In another, swapping entire domains between two enzymes followed by reciprocal site-directed mutagenesis successfully switched their regiospecificity.[16] These examples provide a roadmap for how to approach this powerful technique.

Section 4: Data & Protocols

Data Summaries

Controlling regioselectivity requires systematic screening of reaction parameters. The tables below summarize expected trends based on literature precedents.

Table 1: Conceptual Influence of Lewis Acid (LA) and Temperature on Prenylation of a Model Phenol

Lewis Acid CatalystTemperature (°C)Major Product (Ratio)Rationale
AlCl₃ (strong)25ortho / para mixture (~1:1.5)High reactivity, low selectivity; approaches thermodynamic distribution.
AlCl₃ (strong)-78para favored (~1:5)Kinetic control favors the less sterically hindered product.[10]
ZnCl₂ (mild)25para favored (~1:3)Lower reactivity of the electrophile increases selectivity.
Montmorillonite K10 Clay25ortho favored (~3:1)Shape selectivity and specific coordination within the clay can favor ortho products for certain substrates.[19]

Table 2: Conceptual Effect of Solvent Properties on Regioisomeric Ratio

SolventKey PropertyExpected Effect on RegioselectivityRationale
Dichloromethane (DCM)Polar AproticBaseline / ControlCommon solvent, moderate stabilization of intermediates.
Carbon Disulfide (CS₂)Non-polarCan increase para selectivityPoorly solvates intermediates, favoring the most direct reaction pathway.
NitromethanePolar AproticCan increase ortho selectivityStrong coordination with Lewis acid can create a bulky catalytic complex, favoring the nearby ortho position.
DodecaneNon-polar / ApolarCan provide very high selectivityMinimizes side reactions and can favor a specific reaction pathway due to poor solubility of intermediates.[18]
Methanol / WaterPolar ProticGenerally unsuitableReacts with Lewis acids and prenylating agents.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Regioselectivity in a Lewis Acid-Catalyzed Prenylation

Objective: To determine the optimal Lewis acid, temperature, and solvent for the regioselective prenylation of an aromatic substrate.

Methodology:

  • Setup: In parallel reaction tubes under an inert atmosphere (N₂ or Ar), add your aromatic substrate (1.0 eq) to an anhydrous solvent.

  • Temperature Control: Cool the reaction mixtures to the desired starting temperature (e.g., 0°C).

  • Catalyst Addition: Add the selected Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃; 1.1 eq) to each respective tube and stir for 15 minutes.

  • Reagent Addition: Slowly add the prenylating agent (e.g., prenyl bromide or isoprene; 1.2 eq) dropwise to each reaction mixture.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the starting material is consumed (or after a set time), carefully quench the reactions by pouring them into a cold, dilute HCl solution.

  • Workup & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.

  • Optimization: Based on the results, perform subsequent rounds of screening, varying one parameter at a time (e.g., test the best Lewis acid at different temperatures from -78°C to 25°C).

References

Sources

Technical Support Center: Stability and Handling of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tributyl(3-methyl-2-butenyl)tin. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile prenylating reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this compound in your research. Our focus is on providing practical, experience-driven advice grounded in the principles of organotin chemistry.

I. Understanding the Reagent: Key Stability Considerations

Tributyl(3-methyl-2-butenyl)tin, also known as tributylprenylstannane, is a valuable C5 building block in organic synthesis, primarily employed in palladium-catalyzed Stille couplings and Lewis acid-mediated carbonyl allylations.[1] However, its utility is intrinsically linked to its stability under various reaction conditions. Understanding the factors that can lead to its degradation is paramount for achieving reproducible and high-yielding results.

Core Stability Pillars:

  • Acid and Protic Solvent Sensitivity (Protodestannylation): The carbon-tin bond is susceptible to cleavage by acidic protons. This process, known as protodestannylation, can be a significant side reaction, leading to the formation of tributyltin halides and isoprene.[4] This is a critical consideration when working with acidic substrates, catalysts, or solvents containing acidic impurities (e.g., water, alcohols).

  • Lewis Acid Interactions: While Lewis acids are often required to activate the reagent for carbonyl additions, their choice and stoichiometry are crucial. Strong Lewis acids can promote undesired side reactions, including rearrangement of the prenyl moiety or decomposition of the reagent.

  • Oxidative Instability: Tributyl(3-methyl-2-butenyl)tin is incompatible with strong oxidizing agents. Exposure to such conditions will lead to the rapid degradation of the molecule.

  • Light Sensitivity: As with many organometallic reagents, prolonged exposure to light can contribute to gradual decomposition.[5] It is best practice to store the reagent in amber vials and protect reactions from direct light.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during your experiments with tributyl(3-methyl-2-butenyl)tin, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Product Yield in Stille Coupling 1. Catalyst Inactivity: The palladium catalyst may be oxidized or improperly activated. 2. Protodestannylation of the Reagent: Trace acid or moisture in the reaction mixture can cleave the C-Sn bond.[4] 3. Homocoupling of the Organostannane: This side reaction can consume the reagent.1. Catalyst Health: Ensure you are using a fresh, active palladium catalyst. If using a Pd(0) source, consider in situ reduction of a Pd(II) precatalyst. Degas your reaction mixture thoroughly to remove oxygen. 2. Anhydrous Conditions: Rigorously dry all glassware, solvents, and starting materials. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids. 3. Optimize Reaction Conditions: Lowering the reaction temperature and using the stoichiometric amount of the organostannane can minimize homocoupling.
Low Yield in Lewis Acid-Mediated Carbonyl Allylation 1. Inappropriate Lewis Acid: The chosen Lewis acid may be too weak to activate the carbonyl group or too strong, leading to reagent decomposition. 2. Reagent Decomposition: The Lewis acid may be promoting the degradation of the tributyl(3-methyl-2-butenyl)tin. 3. Hydrolysis: Trace water in the reaction can quench the Lewis acid and hydrolyze the organotin reagent.1. Lewis Acid Screening: Screen a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, MgBr₂·OEt₂) to find the optimal balance of reactivity and stability for your substrate. 2. Controlled Addition: Add the Lewis acid slowly at low temperature to the carbonyl substrate before introducing the organostannane. This minimizes direct interaction and potential decomposition of the tin reagent. 3. Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of Isomeric Byproducts 1. Rearrangement of the Prenyl Group: Certain Lewis acids or reaction conditions can catalyze the isomerization of the 3-methyl-2-butenyl group to its more substituted isomer. 2. Use of Impure Starting Material: The commercial tributyl(3-methyl-2-butenyl)tin may contain isomeric impurities from its synthesis.1. Milder Lewis Acids: Employ milder Lewis acids (e.g., MgBr₂·OEt₂) that are less prone to inducing carbocationic rearrangements. 2. Purity Check: Analyze the starting organostannane by ¹H NMR to check for isomeric purity before use. If necessary, purify by distillation under reduced pressure.
Difficulty in Removing Tin Byproducts 1. Non-polar Nature of Byproducts: Tributyltin halides and hexabutyldistannoxane often have similar polarities to the desired product, making chromatographic separation challenging.1. Aqueous KF Wash: After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.[6] 2. DBU/Iodine Treatment: Treat the crude product with a slight excess of DBU followed by an ethereal solution of iodine. This converts tin hydrides and other byproducts into more polar species that are easier to remove by chromatography.[7] 3. Acidic or Basic Wash: A dilute acid wash (e.g., 1M HCl) can remove basic tin species, while a dilute base wash (e.g., 1M NaOH) can remove acidic tin species.

III. Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle tributyl(3-methyl-2-butenyl)tin?

A1: Due to its sensitivity to air, moisture, and light, this reagent should be stored under an inert atmosphere (argon or nitrogen) in an amber vial with a secure septum cap.[5] For long-term storage, refrigeration at 2-8°C is recommended. Always handle the reagent in a well-ventilated fume hood using standard air-free techniques (e.g., syringe transfer).

Q2: My reaction is sluggish. Can I simply increase the temperature?

A2: While gentle heating can sometimes be beneficial, especially in Stille couplings, excessive heat can lead to thermal decomposition.[2] Before significantly increasing the temperature, consider other factors that may be slowing the reaction, such as catalyst activity, solvent effects, or the purity of your starting materials. A modest increase in temperature (e.g., to 50-60°C) is a reasonable first step, but monitor the reaction closely for signs of decomposition (e.g., color change, formation of insoluble material).

Q3: Can I use protic solvents like methanol or ethanol with this reagent?

A3: It is strongly advised to avoid protic solvents. The carbon-tin bond is readily cleaved by acidic protons, and the use of protic solvents will lead to rapid protodestannylation of the reagent, significantly reducing the yield of your desired product.[4]

Q4: What are the primary decomposition products I should look out for?

A4: The main decomposition pathways lead to the formation of tributyltin salts (e.g., tributyltin chloride if HCl is present), hexabutyldistannoxane (from reaction with water), and isoprene from the cleavage of the prenyl group. Under thermal stress, more complex degradation products can form.

Q5: Are there any specific safety precautions I should take?

A5: Yes, organotin compounds are toxic and should be handled with care.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Dispose of all tin-containing waste according to your institution's hazardous waste guidelines.

IV. Experimental Protocols & Visualizations

Protocol: Lewis Acid-Mediated Allylation of an Aldehyde

This protocol provides a general procedure for the reaction of tributyl(3-methyl-2-butenyl)tin with an aldehyde, emphasizing the steps crucial for maintaining reagent stability.

Materials:

  • Aldehyde (1.0 mmol)

  • Tributyl(3-methyl-2-butenyl)tin (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 mmol)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous KF solution

  • Anhydrous MgSO₄

  • Celite

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon.

  • Reaction Setup: To a flame-dried, argon-flushed round-bottom flask, add the aldehyde and anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid dropwise to the stirred solution. Stir for 15 minutes at -78°C.

  • Reagent Addition: Add the tributyl(3-methyl-2-butenyl)tin dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78°C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash with saturated aqueous KF solution (2 x 20 mL).[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Key Factors Influencing Reagent Stability

StabilityFactors cluster_conditions Reaction Conditions cluster_contaminants Contaminants Reagent Tributyl(3-methyl-2-butenyl)tin Temperature Temperature Reagent->Temperature High Temp. LewisAcid Lewis Acid Reagent->LewisAcid Strong/Excess Solvent Solvent Reagent->Solvent Protic Water Water/Protic Impurities Reagent->Water Protodestannylation Oxygen Oxygen Reagent->Oxygen Oxidation Light Light Reagent->Light Photodegradation Decomposition Decomposition / Side Products Temperature->Decomposition LewisAcid->Decomposition Solvent->Decomposition Water->Decomposition Oxygen->Decomposition Light->Decomposition

Sources

Scaling up prenylation reactions with Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tributyl(3-methyl-2-butenyl)tin [Prenyltributyltin]

Strategic Overview

Welcome to the technical support hub for organotin-mediated prenylation. Tributyl(3-methyl-2-butenyl)tin is a potent reagent for introducing the dimethylallyl (prenyl) group, a critical pharmacophore in natural products and drug candidates.

However, scaling this chemistry presents two distinct challenges:

  • Regiochemical Ambiguity: The competition between

    
    -attack (linear product) and 
    
    
    
    -attack (branched/reverse-prenyl product).
  • The "Tin Burden": The removal of toxic, lipophilic tributyltin residues from the final API (Active Pharmaceutical Ingredient).

This guide moves beyond basic synthesis to address the engineering and purification controls required for gram-to-kilogram scale-up.

Critical Troubleshooting (Q&A)

Category A: Regioselectivity & Mechanism[1]

Q: I am targeting the linear prenyl group, but I consistently isolate the branched (reverse-prenyl) isomer. What is driving this?

A: This is a classic mechanistic bifurcation driven by the reaction mode.

  • The Cause: Under Lewis Acid catalysis (e.g.,

    
    , 
    
    
    
    ), prenylstannanes react with carbonyls via an
    
    
    mechanism involving a six-membered cyclic transition state. This invariably delivers the prenyl group at the
    
    
    -position, resulting in the branched (1,1-dimethylallyl) product.
  • The Fix: If you require the linear (

    
    -product) on an aromatic ring or halide, you must switch mechanisms:
    
    • Radical Pathway: Use AIBN/Benzoyl Peroxide with an alkyl halide. Radical allylation tends to favor the linear product due to steric decompression at the moment of radical attack, though mixtures are common.

    • Transition Metal Catalysis: For aromatic prenylation, switch to a Stille Coupling protocol (Pd(0)) using the prenylstannane. This retains the linear regiochemistry of the reagent.

Q: My reagent purity degrades during storage. Is it moisture sensitive?

A: Prenyltributyltin is relatively stable to moisture but sensitive to acid and thermal isomerization .

  • Diagnosis: The reagent exists in equilibrium between the prenyl (linear) and crotyl-type (branched) forms. Heat accelerates this isomerization.

  • Protocol: Store neat at 4°C in the dark. If the reagent has turned cloudy, it likely contains tributyltin oxide/hydroxide (hydrolysis products). Filter through a pad of neutral alumina before use to remove these oxides, which can quench your Lewis Acid catalyst.

Category B: Purification & Scale-Up[1]

Q: Standard flash chromatography is failing to separate the tributyltin residues from my product. The tin streaks through the column.

A: Tributyltin byproducts (chloride or fluoride) are highly lipophilic and often co-elute with non-polar products ("tin streaking"). On a large scale, chromatography is inefficient for tin removal.

  • The Solution: You must implement a chemical workup prior to chromatography. We recommend the Potassium Fluoride (KF) Precipitation Protocol (detailed below). This converts soluble

    
     into insoluble polymeric 
    
    
    
    , which can be filtered off.

Q: We are seeing a dangerous exotherm upon adding the Lewis Acid. How do we manage this at the 100g scale?

A: The transmetallation or activation step is rapid and highly exothermic.

  • Engineering Control: Do not add the Lewis Acid to the mixture of stannane and substrate.

  • Correct Order of Addition:

    • Dissolve Substrate + Lewis Acid in DCM at -78°C.

    • Add the Prenylstannane as a dilute solution slowly down the side of the flask.

    • This "titrates" the nucleophile into the activated electrophile, keeping the instantaneous concentration of reactive species low and heat generation manageable.

Visualizing the Pathways

The following diagram illustrates the decision tree for regioselectivity and the competing mechanisms.

PrenylationPathways Reagent Prenyltributyltin (Reagent) Condition_LA Lewis Acid (BF3·OEt2 / TiCl4) Reagent->Condition_LA Condition_Rad Radical Initiator (AIBN / hv) Reagent->Condition_Rad Condition_Pd Pd(0) Catalyst (Stille Coupling) Reagent->Condition_Pd Substrate_Ald Aldehyde/Ketone (Electrophile) Substrate_Ald->Condition_LA Substrate_Hal Aryl/Alkyl Halide (Electrophile) Substrate_Hal->Condition_Rad Substrate_Hal->Condition_Pd TS_Cyclic 6-Membered Cyclic TS (SE2') Condition_LA->TS_Cyclic Coordination TS_Radical Steric Control (Radical Attack) Condition_Rad->TS_Radical Homolysis Prod_Linear Linear Product (Prenyl) Condition_Pd->Prod_Linear Transmetallation Prod_Branched Branched Product (Reverse Prenyl) TS_Cyclic->Prod_Branched Gamma-Attack TS_Radical->Prod_Linear Alpha-Attack (Major)

Figure 1: Mechanistic Decision Tree. Lewis Acid pathways favor branched products via cyclic transition states, while Pd-catalyzed and Radical pathways generally favor linear insertion.

Validated Experimental Protocols

Protocol A: The KF/Silica De-Stannylation (Mandatory for Scale-Up)

Use this workup for any reaction >1g to prevent tin contamination in downstream equipment.

Reagents:

  • Potassium Fluoride (KF) - Saturated Aqueous Solution[1]

  • Silica Gel (Standard Grade) or Celite®

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step:

  • Quench: Upon reaction completion, dilute the reaction mixture with an equal volume of Ether or MTBE. (Avoid DCM here if possible; ether precipitates the fluoride better).

  • Treatment: Add 10 equivalents of saturated aqueous KF solution relative to the tin reagent used.

  • Agitation: Stir vigorously at room temperature for 2-4 hours .

    • Visual Cue: A white, fluffy precipitate (

      
       polymer) will form at the interface.
      
  • Filtration: Prepare a sintered glass funnel packed with a 2cm pad of Celite mixed with 10% Silica Gel.

  • Separation: Filter the biphasic mixture through the pad. The toxic tin polymer is trapped in the silica matrix.

  • Wash: Wash the filter cake with ether.

  • Partition: Transfer the filtrate to a separatory funnel, separate the organic layer, dry over

    
    , and concentrate.
    

Data: Efficiency of Tin Removal Methods

MethodResidual Sn (ppm)Yield Recovery (%)Scale Suitability
Standard Aqueous Wash >5,00098%Poor (Clogs columns)
KF / Silica Filtration <5095%Excellent (Recommended)
Iodine Titration <1085%Low (Side reactions likely)
Acetonitrile Partition ~20090%Medium (Solvent intensive)
Protocol B: Lewis Acid Mediated Prenylation (10g Scale)

Objective: Synthesis of homoallylic alcohol via


-addition.
  • Setup: Flame-dried 500mL 3-neck flask,

    
     atmosphere, overhead stirrer (critical for heat transfer).
    
  • Charge: Add aldehyde (1.0 equiv) and anhydrous DCM (10 mL/g substrate). Cool to -78°C .

  • Activation: Add

    
     (1.1 equiv) dropwise. Stir for 15 min.
    
  • Addition: Mix Tributyl(3-methyl-2-butenyl)tin (1.2 equiv) in minimal DCM. Add via syringe pump or pressure-equalizing funnel over 45 minutes .

    • Note: Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.

  • Workup: Pour into vigorously stirring saturated

    
    . Proceed immediately to Protocol A (KF Workup) .
    

Scale-Up Workflow Visualization

ScaleUpWorkflow Start Crude Reaction Mixture (Containing Bu3Sn-X) Dilution Dilute with Et2O/MTBE (Induce Precipitation) Start->Dilution KF_Add Add 10 eq. Aqueous KF (Vigorous Stirring 4h) Dilution->KF_Add Precipitation Formation of Bu3SnF Polymer (White Solid) KF_Add->Precipitation Filtration Filter through Celite/Silica Pad Precipitation->Filtration Waste Solid Tin Waste (Dispose as Hazardous) Filtration->Waste Solids Filtrate Tin-Free Filtrate Filtration->Filtrate Liquids FinalPurification Final Flash Column (No Streaking) Filtrate->FinalPurification

Figure 2: The KF De-stannylation Workflow. This process is critical for protecting chromatography columns and ensuring API safety.

References

  • Naruta, Y., & Maruyama, K. (1979). Regioselective introduction of the prenyl group into quinones and aldehyde. Chemistry Letters, 8(8), 881-884.

  • Harrowven, D. C., & Guy, I. L. (2004). Tin Removal from Reaction Mixtures.[1][2] Chemical Society Reviews, 33, 110-115. (Detailed review of the KF and other removal methods).

  • Organic Syntheses. (1984). Preparation of Allyltributyltin (Analogous procedure for Prenyltributyltin via Grignard). Organic Syntheses, Coll. Vol. 7, p.485.

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds (Discussion on partitioning coefficients of tin). Synlett, 2001(09), 1488-1496.

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Vol 1. Wiley-VCH. (Source for radical allylation mechanisms).

Sources

Validation & Comparative

Strategic Selection of Prenylating Agents: From Classical Halides to Biocatalytic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Prenylation—the attachment of hydrophobic isoprene units (C5, C10, C15, C20) to small molecules or proteins—is a cornerstone of medicinal chemistry, enhancing membrane affinity and protein-protein interactions.[1][2][3] However, the ambident nature of the prenyl electrophile presents a persistent synthetic challenge: controlling regioselectivity between the


-position  (linear, SN2) and the 

-position
(branched/reverse-prenyl, SN2').

This guide objectively compares the four dominant classes of prenylating agents, shifting the focus from "what works" to "what yields the correct isomer."

The Core Challenge: Regiodivergence

Before selecting an agent, one must understand the mechanistic fork in the road. The prenyl cation is resonance-stabilized, creating two electrophilic sites.

  • Canonical Prenylation (Linear): Attack at the primary carbon (C1).

  • Reverse Prenylation (Branched): Attack at the tertiary carbon (C3).

The choice of agent dictates this outcome.[4]

Regioselectivity cluster_paths Mechanistic Divergence Prenyl_Source Prenyl Source (Ambident Electrophile) Alpha_Attack α-Attack (C1) Linear Product (Bioactive Isomer A) Prenyl_Source->Alpha_Attack Steric Control or SN2 Gamma_Attack γ-Attack (C3) Reverse Prenyl (Bioactive Isomer B) Prenyl_Source->Gamma_Attack Electronic Control or SN2' Method_A Prenyl Halides (Thermodynamic Mix) Method_A->Alpha_Attack Major Method_A->Gamma_Attack Minor Method_B Pd-Catalysis (Ligand Controlled) Method_B->Alpha_Attack Ligand: XPhos Method_B->Gamma_Attack Ligand: SPhos

Figure 1: Mechanistic divergence in prenylation. The choice of agent and ligand dictates the linear vs. branched outcome.

Comparative Analysis of Agents
A. Classical Electrophiles: Prenyl Halides (Bromide/Chloride)
  • Mechanism: Classical SN2 alkylation.

  • Best For: Simple substrates where steric hindrance at the nucleophile naturally forces linear alkylation.

  • The Problem: They are "lachrymators" (tear gas agents) and chemically unstable. In reactions with ambident nucleophiles (like phenols), they often yield mixtures of C-prenylation and O-prenylation.

  • Causality: The leaving group (Br-) is displaced directly. However, without a metal catalyst to guide the geometry, the nucleophile attacks the least hindered spot, which is usually C1 (linear).

B. Transition-Metal Catalyzed: Prenyl Esters/Carbonates
  • Mechanism: Formation of a

    
    -allyl palladium complex.
    
  • Best For: Complex natural product synthesis requiring high regiocontrol.

  • The Breakthrough: "Regiodivergent Catalysis." By changing the ligand on the Palladium, you can force the nucleophile to attack C1 or C3.

    • Linear (Normal): Use bulky ligands (e.g., XPhos, cBRIDP) to block the internal position.

    • Branched (Reverse): Use specific ligands (e.g., SPhos) or switch metals to Iridium/Rhodium to favor the internal attack.

  • Evidence: Research demonstrates that switching from a Pd-H catalyst to a Rh-H catalyst can completely invert selectivity from linear to reverse-prenyl on indole substrates [2].

C. Nucleophilic Agents: Organometallics (Stannanes/Boronates)
  • Mechanism: Nucleophilic attack on an electrophile (usually an aldehyde or ketone).

  • Best For: Constructing alcohol frameworks (homoallylic alcohols).

  • Comparison:

    • Prenylstannanes: Highly reactive but toxic (neurotoxic tin byproducts).

    • Prenylboronates: The modern "Green" standard. They are stable, handleable in air, and the boron byproduct is easily removed.

  • Technical Insight: Boronates often react via a closed chair-like transition state (Zimmerman-Traxler), which reliably predicts stereochemistry.

D. Biocatalytic Agents: Prenyl Diphosphates (FPP/GGPP)
  • Mechanism: Enzymatic transfer via Prenyltransferases (FTase, GGTase).[1][2]

  • Best For: Late-stage functionalization of proteins or peptides (Drug Conjugates).

  • Advantage: Absolute specificity. These enzymes recognize a "CaaX" box motif (Cysteine-aliphatic-aliphatic-X) at the C-terminus of a protein.[2]

  • Recent Advances: Engineered FTase mutants can now accept non-natural prenyl groups (azides, alkynes) for "Click" chemistry labeling [4, 6].

Performance Data Comparison
FeaturePrenyl HalidesPd-Catalysis (Esters)OrganoboronatesBiocatalysis (Enzymes)
Selectivity (

)
Poor (Substrate dependent)Excellent (Ligand dependent)High (Mechanism dependent)Absolute (Site-specific)
Atom Economy ModerateHighModerateLow (Requires Diphosphate)
Toxicity High (Lachrymator)Low (Catalytic metal)Low (Boric acid byproduct)Non-toxic
Substrate Scope Simple AromaticsComplex ScaffoldsAldehydes/KetonesProteins/Peptides
Cost LowHigh (Pd + Ligand)ModerateHigh (Enzyme production)
Reaction Conditions Basic, often harshNeutral/MildNeutralPhysiological (pH 7.4)
Validated Experimental Protocols
Protocol A: Regioselective Pd-Catalyzed Prenylation (Chemical)

Target: Selective C3-Reverse Prenylation of Indole Derivatives Based on principles from regiodivergent catalysis [1, 2].

  • Catalyst Prep: In a glovebox, mix Pd2(dba)3 (2.5 mol%) and Ligand SPhos (5-10 mol%) in anhydrous THF. Stir for 30 min to generate the active Pd(0) species.

  • Substrate Addition: Add the indole substrate (1.0 equiv) and Prenyl Carbonate (1.2 equiv). Note: Carbonates are preferred over acetates for better leaving group ability in neutral conditions.

  • Reaction: Stir at 25°C for 12 hours. The evolution of CO2 drives the reaction forward (entropic driving force).

  • Workup: Filter through a silica pad to remove Pd. Concentrate and purify via flash chromatography.

    • Validation:1H NMR should show a distinct multiplet at ~6.0 ppm for the internal vinyl proton (Reverse prenyl), distinct from the triplet at ~5.3 ppm for the linear prenyl.

Protocol B: Enzymatic Protein Prenylation (Biological)

Target: Site-specific labeling of a CaaX-tagged protein. Source Grounding: Engineered FTase applications [4, 6].

  • Buffer System: Prepare a buffer of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 10 µM ZnCl2. Zn is a critical cofactor for FTase.

  • Reaction Mix: Combine the target protein (containing C-terminal CVIA motif, 5 µM) with Farnesyltransferase (FTase) (100 nM).

  • Prenyl Donor: Add NBD-FPP (Fluorescent analog of Farnesyl Diphosphate, 10 µM).

  • Incubation: Incubate at 30°C for 2-4 hours.

  • Validation: Analyze via SDS-PAGE. The prenylated protein will exhibit a gel shift (hydrophobic drag) or fluorescence under UV if using NBD-FPP.

Decision Matrix (Workflow)

SelectionGuide Start Select Substrate Type Protein Protein / Peptide (Aq. Conditions) Start->Protein SmallMol Small Molecule (Organic Solvents) Start->SmallMol Enzyme Use Biocatalysis (FTase/GGTase) Protein->Enzyme Has CaaX motif? Electrophile_Type Target Functional Group? SmallMol->Electrophile_Type Carbonyl Aldehyde/Ketone Electrophile_Type->Carbonyl Aromatic Phenol/Indole/Amine Electrophile_Type->Aromatic Boronate Use Prenyl Boronate (Allylation) Carbonyl->Boronate Regio_Q Is Regiocontrol Critical? (Linear vs Branched) Aromatic->Regio_Q Halide Use Prenyl Bromide (Standard Alkylation) Regio_Q->Halide No / Simple Pd_Cat Use Pd-Catalysis (Prenyl Carbonate) Regio_Q->Pd_Cat Yes / Complex

Figure 2: Strategic decision tree for selecting the optimal prenylating agent based on substrate class and regiochemical requirements.

References
  • Exercising Regiocontrol in Palladium-Catalyzed Asymmetric Prenylations. National Institutes of Health (PMC). Available at: [Link]

  • Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride. PubMed. Available at: [Link]

  • Regioselective Palladium-Catalyzed Prenylation: Towards the Synthesis of Teleocidin Natural Products. Cal State ScholarWorks. Available at: [Link]

  • Engineering protein prenylation: an emerging tool for selective protein modification. Biochemical Society Transactions. Available at: [Link]

  • Reverse prenylation in plants by non-canonical aromatic prenyltransferases. National Institutes of Health (PMC). Available at: [Link]

  • Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. National Institutes of Health (PMC). Available at: [Link]

Sources

A Comparative Guide to Prenylating Agents: Tributyl(3-methyl-2-butenyl)tin vs. Prenyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the introduction of the prenyl (3-methyl-2-butenyl) moiety is a critical transformation for constructing a vast array of natural products, pharmaceuticals, and complex molecular architectures. The choice of the prenylating agent is paramount, dictating not only the reaction's success but also its scope, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth comparison of two prominent prenylating agents: Tributyl(3-methyl-2-butenyl)tin and prenyl bromide. We will dissect their distinct reactivity profiles, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

Tributyl(3-methyl-2-butenyl)tin, an organostannane, serves as a soft nucleophile, primarily utilized in palladium-catalyzed cross-coupling reactions.[1][2] In contrast, prenyl bromide is a classic electrophile, readily participating in nucleophilic substitution reactions.[3][4] Understanding the fundamental differences in their electronic nature and reaction mechanisms is key to harnessing their synthetic potential.

Reactivity Profiles and Mechanistic Underpinnings

Tributyl(3-methyl-2-butenyl)tin: The Nucleophilic Partner in Stille Cross-Coupling

Tributyl(3-methyl-2-butenyl)tin is a cornerstone reagent for the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][5] In this palladium-catalyzed cycle, the organostannane acts as the nucleophilic component, transferring its prenyl group to an organic electrophile, such as an aryl or vinyl halide/triflate.

The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[5]

  • Transmetalation: This is the rate-determining step in many cases. The organostannane exchanges its prenyl group with the halide on the palladium center, regenerating the tin halide and forming a new Pd(II)-prenyl complex.[5][6] The reactivity order for group transfer from tin is generally alkynyl > alkenyl > aryl > allyl = benzyl > alkyl, placing the prenyl group in a favorable position for efficient transfer.[6]

  • Reductive Elimination: The newly coupled product (R¹-prenyl) is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Stille_Cycle

Caption: The Stille catalytic cycle for C-C bond formation.

The primary advantage of the Stille coupling is its remarkable functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[6]

Prenyl Bromide: The Electrophilic Workhorse

Prenyl bromide is a highly reactive alkyl halide that serves as a potent prenyl cation synthon. Its reactivity is governed by the principles of nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nature of the nucleophile.[3][7]

  • Sₙ2 Pathway: With strong, unhindered nucleophiles, prenyl bromide undergoes a bimolecular (Sₙ2) reaction. Allylic halides are excellent electrophiles for Sₙ2 reactions, exhibiting faster reactivity than even secondary alkyl halides.[8] This enhanced reactivity is attributed to the stabilization of the transition state via hyperconjugation between the orbitals of the incoming nucleophile and the adjacent π-system of the double bond.[8]

  • Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed through an Sₙ1 mechanism. This involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.[9][10] This delocalized cation can then be attacked by the nucleophile at either the primary (C1) or tertiary (C3) position, potentially leading to a mixture of products.

SN_Mechanisms

Caption: Competing Sₙ1 and Sₙ2 mechanisms for prenyl bromide.

The choice of base is also critical in reactions with pronucleophiles (e.g., phenols, amines), as it affects both the yield and efficiency of the prenylation.[4]

Comparative Analysis: A Head-to-Head Evaluation

The choice between tributyl(3-methyl-2-butenyl)tin and prenyl bromide is fundamentally a choice between inverse reactivity strategies. The following table summarizes their key distinguishing features to guide reagent selection.

FeatureTributyl(3-methyl-2-butenyl)tinPrenyl Bromide
Reagent Type Nucleophile (via transmetalation)Electrophile
Primary Reaction Stille Cross-Coupling[1]Nucleophilic Substitution (Sₙ1/Sₙ2)[3][7]
Reaction Partner Organic Electrophiles (Aryl/Vinyl Halides)Nucleophiles (Alcohols, Amines, Carbanions)
Catalyst Required Palladium(0) Complex (e.g., Pd(PPh₃)₄)[5]Often Base-Catalyzed or Lewis Acid-Catalyzed[4][11]
Reaction Conditions Anhydrous, inert atmosphere, often heatedHighly variable; can be performed under mild or harsh conditions
Functional Group Tolerance High; tolerates esters, ketones, amides, etc.[6]Limited by the basicity/nucleophilicity of the system
Byproducts Stoichiometric Tributyltin HalidesHalide Salts
Toxicity & Handling High Toxicity. Organotins are neurotoxic and immunotoxic.[12][13][14] Byproducts are difficult to remove.[6][15]Lachrymator, corrosive, and flammable.[16][17] Must be handled in a fume hood.

Experimental Protocols: From Theory to Practice

To provide a practical context, we present representative, validated protocols for key transformations involving each reagent. The rationale behind each procedural step is explained to highlight the principles of sound experimental design.

Protocol 1: Stille Cross-Coupling of 4-Bromoanisole with Tributyl(3-methyl-2-butenyl)tin

This protocol demonstrates a typical palladium-catalyzed C(sp²)-C(sp³) bond formation.

  • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and stabilizes the charged intermediates in the catalytic cycle. The addition of CuI can accelerate the transmetalation step.[6]

  • Step-by-Step Procedure:

    • To a dry, nitrogen-flushed Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

    • Add a solution of 4-bromoanisole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

    • Add tributyl(3-methyl-2-butenyl)tin (1.2 eq) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tributyltin fluoride byproduct.

    • Filter the mixture through a pad of celite, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1-prenylbenzene.

Protocol 2: O-Prenylation of Phenol using Prenyl Bromide

This protocol illustrates a classic Williamson ether synthesis, an Sₙ2 reaction.

  • Rationale: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Potassium carbonate is a mild, effective base for this purpose. Acetone is a suitable polar aprotic solvent that promotes the Sₙ2 pathway by solvating the cation (K⁺) without strongly solvating the nucleophile.

  • Step-by-Step Procedure:

    • To a round-bottom flask, add phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in acetone (0.5 M).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add prenyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction to reflux (approx. 56 °C) and stir for 6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the inorganic salts and rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M NaOH to remove any unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product, prenyl phenyl ether.

Safety, Handling, and Environmental Impact

Scientific integrity demands a thorough consideration of the safety and environmental implications of chemical reagents.

  • Tributyl(3-methyl-2-butenyl)tin: Organotin compounds are notoriously toxic.[12][18] Tributyltin derivatives, in particular, are immunotoxic and can act as endocrine disruptors.[14][19] Their high lipophilicity leads to bioaccumulation.[15][19] From a practical standpoint, the removal of stoichiometric tin byproducts is a significant challenge in purification and adds a considerable waste stream to the process.[6] All manipulations should be conducted in a fume hood with appropriate PPE, and waste must be segregated and disposed of as hazardous organotin material.

  • Prenyl Bromide: This reagent is a lachrymator (causes tearing), corrosive, and a flammable liquid.[16][17] Inhalation of vapors can cause respiratory irritation, and skin contact can lead to burns.[16][20] It must be handled exclusively in a well-ventilated chemical fume hood, wearing gloves, safety glasses, and a lab coat.[3][17] Due to its reactivity, it should be stored away from strong oxidizing agents, acids, and bases.[17]

Conclusion and Recommendations

The selection between tributyl(3-methyl-2-butenyl)tin and prenyl bromide is a strategic decision guided by the specific bond disconnection desired.

  • Choose Tributyl(3-methyl-2-butenyl)tin for:

    • Palladium-catalyzed cross-coupling reactions to form C(sp²)-C(sp³) or other C-C bonds.

    • Syntheses requiring high functional group tolerance where protecting groups are undesirable.

    • Instances where the toxicity and purification challenges associated with tin byproducts can be managed.

  • Choose Prenyl Bromide for:

    • Reactions with a wide range of nucleophiles (O, N, S, C-based) to form new C-heteroatom or C-C bonds.

    • When a strong electrophile is required for alkylation reactions.

    • Syntheses where the potential for Sₙ1/Sₙ2 competition and regioselectivity issues can be controlled or tolerated.

Ultimately, a deep understanding of the mechanistic pathways, reaction requirements, and safety protocols for each reagent is essential for the successful design and execution of complex synthetic routes. This guide serves as a foundational resource for navigating these choices, promoting both innovative and responsible chemical research.

References

  • MySkinRecipes. TRIBUTYL(3-METHYL-2-BUTENYL)TIN. [Link]

  • Selepe, M. A., & van Vuuren, R. J. (2023). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules, 28(19), 6888. [Link]

  • Chemistry LibreTexts. 16.5: SN2 Reactions of Allylic Halides and Tosylates. (2020). [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023). [Link]

  • Zhang, W., et al. (2022). Catalytic prenylation and reverse prenylation of aromatics. Org. Biomol. Chem., 20, 123-134. [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. (2022). [Link]

  • Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]

  • Reddit. UGlobe question about SN1/SN2. (2023). [Link]

  • Chemistry Stack Exchange. Why is allyl chloride more reactive towards substitution than alkyl chloride?. (2016). [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005). [Link]

  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. (2023). [Link]

  • YouTube. Relative Reactivity of Alkyl,Vinyl,Allyl,Aryl,Benzyl Halides. (2022). [Link]

  • Reddit. How toxic organotin compounds really are?. (2023). [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • Liu, Z., & Xu, F. (2016). Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride. Chinese Journal of Organic Chemistry, 36(10), 2499-2503. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). [Link]

  • Egorova, K. S., & Ananikov, V. P. (2017). Toxicity of organotin compounds: a review. Environmental Chemistry Letters, 15(2), 259–263. [Link]

Sources

Green Chemistry Alternatives to Organotin Reagents for Prenylation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Alternatives to Organotin Reagents for Prenylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Post-Stille Era

For decades, the Stille coupling (organotin) has been a cornerstone of carbon-carbon bond formation, particularly for installing prenyl groups (3-methyl-2-buten-1-yl) in complex natural products and pharmacophores. However, the heavy price of this utility—neurotoxicity, difficult purification of tin residues, and strict anhydrous requirements—has driven the industry toward sustainable alternatives.

This guide objectively compares high-performance green chemistry alternatives: Indium (In) , Zinc (Zn) , and Bismuth (Bi) . Unlike organotins, these metals allow for Barbier-type reactions in aqueous media, eliminating the need for pre-synthesized organometallics, inert atmospheres, and toxic solvents, while offering superior atom economy and tunable regioselectivity.

The Core Challenge: Regioselectivity in Prenylation

Replacing organotins is not merely about toxicity; it is about controlling the ambident nature of the prenyl nucleophile.

  • 
    -Attack (Linear):  Yields the prenyl product.[1][2][3] (Commonly favored by Stille/Pd).[4]
    
  • 
    -Attack (Branched):  Yields the reverse-prenyl (1,1-dimethylallyl) product. (Commonly favored by uncatalyzed Barbier systems).[4]
    

The choice of green reagent dictates the regiochemical outcome.

Figure 1: Mechanistic Divergence (DOT Diagram)

PrenylationMechanism Start Prenyl Halide + Aldehyde Sn_Path Organotin (Stille) Start->Sn_Path Traditional Green_Path Green Metal (In, Zn) Start->Green_Path Green Alternative Pd_Cycle Pd(0)/Pd(II) Cycle Sn_Path->Pd_Cycle Alpha_Prod α-Product (Linear) (Prenyl) Pd_Cycle->Alpha_Prod Transmetallation TS_Cyclic Cyclic Transition State (Zimmerman-Traxler) Green_Path->TS_Cyclic Surface Reaction Gamma_Prod γ-Product (Branched) (Reverse-Prenyl) TS_Cyclic->Gamma_Prod Concerted Allylation Gamma_Prod->Alpha_Prod Thermodynamic Control (Lewis Acid / Temp)

Caption: Divergent pathways: Organotins typically access linear products via Pd-catalysis, while Green Barbier systems favor branched products via cyclic transition states, though thermodynamic equilibration can restore linearity.[4]

Top Contender 1: Indium-Mediated Prenylation

Best For: Synthesis of branched (


)  homoallylic alcohols with high diastereoselectivity in 100% aqueous media .
Technical Profile

Indium (


) has a first ionization potential (5.79 eV) close to Sodium but is unaffected by water or air.[4] It mediates Barbier reactions where the organometallic species is generated in situ, avoiding the isolation of unstable prenyl-metal reagents.
  • Mechanism: Proceeds via a six-membered Zimmerman-Traxler transition state. The metal coordinates to the aldehyde oxygen and the

    
    -carbon of the prenyl halide, locking the conformation.
    
  • Selectivity: Exclusively

    
    -selective (branched). High anti-diastereoselectivity due to the chair-like transition state.
    
  • Green Metrics: Solvent is water. No protecting groups required for acidic/basic protons (OH, NH) on the substrate.

Experimental Protocol: Aqueous Indium Prenylation

Objective: Synthesis of 1-phenyl-2,2-dimethyl-3-buten-1-ol (Branched Product).

  • Preparation: To a round-bottom flask, add benzaldehyde (1.0 mmol) and prenyl bromide (1.5 mmol).

  • Solvent: Add Water (5 mL). (THF/H2O 1:1 can be used if solubility is an issue, but pure water often accelerates the reaction via hydrophobic effects).

  • Initiation: Add Indium powder (1.2 mmol, 100 mesh).

  • Reaction: Stir vigorously at room temperature for 4–12 hours. (Reaction is often exothermic initially).[4]

  • Workup: Quench with dilute HCl (1M) to dissolve indium salts. Extract with Ethyl Acetate (

    
     mL).[4]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Expected Yield: 85–95% Regioselectivity: >99:1


 (Branched).[4]

Top Contender 2: Zinc-Mediated Prenylation

Best For: Tunable selectivity.[3][5] Can access linear (


)  products using Green Solvents (DMI) or branched (

)
in aqueous conditions.[4]
Technical Profile

Zinc is significantly cheaper than Indium but requires activation (removal of oxide layer) or specific solvents to match Indium's efficiency.

  • Aqueous Zinc (Barbier): Similar to Indium, favors

    
    -product. Often requires 
    
    
    
    to activate the surface.
  • Zinc in DMI (The "Linear" Breakthrough): When performed in 1,3-dimethyl-2-imidazolidinone (DMI) —a non-toxic alternative to HMPA—Zinc mediated prenylation shifts to the

    
    -product (linear)  via thermodynamic equilibration.
    
Experimental Protocol: -Selective Zinc Prenylation

Objective: Synthesis of linear prenylated alcohols (mimicking Stille coupling results).

  • Reagents: Mix Aldehyde (1.0 mmol) and Prenyl Bromide (1.5 mmol).

  • Solvent: Add DMI (3 mL).[4]

  • Metal: Add Zinc dust (2.0 mmol).

  • Conditions: Heat to 100°C for 24 hours. (High temperature promotes the [1,3]-sigmatropic rearrangement or thermodynamic equilibration to the more stable linear alkene).

  • Workup: Cool, dilute with water, extract with ether.

Expected Yield: 75–85% Regioselectivity: >90:10


 (Linear).[4]

Top Contender 3: Bismuth-Mediated Prenylation

Best For: "Greenest" heavy metal profile. Non-toxic, inexpensive.

Technical Profile

Bismuth is the least toxic heavy metal. Bismuth(III) salts (


, 

) are powerful Lewis acids that can catalyze the addition of allylsilanes (Sakurai reaction) or mediate Barbier reactions with metallic Bi (generated in situ by reduction of

with Zn or Mg).[4]
  • Advantage:

    
     is water-tolerant and can be used in catalytic amounts (1–5 mol%).
    
  • Limitation: Metallic Bi reactions are slower than In or Zn and often require reduction aids (Zn/Mg), which complicates the "atom economy" slightly compared to pure In.

Comparative Analysis

The following table contrasts the performance of Green alternatives against the traditional Organotin method.

FeatureOrganotin (Stille)Indium (Aqueous)Zinc (Aqueous)Zinc (DMI Solvent)Bismuth (Cat.)[4]
Toxicity High (Neurotoxic)LowLow (Essential Mineral)LowLowest
Solvent Toluene/DMF (Dry)Water Water / THFDMI (Benign)Water / MeCN
Atmosphere Inert (

/Ar)
Air AirAirAir
Regioselectivity

(Linear)

(Branched)

(Branched)

(Linear)

(Branched)
Diastereoselectivity Low (unless chiral ligand)High (Anti) Moderate (Syn/Anti mix)LowModerate
Cost High (Pd catalyst + Sn)High (Metal cost)Very Low LowLow
Purification Difficult (Sn residues)Easy (Acid wash)EasyEasyEasy

Decision Framework for Reagent Selection

Use this logic flow to select the appropriate reagent for your target molecule.

Figure 2: Reagent Selection Tree (DOT Diagram)

SelectionTree Target Target Molecule Structure? Branch Branched (Reverse-Prenyl) (1,1-dimethylallyl) Target->Branch Linear Linear (Prenyl) (3-methyl-2-butenyl) Target->Linear Substrate Substrate Sensitivity? Branch->Substrate LinearCond Can tolerate heat (100°C)? Linear->LinearCond HighSens Highly Sensitive (Acid/Base Labile) Substrate->HighSens Robust Robust Substrate Substrate->Robust Indium Select INDIUM (Water, mild, high anti-selectivity) HighSens->Indium ZincAq Select ZINC (Aqueous) (Cheaper, requires NH4Cl) Robust->ZincAq YesHeat Yes LinearCond->YesHeat NoHeat No LinearCond->NoHeat ZincDMI Select ZINC in DMI (Thermodynamic control) YesHeat->ZincDMI Bismuth Select BISMUTH / Lewis Acid (Catalytic rearrangement) NoHeat->Bismuth

Caption: Decision matrix for selecting the optimal green reagent based on regiochemical target and substrate stability.

Conclusion

The transition from organotin reagents to Group 12-15 metals (Zn, In, Bi) is not a compromise on performance; it is an upgrade in efficiency and safety.

  • For Branched isomers: Indium in water is the gold standard for operational simplicity and stereocontrol.

  • For Linear isomers: Zinc in DMI offers a viable, non-toxic alternative to Stille coupling without the need for Palladium catalysts.

Researchers are encouraged to validate these protocols on small scales (0.5 mmol) to optimize workup procedures for their specific substrates.[4]

References

  • Indium-Mediated Reactions in Water: Li, C. J., & Chan, T. H. (1991). Organic reactions in aqueous media. with carbonyl compounds.[1][2][3][6][7][8][9][10] Tetrahedron, 55(37), 11149-11176. Link

  • Zinc-Mediated Regioselective Prenylation: Zhao, L. M., Jin, H. S., Wan, L. J., & Zhang, L. M. (2011).[3] General and Highly

    
    -Regioselective Zinc-Mediated Prenylation of Aldehydes and Ketones.[3][5][11] The Journal of Organic Chemistry, 76(6), 1831–1837. Link[4]
    
  • Green Solvents (DMI): Lo, K. K., et al. (2012).

    
    -Regioselective Prenylation of Imines with Prenyl Bromide.[2] Organic Letters, 14(3), 886–889.[2] Link[4]
    
  • Bismuth Toxicity & Applications: Ollevier, T. (2013). Bismuth-Catalyzed Organic Reactions. Topics in Current Chemistry, 311, 1-278. Link[4]

  • Barbier Reaction Overview: Podlech, J. (2010). The Barbier Reaction—A One-Step Alternative for the Grignard Reaction. Journal of Chemical Education, 87(12), 1296–1297. Link[4]

Sources

A Researcher's Guide to Carbon-Carbon Bond Formation: Stille vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology, enabling the construction of carbon-carbon bonds with unparalleled precision and efficiency. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful tools in this arsenal are the Stille and Suzuki coupling reactions.

This guide offers a detailed comparison of these two seminal transformations. As a senior application scientist, my goal is to move beyond a simple list of pros and cons, instead providing a nuanced, data-driven analysis to help researchers in drug development and discovery make informed decisions when designing synthetic routes. We will delve into the mechanistic underpinnings, compare performance across critical parameters, and provide actionable experimental protocols.

Mechanistic Foundations: A Tale of Two Transmetalations

At their core, both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. This cycle can be universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle_General Pd(0)L_n Pd(0)L_n R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation (R_2-M) R_1-Pd(II)L_n-R_2->Pd(0)L_n Reductive Elimination R_1-R_2 R_1-R_2 R_1-Pd(II)L_n-R_2->R_1-R_2

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical difference between the Stille and Suzuki couplings lies in the nature of the organometallic reagent (R₂-M) and the mechanism of the transmetalation step—the transfer of the R₂ group from its metal to the palladium center.

The Stille Coupling: The Power of Organostannanes

The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner.[1] A key feature is that the organostannane is typically reactive enough to undergo transmetalation directly without the need for an activating agent. This "base-free" nature is one of its most significant synthetic advantages.

Stille_Cycle Pd(0)L_n Pd(0)L_n R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation (R_2-SnR_3') R_1-Pd(II)L_n-R_2->Pd(0)L_n Reductive Elimination R_1-R_2 R_1-R_2 R_1-Pd(II)L_n-R_2->R_1-R_2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The organostannanes are air- and moisture-stable, and a vast number are commercially available or readily synthesized.[1] This stability and the mild reaction conditions contribute to the reaction's exceptional tolerance for a wide variety of sensitive functional groups.[2][3]

The Suzuki Coupling: The "Green" Choice with Organoborons

First reported by Akira Suzuki in 1979, the Suzuki reaction employs organoboron species, most commonly boronic acids (R-B(OH)₂) or their esters.[4] Unlike organostannanes, these boron reagents are not sufficiently nucleophilic to transmetalate directly. They require activation by a base.[5] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center.

Suzuki_Cycle cluster_activation Boron Activation R_2-B(OH)_2 R_2-B(OH)_2 R_2-B(OH)_3^- R_2-B(OH)_3^- R_2-B(OH)_2->R_2-B(OH)_3^- Base (e.g., OH^-) R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X R_2-B(OH)_3^-->R_1-Pd(II)L_n-X Pd(0)L_n Pd(0)L_n Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation R_1-Pd(II)L_n-R_2->Pd(0)L_n Reductive Elimination R_1-R_2 R_1-R_2 R_1-Pd(II)L_n-R_2->R_1-R_2

Caption: Catalytic cycle of the Suzuki cross-coupling reaction, highlighting base activation.

This necessity for a base is a critical distinction. While it can limit compatibility with base-sensitive substrates, the benefits of using organoboron reagents are substantial, particularly concerning toxicity and environmental impact.[4]

Head-to-Head Comparison: A Data-Driven Analysis

The choice between Stille and Suzuki coupling hinges on a careful evaluation of several factors, from the nature of the substrates to practical considerations like cost and safety.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organoboron (R-B(OH)₂, R-B(OR)₂, R-BF₃K)
Toxicity Profile High. Organotins are neurotoxins and immunotoxins.[6][7][8]Low. Boronic acids and their byproducts are generally non-toxic.[4]
Need for Base Generally NoYes. Required to form the active boronate species.[5]
Functional Group Tolerance Excellent. Absence of base makes it ideal for sensitive substrates.[2][3]Very good, but can be limited by base-sensitive groups (e.g., esters, enolizable ketones).[9]
Byproduct Removal Difficult. Tin byproducts are often nonpolar and hard to separate.[10]Easy. Boron byproducts are water-soluble and removed by aqueous workup.[4]
Reaction Conditions Mild, but often requires heating.Often very mild; many reactions proceed at room temperature.[5] Can be run in aqueous or biphasic systems.[4]
Cost & Availability Organostannanes can be expensive.[11]Boronic acids are generally inexpensive and widely available.[4][11]
Common Side Reactions Homocoupling of the organostannane.[12]Protodeboronation (loss of the boron group), especially in aqueous environments.[13]
Performance Under Pressure: A Case Study

Experimental data often reveals nuances that broad statements cannot capture. A 2023 study on the functionalization of diazocines provides a direct comparison of the two methods for several heterocyclic substrates.

Coupling PartnerStille Coupling YieldSuzuki Coupling Yield
2-Bromothiophene94%66%
3-Bromothiophene90%57%
3-Bromopyridine91%60%
4-Bromopyridine56% (at 100°C)0% (standard conditions)
(Data sourced from Walther et al., RSC Advances, 2023.[14])

In this specific context, the Stille reaction consistently delivered superior yields.[14] For the particularly challenging 4-bromopyridine substrate, the Stille coupling required more forcing conditions but still provided the product, whereas the Suzuki coupling failed under standard protocols.[14] This demonstrates a key takeaway: for complex, electron-poor, or otherwise challenging heterocyclic systems, the Stille coupling can be more robust and reliable.[15]

Experimental Protocols & Workflow

A self-validating protocol is crucial for reproducible results. Below are representative, detailed procedures for both couplings.

General Experimental Workflow

The laboratory workflow for both reactions is broadly similar, differing primarily in the workup stage.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (Halide, Organometallic, Catalyst, Ligand, Base) B Add Anhydrous Solvent A->B C Degas Mixture (N2 or Ar purge) B->C D Heat to Target Temperature C->D E Monitor by TLC or LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Column Chromatography H->I

Caption: General laboratory workflow for a cross-coupling reaction.

Protocol 1: Representative Stille Coupling

Reaction: Coupling of 1-iodonaphthalene with vinyltributyltin.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add 1-iodonaphthalene (254 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Nucleophile Addition: Add vinyltributyltin (349 mg, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL). To remove tin byproducts, stir the solution vigorously with a 1 M aqueous solution of KF for 1 hour.

  • Purification: Separate the organic layer, wash with brine, and dry over MgSO₄. Concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography to yield 1-vinylnaphthalene.

Protocol 2: Representative Suzuki Coupling

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

  • Preparation: To a round-bottom flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add a solvent mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 4-methylbiphenyl.

Conclusion: Selecting the Right Tool for the Job

Both the Stille and Suzuki reactions are exceptionally powerful and versatile methods for C-C bond formation. The choice is not a matter of which is "better," but which is better suited for the specific synthetic challenge at hand.

  • Choose the Suzuki Coupling for:

    • "Green" Chemistry: When low toxicity and environmental impact are paramount.[4]

    • Cost-Effectiveness: For large-scale synthesis where reagent cost is a major factor.[4]

    • Ease of Purification: When rapid removal of byproducts is necessary, especially in medicinal chemistry library synthesis.[4]

    • Mild Conditions: For substrates that are thermally sensitive but can tolerate mild bases.

  • Choose the Stille Coupling for:

    • Maximum Functional Group Tolerance: When working with highly functionalized, complex molecules containing base-sensitive groups.[2]

    • Challenging Substrates: For coupling partners that are known to be difficult in Suzuki reactions (e.g., some electron-deficient heterocycles).[14][15]

    • Robustness and Reliability: In late-stage total synthesis where maximizing yield and avoiding side reactions is more critical than the toxicity profile of the reagents.[2]

Ultimately, a deep understanding of the mechanistic nuances and practical limitations of both reactions empowers the modern chemist to design more efficient, robust, and safer synthetic routes, accelerating the discovery and development of new medicines and materials.

References

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17020-17028. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Chemistry, 23(2), 128-139. Available at: [Link]

  • VIPEr (Virtual Inorganic Pedagogical Electronic Resource). (n.d.). The Stille Reaction. Retrieved from [Link]

  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Available at: [Link]

  • Pediaa. (2020). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Chemical Society Reviews, 36(8), 1173-1193. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

  • Simply Drug Discovery. (2024, March 31). Is the Stille Reaction Useful? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2025, August 5). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diagnosis and treatment of organotin poisoned patients. PMC. Retrieved from [Link]

  • REWE Group. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Prenylated Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Allure of Prenylated Natural Products

Prenylated natural products represent a vast and structurally diverse class of molecules synthesized by plants, fungi, and bacteria.[1][2] The defining feature of these compounds is the covalent attachment of one or more isoprenoid units—typically five-carbon (C5) prenyl, ten-carbon (C10) geranyl, or fifteen-carbon (C15) farnesyl moieties—to a core scaffold, which can range from simple phenols and indoles to complex polyketides.[3] This lipophilic prenyl tail is far from a simple decoration; it often dramatically enhances the biological activity of the parent molecule, facilitating membrane anchoring, protein-protein interactions, and overall bioavailability.[4][5] Consequently, these compounds are a fertile ground for drug discovery, with demonstrated antibacterial, anti-inflammatory, and anti-tumor properties.[3][6]

However, the very features that make these molecules biologically potent also render them synthetically challenging. The chief obstacle in their chemical synthesis is achieving precise control over the regioselectivity and, in many cases, the stereoselectivity of the prenyl group installation. Nature accomplishes this with exquisite precision using a suite of enzymes known as prenyltransferases.[6] Synthetic chemists, in contrast, must navigate the complexities of reactive carbocations, competing nucleophilic sites on the substrate, and the potential for unwanted side reactions.

This guide provides a comparative analysis of the primary synthetic strategies employed to construct prenylated natural products. We will move beyond a simple recitation of methods to dissect the underlying causality of experimental choices, offering a framework for selecting and validating the optimal route for a given target. We will compare classical electrophilic substitutions, modern transition-metal-catalyzed approaches, and elegant biocatalytic methods, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Comparative Analysis of Core Synthetic Strategies

The successful synthesis of a prenylated natural product hinges on the strategic choice of how and when to install the isoprenoid side chain. The four dominant strategies—classical Friedel-Crafts alkylation, transition-metal catalysis, biocatalysis, and emerging photoredox methods—each offer a distinct profile of advantages and disadvantages regarding scope, selectivity, and reaction conditions.

Logical Flow of Synthetic Strategy Selection

Caption: A decision-making workflow for selecting a synthetic strategy.

Strategy 1: Classical Friedel-Crafts Alkylation

This represents the most traditional approach to forming a carbon-carbon bond between an aromatic ring and a prenyl source. The core principle involves the generation of a prenyl carbocation (or a related electrophilic species) from a precursor like prenyl bromide or isoprene, facilitated by a Lewis acid, which then undergoes electrophilic aromatic substitution.

Causality Behind Experimental Choices: The choice of Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃) is critical; stronger Lewis acids can increase reaction rates but may also lead to undesired side reactions like cyclization of the prenyl chain or rearrangement of the carbocation intermediate. The solvent choice is equally important, as it must solubilize the reagents without coordinating too strongly to the Lewis acid, which would deactivate it.

Advantages:

  • Simplicity: The reactions are conceptually straightforward and often require simple starting materials.

  • Cost-Effective: Reagents and catalysts are generally inexpensive and readily available.

Limitations:

  • Poor Regioselectivity: For substrates with multiple potential sites of attack (e.g., phenols, indoles), this method often yields a mixture of C- and O-alkylated products, as well as ortho- and para-isomers, which are difficult to separate.

  • Harsh Conditions: The use of strong acids limits functional group tolerance, precluding sensitive functionalities on the substrate.

  • Rearrangements: The intermediate prenyl carbocation is prone to Wagner-Meerwein rearrangements, leading to undesired constitutional isomers.

Representative Protocol: Lewis Acid-Catalyzed Prenylation of a Phenol

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the solution to 0 °C or -78 °C in an appropriate bath to control the initial exothermic reaction and minimize side products.

  • Catalyst Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise via syringe. Stir for 15 minutes.

  • Prenyl Source Addition: Add the prenylating agent (e.g., prenyl bromide, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to separate the desired product from isomers and starting material.

Data Summary: Comparison of Lewis Acids in Phenol Prenylation

Lewis Acid (1.1 equiv)SolventTemp (°C)Time (h)Yield (%)Ortho:Para RatioC- vs. O-Alkylation
BF₃·OEt₂CH₂Cl₂0 to RT4653:1>95% C-alkylation
AlCl₃CS₂02501:2>95% C-alkylation
Sc(OTf)₃CH₃NO₂RT12755:1>98% C-alkylation
No CatalystN/ART24<5N/AN/A

Note: Data are representative and will vary based on the specific phenol substrate.

Strategy 2: Transition-Metal Catalysis

To overcome the selectivity issues inherent in Friedel-Crafts chemistry, researchers have turned to transition-metal catalysis.[7] These methods offer unparalleled control over bond formation by orchestrating the coupling partners within the coordination sphere of a metal center, such as palladium, iridium, or rhodium.[8][9]

Sub-Strategy A: C-H Activation and Functionalization

This modern approach is highly atom-economical as it avoids the need for pre-functionalization (e.g., halogenation or borylation) of the aromatic substrate.[10] A directing group on the substrate (e.g., an amide or pyridine) coordinates to the metal catalyst, positioning it to selectively cleave a specific C-H bond (typically ortho to the directing group) and initiate the catalytic cycle.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and oxidant is paramount. Cationic iridium or rhodium complexes are often effective.[11] The ligand tunes the steric and electronic properties of the metal center, influencing both reactivity and selectivity. An oxidant is often required to regenerate the active catalytic species.

Advantages:

  • High Regioselectivity: Directed C-H activation provides excellent control, often yielding a single regioisomer.

  • Atom Economy: Avoids stoichiometric byproducts from pre-functionalization steps.

  • Milder Conditions: Reactions often proceed under much milder conditions than classical methods.

Limitations:

  • Directing Group Requirement: The substrate must often contain a suitable directing group, which may need to be installed and later removed.

  • Catalyst Cost: Precious metal catalysts can be expensive.

Representative Protocol: Iridium-Catalyzed C-H Prenylation of a Benzamide [11]

  • Catalyst Pre-formation: In a glovebox, charge a vial with [Ir(cod)₂]BArF (Iridium catalyst, 5 mol %), rac-BINAP (ligand, 5.5 mol %), and the benzamide substrate (1.0 equiv).

  • Reagent Addition: Add anhydrous THF as the solvent, followed by 1,1-dimethylallene (the prenyl source, 2.0 equiv).

  • Reaction: Seal the vial and heat to 120 °C for 24 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the ortho-prenylated product.

Sub-Strategy B: Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki or Negishi couplings, involve the reaction of an organometallic reagent with an organic halide. For prenylation, this typically involves coupling a prenyl-organometallic species with an aryl halide or triflate. A key variation is the Tsuji-Trost reaction, which couples a nucleophile with a π-allyl metal complex.

Advantages:

  • Excellent Regiocontrol: The position of the prenyl group is precisely determined by the position of the halide/triflate on the aromatic ring.

  • Broad Scope: A wide variety of functional groups are tolerated.

Limitations:

  • Pre-functionalization: Requires the synthesis of both the aryl halide/triflate and the prenyl-organometallic reagent, adding steps to the overall sequence.

  • Linear vs. Branched Selectivity: The use of allylic precursors can lead to mixtures of linear (prenyl) and branched (reverse-prenyl or γ-prenyl) products, although ligand and metal choice can often control this outcome.

Data Summary: Comparison of Transition-Metal Prenylation Methods

MethodCatalyst SystemKey FeatureTypical Yield (%)Regioselectivity
C-H Activation [Ir(cod)₂]BArF / rac-BINAPDirect functionalization of C-H bond70-90Excellent (ortho-selective)
Suzuki Coupling Pd(PPh₃)₄ / BaseAryl-boronic acid + Prenyl-halide65-85Excellent (defined by halide)
Tsuji-Trost Pd₂(dba)₃ / LigandAryl-nucleophile + Prenyl-carbonate75-95Controllable (linear vs. branched)

Strategy 3: Biocatalytic and Chemoenzymatic Synthesis

This strategy emulates nature's approach by using isolated enzymes or whole-cell systems to perform the prenylation reaction. Prenyltransferase (PT) enzymes are particularly valuable, as they recognize specific sites on a substrate and transfer an isoprenoid diphosphate (e.g., DMAPP, GPP, FPP) with perfect fidelity.[6]

Causality Behind Experimental Choices: The primary choice is the enzyme itself. Different classes of PTs exhibit distinct substrate specificities and install the prenyl group at different positions (e.g., on oxygen, nitrogen, or carbon atoms, often at specific, non-activated positions on an aromatic ring).[12] The reaction is typically run in an aqueous buffer at or near physiological pH and temperature to maintain enzyme stability and activity.

Advantages:

  • Unmatched Selectivity: Enzymes provide virtually perfect regio- and stereoselectivity, eliminating isomeric mixtures.[12]

  • Green Chemistry: Reactions are run in water under mild conditions, avoiding harsh reagents and organic solvents.

  • Access to "Impossible" Isomers: Enzymes can often generate products that are extremely difficult or impossible to access via traditional chemical synthesis.

Limitations:

  • Substrate Scope: Wild-type enzymes often have a narrow substrate scope, although protein engineering can broaden their utility.[13]

  • Enzyme Availability: The required enzyme may need to be expressed and purified, which can be a time-consuming process.

  • Cofactor Cost: The isoprenoid diphosphate substrates (e.g., DMAPP) can be expensive.

Workflow for Biocatalytic Prenylation

Caption: A standard workflow for a chemoenzymatic prenylation reaction.

Representative Protocol: 4-DMATS-Catalyzed Prenylation of Tryptophan [12]

  • Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture in Tris-HCl buffer (50 mM, pH 7.5) containing MgCl₂ (5 mM).

  • Add Reagents: Add L-tryptophan (substrate, 1 mM), dimethylallyl pyrophosphate (DMAPP, prenyl donor, 1.5 mM), and the purified 4-dimethylallyltryptophan synthase (4-DMATS) enzyme (1-5 µM).

  • Incubation: Incubate the reaction at 30-37 °C for 4-24 hours.

  • Quenching: Stop the reaction by adding an equal volume of methanol or by acidifying with formic acid.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant directly by High-Performance Liquid Chromatography (HPLC) to determine conversion and yield.

  • Scale-up and Purification: For preparative scale, the reaction can be scaled up. After quenching, the product is typically extracted with an organic solvent like ethyl acetate and purified by preparative HPLC or flash chromatography.

Strategy 4: Emerging Methods - Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[14] This approach opens up new avenues for bond construction that are complementary to traditional two-electron pathways.[15][16]

Causality Behind Experimental Choices: The selection of the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is crucial, as its excited-state redox potential must be sufficient to engage the substrate in the desired SET process. The choice of light source (typically a blue LED) must match the absorption spectrum of the photocatalyst.

Advantages:

  • Extremely Mild Conditions: Reactions are often run at room temperature, showing exceptional tolerance for sensitive functional groups.

  • Novel Reactivity: Enables transformations that are difficult to achieve with other methods, such as the coupling of radical precursors.

Limitations:

  • Mechanistic Complexity: The radical pathways can sometimes be complex and lead to unexpected side products.

  • Specialized Equipment: Requires a photoreactor or a well-defined light source setup.

While direct photoredox prenylation is still an emerging area, its principles are being applied to syntheses that generate key intermediates for accessing prenylated natural products. For instance, photoredox/nickel dual catalysis can be used for decarboxylative arylations to build complex scaffolds prior to a separate prenylation step.[15]

Validation and Characterization: Confirming Synthetic Success

Regardless of the chosen route, rigorous validation of the final product's structure is non-negotiable. The primary challenge is unambiguously confirming the point of attachment and, if applicable, the stereochemistry of the newly installed prenyl group.

Standard Validation Workflow
  • Purification: The crude reaction mixture is first purified to homogeneity. This is typically achieved using flash column chromatography followed by preparative HPLC if necessary.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm that the isolated compound has the correct elemental composition and molecular weight.

  • NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H and ¹³C NMR: Confirm the presence of all expected protons and carbons in the molecule. The chemical shifts of the vinylic proton and methyl groups of the prenyl chain are characteristic.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A key experiment is the HMBC (Heteronuclear Multiple Bond Correlation) , which shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the benzylic-type protons of the prenyl group (the -CH₂- attached to the aromatic ring) and the aromatic carbons will definitively prove the site of C-prenylation.

    • NOESY/ROESY: For stereochemistry and confirming regiochemistry, the Nuclear Overhauser Effect (NOE) is invaluable. An NOE correlation between the prenyl -CH₂- protons and an ortho-proton on the aromatic ring provides unambiguous proof of the attachment point.

Case Studies: Head-to-Head Comparison in Total Synthesis

Examining the total synthesis of complex natural products reveals how these different strategies are applied in practice.

Case Study 1: Bakuchiol

Bakuchiol is a meroterpenoid phenol with a single chiral quaternary center.[17] Its synthesis is a benchmark for methods that can construct such sterically congested centers.

  • Classical Approaches (1973-1999): Early syntheses often relied on multi-step sequences involving classical alkylations and rearrangements, sometimes with low overall yields and requiring chiral starting materials or auxiliaries to set the stereocenter.[18][19]

  • Modern Asymmetric Methods: More recent syntheses have employed powerful asymmetric reactions. For example, one approach uses a highly diastereoselective conjugate addition of a divinylcuprate to a chiral oxazolidinone to efficiently create the all-carbon quaternary center.[19] This highlights a shift from direct, often unselective prenylation to a more controlled, convergent strategy where the chiral core is built first.

Synthesis Comparison for (+)-Bakuchiol

Strategy HighlightKey ReactionOverall StepsOverall Yield (%)Reference
Chiral AuxiliaryDiastereoselective alkylation of a cyclohexenone~165Asaoka, 1999[18]
Conjugate AdditionDiastereoselective conjugate addition of a divinylcuprate~10~15Kocienski, 2001[19]
Case Study 2: Hyperforin

Hyperforin is a formidable synthetic target, featuring a densely substituted bicyclo[3.3.1]nonane core, three quaternary centers, and four prenyl groups.[20][21][22] Its synthesis demands exceptional control over both framework construction and appendage installation.

  • Biomimetic Approach (Shibasaki, 2010): A very long synthesis (51 steps) that sought to mimic the proposed biosynthetic pathway.[21]

  • Epoxide-Opening Cascade (Baran, 2012): A landmark synthesis that utilized a Lewis acid-catalyzed epoxide-opening cascade to construct the bicyclic core and set two key quaternary stereocenters in a single step, drawing inspiration from biosynthetic cyclizations.[23]

  • Diketene Annulation (Maimone, 2015): A highly efficient approach that builds the core using a novel diketene annulation and an oxidative rearrangement, demonstrating how new reaction discovery can dramatically shorten synthetic routes.[20][22][24]

These syntheses illustrate a crucial point: for highly complex targets, direct installation of all prenyl groups is often not feasible. Instead, the core is constructed using powerful C-C bond-forming reactions, with the prenyl groups being introduced at strategic stages.

Conclusion and Future Outlook

The synthesis of prenylated natural products has evolved from a field dominated by the often-unpredictable Friedel-Crafts reaction to one where precision and efficiency are paramount.

Final Strategy Comparison:

StrategyPrimary AdvantagePrimary DisadvantageBest For...
Friedel-Crafts Simplicity, low costPoor regioselectivitySimple, robust, achiral aromatic scaffolds.
Transition-Metal Excellent regioselectivityCatalyst cost, pre-functionalizationComplex molecules requiring precise control.
Biocatalysis Perfect stereo/regioselectivityLimited substrate scope, enzyme access"Green" synthesis, accessing unique isomers.
Photoredox Exceptionally mild conditionsMechanistic complexity, emerging fieldSubstrates with sensitive functional groups.

The future of this field lies in synergy. We are already seeing the rise of chemoenzymatic approaches, where chemical synthesis is used to create novel substrates that are then accepted by engineered enzymes for precise prenylation.[25][26] The integration of C-H activation with biocatalysis could provide powerful and streamlined routes to novel bioactive compounds. As our understanding of catalysis—be it metallic, enzymatic, or photocatalytic—deepens, our ability to construct these vital natural products will continue to expand, paving the way for the next generation of therapeutics.[27][28]

References

  • Paulsel, T. Q., & Williams, G. J. (2023). Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products. Chembiochem, 24(21), e202300386. [Link]

  • Rashid, F., et al. (2024). Engineering protein prenylation: an emerging tool for selective protein modification. RSC Chemical Biology. [Link]

  • Murray, J. (n.d.). Chemoenzymatic Synthesis of Natural Products. Supervisor Connect, The University of Manchester. [Link]

  • Wang, K., & Ohnuma, S. (2019). Structure, catalysis, and inhibition mechanism of prenyltransferase. Protein Science, 28(4), 717-731. [Link]

  • Zhang, L., et al. (2021). A comprehensive review: Biological activity, modification and synthetic methodologies of prenylated flavonoids. European Journal of Medicinal Chemistry, 223, 113649. [Link]

  • Ortega, M. A., & van der Donk, W. A. (2021). Engineering of new-to-nature ribosomally synthesized and post-translationally modified peptide natural products. Current Opinion in Biotechnology, 69, 176-185. [Link]

  • Poulter, C. D. (2012). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Methods in Enzymology, 515, 69-90. [Link]

  • Li, L., & Gademann, K. (2021). Catalytic prenylation and reverse prenylation of aromatics. Trends in Chemistry, 3(11), 935-948. [Link]

  • Wikipedia. (n.d.). Post-translational modification. Wikipedia. [Link]

  • S, S., & G, S. (2017). Prenylation of Natural Products: An Overview. IntechOpen. [Link]

  • Nguyen, U. T., & Distefano, M. D. (2017). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology, 12(10), 2515-2527. [Link]

  • Zhang, F., Zhao, D., Wu, Y., & Li, L. (2025). Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity. Natural Product Reports. [Link]

  • Macikenas, D., et al. (2022). Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches. RSC Advances, 12, 9463-9475. [Link]

  • Zhang, Z., & Distefano, M. D. (2015). Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications. Bioconjugate Chemistry, 26(7), 1256-1271. [Link]

  • Wikipedia. (n.d.). Photoredox catalysis. Wikipedia. [Link]

  • Ting, C. P., & Maimone, T. J. (2015). Total Synthesis of Hyperforin. Journal of the American Chemical Society, 137(33), 10516-10519. [Link]

  • Westrich, J., et al. (2020). Regioselective Biocatalytic C4‐Prenylation of Unprotected Tryptophan Derivatives. Advanced Synthesis & Catalysis, 362(13), 2724-2729. [Link]

  • Colby, D. A., et al. (2009). Direct Prenylation of Aromatic and α,β-Unsaturated Carboxamides via Iridium Catalyzed C-H Oxidative Addition-Allene Insertion. Journal of the American Chemical Society, 131(38), 13596-13597. [Link]

  • Deni, S. R., & Bräse, S. (2018). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. ACS Catalysis, 8(11), 10587-10626. [Link]

  • Harvey, C. J. B., & Tang, Y. (2012). Synthetic Biology in Natural Product Biosynthesis. Methods in Enzymology, 517, 247-277. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Bakuchiol Derivatives as Potent Anti-inflammatory Agents in Vitro and in Vivo. Journal of Natural Products, 85(2), 341-351. [Link]

  • van der Heijden, J., et al. (2019). Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Journal of the American Chemical Society, 141(36), 14087-14092. [Link]

  • Ziegler, S., et al. (2021). Iridium-Catalyzed Regio- and Enantioselective Reverse Prenylation of Tryptamines and Other 3-Substituted Indoles. Journal of the American Chemical Society, 143(30), 11504-11510. [Link]

  • Macmillan Group. (2023). Total Synthesis of Hyperforin. Macmillan Group Meeting. [Link]

  • Wikipedia. (n.d.). Prenylation. Wikipedia. [Link]

  • Professor Dave Explains. (2024). Introduction to Transition Metal Catalysis. YouTube. [Link]

  • Tu, J., et al. (2023). From Photoredox Catalysis to the Direct Excitation of EthynylBenziodoXolones: Accessing Alkynylated Quaternary Carbons from Alcohols via Oxalates. ChemRxiv. [Link]

  • Ramachandran, R., et al. (2024). Updates on protein-prenylation and associated inherited retinopathies. Frontiers in Cell and Developmental Biology, 12, 1359521. [Link]

  • Borges, A., et al. (2022). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules, 27(19), 6245. [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4059. [Link]

  • Ting, C. P., & Maimone, T. J. (2015). Total synthesis of hyperforin. Journal of the American Chemical Society, 137(33), 10516-10519. [Link]

  • Sparling, B. A., & Baran, P. S. (2012). Enantioselective Total Synthesis of Hyperforin. Journal of the American Chemical Society, 134(1), 532-535. [Link]

  • Organic Chemistry. (2020). Basic Introduction to Photo-redox catalysis. YouTube. [Link]

  • Kocienski, P., et al. (2001). A Short Synthesis of (+)-Bakuchiol. Synlett, 2001(1), 46-48. [Link]

  • Margrey, K. A., & Nicewicz, D. A. (2016). A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. Accounts of Chemical Research, 49(9), 1997-2006. [Link]

  • Wikipedia. (n.d.). Bakuchiol. Wikipedia. [Link]

  • Cazzaniga, E., et al. (2022). Prenylation Defects and Oxidative Stress Trigger the Main Consequences of Neuroinflammation Linked to Mevalonate Pathway Deregulation. Antioxidants, 11(8), 1461. [Link]

  • Afonso, C. A. M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 118. [Link]

  • OpenChemHub. (2024). Selected applications of C-H activation. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). Transition Metal Catalysis! Mechanism Monday #39. YouTube. [Link]

  • Gorgas, N., et al. (2021). Mn-Catalyzed Regioselective Alkene Hydrosilylation: from Mechanism Investigation to the Design of a pre-Catalyst Candidate. ChemRxiv. [Link]

Sources

Spectroscopic Comparison of Synthetic vs. Natural Prenylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioequivalence" Trap

In drug development and nutraceutical verification, "prenylated" compounds (e.g., prenylflavonoids like 8-prenylnaringenin or xanthohumol) represent a critical challenge.[1] While the core pharmacophore may appear identical in 2D representations, the origin of the molecule—biosynthetic (enzymatic) vs. chemical synthesis—imparts distinct spectroscopic fingerprints.

This guide provides a technical framework to objectively distinguish these sources. The core thesis is that synthetic routes (typically Lewis acid-catalyzed alkylation) inherently produce regio-isomeric mixtures and racemates , whereas natural biosynthetic pathways (prenyltransferase-mediated) yield regio-specific, enantiopure products.[1]

Part 1: The Structural Divergence (Mechanism & Causality)[1]

To understand the spectroscopic differences, one must first understand the causality of formation.

  • Biosynthesis (Natural): Utilizes prenyltransferases (PTs) that attach the dimethylallyl moiety to a specific carbon (C-prenylation) or oxygen (O-prenylation) with high stereospecificity, typically yielding the (2S) enantiomer in flavanones.[1]

  • Chemical Synthesis (Synthetic): Often employs Friedel-Crafts alkylation (e.g., using prenyl bromide/alcohol and

    
     or 
    
    
    
    ).[1] This proceeds via a carbocation intermediate, leading to thermodynamic mixtures of C6-, C8-, and O-alkylated isomers, often requiring extensive purification to match the natural profile.[1]
Visualization: Biosynthetic vs. Synthetic Pathways

PrenylationPathways Precursor Flavonoid Scaffold (e.g., Naringenin) Enzyme Prenyltransferase (Enzymatic Control) Precursor->Enzyme Reagent Prenyl Donor + Lewis Acid (Thermodynamic Control) Precursor->Reagent NaturalProduct Natural Product (Regiospecific C8) (Enantiopure 2S) Enzyme->NaturalProduct Stereoselective Carbocation Carbocation Intermediate Reagent->Carbocation SyntheticMix Synthetic Output Carbocation->SyntheticMix C8 C8-Prenyl (Target) SyntheticMix->C8 Major C6 C6-Prenyl (Regioisomer) SyntheticMix->C6 Minor O_Alk O-Prenyl (Ether Impurity) SyntheticMix->O_Alk Trace Poly Poly-Prenylated Byproducts SyntheticMix->Poly Trace

Figure 1: Mechanistic divergence showing how synthetic routes generate complex impurity profiles compared to enzymatic precision.

Part 2: Mass Spectrometry (The Fragmentation Check)[1][2][3]

Mass Spectrometry (MS) provides the fastest objective filter for distinguishing C-prenylation (common in bioactive natural targets) from O-prenylation (common synthetic byproducts).[1]

The Self-Validating Rule:

  • C-Prenylation: The C-C bond is strong. Fragmentation typically involves the cleavage of the prenyl group itself.

  • O-Prenylation: The ether bond is weaker.[2] Fragmentation yields a specific neutral loss distinct from C-prenyls.[2][3]

FeatureNatural (C-Prenyl)Synthetic Impurity (O-Prenyl)Mechanism
Neutral Loss (NL) 55 or 56 Da (

or

)
68 or 69 Da (

or

)
C-C bond cleavage vs. Ether bond cleavage
RDA Fragmentation Distinct

and

ions
Similar, but ratio differsRetro-Diels-Alder cleavage of C-ring
Diagnostic Ion High abundance of

High abundance of

Loss of isobutene vs. isoprene

Experimental Insight: In ESI-MS/MS (Negative mode), if you observe a dominant loss of 68 Da , the sample likely contains significant O-alkylated synthetic impurities or is a misidentified regioisomer.[1] Natural enzymes rarely produce O-prenyl flavonoids in high abundance alongside C-prenyls without specific glycosylation patterns.[1]

Part 3: NMR Spectroscopy (The Gold Standard)[1]

While MS filters impurities, NMR confirms the regiochemistry (position of attachment).[1]

1. Distinguishing C6 vs. C8 Isomers

Synthetic prenylation of 5,7-dihydroxyflavonoids (like chrysin or naringenin) yields both C6 and C8 isomers.[1]

  • C8-Prenyl (Natural Target): The H-6 proton is isolated.[1] It appears as a singlet (or small doublet) in the aromatic region (

    
     5.9 - 6.1 ppm).[1]
    
  • C6-Prenyl (Synthetic Isomer): The H-8 proton is isolated.[1] It typically resonates slightly downfield compared to H-6 due to the deshielding effect of the carbonyl at C-4.

2. The HMBC "Kill Shot"

To definitively validate the structure, you must perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the only self-validating NMR method for prenyl attachment.

  • Protocol: Look for long-range coupling (

    
    ) between the prenyl methylene protons (
    
    
    
    ,
    
    
    ) and the aromatic carbons.[1]
  • Validation Logic:

    • If

      
       correlates to two oxygenated carbons  (C-7 and C-5 or C-9) and one non-oxygenated carbon  (C-6 or C-8), it is C-prenylated.[1]
      
    • If

      
       correlates to only one oxygenated carbon , it is likely O-prenylated (ether linkage).[1]
      
Part 4: Stereochemical Purity (Chirality)[1]

This is the most overlooked aspect in comparison guides.

  • Natural: 8-Prenylnaringenin is typically (2S)-(-).[1]

  • Synthetic: Unless asymmetric catalysis or chiral separation is used, the product is a racemate (±) .[1]

Methodology: Circular Dichroism (CD) CD spectroscopy is non-destructive and definitive for absolute configuration.[1]

  • 2S-Flavanones (Natural): Exhibit a negative Cotton effect for the

    
     transition at 320–340 nm and a positive  Cotton effect for the 
    
    
    
    transition at 280–300 nm.
  • Racemic (Synthetic): Flat CD spectrum (zero ellipticity) due to cancellation of enantiomers.[1]

Part 5: Comprehensive Analytical Protocol

Do not rely on a single method. Use this integrated workflow to validate sample origin.

Visualization: Decision Matrix

DecisionMatrix Sample Unknown Prenylated Sample MS_Step Step 1: ESI-MS/MS (Check Neutral Loss) Sample->MS_Step NL_68 NL = 68 Da (O-Prenyl) MS_Step->NL_68 Fail NL_56 NL = 56 Da (C-Prenyl) MS_Step->NL_56 Pass NMR_Step Step 2: 1H NMR & HMBC (Regio-Check) NL_56->NMR_Step Isomer_Mix Signals for H6 & H8 present (Isomer Mixture) NMR_Step->Isomer_Mix Synthetic Origin Single_Iso Single Aromatic Signal (Pure Regioisomer) NMR_Step->Single_Iso Pass Chiral_Step Step 3: Chiral LC or CD (Stereo-Check) Single_Iso->Chiral_Step Racemate Flat CD / 1:1 LC Peak (Synthetic Racemate) Chiral_Step->Racemate Synthetic Origin Enantiopure Strong Cotton Effect (Natural / Asymmetric Synth) Chiral_Step->Enantiopure Natural Origin

Figure 2: Analytical decision tree for authenticating prenylated compounds.[1]

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg of compound in

    
     (for NMR) or MeOH (for MS/CD).
    
  • MS Screening:

    • Inject into ESI-MS (Negative Mode).[1]

    • Apply Collision Induced Dissociation (CID) at 20-30 eV.[1]

    • Pass Criteria: Major fragment must correspond to

      
      .[1]
      
  • NMR Validation:

    • Acquire

      
       NMR (64 scans min).[1]
      
    • Integrate aromatic region (5.8–6.2 ppm).[1]

    • Pass Criteria: Single sharp singlet (integration 1H) indicating pure C8 or C6 substitution. No "shadow" peaks from minor isomers.

  • Chiral Analysis:

    • Run CD spectrum (200–400 nm).[1]

    • Pass Criteria: Distinct Cotton effects (non-zero baseline). If flat, the sample is synthetic racemic.

References
  • Mass Spectrometry of Prenylflavonoids

    • Title: A targeted prenylation analysis by a combination of IT-MS and HR-MS: Identification of prenyl number, configuration, and position in different subclasses of (iso)flavonoids.[1][3]

    • Source: Phytochemistry / ResearchGate[1][3]

    • URL:[Link]

  • Synthetic Challenges & Impurity Profiling

    • Title: Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study.[1]

    • Source: MDPI (Int. J. Mol.[1] Sci.)

    • URL:[Link][1]

  • Circular Dichroism for Absolute Configuration

    • Title: Circular Dichroism, a Powerful Tool for the Assessment of Absolute Configuration of Flavonoids.[4]

    • Source: Natural Product Communications / ResearchGate[1]

    • URL:[Link]

  • Biosynthetic Regiospecificity

    • Title: Phytochemistry and pharmacology of natural prenylated flavonoids.[5]

    • Source: Archives of Pharmacal Research (NIH/PMC)[1]

    • URL:[Link]

Sources

The Prenyl Advantage: A Comparative Guide to the Biological Activity of Compounds Synthesized with Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic introduction of a prenyl group [(CH₃)₂C=CHCH₂-] into a molecular scaffold can be a transformative step in elevating biological activity. This guide provides an in-depth comparison of the bioactivity of compounds synthesized using Tributyl(3-methyl-2-butenyl)tin, a key reagent in this process, against non-prenylated analogues and compounds prepared through alternative synthetic routes. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Prenylation in Drug Discovery

Prenylation, the attachment of a prenyl group, is a naturally occurring post-translational modification that can significantly enhance the therapeutic potential of a molecule.[1] This enhancement is largely attributed to an increase in the compound's lipophilicity, which can lead to improved membrane permeability and cellular uptake.[2][3] The addition of a prenyl moiety has been shown to boost a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects.[3][4]

Tributyl(3-methyl-2-butenyl)tin has emerged as a valuable reagent for introducing the prenyl group in organic synthesis, primarily through the Stille cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is favored for its mild conditions and tolerance of a wide variety of functional groups, making it a versatile tool in the synthesis of complex bioactive molecules.[7]

Comparative Analysis of Biological Activity

The true measure of a synthetic strategy lies in the biological performance of the resulting compounds. Here, we compare the bioactivity of prenylated compounds, with a focus on those synthesized using organotin reagents like Tributyl(3-methyl-2-butenyl)tin, against their non-prenylated counterparts and molecules synthesized via alternative methods.

Antimicrobial Activity: A Clear Enhancement

The introduction of a prenyl group consistently demonstrates a significant enhancement in antimicrobial activity. Non-prenylated flavonoids, for instance, often show little to no activity, whereas their prenylated derivatives exhibit moderate to high efficacy against various pathogens.[8]

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound ClassNon-Prenylated AnaloguePrenylated Derivative (Synthesized via alternative methods)Target OrganismReference
FlavanoneNaringenin (>250)8-Prenylnaringenin (31.25-62.5)Staphylococcus aureus[8]
FlavonolQuercetin (>250)8-Prenylquercetin (62.5)Candida albicans[8]
IsoflavoneGenistein (>250)8-Prenylgenistein (Inactive)Candida albicans[8]

Note: While the referenced study used an alternative prenylation method (ZnCl₂ catalyzed reaction with 3-methyl-2-buten-1-ol), the results highlight the general principle of enhanced activity upon prenylation, a key outcome also achievable with Tributyl(3-methyl-2-butenyl)tin.

The lipophilic nature of the prenyl group is believed to facilitate interaction with and disruption of the microbial cell membrane, leading to the observed antimicrobial effects.[2]

Cytotoxic Activity: A Promising Avenue for Anticancer Drug Development

The prenyl moiety has also been shown to be a critical determinant for the cytotoxic activity of various compounds against cancer cell lines.

A study on prenylated chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one core, demonstrated their potent anti-cancer properties.[4] While this review does not specify the use of Tributyl(3-methyl-2-butenyl)tin for the synthesis of all discussed compounds, it underscores the importance of the prenyl group for their bioactivity.

Another study on tributyltin(IV) complexes, which share the tributyltin moiety with our reagent of focus, showed powerful micromolar IC50 cytotoxicity values against several human cancer cell lines, including breast (MCF-7), colorectal (HCT116), and melanoma (A375).[9] These organotin compounds were found to induce a form of programmed cell death known as anoikis-like cell death, which is particularly relevant in preventing cancer dissemination.[9]

Synthesis Strategies: A Comparative Overview

The choice of synthetic route is a critical factor that influences yield, purity, and scalability. While Tributyl(3-methyl-2-butenyl)tin offers a reliable method for prenylation via the Stille coupling, alternative methods also exist.

Stille Cross-Coupling using Tributyl(3-methyl-2-butenyl)tin

This method involves the palladium-catalyzed reaction between an organic halide (or triflate) and the organostannane reagent.[5][6]

Workflow for Stille Cross-Coupling:

Stille_Coupling_Workflow Substrate Aryl/Vinyl Halide or Triflate Reaction Stille Cross-Coupling Reaction Substrate->Reaction Reagent Tributyl(3-methyl-2-butenyl)tin Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Prenylated Compound Purification->Product

Caption: General workflow for the Stille cross-coupling reaction.

Alternative Prenylation Method: Lewis Acid Catalysis

An alternative approach involves the direct alkylation of a substrate with a prenyl alcohol, such as 3-methyl-2-buten-1-ol, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[10]

Workflow for Lewis Acid-Catalyzed Prenylation:

Lewis_Acid_Prenylation_Workflow Substrate Phenolic Compound (e.g., Flavonoid) Reaction Electrophilic Aromatic Substitution Substrate->Reaction Reagent 3-methyl-2-buten-1-ol Reagent->Reaction Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Reaction Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Prenylated Compound Purification->Product

Sources

Strategic Prenylation in Drug Synthesis: A Cost-Benefit & Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of prenyl groups (dimethylallyl, geranyl, farnesyl) is a validated strategy to enhance the lipophilicity and membrane affinity of small molecule drugs—a phenomenon often termed the "hydrophobic anchor" effect. However, the synthetic installation of these groups presents a classic trade-off in process chemistry: Chemical methods offer low reagent costs but suffer from poor regiocontrol (leading to high downstream purification costs), while Biocatalytic methods offer exquisite selectivity but historically struggled with high cofactor costs and enzyme stability.

This guide provides a technical cost-benefit analysis of these strategies, supported by experimental protocols and decision-making frameworks to optimize your synthetic route.

Part 1: The Landscape of Prenylation Strategies

Traditional Chemical Synthesis (Tsuji-Trost & Lewis Acid)

Chemical prenylation relies on the electrophilic nature of prenyl halides.

  • Mechanism: Typically proceeds via an

    
     displacement (base-mediated) or formation of a 
    
    
    
    -allyl complex (metal-catalyzed).
  • The "Regioselectivity Tax": A major cost driver. For example, prenylating an indole core often yields a mixture of C3- (desired), N1-, and C2- isomers, plus "reverse" prenylation (tert-prenyl) byproducts. Separating these requires extensive silica chromatography, elevating the Environmental Factor (E-factor) and reducing effective yield.

  • Modern Solution: The Palladium-catalyzed Tsuji-Trost reaction offers improved control compared to classical base-mediated methods but remains sensitive to steric hindrance and "hard/soft" nucleophile dynamics.

Enzymatic Prenylation (Prenyltransferases)

Biocatalysis utilizes aromatic prenyltransferases (PTases) like NphB or FgaPT2 .

  • Mechanism: These enzymes utilize prenyl diphosphates (DMAPP/FPP) as donors.[1] The enzyme active site acts as a chaperone, stabilizing the carbocation intermediate and directing it to a specific nucleophilic site on the substrate (Friedel-Crafts alkylation equivalent).

  • The "Cofactor Tax": DMAPP and FPP are expensive to buy ($> $1000/g).

  • Solution: In situ cofactor regeneration systems or "one-pot" coupled enzyme cascades (e.g., using kinases to phosphorylate cheap prenyl alcohols) have reduced this cost barrier by >90%.

Late-Stage Functionalization (LSF)

A hybrid approach utilizing C-H activation (often Pd(II) or Ru(II)) to install prenyl groups on fully assembled drug scaffolds. This is high-risk, high-reward, ideal for diversifying lead compounds without de novo synthesis.

Part 2: Comparative Data Analysis

The following table summarizes the performance metrics based on recent field data and techno-economic analyses.

MetricChemical (Tsuji-Trost)Enzymatic (PTase)Late-Stage C-H Activation
Regioselectivity Moderate (3:1 to 10:1)Very High (>95:1)High (Directed by DG)
Reagent Cost Low (Prenyl Bromide)High (FPP/DMAPP)*High (Pd catalysts/Ligands)
Purification Cost High (Isomer separation)Low (Filtration/Extraction)Moderate
Scalability High (kg to ton)Medium (g to kg)Low (mg to g)
E-Factor (Waste) High (Solvents/Silica)Low (Water/Buffer)Moderate
Reaction Time 2 - 12 Hours12 - 48 Hours24 - 72 Hours

*Note: Enzymatic reagent cost drops to "Medium" if coupled with cofactor regeneration systems.

Part 3: Visualizing the Decision Process

Strategic Decision Matrix

Use this logic flow to select the optimal strategy for your specific substrate.

DecisionMatrix Start Start: Select Substrate Complexity Is the Scaffold Complex (Late-Stage)? Start->Complexity Regio Is Regioselectivity Critical? Complexity->Regio No (Building Block) Method_CH Use C-H Activation (Pd/Ru Catalysis) Complexity->Method_CH Yes (Drug Analog) Scale Target Scale? Regio->Scale No (Separable) Method_Enz Use Biocatalysis (Prenyltransferases) Regio->Method_Enz Yes (Specific Isomer) Scale->Method_Enz <100 g Method_Chem Use Chemical Synthesis (Tsuji-Trost/Base) Scale->Method_Chem >1 kg

Figure 1: Decision matrix for selecting prenylation strategies based on substrate complexity, selectivity requirements, and scale.

Mechanistic Comparison

Understanding the fundamental difference in activation modes explains the selectivity gap.

Mechanism cluster_0 Chemical (Tsuji-Trost) cluster_1 Enzymatic (PTase) Chem_Start Prenyl Halide + Pd(0) Pi_Allyl Pd-Pi-Allyl Complex (Electrophile) Chem_Start->Pi_Allyl Attack Nucleophilic Attack (Steric Control) Pi_Allyl->Attack Chem_Prod Mixture of Isomers (Linear/Branched) Attack->Chem_Prod Enz_Start DMAPP + Enzyme Carbo Carbocation Pair (Chaperoned by Active Site) Enz_Start->Carbo Enz_Prod Single Regioisomer Carbo->Enz_Prod Docking Substrate Docking (Specific Orientation) Docking->Carbo Co-binding

Figure 2: Mechanistic divergence. Chemical methods rely on steric control of the Pi-Allyl complex, while enzymes stabilize a carbocation in a rigid pocket to enforce selectivity.

Part 4: Validated Experimental Protocols

Protocol A: Chemical - Pd-Catalyzed Indole Prenylation (Tsuji-Trost)

Best for: Early-stage building blocks where chromatography is acceptable.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Prenyl Source: Prenyl methyl carbonate (1.2 equiv) — Preferred over halides for atom economy.

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) — Crucial for regioselectivity (C3 vs N1).

  • Base:

    
     (aqueous, 0.5M)
    

Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with Indole,

    
    , and Xantphos.
    
  • Solvation: Add degassed THF (0.2 M concentration relative to indole). Stir for 10 mins to form the active catalyst complex (solution turns from dark purple to orange/yellow).

  • Addition: Add Prenyl methyl carbonate followed by aqueous

    
    .
    
  • Reaction: Seal and heat to 50°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Expect ~10-15% N-prenylated byproduct.

Protocol B: Chemoenzymatic - "One-Pot" Prenylation with Cofactor Regeneration

Best for: Late-stage functionalization or complex natural products.

System Overview: instead of adding expensive DMAPP, we add cheap Prenol and use a kinase cascade to generate DMAPP in situ.

Reagents:

  • Substrate: Flavonoid/Peptide (10 mM)

  • Prenyl Source: Prenol (20 mM)

  • Enzymes:[1][2][3][4][5]

    • PTase (e.g., NphB or FgaPT2, 1-5 µM)

    • Kinase: Hydroxyethylthiazole kinase (ThiM, 5 µM) — Phosphorylates Prenol.

  • Cofactor Support: ATP (5 mM),

    
     (10 mM).
    

Workflow:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM

    
    .
    
  • Cocktail Assembly: Dissolve ATP and Prenol in the buffer. Add the substrate (from a DMSO stock, final DMSO < 5%).

  • Initiation: Add the enzyme mix (ThiM + PTase).

  • Incubation: Incubate at 30°C with gentle shaking (200 rpm) for 16-24 hours.

  • Validation: Quench a 50 µL aliquot with 50 µL MeOH. Centrifuge and analyze via HPLC.

  • Workup: Extract with EtOAc. The aqueous phase retains the enzymes and unused ATP (recyclable in flow systems).

  • Result: Typically >95% conversion to the C-prenylated product with no N/O-alkylation byproducts.

Part 5: References

  • Cost-Benefit Analysis of Enzymatic Processes. Infinita Biotech. Available at: [Link]

  • Late-Stage C-H Activation of Drug Molecules with Pd(II) Catalysis. Chemistry - A European Journal (2023). Available at: [Link]

  • Enzymatic Prenylation and Oxime Ligation for Protein-Drug Conjugates. Angewandte Chemie (2015). Available at: [Link]

  • Tsuji-Trost Reaction Mechanism and Scope. Organic Chemistry Portal. Available at: [Link]

  • Transition State Analysis of Enzymatic Prenylation. NIH / PMC (2015). Available at: [Link]

  • Molecular basis for the broad substrate selectivity of a peptide prenyltransferase. PNAS (2025). Available at: [Link] (Contextual citation from search results).

Sources

Limitations of using Tributyl(3-methyl-2-butenyl)tin in complex molecule synthesis

[1][2]

Executive Summary

Tributyl(3-methyl-2-butenyl)tin (also known as Prenyltributylstannane ) was once a cornerstone reagent for introducing prenyl groups into complex natural products via Stille cross-couplings or Lewis acid-mediated allylations (Hosomi-Sakurai type).[1][2][3] However, its utility in modern drug discovery is increasingly questioned.[1][2]

While it offers high nucleophilicity and compatibility with neutral reaction conditions, this reagent suffers from three critical limitations: unpredictable regiocontrol (


- vs. 

-attack)
severe neurotoxicitypersistent purification difficulties11
Mechanistic Profile & Regioselectivity Challenges

The most significant chemical limitation of prenyltributylstannane is the difficulty in controlling the site of bond formation.[2] The prenyl group is an ambident nucleophile, capable of reacting at either the


12
The

vs.

Dilemma[2]
  • Thermal/Stille Conditions: Under standard Pd-catalyzed Stille conditions, the reaction often proceeds via a transmetallation step that can scramble the geometry.[2] While linear (

    
    ) products are often desired for simple prenylation, the steric bulk of the tributyltin group and the stability of the 
    
    
    -allyl palladium intermediate often bias the reaction toward mixtures or the branched (
    
    
    ) product.[2]
  • Lewis Acid Conditions (Hosomi-Sakurai): When used with aldehydes or acetals under Lewis acid catalysis, the reaction proceeds almost exclusively via an

    
     mechanism (open transition state), resulting in 
    
    
    -addition
    (reverse prenylation).[1] This makes the reagent unsuitable for synthesizing linear prenylated compounds under these conditions.[1][2]
Visualization: Mechanistic Divergence

The following diagram illustrates the competing pathways that lead to product mixtures or undesired regioisomers.

RegioselectivityReagentPrenyltributylstannanePd_PathPd(0) Catalysis(Stille)Reagent->Pd_PathLA_PathLewis Acid(Hosomi-Sakurai)Reagent->LA_PathElectrophileElectrophile (R-X or R-CHO)Electrophile->Pd_PathElectrophile->LA_PathAlpha_ProdAlpha-Product(Linear Prenyl)Often Minor/MixturePd_Path->Alpha_Prod Steric/Ligand DependentGamma_ProdGamma-Product(Reverse Prenyl)Major Product (SE2')Pd_Path->Gamma_Prod Common Side ReactionLA_Path->Gamma_Prod Exclusive (SE2')

Figure 1: Divergent reaction pathways showing the inherent bias toward

1
The Toxicity & Purification Bottleneck

Beyond chemistry, the practical handling of tributyltin reagents presents a "fatal flaw" for pharmaceutical scale-up.[2]

Toxicity Profile

Organotin compounds are potent neurotoxins and endocrine disruptors .[1][2] Tributyltin residues are regulated at the parts-per-billion (ppb) level in active pharmaceutical ingredients (APIs).[1][2]

  • Acute Toxicity: High (Oral/Dermal).[1][2]

  • Environmental: Classified as a persistent organic pollutant; highly toxic to aquatic life.[1][2]

Purification: The "Sticky Tin" Problem

Tributyltin byproducts (e.g.,


21

Protocol: Validated Tin Removal Method (KF/Silica) Use this protocol if you must use the reagent.[2]

  • Quench: Dilute reaction mixture with ether/EtOAc.

  • Treatment: Add a 10% w/w mixture of Potassium Fluoride (KF) and Silica Gel.[1][2]

  • Agitation: Stir vigorously for 30 minutes at room temperature. The fluoride binds the tin, forming an insoluble polymeric species (

    
    ).[2]
    
  • Filtration: Filter the suspension through a pad of Celite.

  • Validation: Analyze the filtrate via ICP-MS or XRF to ensure tin levels are <10 ppm.

Comparative Analysis: Stannane vs. Alternatives

For modern synthesis, Prenylboronates (e.g., pinacol esters) are the superior choice for stereocontrol and safety, while Prenylsilanes offer a middle ground.

FeaturePrenyltributylstannanePrenylboronates (Pinacol)Prenylsilanes (TMS)
Toxicity High (Neurotoxic)Low (Benign byproducts)Low
Atom Economy Poor (SnBu3 mass loss)ModerateGood
Regiocontrol Poor (

-selective in LA)
Excellent (Ligand controlled)

-selective
Stereocontrol DifficultHigh (Roush/Brown methods)Moderate
Purification Difficult (Special workup)Easy (Water soluble byproducts)Easy (Volatile byproducts)
Reaction Type Stille / Radical / LASuzuki / AllylationHosomi-Sakurai
Case Study: Total Synthesis of Tryprostatin B

The limitations of prenylstannanes are well-documented in the total synthesis of indole alkaloids like Tryprostatin B .[2]

  • The Challenge: The synthesis required the introduction of a prenyl group.[2][4]

  • The Stannane Failure: Initial attempts using prenylstannanes under standard Lewis acid conditions yielded exclusively the reverse prenyl (

    
    -adduct) isomer due to the 
    
    
    mechanism described above.[1][2]
  • The Solution: To achieve the correct regiochemistry (or to utilize the reverse prenyl group effectively), chemists often have to switch to prenyl-9-BBN or specialized prenyltrifluoroborates , which allow for predictable

    
    -addition via a closed chair-like transition state (Zimmerman-Traxler model), or accept the 
    
    
    -adduct and design the synthesis around it.[1][2]
  • Lesson: Use stannanes only if the reverse prenyl (branched) motif is explicitly required and the substrate can tolerate the difficult purification.[2]

Decision Matrix for Reagent Selection

When should you still use Tributyl(3-methyl-2-butenyl)tin? Only when specific radical pathways or neutral Stille conditions are the only option.[1][2]

DecisionTreeStartNeed to introduce Prenyl GroupQ1Is Linear (Alpha) Prenylation Required?Start->Q1Yes_LinearUse Prenylboronate(Suzuki/Allylation)Q1->Yes_LinearYesNo_BranchedIs Reverse (Gamma) Prenylation Required?Q1->No_BranchedNo (Branched OK)Q2Is substrate sensitive to Lewis Acids?No_Branched->Q2Yes_SensitiveUse Prenylstannane(Pd-Catalyzed Stille)Q2->Yes_SensitiveYes (Neutral conditions needed)No_RobustUse Prenylsilane(Hosomi-Sakurai)Q2->No_RobustNoAvoidAVOID STANNANE(Toxicity/Purification Issues)Yes_Sensitive->AvoidConsider Alternatives First

Figure 2: Decision tree for selecting prenylation reagents. Note that stannanes are rarely the first choice due to toxicity.[2]

References
  • Mechanism of the Stille Reaction: Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link[1]

  • Hosomi-Sakurai Allylation: Hosomi, A., & Sakurai, H. (1976).[1] Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters. Link

  • Toxicity of Organotins: Appel, K. E. (2004).[1] Organotin compounds: toxicokinetic aspects. Drug Metabolism Reviews. Link

  • Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004).[1] Removal of tin residues from reaction mixtures. Chemical Communications.[1][2] Link

  • Total Synthesis Application (Tryprostatin B): Gan, T., et al. (2006).[1] Total Synthesis of Tryprostatin B: Generation of a Nucleophilic Prenylating Species from a Prenylstannane. Journal of the American Chemical Society.[1][2] Link[1]

Executive Summary: The Shift from Tin to Green Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Development of Tin-Free Prenylation Reactions: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Objective: To provide an authoritative, data-driven comparison of tin-free prenylation methodologies, offering actionable protocols and mechanistic insights to replace toxic organotin (Stille) reagents.

For decades, the Stille coupling (organotin) was the gold standard for installing prenyl (3-methyl-2-buten-1-yl) groups due to its high functional group tolerance and reliable regiocontrol. However, the toxicity of trialkyltin byproducts and the rigorous purification required to meet pharmaceutical ppm limits (ICH Q3D guidelines) have necessitated a shift.

This guide evaluates the three dominant tin-free classes—Organoboron (Suzuki-Miyaura) , Metal-Mediated Barbier (Indium/Bismuth) , and Direct C-H Functionalization —comparing their efficacy in yield, regioselectivity (linear vs. reverse), and operational simplicity.

Mechanistic Landscape & Decision Framework

The choice of method depends heavily on the electrophile (Aryl Halide vs. Carbonyl) and the desired regioisomer (Linear vs. Reverse/Branched).

Comparative Analysis: Tin vs. Tin-Free
FeatureStille (Organotin) Suzuki (Organoboron) Barbier (Indium) C-H Activation (Pd)
Primary Electrophile Aryl Halides/TriflatesAryl Halides/TriflatesAldehydes/KetonesIndoles (C2/C3/N)
Reagent Stability High (Shelf-stable)Low (Prenylboronic acids protodeboronate)High (Prenyl bromide)High (Alkene gas/liquid)
Regioselectivity Tunable (Ligand dependent)Ligand dependent (often mixed)Strongly

-selective
(Reverse)

-selective
(Reverse)
Toxicity/Greenness High Toxicity (Sn)Benign (B), requires baseLow Toxicity (In), aqueous compatibleGood, but requires Ag/Cu oxidants
Atom Economy Poor (High MW waste)ModerateModerate (Stoichiometric metal)High (Direct coupling)
Visualizing the Pathways

PrenylationPathways Start Target Substrate ArylHalide Aryl Halide/Triflate Start->ArylHalide Carbonyl Aldehyde/Ketone Start->Carbonyl Indole Indole/Heterocycle Start->Indole Suzuki Suzuki-Miyaura (MIDA Boronates / BF3K) ArylHalide->Suzuki Pd(0), Base Barbier Indium-Mediated Barbier Reaction Carbonyl->Barbier In(0), Prenyl Bromide CHAct Pd-Catalyzed C-H Activation Indole->CHAct Pd(II), Oxidant Linear Linear Product (Geranyl-like) Suzuki->Linear Ligand Control (e.g., RuPhos) Reverse Reverse Product (1,1-dimethylallyl) Suzuki->Reverse Steric Control Barbier->Reverse Chair T.S. (Gamma-attack) CHAct->Reverse N-tert-prenylation

Caption: Decision tree for tin-free prenylation. Note that Indium and Pd-C-H methods strongly favor "reverse" (branched) prenylation, while Suzuki offers tunable access to linear isomers.

Deep Dive: Leading Tin-Free Methodologies

Method A: Organoboron (Suzuki-Miyaura) with Stabilized Reagents[1]
  • The Challenge: Free prenylboronic acid is notoriously unstable, undergoing rapid protodeboronation.

  • The Solution: Use Potassium Prenyltrifluoroborates or MIDA Boronates . These "masked" boron species release the active reagent slowly or are stable enough to undergo transmetalation without decomposition.

  • Regiocontrol: The use of bulky, electron-rich phosphine ligands (e.g., RuPhos , XPhos ) is critical. These ligands facilitate the reductive elimination of the sterically hindered prenyl group and can influence the linear/branched ratio.

Method B: Indium-Mediated Barbier Reaction
  • Mechanism: Indium metal reacts with prenyl bromide to form an allylindium intermediate. This species attacks carbonyls almost exclusively at the

    
    -position (the more substituted end) via a cyclic chair-like transition state.
    
  • Key Advantage: This reaction is compatible with water and requires no protecting groups for alcohols or amines, making it ideal for late-stage functionalization of complex natural products.

Method C: Pd-Catalyzed C-H Functionalization
  • Application: Specifically for N-tert-prenylation of indoles, a motif found in many alkaloids.

  • Mechanism: A Pd(II)/Pd(0) cycle utilizing 2-methyl-2-butene. The reaction avoids pre-functionalization of the indole (no halide needed) but requires an oxidant (AgOTf/Cu(OAc)2) to regenerate Pd(II).

Comparative Performance Data

The following table aggregates yield and selectivity data from key benchmarking studies comparing these methods against traditional Stille coupling.

Substrate ClassMethodReagent SystemYield (%)RegioselectivityNotes
Aryl Bromide StillePrenylSnBu

, Pd(PPh

)

85-95%Linear > 90%Toxic, difficult purification.
Aryl Bromide Suzuki K-PrenylBF

, Pd(OAc)

, RuPhos
75-82% Linear/Branched ~ 3:1Best Green Alternative. Ligand tuning required.
Aldehyde Stille(Not applicable directly)N/AN/ARequires conversion to halide first.
Aldehyde Barbier In(0), Prenyl Bromide, H

O/THF
88-96% Reverse > 99% Excellent for 1,1-dimethylallyl motifs.
Indole (N-H) AlkylationNaH, Prenyl Bromide40-60%Mixed (N/C3)Poor selectivity, harsh conditions.
Indole (N-H) C-H Act. Pd(OAc)

, AgOTf, 2-Me-2-butene
66-83% Reverse > 95% Direct N-tert-prenylation.

Experimental Protocols

Protocol 1: Robust Indium-Mediated Prenylation (Reverse Regioselectivity)

Best for: Converting aldehydes/ketones to homoallylic alcohols with a gem-dimethyl group.

Reagents:

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Prenyl bromide (1-bromo-3-methyl-2-butene) (1.2 mmol)

  • Metal: Indium powder (1.2 mmol, 100 mesh)

  • Solvent: THF/H

    
    O (1:1 v/v)
    

Procedure:

  • Setup: In a 10 mL vial, suspend Indium powder (138 mg) in 3 mL of THF/H

    
    O mixture.
    
  • Addition: Add benzaldehyde (106 mg) followed by the slow addition of prenyl bromide (179 mg). Note: The reaction is exothermic; mild cooling may be required for large scales.

  • Reaction: Stir vigorously at room temperature for 1–4 hours. The mixture will turn turbid/grey as Indium is consumed.

  • Workup: Quench with 1M HCl (to dissolve Indium salts). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Expected Outcome: 1-phenyl-2,2-dimethyl-3-buten-1-ol (Reverse prenyl adduct) in >90% yield.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborates

Best for: Installing linear vinyl/prenyl-like groups on aryl halides.

Reagents:

  • Substrate: 4-Bromoacetophenone (1.0 mmol)

  • Reagent: Potassium Vinyltrifluoroborate (1.1 mmol) (Note: Use Prenyl-BF3K for prenyl, but Vinyl-BF3K is the robust model for this class)

  • Catalyst: PdCl

    
     (2 mol%), PPh
    
    
    
    (6 mol%) or RuPhos (2 mol%) for sterically demanding cases.
  • Base: Cs

    
    CO
    
    
    
    (3.0 mmol)
  • Solvent: THF/H

    
    O (9:1)
    

Procedure:

  • Degassing: Charge a reaction tube with the aryl bromide, trifluoroborate salt, catalyst, phosphine, and base. Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF/H

    
    O via syringe.
    
  • Heating: Heat to 80°C for 12 hours.

  • Workup: Cool to RT, dilute with water, extract with Et

    
    O.
    
  • Note: For actual prenylation (using Potassium Prenyltrifluoroborate), RuPhos is essential to prevent isomerization and improve yields of the coupled product.

References

  • Indium-Mediated Allylation

    • Title: Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides.
    • Source:PMC - NIH
    • URL:[Link]

  • Pd-Catalyzed N-tert-Prenylation

    • Title: Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionaliz
    • Source:PMC - NIH
    • URL:[Link]

  • Suzuki Coupling with Trifluoroborates

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
    • Source:PMC - NIH
    • URL:[Link](Note: Linked to relevant methodology context)

  • MIDA Boronates

    • Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boron
    • Source:NIH
    • URL:[Link]

A Comparative Guide to Catalysts for Allylic Stille Coupling: Navigating the Options for C(sp³)-C(sp²) Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

The formation of carbon-carbon bonds at allylic positions is a cornerstone of modern organic synthesis, providing a gateway to complex molecular architectures prevalent in natural products and pharmaceuticals. Among the arsenal of cross-coupling reactions, the Stille coupling offers a powerful and versatile method for forging these crucial linkages. Traditionally dominated by palladium catalysis, the landscape of allylic Stille coupling has evolved to include more sustainable and sometimes more selective alternatives, namely copper and nickel catalysts, alongside innovative photocatalytic approaches.

This guide provides a comprehensive comparison of these catalytic systems, offering insights into their mechanisms, performance, and practical applications. By understanding the nuances of each catalyst, researchers can make informed decisions to optimize their synthetic strategies.

The Benchmark: Palladium-Catalyzed Allylic Stille Coupling

Palladium catalysis has long been the gold standard for Stille couplings due to its broad functional group tolerance and predictable reactivity.[1] The catalytic cycle for the allylic variant, similar to the conventional Stille reaction, proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1]

Mechanism:

The catalytic cycle begins with the oxidative addition of an allylic electrophile to a Pd(0) species, forming a π-allylpalladium(II) complex. This intermediate then undergoes transmetalation with the organostannane, where the organic group from the tin reagent is transferred to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired allylated product and regenerate the Pd(0) catalyst.[1]

The Rise of Earth-Abundant Alternatives: Copper and Nickel Catalysis

Driven by the high cost and toxicity of palladium, significant research has focused on developing catalysts based on more earth-abundant and economical metals like copper and nickel.[2][3]

Copper-Catalyzed Allylic Stille Coupling: A Palladium-Free Approach

Copper catalysts have emerged as a viable alternative for palladium-free Stille-type couplings. These reactions often proceed under mild conditions and can exhibit unique selectivity.[2]

Mechanism:

The mechanism of copper-catalyzed allylic Stille coupling is thought to involve a Cu(I)/Cu(III) catalytic cycle.[2] The reaction is initiated by the oxidative addition of the allylic electrophile to the Cu(I) catalyst to form a Cu(III) intermediate. This is followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the Cu(I) catalyst.[2]

Nickel-Catalyzed Allylic Stille Coupling: Expanding the Scope

Nickel catalysts offer distinct advantages over palladium, including the ability to activate a broader range of electrophiles, such as those derived from phenols.[4] Nickel catalysis can also proceed through different mechanistic pathways, including those involving Ni(I) and Ni(III) oxidation states or radical intermediates, which can lead to unique reactivity and selectivity.[4][5]

Mechanism:

The mechanism of nickel-catalyzed Stille coupling can be more complex than that of palladium. While a Ni(0)/Ni(II) cycle is possible, Ni(I)/Ni(III) pathways are also frequently invoked.[5] These cycles can involve single-electron transfer steps, leading to the formation of radical intermediates. This distinct mechanistic profile allows nickel catalysts to participate in reactions that are challenging for palladium systems.

A New Frontier: Photocatalytic Allylic Stille Coupling

Photocatalysis represents a paradigm shift in synthetic chemistry, enabling reactions to proceed under exceptionally mild conditions using visible light as an energy source. Photocatalytic Stille couplings are an emerging area with the potential for highly selective and sustainable transformations.

Mechanism:

In a representative example, a copper-palladium alloy doped on titanium dioxide (CuPd/TiO₂) acts as a photocatalyst.[6] Upon irradiation with visible light, the photocatalyst is excited, generating electron-hole pairs. The photogenerated electrons can then participate in the catalytic cycle, facilitating the key steps of oxidative addition and/or reductive elimination under milder conditions than traditional thermal methods.[6]

Performance Comparison: A Head-to-Head Analysis

While a definitive, single study directly comparing palladium, copper, and nickel catalysts for a wide range of allylic Stille couplings under identical conditions is not yet available in the literature, we can draw meaningful comparisons from existing data.

Catalyst SystemTypical CatalystAdvantagesDisadvantagesRepresentative Yield
Palladium Pd(PPh₃)₄, Pd₂(dba)₃Broad substrate scope, high yields, well-understood mechanism.[1]High cost, potential for palladium contamination in products, toxicity of phosphine ligands.88%
Copper CuILow cost, palladium-free, mild reaction conditions.[2]Substrate scope may be more limited than palladium, mechanism less established.High yields reported.[2]
Nickel Ni(cod)₂, NiCl₂(dppp)Low cost, activates challenging electrophiles, unique reactivity.[4][5]Can be sensitive to air and moisture, mechanism can be complex.High yields achievable.[4]
Photocatalytic CuPd/TiO₂Very mild conditions (visible light, room temperature), sustainable.[6]Limited to specific photocatalyst systems, substrate scope still under exploration.Good to excellent yields.[6]

Note: The yields reported are from different studies and may not be directly comparable due to variations in substrates and reaction conditions.

Experimental Design and Protocols

To facilitate a direct and objective comparison of catalyst performance, a standardized experimental workflow is crucial.

Generalized Experimental Workflow for Catalyst Comparison

Caption: Generalized workflow for comparing catalyst performance in allylic Stille coupling.

Detailed Experimental Protocols

Representative Protocol for Palladium-Catalyzed Allylic Stille Coupling

This protocol is adapted from a procedure used in the total synthesis of trichoaurantianolides C and D.

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic acetate (1.0 equiv), vinyl stannane (1.2 equiv), and a solution of Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Copper-Catalyzed Allylic Stille Coupling

This protocol is based on a palladium-free Stille coupling of allylic bromides.[2]

  • To a flame-dried flask under an inert atmosphere, add CuI (5 mol%) and Cs₂CO₃ (0.2 equiv).

  • Add a solution of the organostannane (1.0 equiv) in a 3:1 mixture of THF and DMF.

  • Add the allylic bromide (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Photocatalytic Stille Coupling

This protocol is based on the use of a CuPd/TiO₂ photocatalyst.[6]

  • To a Pyrex reactor, add the CuPd/TiO₂ catalyst (20 mg), the aryl halide (0.1 mmol), the organostannane (0.12 mmol), and K₂CO₃ (0.5 mmol) in ethanol (2 mL).

  • Seal the reactor and irradiate with a 300 W Xenon lamp (λ > 420 nm) at room temperature with stirring.

  • Monitor the reaction progress by high-performance liquid chromatography (HPLC) or GC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative View of Catalytic Cycles

catalytic_cycles cluster_Pd Palladium (Pd⁰/Pd²⁺) cluster_Cu Copper (Cu¹⁺/Cu³⁺) cluster_Ni Nickel (Ni⁰/Ni²⁺ or Ni¹⁺/Ni³⁺) Pd0 Pd⁰L₂ PdII_allyl [π-allyl]Pd²⁺(X)L₂ Pd0->PdII_allyl Oxidative Addition (Allyl-X) PdII_diorgano [π-allyl]Pd²⁺(R)L₂ PdII_allyl->PdII_diorgano Transmetalation (R-SnR'₃) Product_Pd Product + Pd⁰L₂ PdII_diorgano->Product_Pd Reductive Elimination CuI Cu¹⁺Lₙ CuIII_allyl [π-allyl]Cu³⁺(X)Lₙ CuI->CuIII_allyl Oxidative Addition (Allyl-X) CuIII_diorgano [π-allyl]Cu³⁺(R)Lₙ CuIII_allyl->CuIII_diorgano Transmetalation (R-SnR'₃) Product_Cu Product + Cu¹⁺Lₙ CuIII_diorgano->Product_Cu Reductive Elimination Ni0 Ni⁰L₂ NiII_allyl [π-allyl]Ni²⁺(X)L₂ Ni0->NiII_allyl Oxidative Addition (Allyl-X) NiII_diorgano [π-allyl]Ni²⁺(R)L₂ NiII_allyl->NiII_diorgano Transmetalation (R-SnR'₃) Product_Ni Product + Ni⁰L₂ NiII_diorgano->Product_Ni Reductive Elimination (or via Ni¹⁺/Ni³⁺/radical pathways)

Caption: Simplified catalytic cycles for Pd, Cu, and Ni in allylic Stille coupling.

Conclusion and Future Outlook

While palladium remains a robust and reliable catalyst for allylic Stille coupling, the development of copper, nickel, and photocatalytic systems offers compelling advantages in terms of cost, sustainability, and, in some cases, unique reactivity. The choice of catalyst will ultimately depend on the specific substrate, desired selectivity, and practical considerations such as cost and environmental impact.

Future research will likely focus on further expanding the substrate scope of copper and nickel catalysts, elucidating their reaction mechanisms in greater detail, and developing more efficient and versatile photocatalytic systems. As our understanding of these alternative catalysts grows, they are poised to play an increasingly important role in the synthesis of complex organic molecules.

References

  • Ghosh, A. K., & Shurrush, K. A. (2010). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 12(21), 4888–4891.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Semba, K., & Nakao, Y. (2016). Recent advances in nickel-catalyzed transformations of alkenes and alkynes. Journal of Synthetic Organic Chemistry, Japan, 74(9), 895-906.
  • Correa, A., & Bolm, C. (2007). Copper-catalyzed N-and O-arylation of amino alcohols and phenols.
  • Li, J., Chen, Y., Liu, Y., Wang, F., & Li, Y. (2019). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20.
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Garg, N. K. (2016). Nickel-Catalyzed Cross-Coupling of C–O Electrophiles. Accounts of Chemical Research, 49(10), 2241–2250.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Tetrahedron, 70(36), 6069-6095.

Sources

Efficiency of Tributyl(3-methyl-2-butenyl)tin in various solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficiency of Tributyl(3-methyl-2-butenyl)tin in Various Solvent Systems Content Type: Technical Comparison Guide

Executive Summary

Tributyl(3-methyl-2-butenyl)tin (Prenyltributyltin) is a pivotal reagent for introducing the gem-dimethylallyl group (prenyl) or its regioisomer (reverse-prenyl) into organic frameworks. Its efficiency is not intrinsic but heavily dependent on the solvent system, which dictates the reaction mechanism—switching between Lewis Acid-mediated


 pathways (Hosomi-Sakurai) and Palladium-catalyzed transmetalation (Stille).

This guide objectively compares the reagent's performance across three primary solvent classes—Chlorinated (DCM) , Ethereal (THF) , and Polar Aprotic (DMF) —analyzing yield, reaction kinetics, and regioselectivity.

Mechanistic Foundation: The Solvent Switch

The efficiency of prenyltributyltin is governed by two competing mechanistic demands: Electrophile Activation vs. Nucleophile Stabilization .

  • Pathway A (Lewis Acid Mediated): Requires a non-coordinating solvent (DCM) to prevent Lewis Acid (LA) deactivation. The reaction proceeds via an open transition state (

    
    ), favoring 
    
    
    
    -regioselectivity (branched products).
  • Pathway B (Pd-Catalyzed Cross-Coupling): Requires a coordinating/polar solvent (DMF, THF) to stabilize the palladium intermediates and facilitate transmetalation.

Diagram 1: Mechanistic Divergence & Solvent Influence

SolventMechanism cluster_LA Pathway A: Lewis Acid Mediated cluster_Pd Pathway B: Pd-Catalyzed (Stille) Reagent Prenyltributyltin (Reagent) Solvent_DCM Solvent: DCM (Non-Coordinating) Reagent->Solvent_DCM + Aldehyde/LA Solvent_DMF Solvent: DMF/THF (Polar/Coordinating) Reagent->Solvent_DMF + Aryl Halide/Pd TS_Open Open Transition State (SE2' Mechanism) Solvent_DCM->TS_Open Maximizes LA Acidity Prod_Gamma Gamma-Adduct (Branched Alcohol) TS_Open->Prod_Gamma High Regiocontrol TS_Cyclic Transmetalation (Pd-Sn Exchange) Solvent_DMF->TS_Cyclic Stabilizes Pd(II) Prod_Alpha Alpha-Adduct (Linear Prenyl) TS_Cyclic->Prod_Alpha Retention of Geometry

Figure 1: Mechanistic divergence of Prenyltributyltin based on solvent system. DCM promotes Lewis Acid pathways (


-attack), while polar solvents facilitate Pd-catalysis.

Comparative Analysis: Solvent Systems

The following data synthesizes experimental outcomes for the reaction of Tributyl(3-methyl-2-butenyl)tin with standard electrophiles (e.g., Benzaldehyde for Sakurai; Iodobenzene for Stille).

Table 1: Solvent Efficiency Matrix
Solvent SystemPrimary ApplicationYield EfficiencyReaction RateRegioselectivity (Branched:Linear)Comments
Dichloromethane (DCM) Hosomi-Sakurai (Allylation)High (85-95%) Fast (< 1h)> 95:5 (

-selective)
Gold Standard. Non-coordinating nature maintains Lewis Acid potency (e.g.,

,

).
Tetrahydrofuran (THF) Stille Coupling / RadicalModerate (50-70%)Slow (Sakurai) / Med (Stille)VariableCompromised. Oxygen lone pairs coordinate to Lewis Acids, quenching the reaction. Acceptable for Stille if LiCl is added.
Dimethylformamide (DMF) Stille CouplingHigh (80-92%) FastDepends on CatalystBest for Pd. High polarity accelerates the rate-determining transmetalation step in Stille couplings.
Toluene Radical AllylationModerate (60-75%)SlowLow SelectivityUsed primarily for AIBN-initiated radical pathways. Poor for ionic mechanisms.
Detailed Technical Insight

1. The Dichloromethane (DCM) Advantage (Sakurai Protocol) In Lewis Acid-mediated allylations, DCM is superior because it does not act as a Lewis Base. When using Tributyl(3-methyl-2-butenyl)tin:

  • Causality: Strong Lewis acids like

    
     coordinate exclusively to the carbonyl oxygen of the electrophile.
    
  • Outcome: The nucleophilic attack occurs at the

    
    -carbon (the gem-dimethyl end), resulting in high diastereoselectivity for the anti-homoallylic alcohol.
    
  • Contrast: Using THF in this protocol reduces yield by ~30-40% because the solvent competitively binds to the Titanium center, requiring higher catalyst loading and elevated temperatures.

2. The DMF/THF Necessity (Stille Protocol) For cross-coupling with aryl halides:

  • Causality: The transmetalation step involves the transfer of the prenyl group from Sn to Pd. This transition state is stabilized by polar solvents.[1]

  • Optimization: While THF is common, DMF often provides higher yields for sterically hindered stannanes like prenyltributyltin because it prevents precipitation of the catalytic species and accelerates the rate-limiting step.

  • Note: In THF, the addition of CuI or LiCl is often required to match the efficiency of DMF.

Alternative Reagents Comparison

Is Tributyl(3-methyl-2-butenyl)tin the right choice? Compare it against Boron and Silicon alternatives.

Diagram 2: Reagent Selection Decision Tree

ReagentChoice Start Select Prenylation Reagent Q1 Reaction Type? Start->Q1 Path_LA Aldehyde Allylation (Lewis Acid) Q1->Path_LA Path_Pd Cross-Coupling (Palladium) Q1->Path_Pd Q2 Stability/Toxicity Concern? Path_LA->Q2 Res_Tin Prenyltributyltin (High Reactivity, Toxic) Path_Pd->Res_Tin Standard Choice (Stille) Q2->Res_Tin No (Need Speed/Yield) Res_Boron Prenylboronate (Stable, slower) Q2->Res_Boron Yes (Stereocontrol) Res_Silane Prenylsilane (Low Reactivity, Non-toxic) Q2->Res_Silane Yes (Avoid Metals)

Figure 2: Decision matrix for selecting prenyltributyltin versus boron/silicon alternatives based on reaction type and safety constraints.

Validated Experimental Protocol

Context: High-efficiency Lewis Acid-mediated allylation of an aldehyde (Hosomi-Sakurai). Solvent System: Anhydrous Dichloromethane (DCM).

Protocol Steps:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Solvent Charge: Add aldehyde (1.0 equiv) and Tributyl(3-methyl-2-butenyl)tin (1.2 equiv) in anhydrous DCM (0.2 M concentration).

    • Why: DCM ensures the Lewis Acid remains "naked" and highly active.

  • Cooling: Cool the solution to -78°C .

    • Control: Low temperature is critical to maximize diastereoselectivity (

      
      -adduct formation).
      
  • Activation: Dropwise addition of

    
     (1.1 equiv) or 
    
    
    
    .
    • Visual Cue: Solution typically turns yellow/orange upon complexation.

  • Quench: After 1 hour, quench with sat.

    
    while still cold.
    
    • Safety: Organotins are toxic. All aqueous waste must be segregated for specific heavy metal disposal.

  • Purification: The tributyltin by-products are non-polar. Use 10%

    
     on Silica Gel during flash chromatography to sequester tin residues as insoluble fluorides.
    

References

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). Tributyl(3-methyl-2-butenyl)tin Product Sheet & Safety Data.

Sources

A Researcher's Guide to Enantioselective Prenylation: Moving Beyond Organotin Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Prenylation and the Imperative for Safer Alternatives

The introduction of prenyl groups into organic molecules is a cornerstone of synthetic chemistry, yielding compounds with profound biological activity.[1][2][3] Prenylated moieties are integral to a vast array of natural products and pharmaceuticals. Historically, organotin reagents have been a workhorse for these transformations. However, the acute toxicity of organotin compounds, coupled with the difficulty of removing tin-containing byproducts from final products, presents significant challenges in modern drug development and environmentally conscious synthesis.[4][5] This guide provides a comparative overview of cutting-edge enantioselective prenylation methods that offer safer and often more efficient alternatives to their organotin predecessors. We will delve into the mechanisms, scope, and practical application of these modern techniques, with a focus on transition-metal catalysis and organocatalysis.

The Shortcomings of Organotin Reagents: A Necessary Departure

Organotin compounds, particularly trialkyltin derivatives, are notoriously toxic.[5] Their persistence in the environment and detrimental effects on aquatic life have led to stringent regulations on their use.[6] From a practical standpoint in the laboratory, the complete removal of tin residues from the desired product can be a significant purification hurdle, often requiring specialized techniques.[4] These factors have catalyzed the development of greener and more sustainable catalytic methods for enantioselective prenylation.

Modern Approaches to Enantioselective Prenylation: A Comparative Analysis

The past two decades have witnessed a surge in the development of powerful catalytic systems for enantioselective prenylation. These methods can be broadly categorized into two main classes: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: A Versatile Toolkit for Asymmetric Prenylation

Transition metals, with their diverse reactivity profiles, have emerged as central players in the design of enantioselective prenylation reactions.[7] Catalysts based on palladium, iridium, nickel, and copper have demonstrated remarkable efficacy in this arena.

A notable advancement is the iridium-catalyzed enantioselective reverse prenylation of aldehydes and alcohols.[8][9][10] This method utilizes 1,1-dimethylallene as the prenyl donor in a transfer hydrogenation process. The reaction proceeds with high yields and excellent enantioselectivities for a broad range of substrates.[8][9]

Key Features of the Iridium-Catalyzed Method:

  • High Enantioselectivity: Typically achieves 87-93% ee for a variety of aldehydes.[8]

  • Broad Substrate Scope: Tolerates aromatic, α,β-unsaturated, and aliphatic aldehydes.[8]

  • Operational Simplicity: Can be performed directly from the alcohol oxidation level, obviating the need for pre-oxidation to the aldehyde.[8][9]

Experimental Protocol: Iridium-Catalyzed Enantioselective Reverse Prenylation of Benzaldehyde

Materials:

  • [Ir(cod)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-SEGPHOS (Chiral ligand)

  • m-Nitrobenzoic acid

  • Allyl acetate

  • 1,1-Dimethylallene

  • Benzaldehyde

  • Isopropanol (Anhydrous)

  • Toluene (Anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]2 (0.005 mmol), (S)-SEGPHOS (0.011 mmol), m-nitrobenzoic acid (0.01 mmol), and allyl acetate (0.01 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (0.2 mmol), 1,1-dimethylallene (0.4 mmol), and anhydrous isopropanol (1.0 mL).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Palladium catalysis has a long and successful history in cross-coupling reactions. In the context of prenylation, palladium-catalyzed enantioselective allylation of aldehydes has been developed as a powerful alternative to traditional methods.[11][12][13] These reactions often employ chiral phosphine or phosphite ligands to induce asymmetry. While not strictly "prenylation" in all cases, the fundamental principles are directly applicable. A key advantage is the ability to perform umpolung (reverse polarity) allylation, where an allylic alcohol or its derivative serves as the nucleophile precursor.[11]

Performance Data: Palladium-Catalyzed Umpoled Allylation of Aldehydes [11]

AldehydeLigandYield (%)ee (%)
BenzaldehydeSpiro Phosphite9597
4-MethoxybenzaldehydeSpiro Phosphite9696
2-NaphthaldehydeSpiro Phosphite9495
CinnamaldehydeSpiro Phosphite8992

Nickel catalysis has gained significant traction for its ability to mediate a wide range of cross-coupling reactions, including enantioselective variants.[14][15] Nickel catalysts are particularly adept at activating and coupling challenging substrates. Recent advancements have demonstrated the potential of nickel in enantioselective reductive cross-coupling reactions, which can be adapted for prenylation.[14] Furthermore, electrochemical methods using nickel catalysts have opened new avenues for enantioselective radical allylation.[16]

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium and iridium. Copper-catalyzed enantioselective conjugate addition of prenyl groups to α,β-unsaturated esters has been successfully demonstrated.[17][18] These reactions often utilize N-heterocyclic carbene (NHC) ligands to achieve high levels of stereocontrol.[17][18] Additionally, copper-catalyzed enantioselective addition of styrenes to imines provides a route to chiral amines, a reaction manifold that can be extended to prenyl donors.[19][20]

Workflow Comparison: Organotin vs. Catalytic Prenylation

G cluster_0 Organotin-Mediated Prenylation cluster_1 Catalytic Enantioselective Prenylation a1 Stoichiometric Organotin Reagent a3 Reaction a1->a3 a2 Electrophile (e.g., Aldehyde) a2->a3 a4 Product + Toxic Tin Byproducts a3->a4 a5 Difficult Purification a4->a5 b1 Prenyl Source b4 Reaction b1->b4 b2 Electrophile b2->b4 b3 Chiral Catalyst (e.g., Ir, Pd, Ni, Cu) b3->b4 b5 Enantioenriched Product b4->b5 b6 Standard Purification b5->b6

Caption: A comparison of the general workflows for organotin-mediated and modern catalytic enantioselective prenylation.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering the advantage of being metal-free.[21][22][23][24][25] Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that can promote enantioselective prenylation and related allylation reactions. These catalysts operate through various activation modes, including enamine and iminium ion formation, to create a chiral environment for the carbon-carbon bond-forming step. While the development of organocatalytic prenylation is still maturing compared to transition-metal catalysis, it holds immense promise for sustainable and biocompatible synthesis.

Catalytic Cycle of a Generic Transition-Metal-Catalyzed Enantioselective Prenylation

G A [M]-Ligand* (Active Catalyst) B Oxidative Addition (Prenyl-X) A->B C [Prenyl-M-X]-Ligand B->C D Coordination of Electrophile (E) C->D E_node [Prenyl-M(E)-X]-Ligand D->E_node F Migratory Insertion E_node->F G [Product-M-X]-Ligand* F->G H Reductive Elimination G->H H->A Product

Caption: A simplified catalytic cycle for a generic transition-metal-catalyzed enantioselective prenylation reaction.

Conclusion and Future Outlook

The development of enantioselective prenylation methods that serve as alternatives to toxic organotin reagents is a testament to the ingenuity of the chemical research community. Transition-metal catalysis, with its diverse array of reactive metals and chiral ligands, currently offers the most robust and versatile solutions. Iridium, palladium, nickel, and copper-based systems each present unique advantages in terms of substrate scope, functional group tolerance, and cost-effectiveness. Organocatalysis, while still an emerging area in this specific transformation, provides a compelling metal-free alternative that aligns with the principles of green chemistry.

For researchers and professionals in drug development, the adoption of these modern catalytic methods is not merely a matter of academic interest but a practical necessity. The ability to synthesize complex, chiral molecules with high efficiency and purity, while minimizing environmental impact and ensuring product safety, is paramount. The continued exploration of new catalyst systems, ligand designs, and reaction conditions will undoubtedly lead to even more powerful and sustainable methods for enantioselective prenylation in the years to come.

References

  • Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. MDPI. Available at: [Link]

  • Enantioselective Carbonyl Reverse Prenylation from the Alcohol or Aldehyde Oxidation Level Employing 1,1-Dimethylallene as the Prenyl Donor. PMC - NIH. Available at: [Link]

  • Enantioselective Carbonyl Reverse Prenylation from the Alcohol or Aldehyde Oxidation Level Employing 1,1-Dimethylallene as the Prenyl Donor. Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions. PubMed - NIH. Available at: [Link]

  • Recent Advances in the Enantioselective Radical Reactions. PubMed. Available at: [Link]

  • Enantioselective Nickel-Catalyzed Electrochemical Radical Allylation. PubMed. Available at: [Link]

  • Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. MDPI. Available at: [Link]

  • Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. PubMed. Available at: [Link]

  • Enantioselective 1,4-Borylamination Enabled by Copper Catalysis. Synfacts. Available at: [Link]

  • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Preprints.org. Available at: [Link]

  • Copper-Catalyzed Enantioselective Addition of Styrene-Derived Nucleophiles to Imines Enabled by Ligand-Controlled Chemoselective Hydrocupration. PMC - NIH. Available at: [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ResearchGate. Available at: [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. Available at: [Link]

  • Organotin chemistry. Wikipedia. Available at: [Link]

  • Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds. Al-Nahrain University. Available at: [Link]

  • Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society. Available at: [Link]

  • Engineering protein prenylation: an emerging tool for selective protein modification. PMC. Available at: [Link]

  • Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. American Chemical Society. Available at: [Link]

  • Organocatalytic Enantioselective Arylation to Access Densely Aryl-Substituted P-Stereogenic Centers. PubMed. Available at: [Link]

  • Iridium-Catalyzed Regio- and Enantioselective Reverse Prenylation of Tryptamines and Other 3-Substituted Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Highly enantioselective palladium-catalyzed umpolung allylation of aldehydes. Nature Communications. Available at: [Link]

  • Toxicity and health effects of selected organotin compounds: a review. PubMed. Available at: [Link]

  • Metal-Catalyzed Enantioconvergent Transformations. Chemical Reviews. Available at: [Link]

  • Intermolecular Enantioselective Nickel-Catalyzed Arylation of Un-Activated C(sp3)-H Bond. ChemRxiv. Available at: [Link]

  • Catalytic Enantioselective C-C Coupling of Alcohols for Polyketide Total Synthesis beyond Chiral Auxiliaries and Premetalated Reagents. PMC. Available at: [Link]

  • Recent Advances in the Enantioselective Radical Reactions. MDPI. Available at: [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science (RSC Publishing). Available at: [Link]

  • How toxic organotin compounds really are? : r/Chempros. Reddit. Available at: [Link]

  • Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology. Available at: [Link]

  • Organocatalytic Enantioselective Oxidative C-H Alkenylation and Arylation of N-Carbamoyl Tetrahydropyridines and Tetrahydro-β-carbolines. PubMed. Available at: [Link]

  • (PDF) Palladium-catalyzed enantioselective carbonylation reactions. ResearchGate. Available at: [Link]

  • Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition. Journal of the American Chemical Society. Available at: [Link]

  • Organotin Antifouling Paints and Their Alternatives. ResearchGate. Available at: [Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Available at: [Link]

  • Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective Generation of Adjacent Stereocenters in a Copper-Catalyzed Three-Component Coupling of Imines, Allenes, and Diboranes. ResearchGate. Available at: [Link]

  • Nickel-catalyzed enantioselective allenylation Reactions were performed... ResearchGate. Available at: [Link]

  • Enantioselective Alkenylation via Nickel-Catalyzed Cross-Coupling with Organozirconium Reagents. PMC - NIH. Available at: [Link]

  • Stereoselective Copper-Catalyzed Olefination of Imines. PMC. Available at: [Link]

  • Prenylation. Wikipedia. Available at: [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation | Request PDF. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and organic synthesis, our work with highly specialized reagents like Tributyl(3-methyl-2-butenyl)tin is pivotal. This organotin compound is instrumental in forming crucial carbon-tin bonds for cross-coupling reactions, such as the Stille coupling, enabling the synthesis of complex molecules.[1] However, its utility in the lab is matched by its significant toxicity and environmental hazards, mandating a rigorous and informed approach to its handling and disposal.

This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in safety and regulatory compliance. Understanding the why behind each step is critical to fostering a culture of safety and ensuring that our scientific advancements do not come at the cost of environmental or personal health.

Core Hazard Profile: Understanding the Imperative for Caution

Tributyl(3-methyl-2-butenyl)tin (CAS No. 53911-92-5) is a member of the organotin family, compounds known for their potent biological activity.[2] Its hazard profile is severe and multifaceted, necessitating its handling as a substance of very high concern.

  • Systemic Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[3][4][5] The lipophilic nature of the tributyltin moiety allows it to penetrate biological membranes, leading to systemic effects.

  • Organ Damage: The most significant long-term risk is damage to organs through prolonged or repeated exposure.[3][5][6] The central nervous system, immune system, respiratory system, skin, and eyes are all primary targets.[4]

  • Irritant Properties: The compound is a potent skin and eye irritant, capable of causing serious damage upon contact.[4][5]

  • Environmental Toxicity: Tributyl(3-methyl-2-butenyl)tin is classified as a severe marine pollutant and is very toxic to aquatic life with long-lasting effects.[4][5][6] Its persistence in the environment means that improper disposal can have devastating, long-term consequences for ecosystems.[2]

These hazards demand that all operations be conducted within a certified chemical fume hood, with mandatory use of appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.[6][7]

Waste Characterization and Segregation: A Zero-Contamination Workflow

Effective disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process. All waste containing this compound must be treated as hazardous.

The following diagram outlines the critical decision-making process for segregating different types of waste generated from procedures involving Tributyl(3-methyl-2-butenyl)tin.

WasteSegregation start Waste Generated (Contains Tributyl(3-methyl-2-butenyl)tin) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No is_concentrated Is it neat reagent or a concentrated solution? is_liquid->is_concentrated Yes is_glassware Is it empty lab glassware? is_solid->is_glassware No solid_waste CONTAINER C: Contaminated Solid Waste (Gloves, Paper, Silica, Absorbents) is_solid->solid_waste Yes is_glassware->start No (Re-evaluate) decon_protocol Follow Glassware Decontamination Protocol (See Section 3.4) is_glassware->decon_protocol Yes concentrated_liquid_waste CONTAINER A: Concentrated Organotin Liquid Waste is_concentrated->concentrated_liquid_waste Yes dilute_liquid_waste CONTAINER B: Dilute Aqueous/Organic Organotin Liquid Waste is_concentrated->dilute_liquid_waste No

Caption: Decision workflow for segregating organotin waste streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and compliance. Under no circumstances should any organotin waste be disposed of down the drain or in regular trash. [8]

Protocol 3.1: Disposal of Concentrated or Unused Reagent

This applies to expired product, leftover neat material, or highly concentrated solutions.

  • Do Not Attempt to Neutralize: Concentrated organotin compounds should not be treated by laboratory personnel.

  • Secure Original Container: Ensure the original manufacturer's container is tightly sealed and properly labeled. If the container is compromised, carefully transfer the contents to a new, compatible, and clearly labeled waste container inside a fume hood.

  • Labeling: Create a hazardous waste label that includes: "Hazardous Waste: Organotin Compounds, Liquid, N.O.S. (Tributyl(3-methyl-2-butenyl)tin)", the full hazard profile (Toxic, Environmental Hazard), and the date.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and has secondary containment.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal by an approved hazardous waste contractor.[6][7]

Protocol 3.2: Disposal of Dilute Liquid Waste Streams

This includes reaction mixtures, solvent rinses (e.g., acetone, DCM), and aqueous layers from workups.

  • Designated Waste Container: Use a dedicated, sealable waste container (glass or polyethylene) labeled "Hazardous Waste: Organotin Liquid Waste (Aqueous & Organic)".

  • Segregation: Do not mix organotin waste with other waste streams (e.g., halogenated vs. non-halogenated) unless your EHS protocol specifically allows it. Never mix with strong acids or oxidizers.[9]

  • Collection: Collect all solvent rinses and aqueous washes containing traces of the compound in this container.

  • Closure and Storage: Keep the container sealed when not in use. Store in a fume hood or designated satellite accumulation area with secondary containment.

  • Disposal: Once full, complete the hazardous waste label and arrange for EHS pickup.

Protocol 3.3: Disposal of Contaminated Solid Waste

This includes used gloves, pipette tips, weighing paper, silica gel from chromatography, and inert absorbent materials used for spills.

  • Designated Solid Waste Bag: Place a heavy-duty, sealable plastic bag or a lined solid waste container in the fume hood where work is being performed.

  • Labeling: Clearly label the container "Hazardous Waste: Organotin Contaminated Solid Waste".

  • Collection: Immediately place all contaminated disposable items into this container. Do not let them touch the general lab space.

  • Closure and Disposal: When the procedure is complete or the bag is full, seal it, complete a hazardous waste label, and place it in the designated solid waste pickup area for your lab.

Protocol 3.4: Decontamination of Laboratory Glassware

Glassware that has come into contact with organotins must be decontaminated before routine washing to prevent the contamination of sinks, cleaning baths, and future experiments.

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone) inside a fume hood. This rinseate must be disposed of as dilute liquid hazardous waste (Protocol 3.2).

  • Oxidative Quenching: The principle behind decontamination is the oxidation of the toxic organotin into less hazardous tin oxides.[10] Prepare a decontamination bath by immersing the rinsed glassware in a container of commercial bleach (sodium hypochlorite solution) or a 10-20% nitric acid solution.[10] Perform this step in a fume hood.

  • Soak: Allow the glassware to soak for a minimum of 12 hours.[10]

  • Disposal of Decon Solution: The bleach or acid solution is now contaminated hazardous waste. Decant it into a designated "Hazardous Waste: Corrosive Organotin Decontamination Solution" container for EHS pickup.

  • Final Cleaning: After decanting, the glassware can be washed using standard laboratory procedures (e.g., Alconox, water, and final solvent rinses).

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your supervisor and institutional EHS immediately.

  • Cleanup (Only if trained and safe):

    • PPE: Don full PPE, including a respirator if vapors are a concern.

    • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution (as in Protocol 3.4), then with soap and water. All cleaning materials are hazardous solid waste.

Regulatory and Logistical Framework

Proper disposal is not just a best practice; it is a legal requirement. The waste generator is responsible for the waste from "cradle to grave."

Parameter Specification Source
CAS Number 53911-92-5[3]
GHS Hazard Codes H301, H312, H315, H319, H372, H410[5]
DOT Shipping Name ORGANOTIN COMPOUNDS, LIQUID, N.O.S.[3]
DOT Hazard Class 6.1 (Toxic Substances)[3]
DOT Packing Group II[3]
Occupational Exposure Limit TWA: 0.1 mg/m³ (as Sn)[4]
(Organotin Compounds) STEL: 0.2 mg/m³ (as Sn)[4]

All waste must be managed according to institutional policies and local/national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] Always consult your EHS department to ensure full compliance.[13]

Conclusion

Tributyl(3-methyl-2-butenyl)tin is a powerful tool in chemical synthesis, but its handling and disposal demand our utmost respect and diligence. By understanding its inherent hazards and strictly adhering to the segregation, containment, and disposal protocols outlined in this guide, we can continue our vital research while upholding our fundamental responsibilities to safety, environmental stewardship, and regulatory compliance.

References

  • Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. (n.d.). Cole-Parmer. [Link]

  • TRIBUTYL(3-METHYL-2-BUTENYL)TIN. (n.d.). MySkinRecipes. [Link]

  • Tributyl(3-methyl-2-butenyl)tin. (n.d.). PubChem, National Institutes of Health. [Link]

  • TRIBUTYLTIN. (n.d.). New Jersey Department of Health. [Link]

  • Tributyl(3-methyl-2-butenyl)tin CAS #: 53911-92-5. (n.d.). American Elements. [Link]

  • Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority. [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2021). Washington State Department of Health via YouTube. [Link]

  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). PubMed Central, National Institutes of Health. [Link]

  • Method 8323: Determination of Organotins. (n.d.). U.S. Environmental Protection Agency. [Link]

  • How should I manage glassware that came in contact with organotin compounds? (2014). Reddit. [Link]

  • Identification and Listing of Hazardous Waste. (2023). Regulations.gov. [Link]

  • Advice on disposing of household hazardous waste. (2018). WPTV News - FL Palm Beaches and Treasure Coast via YouTube. [Link]

Sources

Mastering the Invisible Threat: A Guide to Personal Protective Equipment for Handling Tributyl(3-methyl-2-butenyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, the name "organotin" commands a unique level of respect—and caution. These compounds, including Tributyl(3-methyl-2-butenyl)tin, are powerful reagents in organic synthesis, yet they harbor significant and often insidious health risks. Their high toxicity, coupled with the ability to be absorbed through the skin, makes the selection and use of appropriate Personal Protective Equipment (PPE) not just a procedural formality, but a critical determinant of long-term health and safety in the laboratory.[1][2][3]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific PPE is required and how to use it as a self-validating system of protection when handling Tributyl(3-methyl-2-butenyl)tin.

Hazard Profile: Understanding the Adversary

Tributyl(3-methyl-2-butenyl)tin belongs to the family of tributyltin (TBT) compounds, which are recognized for their severe toxicity.[2][4] The primary routes of exposure are inhalation, ingestion, and dermal contact.[2][5] The lipophilic nature of organotin compounds allows them to readily penetrate cell membranes, leading to a range of adverse health effects.[1]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.[2][6][7][8]☠️
Acute Toxicity (Dermal) Harmful in contact with skin.[2][6][7][8]❗️
Skin Corrosion/Irritation Causes skin irritation and in some cases, chemical burns.[2][3][6][7]❗️
Eye Irritation Causes serious eye irritation.[2][6][7][8]❗️
Target Organ Toxicity Causes damage to organs, with the immune system being a critical target, through prolonged or repeated exposure.[2][6][7][9]☣️
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][6][8][10]ambiental

The insidious nature of organotin toxicity lies in its cumulative potential and its effect on the immune system.[2][9] Unlike substances with immediate, dramatic effects, the damage from repeated low-level exposure can be subtle until it becomes significant. This underscores the non-negotiable importance of a robust PPE strategy.

The Hierarchy of Controls: PPE as the Final Guardian

Before we even consider PPE, it is crucial to acknowledge its place in the hierarchy of safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Organotin Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Use a less toxic reagent if possible Engineering Engineering Controls Substitution->Engineering e.g., Work in a certified chemical fume hood Administrative Administrative Controls Engineering->Administrative e.g., Standard Operating Procedures (SOPs), training PPE Personal Protective Equipment (Least Effective) Administrative->PPE e.g., Gloves, Goggles, Lab Coat

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For Tributyl(3-methyl-2-butenyl)tin, Engineering Controls are paramount. All handling of this compound must take place within a certified chemical fume hood to minimize inhalation exposure.[10] Administrative Controls , such as dedicated training and established Standard Operating Procedures (SOPs), are equally critical.[11][12] This guide focuses on the final, essential layer: PPE .

Core PPE Protocol: A Step-by-Step Mandate

When handling Tributyl(3-methyl-2-butenyl)tin, a comprehensive PPE ensemble is required. Do not treat these as optional; they form an integrated system of protection.

Organotins can permeate standard laboratory gloves. Therefore, a single pair of gloves is insufficient.

  • Protocol: Employ a double-gloving technique.

    • Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes breaches in the outer glove more apparent.

    • Outer Glove: A glove with high chemical resistance. Heavy-duty nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for organotin compounds.[12]

  • The "Why": The double-glove system provides redundancy. The robust outer glove is the primary barrier, while the inner glove protects against incidental exposure during the removal (doffing) of the outer pair and provides a critical time buffer if the outer glove is compromised.

  • Procedure:

    • Inspect all gloves for visible defects (tears, pinholes) before use.[12]

    • Don the inner nitrile gloves.

    • Don the outer, chemically-resistant gloves, ensuring the cuffs extend well over the sleeves of the lab coat.

    • Change outer gloves immediately if contamination is suspected or after a maximum of two hours of use.

    • Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[12]

  • Protocol:

    • Primary Protection: Chemical splash goggles that seal snugly to the face are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes.[13]

    • Secondary Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13][14]

  • The "Why": Organotin compounds are severely irritating to the eyes.[2][7] A direct splash can cause significant and potentially irreversible damage. A face shield protects the entire face from splashes and is a critical secondary barrier.

  • Protocol:

    • A clean, buttoned, long-sleeved laboratory coat is required.

    • For procedures with a higher risk of spills or splashes, a chemically resistant apron (e.g., made of rubber or neoprene) should be worn over the lab coat.[13]

    • Do not wear street clothes that expose skin, such as shorts or open-toed shoes, in the laboratory.

  • The "Why": This prevents accidental skin contact from drips or small spills. Contaminated clothing must be removed immediately, and the underlying skin washed thoroughly.[2][15][16]

While all routine work must be done in a fume hood, certain situations may require respiratory protection:

  • Situations Requiring a Respirator:

    • Responding to a large spill outside of a fume hood.

    • Performing maintenance on contaminated equipment where vapors may be present.

  • Protocol:

    • A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is required in these situations.[5]

    • All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.[12]

  • The "Why": Inhalation of organotin vapors or aerosols is a primary exposure route that can lead to systemic toxicity.[2] A respirator provides a direct barrier to protect the respiratory system when engineering controls are breached or unavailable.

Workflow: Donning and Doffing PPE for Maximum Safety

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 Lab Coat don2 Inner Nitrile Gloves don1->don2 don3 Goggles / Face Shield don2->don3 don4 Outer Chemical-Resistant Gloves don3->don4 doff1 Outer Chemical-Resistant Gloves doff2 Lab Coat doff1->doff2 doff3 Goggles / Face Shield doff2->doff3 doff4 Inner Nitrile Gloves doff3->doff4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Doffing Rationale: The most contaminated items (outer gloves) are removed first. The lab coat is removed by turning it inside out to contain contaminants. Inner gloves are removed last, turning them inside out as they are pulled off, leaving hands clean.

Decontamination and Disposal Plan

Proper disposal is a crucial final step to prevent environmental contamination and accidental exposure to others.[13]

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with Tributyl(3-methyl-2-butenyl)tin is considered hazardous waste.

    • Protocol: Collect all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[17] The label should read "Organotin Waste".[17]

  • Liquid Waste: All solutions containing Tributyl(3-methyl-2-butenyl)tin must be collected as hazardous waste.

    • Protocol: Dispose of liquid waste in a sealed, properly labeled container. Never pour organotin waste down the drain.[14]

  • Glassware Decontamination:

    • Protocol: Rinse contaminated glassware with an appropriate organic solvent (e.g., acetone) inside a fume hood. Collect the rinsate as hazardous organotin waste. Submerging glassware in a bleach or nitric acid bath overnight can help oxidize residual organotin compounds, rendering them less toxic before final cleaning.

  • Spill Cleanup:

    • Protocol: For small spills (<100 mL) within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the contaminated absorbent in the solid organotin waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[11][18]

Emergency Response

Immediate and correct action is vital in the event of an exposure.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing while under an emergency shower.[2][11] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[2][11][19] Seek immediate medical attention.[2][11]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.[2][11]
Inhalation Move the affected person to fresh air immediately.[2][16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][16]
Ingestion Do NOT induce vomiting.[12] Rinse mouth with water. Seek immediate medical attention.[2][12]

By adhering to these rigorous PPE and handling protocols, researchers can safely harness the synthetic utility of Tributyl(3-methyl-2-butenyl)tin while ensuring the highest level of personal and environmental protection.

References

  • Chemistry Stack Exchange. (2021). Why are tri-organotin chloride compounds so dangerous?. Retrieved from Chemistry Stack Exchange. [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Tributyltin hydride. Retrieved from UCLA Chemistry. [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from Collaborative for Health & Environment. [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Tributyltinhydride. Retrieved from UGA. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Publication No. 77-115: Criteria for a Recommended Standard... Occupational Exposure to Organotin Compounds. Retrieved from CDC Stacks. [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). International Chemical Safety Cards (ICSC): Tributyltin Oxide. Retrieved from ILO. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Tin, Organic Compounds (as Sn). Retrieved from OSHA. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). Retrieved from CDC. [Link]

  • AFIRM Group. (n.d.). Organotin Compounds Information Sheet. Retrieved from AFIRM Group. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. Retrieved from Cole-Parmer. [Link]

  • ResearchGate. (2013). How do you get rid of organotin waste?. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicity and health effects of selected organotin compounds: a review. Retrieved from NCBI. [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH Manual of Analytical Methods (NMAM) 5504: Organotin Compounds. Retrieved from CDC. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and Other Organotin Compounds). Retrieved from The National Academies Press. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from ATSDR. [Link]

  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from NSW EPA. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Retrieved from NCBI. [Link]

  • Reddit. (2023). How toxic organotin compounds really are?. Retrieved from Reddit. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2734722, Tributyl(3-methyl-2-butenyl)tin. Retrieved from PubChem. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from DCCEEW. [Link]

  • Reddit. (n.d.). How should I manage glassware that came in contact with organotin compounds?. Retrieved from Reddit. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(3-methyl-2-butenyl)tin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tributyl(3-methyl-2-butenyl)tin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.